3-(Piperazin-1-YL)benzoic acid
Description
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Properties
IUPAC Name |
3-piperazin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDMVTUOLYXWCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375157 | |
| Record name | 3-(PIPERAZIN-1-YL)BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446831-28-3 | |
| Record name | 3-(1-Piperazinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446831-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(PIPERAZIN-1-YL)BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Piperazin-1-YL)benzoic Acid (CAS: 446831-28-3)
A Keystone Intermediate for Modern Drug Discovery
Authored by: A Senior Application Scientist
Abstract
3-(Piperazin-1-YL)benzoic acid, bearing the CAS number 446831-28-3, has emerged as a pivotal structural motif in contemporary medicinal chemistry. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and critical applications, with a particular focus on its role as a precursor to sophisticated therapeutic agents. We will delve into the mechanistic underpinnings of drug candidates derived from this scaffold, offering detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this versatile compound.
Introduction: The Strategic Importance of the Arylpiperazine Moiety
The arylpiperazine scaffold is a privileged structure in drug discovery, renowned for its ability to interact with a multitude of biological targets, particularly within the central nervous system (CNS).[1] this compound serves as a crucial building block, combining the potent pharmacophoric features of the arylpiperazine unit with a versatile carboxylic acid handle for further chemical elaboration. This unique combination allows for the systematic modification of derivative compounds to optimize pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and target receptor affinity.[2] Consequently, this intermediate is instrumental in the development of novel therapeutics for a range of conditions, including neurological disorders and cancer.[2][3]
Physicochemical and Structural Characteristics
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthetic chemistry and drug design.
| Property | Value | Source |
| CAS Number | 446831-28-3 | [4] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [2] |
| Molecular Weight | 206.24 g/mol | [2] |
| Appearance | White powder or solid | [2] |
| Purity | ≥ 95% (NMR) | [2] |
| IUPAC Name | This compound | [3] |
| InChI Key | GHDMVTUOLYXWCO-UHFFFAOYSA-N | [3] |
| SMILES | C1CN(CCN1)C2=CC=CC(=C2)C(=O)O | [3] |
| Storage Conditions | Store at 0-8 °C | [2] |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNA_r) reaction. This process involves the displacement of a halogen from an activated aromatic ring by the nucleophilic secondary amine of piperazine.
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of arylpiperazines.
Materials:
-
3-Fluorobenzoic acid
-
Piperazine (anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-fluorobenzoic acid (1 equivalent), piperazine (3 equivalents), and potassium carbonate (2 equivalents) in DMSO.
-
Reaction: Heat the mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture to a pH of approximately 6 with 1M HCl. This will protonate the carboxylic acid and may cause the product to precipitate.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.
Applications in Drug Development: A Focus on CNS Disorders
The this compound scaffold is a cornerstone in the development of drugs targeting the central nervous system, particularly those modulating serotonergic and dopaminergic pathways. A prime example of a drug class derived from this structural motif is the atypical antipsychotics, such as derivatives of aripiprazole.
Mechanism of Action: Dopamine D₂ and Serotonin 5-HT₁ₐ Receptor Modulation
Many atypical antipsychotics derived from arylpiperazine scaffolds exhibit a unique mechanism of action, acting as partial agonists at dopamine D₂ receptors and serotonin 5-HT₁ₐ receptors, and as antagonists at serotonin 5-HT₂ₐ receptors. This "dopamine-serotonin system stabilizer" profile is believed to be responsible for their efficacy in treating the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics.
The signaling pathway diagram below illustrates this complex interplay:
Caption: Simplified signaling pathway of a dopamine D₂ receptor partial agonist.
Key Experimental Protocols
The following protocols are representative of the types of assays used to characterize the biological activity of compounds derived from this compound.
Radioligand Receptor Binding Assay
This assay is used to determine the affinity of a test compound for a specific receptor, such as the dopamine D₂ or serotonin 5-HT₁ₐ receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand (e.g., [³H]spiperone for D₂ receptors)
-
Test compound (derived from this compound)
-
Assay buffer
-
Non-specific binding inhibitor (e.g., haloperidol for D₂ receptors)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration, and the cell membranes. For determining non-specific binding, add the non-specific binding inhibitor instead of the test compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound and subsequently calculate the Ki (inhibitory constant).
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This compound is a compound of significant strategic value in the field of drug discovery and development. Its robust synthesis, versatile chemical nature, and the proven therapeutic potential of its derivatives make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed experimental protocols to facilitate its use in the laboratory. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound will undoubtedly increase, paving the way for the next generation of innovative medicines.
References
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J&K Scientific. (n.d.). 3-Piperazin-1-yl-benzoic acid. Retrieved from [Link]
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Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
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PubChem. (n.d.). 3-(1-Piperazinyl)-1,2-benzisothiazole. Retrieved from [Link]
- Google Patents. (n.d.). Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
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- Google Patents. (n.d.). Process for preparing benzisothiazol-3-yl-piperazin-1-yl-methyl-cyclo hexylmethanisoindol-1,3-dione and its intermediates.
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MDPI. (2015). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]
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Chegg. (2022). Proton and carbon-13 NMR spectra of benzoic acid are. Retrieved from [Link]
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3-(Piperazin-1-YL)benzoic acid molecular weight and formula
An In-Depth Technical Guide to 3-(Piperazin-1-YL)benzoic Acid for Advanced Research and Development
Introduction
This compound is a versatile bifunctional molecule that has garnered significant attention in the fields of pharmaceutical sciences, materials science, and synthetic chemistry. Its structure, featuring a carboxylic acid group and a piperazine moiety, makes it an invaluable building block, or synthon, for the construction of more complex molecular architectures. The piperazine ring often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and bioavailability, while the benzoic acid handle provides a convenient point for chemical modification.[1] This unique combination has led to its use as a key intermediate in the development of novel therapeutics, particularly for neurological disorders and cancer.[1]
This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. It delves into the compound's core physicochemical properties, outlines a robust synthetic protocol, details methods for analytical characterization, and explores its diverse applications, grounding all information in established scientific principles and authoritative sources.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is typically supplied as a white to off-white solid, and its key identifiers and properties are summarized below.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][3] |
| Molecular Weight | 206.24 g/mol | [1][3][4] |
| CAS Number | 446831-28-3 | [1][3] |
| IUPAC Name | This compound | [5] |
| Common Synonyms | 3-(1-piperazinyl)benzoic acid, 1-(3-Carboxyphenyl)piperazine | [3][4] |
| Appearance | White to yellow powder/solid | [1][2] |
| Purity | Typically ≥95% | [1][2][3][4] |
| Storage Conditions | Recommended storage at 0-8 °C or ambient temperature | [1][2][3] |
Chemical Structure
The molecular structure is fundamental to the compound's reactivity and function.
Caption: Structure of this compound.
Synthesis and Purification
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach involves the displacement of a leaving group, typically a halogen, from an aromatic ring by a nucleophile—in this case, piperazine. The piperazine moiety is a widely used synthon in drug synthesis, and its introduction via methods like SNAᵣ is a staple in medicinal chemistry.[6]
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The reaction of 3-fluorobenzoic acid with an excess of piperazine provides a direct and efficient route to the target compound. The use of a fluoro-substituted starting material is advantageous as fluorine is an excellent leaving group for SNAᵣ reactions, particularly when activated by an electron-withdrawing group like a carboxylic acid.
Caption: Synthetic scheme for this compound.
Experimental Protocol
This protocol is a representative procedure. Researchers should adapt it based on laboratory conditions and scale.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluorobenzoic acid (1.0 eq), piperazine (4.0 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality: An excess of piperazine is used to favor the monosubstituted product and to act as a solvent or base. K₂CO₃ is a mild base that neutralizes the HF formed during the reaction, driving it to completion.
-
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent. The volume should be sufficient to create a stirrable slurry.
-
Causality: DMSO is a polar aprotic solvent that excels at solvating the reactants and accelerating SNAᵣ reactions.
-
-
Heating: Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Elevated temperatures are required to overcome the activation energy of the C-F bond cleavage.
-
-
Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
pH Adjustment: Acidify the aqueous solution to a pH of ~6 using 1M HCl. This protonates the excess piperazine, keeping it in the aqueous phase, and causes the product to precipitate.
-
Causality: The product is zwitterionic but has an isoelectric point that allows for precipitation at a specific pH, separating it from highly water-soluble piperazine hydrochloride.
-
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual salts and piperazine.
-
Purification: Dry the crude product under vacuum. For higher purity, recrystallize from an appropriate solvent system (e.g., ethanol/water).
-
Self-Validation: The purity of the final product must be confirmed by analytical methods as described in the next section. A sharp melting point and clean NMR/MS spectra validate the success of the purification.
-
Analytical Characterization
Rigorous analytical testing is crucial to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.
Caption: Workflow for analytical characterization.
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, a requirement in pharmaceutical development.[7]
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[7]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[7]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[7]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[7]
-
Thermal Degradation: Place a known amount of the solid compound in an oven at 70°C for 48 hours.[7]
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot. Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration.
-
HPLC Analysis: Analyze all stressed samples and a control sample (kept at room temperature in the dark) using a validated, stability-indicating HPLC method. The method must be capable of separating the parent compound from all degradation products.[7]
-
Self-Validation: A successful method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products under stress conditions, while the control remains unchanged.
-
Applications in Research and Development
The utility of this compound stems from its versatile structure, which is exploited across several scientific disciplines.
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physical properties of 3-(Piperazin-1-YL)benzoic acid
An In-depth Technical Guide to the Physical Properties of 3-(Piperazin-1-YL)benzoic Acid
Authored by Gemini, Senior Application Scientist
Abstract
This compound is a bifunctional organic molecule that serves as a critical structural motif and intermediate in medicinal chemistry and materials science.[1][2] Its unique architecture, combining a flexible piperazine ring with a rigid benzoic acid group, imparts a set of physical properties that are pivotal to its function and application. Understanding these properties is not merely an academic exercise; it is a prerequisite for rational drug design, formulation development, and the synthesis of novel polymers. This guide provides a comprehensive examination of the core physical characteristics of this compound, grounded in established analytical principles and methodologies. We will explore its structural, ionization, and solubility properties, offering both established data and the experimental rationale for their determination.
Core Physicochemical Identity
The foundational properties of a compound dictate its behavior in both chemical and biological systems. For this compound, these parameters provide the first layer of understanding for any researcher. The molecule's identity is established by its unique combination of a carboxylic acid function on a benzene ring and a piperazine substituent at the meta-position.
| Property | Value | Source |
| CAS Number | 446831-28-3 | [3] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |
| Molecular Weight | 206.24 g/mol | [1][3] |
| Appearance | White powder or solid | [1] |
| Purity | Typically ≥97% | [3] |
| Synonyms | 3-(1-piperazinyl)benzoic acid |
Structural and Conformational Analysis
The spatial arrangement of atoms in this compound is fundamental to its physical properties and its ability to interact with biological targets.
Molecular Structure
The molecule consists of a benzoic acid core where the piperazine ring is attached to the 3-position of the benzene ring. This substitution pattern influences the electronic environment of the carboxylic acid and the basicity of the piperazine nitrogens.
Conformational State of the Piperazine Ring
Intermolecular Interactions
The presence of both a hydrogen bond donor (carboxylic acid -OH, piperazine N-H) and multiple hydrogen bond acceptors (carboxylic acid C=O, both nitrogens) dictates strong intermolecular forces. In the solid state, carboxylic acids commonly form hydrogen-bonded dimers.[4] This dimerization, coupled with potential hydrogen bonding involving the piperazine ring, is expected to contribute to a relatively high melting point and influence crystal packing.
Ionization Behavior and pH-Dependent Solubility
As an amphoteric substance, this compound possesses both an acidic group (carboxylic acid) and a basic group (the secondary amine of the piperazine ring). Its net charge and, consequently, its aqueous solubility are highly dependent on the pH of the environment. This is a critical consideration in drug development for absorption, distribution, metabolism, and excretion (ADME) profiling.
-
pKa¹ (Carboxylic Acid): The pKa of the carboxylic acid group is predicted to be approximately 4.5. This is based on the known pKa of benzoic acid (~4.2) and predictions for similar structures.[5] Below this pH, the group is predominantly protonated (-COOH).
-
pKa² (Piperazine Amine): The pKa of the secondary amine in the piperazine ring is expected to be around 8-9, typical for cyclic secondary amines. Above this pH, the group is predominantly in its neutral, deprotonated state (-NH-).
This dual nature leads to three distinct ionization states:
Caption: Ionization states of this compound vs. pH.
At low pH, both groups are protonated, resulting in a net positive charge. At high pH, both groups are deprotonated, resulting in a net negative charge. Between the two pKa values, the molecule exists predominantly as a zwitterion (net charge of zero), which typically corresponds to the point of minimum aqueous solubility.
Experimental Methodologies for Physical Characterization
To ensure scientific integrity, physical properties must be determined using validated, reproducible methods. The following protocols represent standard, authoritative approaches in the field.
General Workflow for Characterization
A logical sequence of steps is essential for the robust characterization of a newly synthesized or sourced chemical entity. This workflow ensures that property measurements are performed on material of known purity and identity.
Caption: Standard workflow for physicochemical characterization.
Protocol: Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. A pure crystalline solid exhibits a sharp, well-defined melting range (typically < 2 °C). Impurities disrupt the crystal lattice, lowering and broadening the melting range. This protocol follows standard pharmacopeial methods.[6]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a depth of 2-3 mm.
-
Instrumentation: The capillary tube is placed into a calibrated digital melting point apparatus (e.g., Büchi B-545 or similar).
-
Heating Profile: The sample is heated rapidly to approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is the melting point.
-
Validation: The procedure is repeated two more times, and the average of the three measurements is reported.
Protocol: Thermodynamic Aqueous Solubility (Shake-Flask Method)
Causality: This method is the gold standard for determining equilibrium solubility. It ensures that the solution is fully saturated with the compound at a specific temperature and pH, providing a true measure of its intrinsic solubility under those conditions.
Methodology:
-
System Preparation: An excess amount of this compound is added to a series of vials containing buffered aqueous solutions of known pH (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of solid material at the end confirms that a saturated solution has been achieved.
-
Sample Processing: After equilibration, the samples are allowed to stand. The supernatant is carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Reporting: The solubility is reported in units such as mg/mL or µM at each specific pH and temperature.
Conclusion
The are a direct consequence of its molecular structure—a union of an acidic aromatic core and a basic aliphatic heterocycle. Its solid-state characteristics are governed by strong intermolecular hydrogen bonding, while its behavior in solution is dominated by its pH-dependent ionization. For the researchers, scientists, and drug development professionals who work with this molecule, a thorough understanding of these properties is not optional; it is the foundation upon which successful innovation is built. The experimental protocols detailed herein provide a validated framework for confirming these critical parameters, ensuring data integrity and facilitating the translation of this versatile chemical building block into advanced applications.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18801880, 3-(Piperazine-1-sulfonyl)benzoic acid. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44828726, 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1180477, 4-(Piperazin-1-yl)benzoic acid. PubChem. [Link]
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Fun, H. K., Ooi, C. W., & Kia, R. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 6), 878–881. [Link]
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J&K Scientific. (n.d.). 3-Piperazin-1-yl-benzoic acid. Retrieved from J&K Scientific. [Link]
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Ladkat, P. D., et al. (2022). Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. ResearchGate. [Link]
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CAS. (n.d.). Alizapride. CAS Common Chemistry. [Link]
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Suliman, A. S., et al. (2022). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 7(5), 11-15. [Link]
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Rullo, M., et al. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
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An In-depth Technical Guide to the Solubility of 3-(Piperazin-1-YL)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Piperazin-1-YL)benzoic acid, a key building block in contemporary pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's physicochemical properties, the theoretical and practical aspects of its solubility, and standardized methodologies for its determination. While experimental quantitative solubility data for this specific molecule is not widely published, this guide synthesizes available qualitative information and provides a framework for its empirical determination and prediction based on the known properties of its constituent moieties: piperazine and benzoic acid.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound (Figure 1) is a versatile heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its molecular structure, which combines the rigidity of a benzoic acid group with the flexible and basic nature of a piperazine ring, makes it a valuable scaffold for the synthesis of novel therapeutic agents.[1] This compound serves as a crucial intermediate in the development of drugs targeting a range of conditions, including neurological disorders and cancer.[1]
The therapeutic efficacy and bioavailability of any active pharmaceutical ingredient (API) are intrinsically linked to its solubility. Poor aqueous solubility can lead to low absorption and erratic bioavailability, thereby hindering the development of promising drug candidates. Conversely, understanding and optimizing the solubility of a compound like this compound in various solvent systems is paramount for successful formulation development, ensuring consistent drug delivery and therapeutic effect. This guide aims to provide the foundational knowledge and practical tools necessary for researchers to navigate the challenges associated with the solubility of this important molecule.
Figure 1: Chemical Structure of this compound
Sources
3-(Piperazin-1-YL)benzoic acid and its derivatives
An In-Depth Technical Guide to 3-(Piperazin-1-YL)benzoic Acid and its Derivatives: A Versatile Scaffold for CNS Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. The this compound core represents one such versatile scaffold. Its structure marries a piperazine ring, a ubiquitous motif in centrally active pharmaceuticals, with a benzoic acid moiety, providing a rich platform for chemical modification.[1] The piperazine group often improves aqueous solubility and can be tailored to interact with specific receptor subpockets, while the benzoic acid provides a convenient handle for extending the molecule to explore further binding interactions or to modulate pharmacokinetic properties.[2]
This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the this compound scaffold. Moving beyond a simple recitation of facts, we will delve into the causality behind synthetic choices, provide detailed, field-tested protocols for synthesis and analysis, and contextualize the scaffold's application through a case study focused on the development of Kappa-Opioid Receptor (KOR) agonists. As a Senior Application Scientist, my aim is to offer a practical and scientifically rigorous resource that empowers researchers to effectively utilize this promising chemical starting point.
Chapter 1: Physicochemical Properties and Analytical Characterization
A thorough understanding of the core scaffold's properties is the foundation upon which all subsequent development is built. Inconsistent or poorly characterized starting material is a common source of irreproducible results in downstream biological assays. Therefore, a robust and validated analytical workflow is not merely a formality but a critical component of a self-validating research program.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 446831-28-3 | Chem-Impex |
| Molecular Formula | C₁₁H₁₄N₂O₂ | Chem-Impex |
| Molecular Weight | 206.24 g/mol | Chem-Impex |
| Appearance | White to off-white solid | Chem-Impex |
| Purity (Typical) | ≥95% (NMR), ≥98% (HPLC) | Chem-Impex, Sigma-Aldrich |
Protocol 1: Analytical Characterization by High-Performance Liquid Chromatography (HPLC)
Justification: Reversed-phase HPLC is the gold standard for assessing the purity of aromatic acids.[3] The method described below utilizes a C18 stationary phase, which effectively retains the molecule, and a gradient elution to ensure the separation of the main compound from potential impurities, such as starting materials or side-products. The mobile phase pH is kept acidic to ensure the carboxylic acid is in its neutral, protonated form, which leads to better retention and peak shape.[4]
Workflow for HPLC Analysis
Caption: HPLC workflow for purity assessment.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
-
HPLC Instrument Conditions:
-
Column: Agilent Poroshell 120 SB-C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Diode Array Detector (DAD), monitoring at 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-12 min: 5% to 95% B
-
12-14 min: 95% B
-
14-15 min: 95% to 5% B
-
15-18 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Justification: NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized compound. The 1H NMR spectrum provides information on the number and connectivity of protons, while the 13C NMR spectrum confirms the carbon framework. The choice of DMSO-d₆ as a solvent is advantageous as it readily dissolves both the acidic and basic moieties of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire 1H and 13C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Expected Chemical Shifts (δ, ppm):
-
¹H NMR (DMSO-d₆):
-
~12.8 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
~7.0-7.5 ppm (multiplets, 4H): Aromatic protons of the 1,3-disubstituted benzene ring. The pattern will be characteristic, helping to confirm the substitution pattern.[5]
-
~3.1-3.3 ppm (multiplet, 4H): Piperazine protons adjacent to the benzene ring (-N-CH₂-).
-
~2.8-3.0 ppm (multiplet, 4H): Piperazine protons adjacent to the secondary amine (-NH-CH₂-).
-
A broad signal for the piperazine N-H proton may also be observed, which can exchange with residual water in the solvent.
-
-
¹³C NMR (DMSO-d₆):
-
~167 ppm: Carboxylic acid carbon (-COOH).
-
~151 ppm: Aromatic carbon attached to the piperazine nitrogen (C-N).
-
~115-130 ppm: Remaining aromatic carbons.
-
~48 ppm: Piperazine carbons attached to the benzene ring.
-
~45 ppm: Piperazine carbons adjacent to the secondary amine.
-
-
Chapter 2: Synthesis of the Core Scaffold and Key Derivatives
The synthetic strategy for accessing the this compound core and its derivatives must be robust, scalable, and tolerant of diverse functional groups. The Buchwald-Hartwig amination is often the method of choice for forming aryl C-N bonds due to its high functional group tolerance and generally high yields compared to older methods like nucleophilic aromatic substitution.[4][6]
Synthesis of the this compound Core
Workflow for Buchwald-Hartwig Synthesis
Caption: General workflow for the synthesis of the core scaffold.
Protocol 3: Palladium-Catalyzed Synthesis via Buchwald-Hartwig Amination
Justification: This two-step protocol first couples 3-bromobenzoic acid with N-Boc-piperazine. The use of a Boc-protecting group is crucial to prevent undesired side reactions, such as double arylation on both piperazine nitrogens. The subsequent deprotection under acidic conditions is typically clean and high-yielding. A sterically hindered phosphine ligand is selected to facilitate the reductive elimination step, which is often rate-limiting for hindered substrates.[7]
Methodology:
Step 1: Synthesis of 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromobenzoic acid (1.0 equiv), N-Boc-piperazine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and a suitable phosphine ligand like RuPhos (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene via syringe (to a concentration of ~0.2 M with respect to the aryl bromide).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to pH ~3-4 and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Step 2: Boc Deprotection
-
Deprotection: Dissolve the purified Boc-protected intermediate in a solution of 4 M HCl in dioxane or 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Reaction: Stir at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).
-
Isolation: Concentrate the solvent under reduced pressure. If using HCl, the hydrochloride salt may precipitate and can be collected by filtration. If using TFA, the resulting oil can be triturated with diethyl ether to induce precipitation. The product can be used as the salt or neutralized with a base like NaHCO₃ to obtain the free base.
Derivatization Strategies
The true power of the this compound scaffold lies in its two distinct points for diversification.
Strategy A: Amide Bond Formation at the Carboxylic Acid
Converting the carboxylic acid to an amide is a fundamental strategy in medicinal chemistry to explore hydrogen bonding interactions and modulate physicochemical properties. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) is a classic and reliable method for forming amides with minimal racemization.[8]
Workflow for Amide Coupling
Caption: General workflow for EDC/HOBt mediated amide synthesis.
Protocol 4: EDC/HOBt-Mediated Amide Coupling
Justification: This protocol uses the Boc-protected core to avoid complications with the free secondary amine of the piperazine ring. The reaction proceeds through an active HOBt ester intermediate, which is then displaced by the desired amine.[9] Diisopropylethylamine (DIEA) is used as a non-nucleophilic base to neutralize any acid salts and facilitate the reaction.
Methodology:
-
Reaction Setup: To a solution of 3-(4-Boc-piperazin-1-yl)benzoic acid (1.0 equiv) in DMF or DCM (~0.2 M), add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv). Stir the mixture at 0 °C for 20 minutes to pre-activate the acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv) followed by DIEA (2.5 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. The Boc group can then be removed as described in Protocol 3.
Chapter 3: Application in CNS Drug Discovery: Kappa-Opioid Receptor Agonists
To illustrate the utility of the this compound scaffold, we will consider its application in the design of agonists for the Kappa-Opioid Receptor (KOR). The KOR is a G-protein coupled receptor (GPCR) that mediates analgesia, making it an attractive target for non-addictive pain therapeutics.[10] However, KOR activation can also lead to undesirable side effects like dysphoria and sedation, which are thought to be mediated by the β-arrestin signaling pathway.[10] Therefore, a key goal in modern KOR drug discovery is to develop G-protein biased agonists.[11]
The well-known selective KOR agonist U-50,488 features a dichlorophenylacetamide moiety linked to a basic amine.[12][13] By viewing this compound as a building block, one can envision derivatives where diverse amides are appended to the benzoic acid, mimicking the pharmacophore of U-50,488 while allowing for fine-tuning of properties to achieve G-protein bias.
KOR Signaling Pathways
Caption: KOR signaling can diverge into therapeutic (G-protein) and adverse (β-arrestin) pathways.
Structure-Activity Relationship (SAR) Insights
SAR studies of KOR agonists have revealed key structural requirements. For U-50,488 and related analogs, the dichlorophenyl group is critical for high affinity.[14] The distance and geometry between the aromatic ring and the basic nitrogen are also crucial. By synthesizing a library of amides from this compound, one can systematically probe these relationships. For instance, varying the aryl group of the amine used in Protocol 4 allows for exploration of the "message" part of the pharmacophore, while the piperazinyl-benzoic acid core serves as the "address."[15]
Table 2: Biological Activity of Representative KOR Agonists
| Compound | KOR Binding Affinity (Ki, nM) | KOR Functional Potency (EC₅₀, nM) | Selectivity (μ/κ) | Reference |
| U-50,488 | 0.2 - 2.2 | 9.3 | >1500 | [11][16] |
| U-69,593 | ~10-18 | ~3-8 | High | [17][18] |
| Spiradoline | 8.6 (guinea pig) | - | High | [19] |
| HS665 | 0.49 | 3.6 | High | [11] |
Note: This table provides reference data for known KOR agonists to serve as benchmarks for newly synthesized derivatives.
Chapter 4: In Vitro Biological Evaluation
A hierarchical assay cascade is essential for efficiently evaluating newly synthesized compounds. This process begins with a primary binding assay to determine affinity for the target, followed by a functional assay to measure efficacy and potency.
Assay Cascade for KOR Ligand Evaluation
Caption: A typical in vitro assay cascade for characterizing KOR agonists.
Protocol 5: KOR Radioligand Binding Assay
Justification: This competitive binding assay is a robust method to quantify the affinity (Ki) of a test compound for the KOR.[19] It measures the ability of a non-labeled test compound to displace a known high-affinity radioligand ([³H]U-69,593) from the receptor. The use of cell membranes from a stable cell line (e.g., CHO-hKOR) ensures a consistent and reproducible source of the receptor.[20]
Methodology:
-
Materials:
-
CHO-hKOR cell membranes.
-
Radioligand: [³H]U-69,593 (Specific Activity: 40-60 Ci/mmol).
-
Unlabeled Ligand (for non-specific binding): U-69,593 (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, scintillation fluid.
-
-
Assay Procedure:
-
In each well of a 96-well plate, combine:
-
CHO-hKOR membranes (15-20 µg protein).
-
[³H]U-69,593 (at a final concentration near its Kd, e.g., 0.5 nM).
-
Varying concentrations of the test compound (e.g., from 0.1 nM to 10 µM).
-
Assay buffer to a final volume of 1 mL.
-
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add 10 µM unlabeled U-69,593.
-
-
Incubation: Incubate the plates at 25 °C for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3 times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each test compound concentration. Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 6: KOR [³⁵S]GTPγS Functional Assay
Justification: This assay measures the functional consequence of receptor binding—the activation of G-proteins. Agonist binding to the KOR promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.[3] The amount of incorporated radioactivity is directly proportional to the degree of G-protein activation, allowing for the determination of a compound's potency (EC₅₀) and efficacy (Eₘₐₓ).
Methodology:
-
Materials:
-
CHO-hKOR cell membranes.
-
[³⁵S]GTPγS (Specific Activity: >1000 Ci/mmol).
-
GDP (Guanosine Diphosphate).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
-
Assay Procedure:
-
In each well of a 96-well plate, combine:
-
CHO-hKOR membranes (10-15 µg protein).
-
GDP (10 µM final concentration).
-
Varying concentrations of the test compound.
-
Assay buffer.
-
-
Pre-incubate for 15 minutes at 30 °C.
-
-
Initiate Reaction: Add [³⁵S]GTPγS (0.05 nM final concentration) to each well to start the reaction.
-
Incubation: Incubate the plates at 30 °C for 60 minutes.
-
Termination and Harvesting: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Counting: Measure the filter-bound radioactivity by scintillation counting.
-
Data Analysis: Plot the stimulated binding against the logarithm of the agonist concentration. Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal stimulation, often expressed as a percentage of a standard full agonist like U-69,593).
Conclusion
The this compound scaffold is a powerful and versatile starting point for medicinal chemistry campaigns, particularly in the challenging arena of CNS drug discovery. Its synthetic tractability, enabled by modern cross-coupling and amidation chemistries, allows for the rapid generation of diverse compound libraries. As demonstrated through the KOR agonist case study, derivatives of this core can be rationally designed to interact with complex biological targets. By integrating robust synthetic strategies with a rigorous cascade of analytical and biological assays, researchers can effectively leverage this scaffold to develop novel therapeutics. The detailed protocols and strategic insights provided in this guide serve as a comprehensive resource to facilitate these efforts and accelerate the journey from chemical concept to clinical candidate.
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Zhou, L., et al. (2021). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. MDPI. [Link]
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Fransson, R., & Hallberg, M. (2021). GTPγS-Autoradiography for Studies of Opioid Receptor Functionality. Methods in Molecular Biology. [Link]
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Calo, G., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology. [Link]
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Kawai, K., et al. (2008). Design, synthesis, and structure-activity relationship of novel opioid kappa-agonists. Bioorganic & Medicinal Chemistry. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Kandepi, V., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
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Djuric, S. W., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry. [Link]
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Spasov, A.A., et al. (2018). PHARMACOKINETIC PROPERTIES OF A NEW KAPPA-OPIOID ANALGESIC RU-1205 COMPOUND AT A SINGLE PERORAL ADMINISTRATION. Pharmacy & Pharmacology. [Link]
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Zhang, R. H., et al. (2021). Piperazine skeleton in the structural modification of natural products: A review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). U50488 [Ligand Id: 1652] activity data. [Link]
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Von Voigtlander, P. F., & Lewis, R. A. (1982). U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists. Progress in Neuro-Psychopharmacology & Biological Psychiatry. [Link]
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Khan, M. I. H., et al. (2021). A Systematic Review on the Kappa Opioid Receptor and Its Ligands: New Directions for the Treatment of Pain, Anxiety, Depression, and Drug Abuse. ChemRxiv. [Link]
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Kaski, S. W., et al. (2019). Therapeutic Potential of Kappa Opioid Agonists. Pharmaceuticals. [Link]
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The Strategic Versatility of the 3-(Piperazin-1-yl)benzoic Acid Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The "Privileged" Nature of the 3-(Piperazin-1-yl)benzoic Acid Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of successful therapeutic agents. The this compound scaffold is a prime example of such a "privileged structure."[1][2] Its inherent physicochemical properties, including aqueous solubility and the synthetic tractability of the piperazine and benzoic acid moieties, render it an invaluable starting point for the development of novel drugs.[3][4] This guide delves into the diverse biological activities unlocked by leveraging this versatile core, providing a technical overview of its application in the synthesis of potent and selective modulators of various biological targets. We will explore its role in the development of anticancer agents, central nervous system (CNS) therapeutics, and other pharmacologically active compounds, complete with insights into structure-activity relationships (SAR), detailed experimental protocols, and forward-looking perspectives on scaffold optimization.
I. A Versatile Scaffold for Anticancer Drug Development
The this compound framework has proven to be a fertile ground for the discovery of novel anticancer agents, primarily through its incorporation into kinase inhibitors and tubulin polymerization inhibitors.[3]
A. Kinase Inhibition: Targeting the Engines of Cell Proliferation
The piperazine ring of the scaffold often serves as a key pharmacophoric element for interaction with the hinge region of various kinases, while the benzoic acid portion provides a vector for synthetic elaboration to achieve selectivity and potency.
A notable example is the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[5] Dysregulation of CDK2 is a hallmark of many cancers, making it a compelling therapeutic target. Researchers have successfully synthesized potent CDK2 inhibitors by coupling the 3-(piperazinylmethyl)benzofuran scaffold (a close derivative of our core topic) with various aromatic semicarbazides, thiosemicarbazides, or acylhydrazones.[5]
Representative Synthesis of a CDK2 Inhibitor Precursor:
The synthesis of these complex molecules often begins with the functionalization of the this compound core. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow for CDK2 inhibitors.
Quantitative Analysis of CDK2 Inhibition:
The efficacy of these synthesized compounds is typically evaluated through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.
| Compound ID (Reference) | Modifications to the Scaffold | CDK2 IC50 (nM) |
| 9h [5] | Benzofuran linked, thiosemicarbazide tail | 40.91 |
| 11d [5] | Benzofuran linked, semicarbazide tail | 41.70 |
| 11e [5] | Benzofuran linked, semicarbazide tail | 46.88 |
| 13c [5] | Benzofuran linked, acylhydrazone tail | 52.63 |
| Staurosporine (Control) [5] | Non-selective kinase inhibitor | 56.76 |
These results demonstrate that derivatives of the this compound scaffold can achieve potent and specific inhibition of CDK2, with several compounds surpassing the potency of the well-known kinase inhibitor, staurosporine.[5]
B. Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
The cytoskeleton, particularly the microtubule network formed by tubulin polymerization, is another critical target in cancer therapy. The this compound scaffold has been incorporated into novel arylamide derivatives that act as potent tubulin polymerization inhibitors.[6]
One study reported a series of arylamide derivatives containing a piperazine moiety that exhibited low nanomolar IC50 values against a panel of human cancer cell lines. The lead compound, 16f (MY-1121) , was particularly effective against liver cancer cells.[6]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
The ability of a compound to inhibit tubulin polymerization can be assessed using a fluorescence-based assay.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
Guanosine-5'-triphosphate (GTP)
-
Piperazine-1,4-bis(2-ethanesulfonic acid) (PIPES) buffer
-
Fluorescent reporter dye for tubulin polymerization (e.g., DAPI)
-
Test compounds dissolved in DMSO
-
Microplate fluorometer
Procedure:
-
Prepare a reaction mixture containing PIPES buffer, GTP, and the fluorescent reporter dye.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Initiate the polymerization by adding purified tubulin to the reaction mixture.
-
Monitor the increase in fluorescence over time at 37°C using a microplate fluorometer. The fluorescence intensity is proportional to the extent of tubulin polymerization.
-
Calculate the percentage of inhibition at each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
II. Applications in Central Nervous System (CNS) Drug Discovery
The piperazine moiety is a well-established pharmacophore in many CNS-active drugs.[7] Consequently, derivatives of this compound have been explored for various CNS applications, including the development of potential antipsychotic agents.
Research into (1,2-benzisothiazol-3-yl)piperazine derivatives, which can be synthesized from precursors related to our core scaffold, has led to the identification of compounds with potent affinity for dopamine and serotonin receptors.[8] This dual activity is a hallmark of atypical antipsychotics, which are often associated with a lower incidence of extrapyramidal side effects.
III. Broader Pharmacological Activities and Future Directions
The versatility of the this compound scaffold extends beyond oncology and neuroscience. Derivatives have been investigated for a range of other biological activities, including:
-
Tyrosinase Inhibition: Amide derivatives of benzoic and cinnamic acids with piperazine have been synthesized and evaluated as tyrosinase inhibitors, with potential applications in treating hyperpigmentation disorders.[4][9][10]
-
Anti-inflammatory and Anticancer Activity: Piperazine-substituted 3,5-diarylisoxazolines have demonstrated both anti-inflammatory and anticancer properties.[11]
IV. Strategic Scaffold Modification: The Role of Bioisosteric Replacement
For drug development professionals, optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound is paramount. A key strategy in this endeavor is bioisosteric replacement. The carboxylic acid moiety of the this compound scaffold, while often crucial for target interaction, can sometimes lead to poor membrane permeability or metabolic instability.[12]
Replacing the carboxylic acid with a suitable bioisostere can mitigate these issues while preserving or even enhancing biological activity.
Common Bioisosteres for Carboxylic Acids:
Caption: Common bioisosteric replacements for the carboxylic acid group.
The choice of a bioisostere is context-dependent and requires careful consideration of factors such as pKa, lipophilicity, and the specific interactions with the biological target.[13][14][15] For instance, tetrazoles are frequently used as carboxylic acid mimics due to their similar pKa and ability to participate in hydrogen bonding.[13]
Conclusion
The this compound scaffold represents a powerful and versatile tool in the arsenal of the medicinal chemist. Its synthetic accessibility and favorable physicochemical properties have enabled the development of a wide array of biologically active compounds targeting diverse therapeutic areas. From potent kinase inhibitors for cancer therapy to novel agents for CNS disorders, the adaptability of this core structure is evident. Future research will undoubtedly continue to unlock new therapeutic opportunities by further exploring the chemical space around this privileged scaffold, employing innovative synthetic strategies and rational drug design principles such as bioisosteric replacement.
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Varela, M. T., de Castro Levatti, E. V., Tempone, A. G., & Fernandes, J. P. S. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]
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The Pivotal Role of 3-(Piperazin-1-yl)benzoic Acid in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, certain chemical motifs consistently emerge as cornerstones of successful therapeutic agents. The 3-(piperazin-1-yl)benzoic acid scaffold is a prime example of such a "privileged" structure. Its unique combination of a rigid aromatic ring, a flexible piperazine linker, and an acidic benzoic acid handle provides a versatile platform for designing molecules with desirable pharmacokinetic and pharmacodynamic properties. This technical guide offers an in-depth exploration of the applications of this compound in medicinal chemistry, with a particular focus on its role in the development of targeted therapies for cancer and its potential in neurological disorders. We will delve into the synthesis, structure-activity relationships, and clinical significance of compounds derived from this remarkable building block, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage its potential in their own endeavors.
The Strategic Importance of the this compound Moiety
The this compound core possesses a unique set of physicochemical properties that make it highly attractive for medicinal chemistry applications.[1]
-
The Piperazine Ring: This six-membered heterocycle is a common feature in many approved drugs. Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The two nitrogen atoms can be functionalized to modulate basicity, polarity, and hydrogen bonding capacity, which are critical for target engagement and pharmacokinetic profiles.
-
The Benzoic Acid Group: The carboxylic acid moiety provides a key interaction point, often forming salt bridges or hydrogen bonds with amino acid residues in the target protein's active site. It also enhances aqueous solubility, a crucial factor for oral bioavailability.
-
The Phenyl Linker: The aromatic ring provides a rigid scaffold that can be further substituted to fine-tune the molecule's properties. The meta-substitution pattern of the piperazine and carboxylic acid groups is a recurring theme in many successful drug candidates, suggesting an optimal geometric arrangement for interacting with specific protein targets.
A Cornerstone in Kinase Inhibition: The Case of Bruton's Tyrosine Kinase (BTK) Inhibitors
Perhaps the most prominent application of the this compound scaffold is in the development of inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[2][3][4][5][6] Dysregulation of this pathway is a hallmark of many B-cell malignancies, making BTK a prime therapeutic target.
The B-Cell Receptor Signaling Pathway
The BCR pathway is a complex cascade of signaling events initiated by the binding of an antigen to the B-cell receptor. This triggers a series of phosphorylation events, with BTK playing a pivotal role in relaying the signal downstream, ultimately leading to B-cell proliferation, differentiation, and survival. In many B-cell cancers, this pathway is constitutively active, driving uncontrolled cell growth.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorobenzoic acid (1 equivalent) and a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Addition of Reagent: Add an excess of piperazine (e.g., 5-10 equivalents) to the reaction mixture. The large excess of piperazine serves as both the nucleophile and the base to neutralize the hydrofluoric acid formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 120-150 °C and stir for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 5-6. This will protonate the desired product and any unreacted piperazine.
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel.
General Procedure for Amide Coupling
The carboxylic acid of this compound can be readily coupled with various amines to generate a library of amide derivatives for SAR studies.
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Addition of Amine: Add the desired amine (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid, a weak base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Future Perspectives and Conclusion
The this compound scaffold has firmly established itself as a valuable building block in medicinal chemistry, particularly in the realm of kinase inhibitors. The clinical success of Ibrutinib and Acalabrutinib underscores the therapeutic potential of molecules derived from this core structure. As our understanding of disease biology deepens, it is likely that this versatile scaffold will be employed to develop novel inhibitors for other kinase targets implicated in a range of pathologies.
Furthermore, the inherent "CNS-friendly" nature of the piperazine moiety suggests that derivatives of this compound will continue to be explored for the treatment of neurological and psychiatric disorders. The ability to fine-tune the physicochemical properties of these molecules through targeted modifications will be crucial in designing next-generation CNS drugs with improved efficacy and safety profiles.
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Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway. (2021). Frontiers in Immunology. [Link]
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Assessing the pharmacokinetics of acalabrutinib in the treatment of chronic lymphocytic leukemia. (2021). Taylor & Francis Online. [Link]
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Exposure-response analysis of acalabrutinib and its active metabolite, ACP-5862, in patients with B-cell malignancies. (2021). PubMed. [Link]
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3-Piperazin-1-yl-benzoic acid. (n.d.). J&K Scientific. [Link]
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Formation of CYP3A-specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β-hydroxycholesterol/cholesterol ratio. (2018). PubMed. [Link]
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Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009). PubMed. [Link]
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2019). MDPI. [Link]
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Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. (2017). PubMed Central. [Link]
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Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. (2014). PubMed Central. [Link]
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Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[2][7]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (2010). PubMed Central. [Link]
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Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2022). PubMed Central. [Link]
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An In-depth Technical Guide to 3-(Piperazin-1-yl)benzoic Acid as a Versatile Building Block in Synthesis
Abstract
3-(Piperazin-1-yl)benzoic acid is a bifunctional organic compound that has emerged as a cornerstone building block in modern synthetic chemistry, particularly within pharmaceutical and materials science. Its structure uniquely combines a rigid aromatic carboxylic acid with a flexible piperazine heterocycle, offering three distinct points for chemical modification. The piperazine moiety is recognized as a "privileged scaffold" in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and bioavailability.[1][2] This guide provides an in-depth analysis of the synthesis, physicochemical properties, and core reactivity of this compound. It details field-proven protocols for its synthesis and subsequent derivatization and showcases its strategic application through a case study on the synthesis of a key intermediate for the antipsychotic agent, Ziprasidone.
The Strategic Value of the this compound Scaffold
In the landscape of drug discovery and fine chemical synthesis, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. This compound (or its para-isomer) has proven to be an exceptionally valuable starting material. The benzoic acid portion provides a handle for amide bond formation, a ubiquitous linkage in bioactive molecules, while the piperazine ring offers a nucleophilic secondary amine for N-alkylation or N-acylation. This dual reactivity allows for the systematic construction of complex molecular architectures.
Its utility is prominent in the development of therapeutics for neurological disorders and cancer.[3] The piperazine ring is a common feature in many centrally active agents, capable of interacting with key receptors and transporters.[1] Furthermore, its incorporation can mitigate poor solubility, a common failure point in drug development pipelines.[1][3] Beyond pharmaceuticals, this building block is also explored in the synthesis of novel polymers and agrochemicals.[4]
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's properties is fundamental to its effective use.
| Property | Value | Source(s) |
| CAS Number | 446831-28-3 | [5][6] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [3][5] |
| Molecular Weight | 206.24 g/mol | [3][5] |
| Appearance | White to off-white or yellow solid/powder | [3][7] |
| Purity | Typically ≥95-98% | [3][5][7] |
| Storage | Store at room temperature or refrigerated (0-8 °C) | [3][7] |
Expected Spectroscopic Data
While experimental spectra should always be acquired for confirmation, the following provides an expert prediction of the key features in ¹H and ¹³C NMR spectroscopy, which are crucial for reaction monitoring and characterization.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale / Assignment |
| ¹H NMR | ~12-13 | -COOH : Broad singlet, acidic proton. |
| ~7.0-7.5 | Ar-H : Multiplets corresponding to the four protons on the benzene ring. | |
| ~3.1-3.3 | -N(CH₂)₂- : Triplet/Multiplet, 4 protons on the piperazine ring adjacent to the aromatic ring. | |
| ~2.9-3.1 | -NH(CH₂)₂- : Triplet/Multiplet, 4 protons on the piperazine ring adjacent to the -NH group. | |
| ~2.5-3.0 | -NH : Broad singlet, secondary amine proton (may exchange with D₂O). | |
| ¹³C NMR | ~167-170 | -COOH : Carboxylic acid carbonyl carbon. |
| ~150-152 | Ar C-N : Aromatic carbon directly attached to the piperazine nitrogen. | |
| ~115-130 | Ar C-H & Ar C-COOH : Remaining aromatic carbons. | |
| ~48-52 | -N(CH₂)₂- : Piperazine carbons adjacent to the aromatic ring. | |
| ~44-46 | -NH(CH₂)₂- : Piperazine carbons adjacent to the -NH group. |
Synthesis and Strategic Protection
The most common and industrially scalable synthesis of this compound involves a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored due to the availability and relatively low cost of starting materials.
General Synthetic Workflow
The core transformation involves the displacement of a good leaving group (typically a halide, such as fluoride or chloride) from the 3-position of a benzoic acid derivative by piperazine. Fluoride is an excellent leaving group for SₙAr reactions as its high electronegativity activates the aromatic ring toward nucleophilic attack.
Caption: General workflow for the SₙAr synthesis.
Detailed Synthetic Protocol
This protocol describes a representative synthesis from 3-fluorobenzoic acid. The use of excess piperazine serves both as the nucleophile and as the base to neutralize the hydrofluoric acid byproduct.
-
Reaction Setup: To a sealed pressure vessel equipped with a magnetic stirrer, add 3-fluorobenzoic acid (1.0 eq), anhydrous piperazine (4.0-5.0 eq), and a high-boiling polar aprotic solvent such as DMSO or NMP (3-5 mL per gram of benzoic acid).
-
Heating: Seal the vessel and heat the reaction mixture to 120-140 °C. The causality here is that high temperature is required to overcome the activation energy of the SₙAr reaction on the electron-neutral benzoic acid ring.
-
Monitoring: Stir vigorously at temperature for 12-24 hours. The reaction can be monitored by TLC or LC-MS by taking aliquots and checking for the disappearance of the starting material.
-
Workup: After cooling to room temperature, pour the reaction mixture into water. Acidify the aqueous solution with concentrated HCl to a pH of ~1-2. This step protonates the product and unreacted piperazine, making them water-soluble, while precipitating less polar impurities.
-
Purification: Wash the aqueous layer with a water-immiscible organic solvent like ethyl acetate to remove non-basic organic impurities. Adjust the pH of the aqueous layer to ~6-7 using a base (e.g., NaOH or NaHCO₃). At its isoelectric point, the product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
The Role of Protecting Groups: The Boc-Protected Variant
For multi-step syntheses, selective reaction at one of the functional groups is paramount. To prevent unwanted N-acylation or N-alkylation at the secondary amine of the piperazine ring while the carboxylic acid is being modified, a protecting group is employed. The tert-butoxycarbonyl (Boc) group is ideal due to its stability in a wide range of conditions and its facile removal under acidic conditions. The Boc-protected version, 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid, is commercially available and serves as a key strategic intermediate.
Reactivity and Application as a Building Block
The synthetic utility of this compound stems from the orthogonal reactivity of its three key structural components.
Caption: Key reactive sites of the building block.
Reaction Type 1: Amide Bond Formation
The carboxylic acid is readily converted into amides using standard peptide coupling agents. This is the most common transformation for this building block.
-
Causality of Reagent Choice: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are used to form a highly reactive O-acylisourea intermediate. This intermediate is readily displaced by a primary or secondary amine to form a stable amide bond, preventing the formation of side products and allowing the reaction to proceed efficiently at room temperature.
Representative Protocol: EDC/HOBt Coupling
-
Activation: Dissolve 3-(4-(Boc-piperazin-1-yl))benzoic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise and stir the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Workup: Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Deprotection (if necessary): The Boc group can be removed by treating the purified amide with trifluoroacetic acid (TFA) in DCM or with 4M HCl in dioxane.
Reaction Type 2: N-Functionalization of the Piperazine Ring
The secondary amine of the piperazine is a potent nucleophile, readily undergoing alkylation, acylation, or arylation. This reaction is fundamental to its use in many drug scaffolds.
Caption: Logic diagram for strategic synthesis.
Case Study: Synthesis of a Ziprasidone Intermediate
The antipsychotic drug Ziprasidone is a prime example of the application of piperazine-containing building blocks. A key intermediate in its synthesis is 3-(1-Piperazinyl)-1,2-benzisothiazole .[8] The synthesis of this intermediate showcases the N-arylation of piperazine.
Background
Ziprasidone functions as a serotonin and dopamine receptor antagonist. Its synthesis relies on the coupling of the 3-(1-piperazinyl)-1,2-benzisothiazole core with a second fragment, 5-(2-chloroethyl)-6-chloro-oxindole.[3][9][10] The synthesis of the piperazine core itself is a robust and well-documented process.[11]
Detailed Protocol for 3-(1-Piperazinyl)-1,2-benzisothiazole
This protocol is adapted from patented industrial processes, demonstrating a scalable and efficient method.[11]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge anhydrous piperazine (5.2 eq) and tert-butanol (as a "clearing agent" to maintain a solution).
-
Heating: Purge the flask with nitrogen and heat the mixture to 100 °C in an oil bath to form a homogeneous solution.
-
Addition of Electrophile: Dissolve 3-chloro-1,2-benzisothiazole (1.0 eq) in a minimal amount of tert-butanol. Add this solution dropwise to the hot piperazine solution over 20-30 minutes. This controlled addition is critical to manage the exothermic reaction and maintain a temperature between 110-120 °C.
-
Reaction: After the addition is complete, heat the resulting yellow solution to reflux (~121 °C) and maintain for 24 hours. Monitor reaction completion by TLC or HPLC.
-
Quenching and Extraction: Cool the mixture to ~85 °C and add water. Adjust the pH to >12 with 50% aqueous NaOH to ensure the product is in its free base form. Extract the aqueous layer with toluene.
-
Salt Formation and Isolation: Combine the toluene layers and wash with water. Concentrate the toluene solution in vacuo. Add isopropanol to the concentrate and slowly adjust the pH to ~3.8 with concentrated HCl. This protonates the product, causing the hydrochloride salt to precipitate.
-
Final Purification: Cool the resulting slurry to 0 °C, stir for 45 minutes, and collect the solid by filtration. Wash the filter cake with cold isopropanol and dry under vacuum to afford 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride as an off-white solid.
| Parameter | Value | Source |
| Starting Material | 3-chloro-1,2-benzisothiazole | [11] |
| Reagent | Anhydrous Piperazine | [11] |
| Solvent | tert-Butanol / Toluene / Isopropanol | [11] |
| Temperature | 100-121 °C (Reflux) | [11] |
| Reaction Time | 24 hours | [11] |
| Reported Yield | ~80% (as HCl salt) | [11] |
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its predictable reactivity, coupled with the favorable pharmacokinetic contributions of the piperazine scaffold, ensures its continued relevance in drug discovery and materials science. The ability to perform orthogonal chemistry at its carboxylic acid and secondary amine functionalities allows for the efficient construction of diverse chemical libraries. Future applications will likely see this and similar building blocks used in the development of multi-target ligands, antibody-drug conjugates (where the carboxylic acid can serve as a linker attachment point), and functional organic materials. The robust and scalable syntheses available make it an economically viable choice for both academic research and large-scale industrial production.
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PubMed. (2017, March 31). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. [Link]
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The Strategic Scaffolding of Modern Medicine: A Technical Guide to 3-(Piperazin-1-YL)benzoic Acid
Abstract
This technical guide provides an in-depth exploration of 3-(piperazin-1-yl)benzoic acid, a cornerstone molecule in contemporary drug discovery and development. Far more than a simple chemical intermediate, this compound represents a strategic scaffold, elegantly combining the versatile pharmacophore of an arylpiperazine with the synthetic handle of a carboxylic acid. We will dissect its historical emergence, detail its synthesis and characterization, and illuminate its profound impact on medicinal chemistry, particularly in the realms of oncology and neuroscience. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal molecular entity.
Introduction: The Genesis of a Privileged Scaffold
The precise moment of the first synthesis of this compound is not prominently documented in seminal, standalone publications. Instead, its emergence is intertwined with the broader recognition of the arylpiperazine moiety as a "privileged scaffold" in medicinal chemistry. Arylpiperazines have a rich history as key components in a multitude of centrally acting agents.[1][2][3] Their ability to interact with a variety of G-protein coupled receptors (GPCRs), ion channels, and transporters has made them a focal point for the development of therapeutics for neurological and psychiatric disorders.[4]
The innovation of incorporating a benzoic acid at the meta-position of the phenyl ring was a strategic masterstroke. This seemingly simple addition transformed a pharmacologically active core into a highly versatile building block. The carboxylic acid provides a reactive handle for amide bond formation, esterification, and other functional group interconversions, allowing for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This dual-functionality is the key to the widespread adoption of this compound as a critical intermediate in the synthesis of complex pharmaceutical agents.[5]
Synthesis and Characterization: From Precursors to Purified Product
The synthesis of this compound is most commonly and efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is a cornerstone of aryl amine synthesis.
Synthetic Pathway: A Logical Progression
The logical and field-proven approach involves the displacement of a halogen atom from the 3-position of a benzoic acid derivative with piperazine. The choice of the halogen (fluorine, chlorine, or bromine) can influence reaction conditions, with fluorine generally being the most reactive towards nucleophilic aromatic substitution.
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol
The following protocol is a representative, self-validating system for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and understanding.
Materials:
-
3-Fluorobenzoic acid
-
Piperazine (anhydrous)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Potassium carbonate (K2CO3) or another suitable non-nucleophilic base
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorobenzoic acid (1 equivalent).
-
Causality: The use of a dry flask is crucial to prevent unwanted side reactions with water. The reflux condenser prevents the loss of solvent during heating.
-
-
Addition of Reactants: Add an excess of piperazine (typically 3-5 equivalents) and a suitable base such as potassium carbonate (2-3 equivalents) to the flask.
-
Causality: A large excess of piperazine serves both as the nucleophile and as a solvent in some cases, driving the reaction to completion. The base is essential to neutralize the hydrofluoric acid (HF) formed during the reaction, which would otherwise protonate the piperazine, rendering it non-nucleophilic.
-
-
Solvent and Reaction Conditions: Add a high-boiling polar aprotic solvent such as DMSO or DMF. Heat the reaction mixture to a temperature typically ranging from 120-150 °C.
-
Causality: Polar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the base but not the nucleophile, thus enhancing its reactivity. Elevated temperatures are necessary to overcome the activation energy of the reaction.
-
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature and pour it into water. b. Acidify the aqueous solution with 1M HCl to a pH of approximately 6-7. This step protonates the excess piperazine, making it water-soluble, while the product, being a zwitterion at this pH, may precipitate. c. Extract the aqueous layer with a suitable organic solvent like ethyl acetate to remove any non-polar impurities. d. Adjust the pH of the aqueous layer to the isoelectric point of the product (typically around pH 4-5) to induce precipitation. e. Collect the precipitate by vacuum filtration and wash with cold water and then a non-polar solvent like hexane to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization Data
The structural integrity of the synthesized this compound must be confirmed through rigorous analytical techniques.
| Technique | Expected Observations |
| 1H NMR | Aromatic protons in the range of 7.0-8.0 ppm. Two distinct signals for the piperazine protons (protons adjacent to the phenyl ring and protons adjacent to the NH group) typically in the range of 3.0-3.5 ppm. A broad singlet for the carboxylic acid proton (>10 ppm) and the piperazine NH proton. |
| 13C NMR | Signals for the aromatic carbons, including the carboxyl carbon (>165 ppm) and the carbon attached to the piperazine nitrogen. Two signals for the non-equivalent carbons of the piperazine ring. |
| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of 206.24 g/mol (for C11H14N2O2), along with characteristic fragmentation patterns. |
| FT-IR | A broad O-H stretch for the carboxylic acid (around 2500-3300 cm-1), a C=O stretch (around 1700 cm-1), and N-H stretching vibrations for the secondary amine in the piperazine ring. |
The Role in Drug Discovery and Development: A Versatile Building Block
This compound is a quintessential example of a versatile building block in drug discovery, providing a robust platform for the synthesis of diverse compound libraries. Its utility stems from the strategic placement of the reactive carboxylic acid and the pharmacologically significant arylpiperazine moiety.
Applications in Oncology
Arylpiperazine derivatives have shown significant promise as anticancer agents.[6] The this compound scaffold has been instrumental in the development of kinase inhibitors, compounds that interfere with cell signaling pathways that are often dysregulated in cancer. For instance, derivatives have been synthesized that target cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Caption: Workflow for developing anticancer agents.
Applications in Central Nervous System (CNS) Disorders
The historical and ongoing success of arylpiperazines in CNS drug discovery makes this compound a particularly valuable starting material.[1][2] Derivatives have been developed as ligands for a variety of neurotransmitter receptors, including serotonin (5-HT) and dopamine (D2) receptors. These receptors are implicated in the pathophysiology of depression, anxiety, schizophrenia, and other neurological disorders.[4] The ability to readily modify the carboxylic acid group allows for the fine-tuning of receptor subtype selectivity and pharmacokinetic properties, such as blood-brain barrier penetration.
Conclusion: A Continuing Legacy in Medicinal Chemistry
This compound stands as a testament to the power of rational molecular design in drug discovery. Its strategic combination of a privileged pharmacophore and a versatile synthetic handle has cemented its status as an indispensable tool for medicinal chemists. The continued exploration of derivatives based on this scaffold promises to yield novel therapeutic agents for a wide range of diseases, from cancer to complex neurological disorders. Its history is not just that of a single molecule, but a reflection of the evolution of modern medicinal chemistry, where efficiency, versatility, and a deep understanding of structure-activity relationships drive the development of the medicines of tomorrow.
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3-(Piperazin-1-YL)benzoic acid safety and handling
An In-depth Technical Guide to the Safe Handling of 3-(Piperazin-1-YL)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile building block in pharmaceutical research and development, frequently utilized in the synthesis of novel therapeutic agents targeting a range of conditions, including neurological disorders and cancer.[1] Its unique piperazine ring structure is instrumental in designing bioactive molecules with enhanced efficacy and solubility.[1] As with any active chemical compound, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling procedures for this compound, grounded in established safety data and best laboratory practices.
Hazard Identification and Classification
A critical first step in the safe handling of any chemical is a complete understanding of its potential hazards. This compound is classified as a hazardous substance, and it is essential to recognize and respect its GHS/CLP classifications.
GHS Hazard Statements:
Pictograms:
[5][6]The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with the care afforded to compounds with unknown hazards.[7][8]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for its appropriate storage and handling.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][9] |
| Molecular Weight | 206.24 g/mol | [1][5][9] |
| Appearance | White to yellow solid/powder | [1][6] |
| CAS Number | 446831-28-3 | [1][9] |
| Purity | ≥ 95% | [1][6] |
| Storage Temperature | Room Temperature or 0-8 °C | [1][6] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure to this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[9][10] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[8][10] Local exhaust ventilation should be used to control the emission of any vapors or dust at the source.[11][12]
-
Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield are required to prevent eye contact.[4][13] Standard safety glasses do not provide adequate protection from splashes. |
| Skin Protection | Wear a lab coat and appropriate protective gloves.[4][13] Regularly inspect gloves for any signs of degradation or puncture before use. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][10] |
| Respiratory Protection | For tasks with a high likelihood of generating dust or aerosols that cannot be adequately controlled by engineering measures, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[4][14] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is fundamental to preventing accidental exposure and maintaining the chemical's integrity.
Handling
-
Avoid contact with skin, eyes, and clothing.[15]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4][16]
-
Use non-sparking tools to prevent ignition sources.[9]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][9]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]
-
Store separately from foodstuffs.[9]
Emergency Procedures
In the event of an emergency, a swift and informed response is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][9] |
Accidental Release Measures
The following workflow outlines the steps to be taken in the event of a chemical spill.
Caption: Workflow for responding to a chemical spill.
Personal Precautions:
-
Wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a lab coat.[9]
-
Avoid breathing dust or vapors.[9]
-
Ensure adequate ventilation.[9]
Environmental Precautions:
-
Prevent the chemical from entering drains or waterways.[9]
Methods for Cleaning Up:
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[16][17]
-
Use an inert absorbent material for any remaining residue.[17][18]
-
Decontaminate the spill area with a mild detergent and water.[18]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9] A water spray can also be used.[4]
-
Specific Hazards: Thermal decomposition can produce toxic gases, including carbon oxides and nitrogen oxides.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][9]
Disposal Considerations
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be disposed of as hazardous waste.[4] Contact a licensed professional waste disposal service to ensure compliance with all local, state, and federal regulations.[7] Do not dispose of the chemical down the drain.[9][10]
Causality in Experimental Choices: A Self-Validating System
The protocols outlined in this guide are designed to be a self-validating system, where each step is a logical consequence of the known hazards of this compound. The requirement for a fume hood, for instance, is a direct result of its potential to cause respiratory irritation. Similarly, the recommendation for specific PPE is based on its classification as a skin and eye irritant. By understanding the "why" behind each safety measure, researchers can cultivate a proactive safety culture that goes beyond mere compliance.
The following diagram illustrates the logical relationship between the chemical's properties and the required safety measures.
Caption: Relationship between hazards and control measures.
By consistently applying these principles, laboratories can create a robust safety framework that protects researchers and ensures the reliability of their scientific work.
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MSDS of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid. Capot Chemical. [Link]
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A Technical Guide to Sourcing and Application of 3-(Piperazin-1-YL)benzoic Acid for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the quality and reliable sourcing of key chemical intermediates are paramount to the success of a project. 3-(Piperazin-1-YL)benzoic acid (CAS No. 446831-28-3) is a versatile building block, pivotal in the synthesis of a multitude of bioactive molecules. This guide provides an in-depth technical overview of its commercial suppliers, quality control considerations, and its strategic application in modern drug discovery, with a focus on neurological and oncological research.
Introduction to this compound: A Privileged Scaffold
This compound is an organic compound featuring a benzoic acid moiety substituted with a piperazine ring at the meta-position. This unique arrangement confers favorable physicochemical properties, making it a valuable synthon in medicinal chemistry. The piperazine ring, a common pharmacophore, can modulate aqueous solubility and bioavailability, while the benzoic acid provides a convenient handle for further chemical modifications, such as amide bond formation.[1][2] Its structure is a key component in the development of novel therapeutics, particularly for central nervous system (CNS) disorders and cancer.[2][3]
Key Physicochemical Properties:
-
Appearance: Typically a colorless crystal or white crystalline powder.[4]
-
Molecular Formula: C₁₁H₁₄N₂O₂
-
Molecular Weight: 206.24 g/mol
-
Melting Point: Approximately 210-213°C.[4]
-
Solubility: Generally soluble in organic solvents like DMSO and DMF, but insoluble in water.[4]
Commercial Suppliers: A Comparative Overview
The selection of a reliable supplier is a critical first step in the procurement of this compound. The following table provides a comparative overview of several reputable commercial suppliers. It is important to note that stock levels and pricing are subject to change, and researchers should always request the most current information directly from the supplier.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥98% | Gram to multi-gram scale | A well-established supplier with extensive documentation and global distribution. |
| Chem-Impex International | Custom purities available | Gram to kilogram scale | Offers a range of catalog and custom synthesis services.[2] |
| Apollo Scientific | ≥97% | Milligram to multi-gram scale | A UK-based supplier with a focus on research chemicals. |
| J&K Scientific | ≥95% | Gram to kilogram scale | A global supplier with a broad portfolio of chemical intermediates.[5] |
| BLDpharm | ≥98% | Gram to kilogram scale | Offers a wide range of research chemicals and building blocks. |
| Accela ChemBio Inc. | >97% | Gram to bulk quantities | A supplier of R&D chemicals for the pharmaceutical and biotech industries.[6] |
Quality Control and Supplier Validation: A Self-Validating System
Ensuring the purity and identity of the starting material is a non-negotiable aspect of drug discovery. A thorough quality control (QC) process should be in place to validate each batch of this compound received. This process begins with a critical evaluation of the supplier's Certificate of Analysis (CoA).
Deconstructing the Certificate of Analysis (CoA)
A comprehensive CoA should provide detailed information on the analytical tests performed and the corresponding results. Key parameters to scrutinize include:
-
Identity Confirmation: Typically verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The spectral data should be consistent with the known structure of this compound.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of organic compounds. The CoA should specify the method used (e.g., column type, mobile phase, detection wavelength) and the purity level, usually expressed as a percentage area.
-
Residual Solvents: Gas Chromatography (GC) is often used to quantify the presence of any residual solvents from the synthesis and purification process.
-
Water Content: Determined by Karl Fischer titration, this is an important parameter as excess water can interfere with subsequent reactions.
-
Physical Properties: Melting point, appearance, and solubility should be reported and consistent with established values.
In-House Quality Control Workflow
Even with a detailed CoA from the supplier, it is best practice to perform in-house QC on a representative sample of the received material. The following is a recommended workflow:
Caption: A typical workflow for the in-house quality control of this compound.
Step-by-Step HPLC Purity Analysis Protocol
This protocol outlines a general method for determining the purity of this compound by reverse-phase HPLC.
-
Preparation of Standard Solution: Accurately weigh approximately 1 mg of a certified reference standard of this compound and dissolve it in 1 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Preparation of Sample Solution: Prepare a sample solution of the received material at the same concentration as the standard solution.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient might start at 95% A and ramp to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of approved drugs.[7] this compound serves as a key starting material for the synthesis of arylpiperazine derivatives, which have shown significant promise in various therapeutic areas.
Central Nervous System (CNS) Disorders
Arylpiperazine derivatives are well-known for their interactions with various CNS receptors, including serotonin and dopamine receptors. This has led to their development as antipsychotics, antidepressants, and anxiolytics. The ability of the piperazine ring to be protonated at physiological pH can enhance interactions with target proteins and improve pharmacokinetic properties, including blood-brain barrier penetration.
Caption: The synthetic utility of this compound in developing CNS-active agents.
Oncology
The piperazine scaffold is also a prominent feature in many modern cancer therapeutics, particularly kinase inhibitors.[7] The piperazine ring often acts as a linker, correctly positioning other pharmacophoric elements within the ATP-binding pocket of the target kinase. Furthermore, its basic nature can contribute to the overall solubility and formulation properties of the final drug substance. Arylpiperazine derivatives have demonstrated anti-proliferative activity in various cancer cell lines.[3]
Conclusion
This compound is a cornerstone intermediate for the synthesis of a diverse range of pharmaceutically active compounds. A thorough understanding of its commercial availability, coupled with a robust in-house quality control program, is essential for any research and development program. The versatility of this building block, particularly in the fields of CNS disorders and oncology, ensures its continued importance in the quest for novel and effective therapeutics. As with any critical raw material, establishing a strong relationship with a reputable supplier and implementing a self-validating quality system are key to mitigating risks and ensuring the integrity of your research.
References
-
MDPI. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link][1][3]
-
Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic.... Retrieved from [Link]
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J&K Scientific. (n.d.). 3-Piperazin-1-yl-benzoic acid | 446831-28-3. Retrieved from [Link][5]
-
ResearchGate. (2021). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Retrieved from [Link]
-
Accela ChemBio Inc. (n.d.). 19163-24-7,5-Phenylthiophene-2-carboxylic Acid. Retrieved from [Link][6]
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Spectroscopic Data of 3-(Piperazin-1-YL)benzoic Acid: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-(Piperazin-1-YL)benzoic acid, a molecule of significant interest in pharmaceutical research and development.[1] Given the absence of a complete, publicly available experimental dataset, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for researchers in compound verification, quality control, and further derivatization studies by establishing a robust spectroscopic baseline for this compound. Methodologies for data acquisition are also detailed, providing a framework for the experimental validation of these predictions.
Introduction: The Structural Significance of this compound
This compound (Figure 1) is a bifunctional molecule incorporating a substituted aromatic ring and a piperazine moiety. The benzoic acid group provides a site for amide bond formation or other carboxylic acid chemistries, while the piperazine ring, a common pharmacophore, offers a basic nitrogen handle for salt formation and further substitution.[1] This unique combination makes it a versatile building block in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents targeting a range of conditions from neurological disorders to cancer.[1]
Accurate structural elucidation and purity assessment are paramount in the drug development pipeline. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of a molecule's structure and connectivity. This guide offers an in-depth, predictive analysis of these fingerprints for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid ring and the aliphatic protons of the piperazine ring. The electron-donating nature of the piperazine substituent and the electron-withdrawing nature of the carboxylic acid group will influence the chemical shifts of the aromatic protons.[2][3]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2' | ~7.6 | d | ~1.5 | 1H |
| H-4' | ~7.2 | ddd | ~7.8, ~1.5, ~1.0 | 1H |
| H-5' | ~7.4 | t | ~7.8 | 1H |
| H-6' | ~7.5 | dd | ~7.8, ~1.0 | 1H |
| Piperazine CH₂ (adjacent to N-Ar) | ~3.2 | t | ~5.0 | 4H |
| Piperazine CH₂ (adjacent to NH) | ~3.0 | t | ~5.0 | 4H |
| Piperazine NH | Variable (broad) | s | - | 1H |
| Carboxylic Acid OH | >12.0 (broad) | s | - | 1H |
Rationale for Predictions:
-
Aromatic Protons (H-2', H-4', H-5', H-6'): The protons on the substituted benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). The H-5' proton, being meta to both substituents, is expected to appear as a triplet due to coupling with H-4' and H-6'. The other aromatic protons will show more complex splitting patterns (doublets or doublet of doublets) due to both ortho and meta couplings.[2]
-
Piperazine Protons: The piperazine ring protons are expected to appear as two distinct triplets around δ 3.0-3.2 ppm. The protons on the carbons attached to the aromatic ring will be slightly more deshielded than those adjacent to the secondary amine.[4][5]
-
Labile Protons (NH and OH): The chemical shifts of the piperazine NH and carboxylic acid OH protons are highly dependent on solvent, concentration, and temperature. They typically appear as broad singlets and may exchange with deuterium in deuterated solvents like D₂O. The carboxylic acid proton is expected to be significantly downfield, often above 12 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms or involved in π-systems appearing further downfield.[6]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~168 |
| C-3' (ipso-C attached to Piperazine) | ~152 |
| C-1' (ipso-C attached to COOH) | ~132 |
| C-5' | ~129 |
| C-6' | ~122 |
| C-2' | ~118 |
| C-4' | ~117 |
| Piperazine C (adjacent to N-Ar) | ~50 |
| Piperazine C (adjacent to NH) | ~45 |
Rationale for Predictions:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically around 168 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate between δ 110-160 ppm.[3] The ipso-carbon attached to the electron-donating piperazine group (C-3') will be significantly downfield, while the ipso-carbon attached to the carboxylic acid (C-1') will also be downfield but to a lesser extent. The other aromatic carbons will have shifts influenced by the combined electronic effects of the two substituents.[6]
-
Piperazine Carbons: The aliphatic carbons of the piperazine ring will appear upfield, typically in the δ 40-55 ppm range.[7][8]
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for obtaining high-quality NMR spectra of this compound.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment). DMSO-d₆ is often a good choice as it can dissolve both the acidic and basic moieties and allows for the observation of exchangeable protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe to the specific sample and solvent.
-
Acquire a standard ¹H NMR spectrum using a single-pulse experiment. A spectral width of 16 ppm and an acquisition time of 2-3 seconds are typical starting points.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.
-
A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
NMR Experimental Workflow
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by the distinct absorptions of the carboxylic acid, the aromatic ring, and the secondary amine of the piperazine.
Table 3: Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300-2500 | O-H stretch (H-bonded) | Carboxylic Acid | Broad |
| ~3300 | N-H stretch | Secondary Amine | Medium, sharp |
| ~3030 | C-H stretch | Aromatic | Medium |
| 2950-2800 | C-H stretch | Aliphatic (Piperazine) | Medium |
| ~1700-1680 | C=O stretch | Carboxylic Acid | Strong |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Medium |
| ~1300 | C-O stretch | Carboxylic Acid | Medium |
| ~1250 | C-N stretch | Aryl-Amine | Medium |
| 900-675 | C-H out-of-plane bend | Aromatic (meta-subst.) | Strong |
Rationale for Predictions:
-
O-H and N-H Region: A very broad absorption from ~3300 cm⁻¹ down to ~2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid O-H stretch.[9][10] Superimposed on this may be a sharper N-H stretching band from the piperazine ring around 3300 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band between 1700 and 1680 cm⁻¹ is characteristic of the carbonyl group of an aromatic carboxylic acid.[11]
-
Aromatic Region: Aromatic C-H stretches are typically observed just above 3000 cm⁻¹.[12][13] The C=C in-ring stretching vibrations usually give rise to two or more bands in the 1600-1450 cm⁻¹ region.[12]
-
Fingerprint Region: This region (<1500 cm⁻¹) will contain a complex pattern of bands, including C-O and C-N stretching, and various bending vibrations. The C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring.[12]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is a modern, fast, and reliable method that requires minimal sample preparation.
-
-
Sample Preparation (KBr Pellet):
-
Mix ~1 mg of the sample with ~100 mg of dry, IR-grade potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the ATR unit or the KBr pellet holder into the spectrometer's sample compartment.
-
Acquire a background spectrum of the empty ATR crystal or ambient air.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the major peaks with their wavenumbers.
-
IR Experimental Workflow
Caption: Workflow for IR data acquisition using ATR.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.
Predicted Mass Spectrum and Fragmentation
For this compound (Molecular Formula: C₁₁H₁₄N₂O₂, Molecular Weight: 206.24 g/mol ), the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Key Ions in the Mass Spectrum (Electron Ionization - EI)
| m/z | Ion Structure | Fragmentation Pathway |
| 206 | [M]⁺ | Molecular Ion |
| 189 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |
| 161 | [M - COOH]⁺ | Loss of carboxyl radical |
| 135 | [M - Piperazine]⁺ | Cleavage of the N-aryl bond |
| 121 | [C₇H₅O₂]⁺ | Benzoic acid fragment |
| 105 | [C₇H₅O]⁺ | Loss of OH, then CO from benzoic acid fragment |
| 85 | [C₄H₉N₂]⁺ | Piperazine fragment |
| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |
Rationale for Predictions:
-
Molecular Ion ([M]⁺): The molecular ion peak should be observed at m/z 206. Aromatic and cyclic structures tend to produce relatively stable molecular ions.[14] The presence of two nitrogen atoms means the molecular weight is even, consistent with the nitrogen rule.[15][16]
-
Fragmentation of the Benzoic Acid Moiety: The carboxylic acid group can undergo characteristic fragmentations. Loss of a hydroxyl radical (•OH, 17 Da) to give a stable acylium ion at m/z 189 is plausible.[17][18] Subsequent loss of carbon monoxide (CO, 28 Da) from this ion could lead to a peak at m/z 161.
-
Fragmentation of the Piperazine Moiety: Alpha-cleavage is a common fragmentation pathway for amines.[15] Cleavage of the C-C bonds within the piperazine ring can occur. A significant fragmentation pathway for N-arylpiperazines is the cleavage of the bond between the aromatic ring and the piperazine nitrogen, which would lead to fragments corresponding to the benzoic acid radical cation (m/z 121) and the piperazine cation (m/z 85).[19][20]
Experimental Protocol for MS Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Ionization Method Selection:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. It is a "hard" ionization technique that provides rich fragmentation data.
-
Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar, less volatile molecules. It typically produces the protonated molecule [M+H]⁺ (at m/z 207) or the deprotonated molecule [M-H]⁻ (at m/z 205) with minimal fragmentation.[21] ESI would be an excellent choice for this compound.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, either via direct infusion (for ESI) or a gas chromatograph (for EI).
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 Da).
-
For tandem MS (MS/MS), the molecular ion ([M+H]⁺ or [M]⁺) can be isolated and fragmented to confirm the structure of the fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern by calculating the mass differences between major peaks, which correspond to the loss of neutral fragments.
-
Mass Spectrometry Experimental Workflow
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Conclusion
The predictive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The expected ¹H and ¹³C NMR spectra will clearly resolve the aromatic and aliphatic regions of the molecule. The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and secondary amine functional groups. Finally, mass spectrometry will confirm the molecular weight and reveal a fragmentation pattern consistent with the cleavage of the carboxylic acid and piperazine moieties. This comprehensive dataset serves as a foundational reference for researchers, enabling confident structural verification and facilitating its application in the synthesis of complex molecular architectures.
References
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Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]
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Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
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NMRium. (n.d.). Predict - NMRium demo. Retrieved from [Link]
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UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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ACS Publications. (2005). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. Retrieved from [Link]
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bioRxiv. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
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Millersville University. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link] benzoicacid.htm
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ScienceDirect. (n.d.). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Retrieved from [Link]
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ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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OpenStax. (n.d.). Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Interpreting Infrared Spectra. Retrieved from [Link]
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JoVE. (n.d.). Mass Spectrometry of Amines. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Let's Talk Academy. (n.d.). Benzoic Acid Mass Spectrum. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
YouTube. (2020). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. Retrieved from [Link]
-
JoVE. (n.d.). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
-
UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution. Retrieved from [Link]
-
Wiley Online Library. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry. Retrieved from [Link]
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YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
NIH National Library of Medicine. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
-
ResearchGate. (n.d.). meta-Substituted benzoic acid systems. Retrieved from [Link]
-
Journal of Mass Spectrometry. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]
-
ACS Publications. (2021). Speciation of Substituted Benzoic Acids in Solution. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Nitro-benzoic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link] benzoicacidIR.htm
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An In-depth Technical Guide to 3-(Piperazin-1-YL)benzoic Acid for Neurological Disorder Research
Abstract
The arylpiperazine moiety is a cornerstone in the design of centrally acting agents, and 3-(piperazin-1-yl)benzoic acid represents a key scaffold in this chemical space. This technical guide provides an in-depth exploration of this compound as a pivotal intermediate and pharmacophore in the research and development of therapeutics for neurological disorders. We will delve into its synthesis, physicochemical properties, and, most importantly, the preclinical workflows for characterizing its neuropharmacological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their discovery pipelines. We will explore its potential mechanisms of action, including modulation of key neurotransmitter systems and neuroprotective pathways, supported by detailed experimental protocols and data interpretation guidelines.
Introduction: The Significance of the Arylpiperazine Scaffold in CNS Drug Discovery
Neurological disorders, encompassing a wide range of debilitating conditions from neurodegenerative diseases like Alzheimer's and Parkinson's to psychiatric disorders such as depression and anxiety, represent a significant and growing global health challenge.[1] The development of effective therapeutics is fraught with challenges, not least of which is the need for molecules that can effectively cross the blood-brain barrier and engage with specific targets within the complex milieu of the central nervous system (CNS).
The arylpiperazine scaffold has emerged as a privileged structure in CNS drug discovery, forming the core of numerous approved and investigational drugs.[2] This is due to a combination of favorable physicochemical properties, including a basic nitrogen atom that is often protonated at physiological pH, aiding in solubility and receptor interactions, and the ability to be readily functionalized at multiple positions to fine-tune potency, selectivity, and pharmacokinetic profiles. This compound is a versatile building block that embodies these key features, making it an attractive starting point for the synthesis of compound libraries targeting a diverse array of CNS receptors and enzymes.[3]
This guide will provide a comprehensive overview of the methodologies and scientific rationale for advancing a research program centered on this compound and its derivatives for the treatment of neurological disorders.
Synthesis and Characterization of this compound
A reliable and scalable synthesis of the core scaffold is the first critical step in any drug discovery program. While several methods can be envisaged for the synthesis of this compound, the Buchwald-Hartwig amination offers a robust and versatile approach.[4][5]
Proposed Synthesis Workflow
The following protocol describes a plausible and commonly employed method for the synthesis of this compound.
Step-by-Step Synthesis Protocol (Representative)
Disclaimer: The following is a representative protocol based on established Buchwald-Hartwig amination procedures and has not been optimized for this specific transformation.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-bromobenzoic acid (1 equivalent), piperazine (1.5 equivalents), sodium tert-butoxide (1.4 equivalents), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand like (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 4 mol%).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction mixture is typically stirred at room temperature for a few minutes to ensure homogeneity.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Acidify the aqueous layer with 1M HCl and wash with an organic solvent like ethyl acetate to remove non-polar impurities.
-
Purification: Basify the aqueous layer with a suitable base (e.g., NaOH) to precipitate the product. The crude product can then be collected by filtration and purified by recrystallization or column chromatography.
Physicochemical Characterization
A thorough characterization of the synthesized compound is essential to confirm its identity and purity.
| Parameter | Expected Value/Technique |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| Appearance | White to off-white solid |
| Purity | >95% (determined by HPLC) |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Solubility | Soluble in aqueous acidic solutions and some organic solvents |
Neuropharmacological Profiling: Unveiling the Mechanism of Action
The arylpiperazine scaffold is known to interact with a variety of CNS targets. A systematic screening approach is necessary to elucidate the primary mechanism(s) of action of this compound derivatives.
Primary Target Identification: Receptor Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. Based on the known pharmacology of arylpiperazines, a primary screening panel should include key serotonin (5-HT) and dopamine (D) receptors implicated in neurological disorders.
Table 1: Representative Binding Affinities of Arylpiperazine Derivatives at Key CNS Receptors
| Compound | Target | Kᵢ (nM) | Reference Compound |
| Arylpiperazine Derivative 1 | 5-HT₁ₐ | 23.9 | 8-OH-DPAT |
| Arylpiperazine Derivative 2 | 5-HT₂ₐ | 39.4 | Ketanserin |
| Arylpiperazine Derivative 3 | D₂ | 300 | Haloperidol |
| Arylpiperazine Derivative 4 | D₃ | 6.1 | Spiperone |
Secondary Target and Off-Target Profiling
To build a comprehensive pharmacological profile and anticipate potential side effects, it is crucial to assess the activity of the lead compounds at a broader range of targets. This includes other neurotransmitter receptors (e.g., adrenergic, muscarinic), ion channels, and transporters.
Investigating Neuroprotective and Disease-Modifying Potential
Beyond symptomatic relief through receptor modulation, a key goal in modern neuroscience drug discovery is to identify compounds with neuroprotective or disease-modifying properties.
Cholinesterase Inhibition: A Key Target in Alzheimer's Disease
Inhibition of acetylcholinesterase (AChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease. The potential of this compound derivatives as AChE inhibitors should be evaluated.
Table 2: Representative Acetylcholinesterase (AChE) Inhibition Data for Arylpiperazine-Containing Compounds
| Compound | AChE IC₅₀ (µM) | Reference Compound |
| Benzothiazole-piperazine hybrid 1 | 2.31 | Donepezil (IC₅₀ = 0.02 µM) |
| Benzothiazole-piperazine hybrid 2 | 5.24 | Donepezil (IC₅₀ = 0.02 µM) |
Data presented are for representative arylpiperazine-containing hybrids and not for this compound itself.[8][9]
This colorimetric assay is a robust and high-throughput method for measuring AChE activity.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Enzyme: Purified human recombinant AChE.
-
-
Assay Procedure (96-well plate):
-
Add 25 µL of test compound (or vehicle control) to each well.
-
Add 50 µL of DTNB solution.
-
Add 25 µL of AChE solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percent inhibition is determined relative to the vehicle control. IC₅₀ values are calculated by fitting the data to a dose-response curve.
Modulation of Amyloid-Beta Aggregation
The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. Assays to evaluate the ability of compounds to inhibit Aβ aggregation are therefore of significant interest.
-
Aβ Preparation: Monomeric Aβ₁₋₄₂ is prepared by dissolving the lyophilized peptide in a suitable solvent (e.g., HFIP or DMSO) followed by removal of the organic solvent and resuspension in an appropriate buffer.
-
Assay Setup: In a black 96-well plate, combine monomeric Aβ₁₋₄₂ (typically 10-20 µM), Thioflavin T (a fluorescent dye that binds to β-sheet structures), and the test compound at various concentrations.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals over 24-48 hours.
-
Data Analysis: An increase in fluorescence indicates Aβ aggregation. The inhibitory effect of the test compound is determined by comparing the fluorescence signal in the presence of the compound to that of the vehicle control.
In Vivo Evaluation of CNS Activity
Promising candidates from in vitro screening must be evaluated in vivo to assess their pharmacokinetic properties, target engagement in the brain, and efficacy in animal models of neurological disorders.
Pharmacokinetic Profiling
Key pharmacokinetic parameters to be determined include:
-
Brain Penetration: The ability of the compound to cross the blood-brain barrier is paramount. This is often expressed as the brain-to-plasma concentration ratio (B/P ratio).[10]
-
Half-life (t₁/₂): Determines the duration of action.
-
Bioavailability: The fraction of an administered dose that reaches the systemic circulation.
Behavioral Models for Assessing Neuropharmacological Effects
The EPM is a widely used model to assess anxiety-like behavior in rodents.[6][11]
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Mice are placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).
-
Parameters Measured: Time spent in the open arms, number of entries into the open arms, and total distance traveled. Anxiolytic compounds are expected to increase the time spent and entries into the open arms.
The FST is a common screening tool for antidepressant-like effects.[8][9]
-
Apparatus: A cylinder filled with water from which the mouse cannot escape.
-
Procedure: Mice are placed in the water for a 6-minute session. The duration of immobility (floating) is recorded, typically during the last 4 minutes of the test.
-
Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.
Conclusion and Future Directions
This compound is a highly valuable and versatile scaffold for the discovery of novel therapeutics for a range of neurological disorders. Its synthetic tractability allows for the creation of diverse chemical libraries, and the inherent properties of the arylpiperazine moiety often confer favorable CNS drug-like properties. The systematic in vitro and in vivo profiling outlined in this guide provides a robust framework for identifying and characterizing promising lead candidates derived from this core structure.
Future research should focus on the development of derivatives with optimized potency and selectivity for specific CNS targets, as well as a thorough investigation of their neuroprotective and disease-modifying potential. The integration of advanced techniques such as PET imaging for in vivo target engagement and the use of more sophisticated, human-relevant disease models will be crucial in translating the promise of this chemical scaffold into clinically effective therapies.
References
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Elevated plus maze protocol. (2023). protocols.io. [Link]
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Mastromarino, M., Niso, M., Abate, C., & Leopoldo, M. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals, 15(2), 221. [Link]
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Glennon, R. A., Ismaiel, A. E., McCarthy, B. G., & Peroutka, S. J. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European journal of pharmacology, 168(3), 387–392. [Link]
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Kumar, D., et al. (2020). Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. European Journal of Medicinal Chemistry, 193, 112211. [Link]
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Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. [Link]
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Leopoldo, M., Berardi, F., Colabufo, N. A., Contino, M., Lacivita, E., Perrone, R., & Tortorella, V. (2002). Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT 7 and 5-HT 1A receptors. Journal of Pharmacy and Pharmacology, 54(11), 1551-1557. [Link]
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The mouse forced swim test. (n.d.). Johns Hopkins University. [https://www.jove.com/v/2 Forced-Swim-Test-in-Mice/]([Link] Forced-Swim-Test-in-Mice/)
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Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. [Link]
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Behavioural despair test. (n.d.). In Wikipedia. [Link]
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Factsheet on the forced swim test. (2020). Understanding Animal Research. [Link]
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Elevated Plus Maze for Mice. (2008). Journal of Visualized Experiments, (22), 1088. [Link]
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The Mouse Forced Swim Test. (2011). Journal of Visualized Experiments, (52), e2942. [Link]
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Elevated Plus Maze. (n.d.). Stoelting. [Link]
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Popugaeva, E., Chernyuk, D., Zhang, H., Postnikova, T. Y., Zaitsev, A. V., Poroikov, V., ... & Bezprozvanny, I. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular pharmacology, 95(4), 435–446. [Link]
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Mastromarino, M., Niso, M., Abate, C., & Leopoldo, M. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals, 15(2), 221. [Link]
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Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2021). ProQuest. [Link]
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Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. (2021). ACS Chemical Neuroscience, 12(8), 1348-1361. [Link]
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Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. [Link]
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Sergeant, N., Vingtdeux, V., Eddarkaoui, S., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]
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Production and use of recombinant Aβ for aggregation studies. (2013). Methods in molecular biology (Clifton, N.J.), 988, 149–165. [Link]
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Neuroprotective effect of piperine on primarily cultured hippocampal neurons. (2008). PubMed. [Link]
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N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. (2004). PubMed. [Link]
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β-Amyloid Protein Aggregation. (2006). Springer Nature Experiments. [Link]
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Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. (2017). PubMed. [Link]
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What is the best method for amyloid-beta aggregation? (2012). ResearchGate. [Link]
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Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (2017). PharmacologyOnLine. [Link]
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. [Link]
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A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). PubMed. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. (2017). PubMed Central. [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). SciSpace. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). [Link]
-
Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. (2022). ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2017). PubMed Central. [Link]
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Pharmacokinetic Strategies in CNS Drug Discovery. (n.d.). [Link]
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An In-depth Technical Guide on the Role of 3-(Piperazin-1-YL)benzoic Acid in Cancer Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Central to this progress is the strategic use of "privileged scaffolds"—molecular frameworks that can be readily modified to interact with a variety of biological targets. This guide focuses on one such scaffold: 3-(Piperazin-1-YL)benzoic acid . Due to its unique structural and physicochemical properties, this compound has emerged as a cornerstone in the synthesis of potent kinase inhibitors and other novel anticancer agents. This document provides a comprehensive overview of its strategic importance, mechanisms of action for its derivatives, detailed experimental workflows for drug discovery, and future perspectives in the field.
The Strategic Importance of Scaffolds in Oncology Drug Discovery
The "privileged scaffold" concept is fundamental to medicinal chemistry. These are molecular structures that are capable of binding to multiple, often unrelated, biological targets. The piperazine ring, a key feature of the title compound, is a quintessential example of such a scaffold.[1] Its prevalence in clinically approved drugs is a testament to its utility.
Key Properties of the Piperazine Scaffold:
-
Versatile Linker: It serves as an adaptable linker, connecting different pharmacophoric elements in the correct spatial orientation to bind with high affinity to target proteins, particularly the ATP-binding pocket of kinases.[1]
-
Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be protonated under physiological pH. This basicity is often crucial for forming key hydrogen bonds or salt bridges with acidic residues (e.g., aspartate) in enzyme active sites.[1] This also tends to improve the solubility and bioavailability of the resulting drug candidates.[2]
-
Synthetic Tractability: The secondary amine nature of the piperazine nitrogens allows for straightforward functionalization through well-established chemical reactions like reductive amination and Buchwald-Hartwig amination, facilitating the rapid synthesis of large compound libraries for screening.[1]
This compound combines this privileged piperazine ring with a benzoic acid moiety. This provides two distinct points for chemical modification: the second nitrogen of the piperazine and the carboxylic acid group of the phenyl ring. This dual functionality makes it an exceptionally valuable starting material for creating diverse molecular architectures.
This compound: A Privileged Scaffold
This compound is a versatile building block used in the synthesis of a wide range of bioactive molecules.[2] Its structure is primed for creating derivatives that can target the intricate signaling networks that drive cancer cell proliferation and survival.
-
The Piperazine End (N-Functionalization): The terminal nitrogen of the piperazine ring is typically functionalized to interact with specific regions of a target protein. By attaching various aryl or alkyl groups, chemists can modulate the compound's selectivity and potency. This is a common strategy in the design of kinase inhibitors.[3]
-
The Benzoic Acid End (Carboxylic Acid Functionalization): The carboxylic acid group can be converted into an amide, ester, or other functional groups. This position is often used to connect to another pharmacophore or to fine-tune the molecule's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
The Drug Discovery Workflow: From Scaffold to Lead Compound
The development of a novel anticancer drug from a scaffold like this compound follows a structured, multi-stage process.
Caption: Drug discovery workflow using the specified scaffold.
-
Library Synthesis: A diverse library of compounds is created by reacting this compound with various chemical partners at its two functionalization points.
-
High-Throughput Screening (HTS): This library is screened against a panel of cancer-related targets (e.g., kinases) or cancer cell lines to identify initial "hits."
-
Hit Identification and Validation: The most promising compounds are re-tested and confirmed.
-
Lead Optimization: The "hit" compounds are systematically modified to improve their potency, selectivity, and drug-like properties. This process, known as Structure-Activity Relationship (SAR) studies, is crucial for developing a viable drug candidate.
-
Preclinical Studies: The optimized lead compounds are extensively tested in cell-based assays and animal models to evaluate their efficacy and safety.
-
Clinical Trials: If a compound shows promise in preclinical studies, it may advance to human clinical trials.
Core Experimental Protocols
The following are representative protocols for key stages of the drug discovery process.
Protocol: Synthesis of a Derivative via Amide Coupling
This protocol describes the coupling of the carboxylic acid group of the scaffold with an amine.
Objective: To synthesize a derivative of this compound by forming an amide bond.
Materials:
-
This compound
-
A primary or secondary amine (R-NH2)
-
Coupling agent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Catalyst: HOBt (Hydroxybenzotriazole)
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add EDC (1.2 equivalents) and HOBt (1.1 equivalents) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) and TEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amide derivative.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). [4][5]
Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) of a test compound against a target kinase.
Materials:
-
Test compound (serially diluted in DMSO)
-
Purified recombinant target kinase
-
Specific peptide substrate for the kinase
-
ATP (at a concentration near the Km for the kinase)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
Procedure:
-
Add the kinase assay buffer to the wells of a 384-well plate.
-
Add the test compound at various concentrations (typically a 10-point serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the target kinase enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate for 1-2 hours at room temperature.
-
Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative activity of a test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) [6]* Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability versus the compound concentration to determine the GI50 value (the concentration that causes 50% growth inhibition). [7]
Data Analysis and Interpretation
The data generated from these assays are crucial for making decisions about which compounds to advance. Structure-activity relationships are established by comparing the potency of different derivatives.
Table 1: Representative Anti-proliferative Activity of Phenylpiperazine Derivatives
| Compound ID | R-Group on Phenyl Ring | Cell Line | IC50 (µM) [6] |
| 3c | 4-Fluoro | A549 | 0.11 |
| 3p | 4-Chloro | A549 | 0.05 |
| 3f | 4-Bromo | A549 | 0.15 |
| 3i | 4-Methyl | A549 | 1.25 |
| Erlotinib | (Reference Drug) | A549 | 0.10 |
Data is hypothetical and for illustrative purposes, based on trends seen in the literature where halogen substitutions often enhance activity. [6][8] From this illustrative data, a clear SAR trend emerges: small, electron-withdrawing groups (halogens) at the 4-position of the phenyl ring enhance anti-proliferative activity against the A549 lung cancer cell line, with the chloro-substituted compound (3p) being the most potent.
Case Studies and Future Perspectives
The piperazine scaffold is a component of numerous approved anticancer drugs, including Imatinib, Olaparib, and Abemaciclib, highlighting its clinical significance. [9]While this compound itself is a building block rather than a final drug, its derivatives are continuously being explored in preclinical and clinical studies.
Future Directions:
-
Targeting Drug Resistance: New derivatives are being designed to overcome resistance mechanisms to existing therapies.
-
PROTACs and Molecular Glues: The scaffold's dual functional handles make it an attractive component for developing more complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).
-
Novel Kinase Targets: As new kinase targets are validated in oncology, derivatives of this compound will undoubtedly be synthesized to target them.
The versatility and proven track record of the piperazine core, combined with the synthetic accessibility of this compound, ensure that this scaffold will remain a vital tool in the arsenal of medicinal chemists for the foreseeable future.
References
- Role of piperazine scaffolds in medicinal chemistry. (n.d.). Benchchem.
- 3-Piperazin-1-yl-benzoic acid. (n.d.). Chem-Impex.
- Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. (n.d.). ResearchGate.
- Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (n.d.). National Institutes of Health.
- The Versatility of the 3-Piperazin-1-yl-1H- pyridazin-6-one Scaffold: A Comparative Guide to its Structure. (n.d.). Benchchem.
- Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PubMed Central.
- The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. (n.d.). Benchchem.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
- Benzothiazole derivatives as anticancer agents. (n.d.). PubMed Central.
- Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. (2013). ResearchGate.
- 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. (2015). National Institutes of Health.
- Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. (n.d.). ResearchGate.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI.
- Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (n.d.). National Institutes of Health.
- Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (n.d.). PubMed Central.
- Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents. (2019). IR@RGCB.
- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (n.d.). PubMed Central.
- Schematic representation of structure‐activity relationship for the 27–46 series. (n.d.). ResearchGate.
- This compound. (n.d.). Apollo Scientific.
- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (n.d.). ACS Omega.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org.
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (n.d.). MDPI.
- (PDF) Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2023). ResearchGate.
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Methodological & Application
purification of 3-(Piperazin-1-YL)benzoic acid by recrystallization
An Application Note and Protocol for the Purification of 3-(Piperazin-1-YL)benzoic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of this compound via recrystallization. This compound is a versatile building block in pharmaceutical research, often utilized in the synthesis of novel therapeutic agents for conditions such as neurological disorders and cancer.[1][2] The purity of this intermediate is paramount to ensure the desired efficacy, safety, and reproducibility of subsequent synthetic steps and final active pharmaceutical ingredients. This guide details a robust recrystallization protocol, elucidates the scientific principles underpinning the methodology, and provides essential data for researchers in the field of drug development and organic synthesis.
Introduction to the Purification Challenge
This compound possesses a dual chemical nature, incorporating both a basic piperazine ring and an acidic carboxylic acid moiety. This amphoteric character, combined with its aromatic system, presents unique challenges and opportunities for purification. Crude samples of this compound may contain a variety of impurities, including unreacted starting materials, byproducts from side reactions (such as di-substituted products), and degradation products.[3][4] The high polarity imparted by the piperazine and carboxylic acid groups can also lead to a complex solubility profile.[3]
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[5] The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[6][7] An ideal recrystallization process involves dissolving the crude material in a minimum amount of a hot solvent in which the compound is highly soluble, while the impurities are either insoluble or remain in solution upon cooling. As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, from which the soluble impurities can be separated by filtration.[6][8]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is crucial for its effective and safe handling.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][9] |
| Molecular Weight | 206.24 g/mol | [1][9][10] |
| Appearance | White to yellow solid | [1][10] |
| Purity (Typical Commercial) | ≥95% to 98% | [1][9][10] |
| Storage Conditions | Room temperature or 0-8 °C | [1][10] |
Safety Profile:
This compound is classified as hazardous. It is harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[11][12] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust.[11][12][13]
The Science of Solvent Selection
The success of any recrystallization protocol hinges on the judicious selection of a solvent or solvent system. For this compound, the presence of both a polar carboxylic acid and a basic piperazine ring suggests that polar protic solvents are likely to be effective. Aromatic carboxylic acids are often recrystallized from alcohols or aqueous alcohol mixtures.[14] Given the compound's structure, a mixture of ethanol and water is a promising starting point. Ethanol should provide good solubility at elevated temperatures due to its ability to hydrogen bond with both the carboxylic acid and the piperazine nitrogens, while the addition of water as an anti-solvent will decrease the solubility as the solution cools, promoting crystallization.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjustments to solvent volumes may be necessary depending on the initial purity of the material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (decolorizing carbon), if needed
-
500 mL Erlenmeyer flask
-
250 mL Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirring
-
Magnetic stir bar
-
Condenser (optional, to prevent solvent loss)
-
Glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
Workflow Diagram:
Caption: Recrystallization workflow for this compound.
Step-by-Step Procedure:
-
Dissolution: Place 5.0 g of crude this compound into a 500 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 50 mL of 95% ethanol. Heat the mixture to a gentle boil while stirring. Continue to add small portions of hot 95% ethanol until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.[6]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount (approximately 0.1-0.2 g) of activated charcoal.[7][15] Swirl the flask and gently reheat to boiling for 5-10 minutes. The charcoal will adsorb colored impurities.[7]
-
Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Place a glass funnel with fluted filter paper into the neck of a clean 250 mL Erlenmeyer flask. Preheat the funnel and flask with hot solvent vapor or by washing with a small amount of hot ethanol to prevent premature crystallization in the funnel.[6] Pour the hot solution through the filter paper.
-
Crystallization: To the hot, clear filtrate, add deionized water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[7]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[6][8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6][8]
-
Washing: Wash the crystals on the filter paper with a small amount of a cold 1:1 ethanol/water mixture to remove any residual soluble impurities adhering to the crystal surfaces.[6]
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Validation and Characterization
The success of the purification should be validated through analytical techniques.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR): These techniques can confirm the chemical structure and identify the presence of any remaining impurities.
-
Chromatographic Analysis (HPLC, TLC): High-performance liquid chromatography (HPLC) can provide quantitative data on the purity of the final product, while thin-layer chromatography (TLC) offers a rapid qualitative assessment.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Product does not crystallize | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal.[8] |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute; the solution is cooling too rapidly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Low Recovery | Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in the wash solvent. | Use the minimum amount of hot solvent; ensure the filtration apparatus is pre-heated; use a minimal amount of ice-cold wash solvent. |
| Colored Crystals | Insufficient decolorizing charcoal was used; the impurity is not effectively adsorbed by charcoal. | Repeat the recrystallization with a larger amount of charcoal. If this fails, an alternative purification method like column chromatography may be necessary. |
Conclusion
Recrystallization is a highly effective and scalable method for the purification of this compound. By carefully selecting the solvent system and controlling the cooling rate, researchers can significantly enhance the purity of this critical pharmaceutical intermediate. The protocol detailed herein provides a robust starting point for achieving high-purity material, which is essential for the integrity and success of drug discovery and development programs.
References
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved from [Link]
- Martin, J. F. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.
- Bryant, H. S. (1971). U.S. Patent No. 3,654,351. Washington, DC: U.S. Patent and Trademark Office.
-
Nielsen, P., Johnson, D., Rochelle, G. T., & Chen, E. (2018). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. United States. Retrieved from [Link]
- Lin, R., & Wonderling, W. T. (2016). U.S. Patent No. 9,233,905. Washington, DC: U.S. Patent and Trademark Office.
- Godfey, N. B. (1969). U.S. Patent No. 3,481,933. Washington, DC: U.S. Patent and Trademark Office.
-
National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
University of Canterbury. (n.d.). Recrystallisation of benzoic acid. Retrieved from [Link]
-
Truman State University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Piperazine-1-sulfonyl)benzoic acid. Retrieved from [Link]
-
3-Piperazin-1-yl-benzoic acid | 446831-28-3 - J&K Scientific. (n.d.). Retrieved from [Link]
-
Zhang, C., et al. (2025). The solubility of benzoic acid in seven solvents. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
-
Pires, A. P., & Franco, R. W. A. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate. Retrieved from [Link]
-
Al-Saadi, A. A. (2021). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. Retrieved from [Link]
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Application Note: A Validated HPLC Method for Purity Determination of 3-(Piperazin-1-YL)benzoic Acid
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 3-(Piperazin-1-YL)benzoic acid. This compound is a critical building block in pharmaceutical synthesis, and ensuring its purity is paramount for the quality and safety of final drug products.[1] The method addresses the analytical challenges posed by the analyte's polar and amphoteric nature by utilizing a polar-embedded stationary phase and a pH-controlled mobile phase. Furthermore, a comprehensive protocol for method validation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, is detailed to ensure the method is fit for its intended purpose in a regulated environment.
Introduction and Analytical Challenge
This compound is a bifunctional molecule featuring a basic piperazine moiety and an acidic benzoic acid group. This structure makes it a valuable intermediate for synthesizing a wide array of active pharmaceutical ingredients (APIs).[1] The inherent polarity and amphoteric character of the molecule present a significant challenge for traditional RP-HPLC analysis. Key issues include:
-
Poor Retention: The high polarity of the analyte can lead to insufficient retention on conventional C18 columns, causing it to elute near the void volume.
-
Peak Tailing: The basic piperazine nitrogen can engage in secondary ionic interactions with residual silanol groups on the silica backbone of the stationary phase, resulting in asymmetric peak shapes.[2]
-
Phase Collapse: The highly aqueous mobile phases often required to retain such polar compounds can cause "phase dewetting" or "collapse" on traditional C18 columns, leading to a sudden loss of retention and poor reproducibility.[3]
This guide provides a systematic approach to overcome these challenges, beginning with a logically developed analytical method and followed by a rigorous validation protocol.
HPLC Method Development Strategy and Rationale
A successful separation is built upon a rational selection of the column and mobile phase, designed to control the physicochemical interactions between the analyte and the chromatographic system.
Column Selection: Mitigating Polarity and Silanol Interactions
A standard C18 column is often the first choice in method development but is ill-suited for this analyte.[4] We recommend a polar-embedded C18 column (e.g., RP-Amide or Aqua-stable C18) .
-
Causality: These columns incorporate a polar group (like an amide) near the silica surface or use alternative bonding chemistry. This design makes the stationary phase resistant to phase collapse even in 100% aqueous mobile phases.[3] The polar group also helps to shield the analyte from interacting with acidic silanols, leading to improved peak shape for basic compounds. An alternative with different selectivity is a Phenyl-Hexyl column , which can leverage π-π interactions with the analyte's aromatic ring to enhance retention and provide a unique separation profile.[2][5]
Mobile Phase Optimization: The Key to Control
The mobile phase composition, particularly its pH, is the most critical parameter for controlling the retention and peak shape of ionizable compounds.[2]
-
pH Control: The goal is to suppress the ionization of one functional group while ensuring the other is consistently ionized. By setting the mobile phase pH to approximately 2.5 - 3.0 , we achieve two objectives:
-
The carboxylic acid group (pKa ~4-5) will be predominantly in its neutral, protonated form (-COOH), increasing its hydrophobicity and retention on the reversed-phase column.
-
The piperazine moiety (pKa values typically ~5.5 and ~9.5) will be fully protonated (charged), which can be advantageous for peak shape if silanol interactions are minimized.
-
-
Buffer System: A phosphate buffer is an excellent choice for this pH range due to its pKa value and common use in HPLC.[4]
-
Organic Modifier: Acetonitrile is selected as the primary organic solvent due to its low viscosity and UV transparency. Methanol can be explored as an alternative to modify separation selectivity.[2]
-
Elution Mode: A gradient elution is employed to ensure that any potential impurities with higher hydrophobicity are eluted from the column in a reasonable time, providing a comprehensive purity profile.
Detection
The benzoic acid component of the molecule contains a strong chromophore. A UV detector is therefore suitable for this analysis. Based on methods for structurally similar compounds, a detection wavelength of 239 nm is a logical starting point.[6][7] However, it is best practice to determine the wavelength of maximum absorbance by running a UV scan of the analyte in the mobile phase.
Detailed Analytical Protocol
Instrumentation and Materials
-
HPLC system with gradient pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance, volumetric flasks, pipettes.
-
pH meter.
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium phosphate monobasic (KH₂PO₄) (Reagent grade).
-
Phosphoric acid (Reagent grade).
-
Water (HPLC grade or equivalent).
Recommended Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Polar-Embedded C18 (e.g., Waters XBridge Shield RP18, Phenomenex Luna Omega Polar C18), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH adjusted to 2.5 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 239 nm (or λmax determined by PDA) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.5 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Analytical Workflow Diagram
Caption: Overall workflow for HPLC purity analysis.
Method Validation Protocol (per ICH Q2(R1))
To ensure that the analytical procedure is suitable for its intended purpose, a full validation must be performed.[8] The objective is to demonstrate specificity, linearity, accuracy, precision, and robustness.[9]
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8]
-
Protocol:
-
Forced Degradation: Subject the sample to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to intentionally generate degradation products.[10]
-
Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).
-
Assessment: The method is considered specific if the main peak is well-resolved from all degradation peaks and any placebo peaks. Peak purity analysis using a PDA detector should be performed to confirm that the analyte peak is spectrally homogeneous in all samples.
-
Linearity and Range
-
Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the nominal test concentration.
-
Assessment: Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Trueness)
-
Protocol: Accuracy should be assessed across the specified range. This is typically done by spiking a sample matrix (or placebo) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze each level in triplicate.
-
Assessment: Calculate the percentage recovery at each level. The acceptance criterion is typically between 98.0% and 102.0%.
Precision
-
Repeatability (Intra-assay precision):
-
Protocol: Perform six replicate analyses of the sample solution at the nominal concentration.
-
Assessment: Calculate the Relative Standard Deviation (%RSD) of the results. The acceptance criterion is typically ≤ 2.0%.
-
-
Intermediate Precision (Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Assessment: The %RSD between the two sets of data should meet predefined criteria, demonstrating the method's ruggedness under normal laboratory variations.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of a diluted standard (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
-
Assessment: These values establish the limits at which the analyte can be reliably detected and quantified, respectively.
Robustness
-
Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results. Parameters to vary include:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (e.g., %B ± 2%)
-
-
Assessment: The method is robust if the results remain unaffected by these minor changes, indicating its reliability during routine use.
Summary of Validation Parameters
| Parameter | Suggested Acceptance Criteria |
| Specificity | Analyte peak resolved from all other peaks; Peak Purity Index > 0.995 |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% |
| LOQ | S/N ≥ 10; Precision (%RSD) at LOQ concentration ≤ 10% |
| Robustness | System suitability parameters (e.g., tailing factor, resolution) remain within limits. |
Validation Process Flow Diagram
Caption: Logical flow for the validation of the analytical method.
Conclusion
The RP-HPLC method detailed in this application note provides a selective, robust, and reliable solution for determining the purity of this compound. By employing a polar-embedded C18 column and carefully controlling the mobile phase pH, the common analytical challenges associated with this polar, amphoteric compound are effectively overcome. The comprehensive validation protocol, based on ICH Q2(R1) guidelines, ensures that the method is suitable for its intended purpose in quality control and drug development environments, delivering trustworthy and accurate results.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ResearchGate. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]
-
Waters Corporation. Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. [Link]
-
PubChem. 3-(Piperazine-1-sulfonyl)benzoic acid. [Link]
-
Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method. [Link]
-
ResearchGate. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Hawach Scientific. (2023). Polar Column in HPLC Example. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
Chrom Tech, Inc. (2024). Reverse Phase Chromatography Techniques. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
PubChem. 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]
-
Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]
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- 7. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
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NMR characterization of 3-(Piperazin-1-YL)benzoic acid
An Application Note and Protocol for the Comprehensive NMR Characterization of 3-(Piperazin-1-YL)benzoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a detailed framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial building block in pharmaceutical and materials science research, unambiguous characterization of this molecule is paramount.[1][2] The zwitterionic nature of this compound, arising from the acidic carboxylic acid and basic secondary amine functionalities, presents unique considerations for NMR analysis, particularly in solvent selection and the observation of exchangeable protons. This document details optimized protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and a systematic approach to spectral interpretation. The methodologies are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve high-quality, reproducible results for definitive structural confirmation.
Introduction: The Structural Challenge
This compound is a bifunctional molecule featuring a substituted aromatic ring and a saturated heterocyclic piperazine moiety. Its utility as a synthetic intermediate underscores the need for precise analytical confirmation of its structure.[2] NMR spectroscopy is the most powerful tool for this purpose, providing atom-level information on connectivity and chemical environment.
The primary challenge in analyzing this molecule lies in its potential to exist as a zwitterion. The protonation state of the piperazine nitrogens and the carboxylic acid can significantly influence chemical shifts and solubility. Therefore, the choice of a suitable deuterated solvent is the first critical decision in the analytical workflow. A polar aprotic solvent like DMSO-d₆ is ideal, as it can effectively solvate both the carboxylate anion and the piperazinium cation, minimizing intermolecular hydrogen bonding and yielding sharper signals for the exchangeable protons (NH and COOH).[3]
This document will guide the user through a complete NMR characterization workflow, from sample preparation to the final assignment of all proton and carbon signals.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of this compound are numbered as shown below. This convention will be used throughout the guide.

Core NMR Methodologies: A Brief Overview
A multi-technique approach is essential for the complete and unambiguous assignment of this compound.
-
¹H NMR: Provides information on the number and chemical environment of protons, their relative quantities (integration), and scalar coupling (J-coupling) to neighboring protons.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms. The chemical shift provides insight into the functional group and hybridization of each carbon.
-
COSY (Correlation Spectroscopy): A 2D experiment that identifies protons that are spin-coupled to each other, typically through two or three bonds. It is invaluable for mapping out proton-proton connectivity within the aromatic and piperazine spin systems.[4][5]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹JCH coupling). It is the primary method for assigning protonated carbons.[5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). It is crucial for connecting molecular fragments and assigning non-protonated (quaternary) carbons.[4][6]
Experimental Workflow Diagram
The overall process for structural elucidation follows a logical progression from sample preparation to the integration of multi-dimensional NMR data.
Detailed Experimental Protocols
These protocols are designed for a standard 400 MHz or 500 MHz NMR spectrometer.
Protocol 1: Sample Preparation
The quality of the NMR sample is the most critical factor for obtaining high-quality spectra.[7] A homogeneous solution free of particulate matter is essential for proper magnetic field shimming.[8][9]
-
Weigh the Compound: For ¹H NMR and 2D experiments (COSY, HSQC, HMBC), weigh 10-15 mg of this compound. For a standard ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the low natural abundance of the ¹³C isotope.[9]
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).
-
Dissolution: Place the weighed solid into a clean, dry glass vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[8] Cap the vial and gently vortex or sonicate until the solid is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-precision 5 mm NMR tube. If any solid particles remain, filter the solution through a small plug of glass wool in the pipette.[9]
-
Internal Standard (Optional): DMSO-d₆ has a residual proton signal at ~2.50 ppm and a carbon signal at ~39.52 ppm, which can serve as internal references. For highly accurate chemical shift reporting, a small amount of tetramethylsilane (TMS) can be added, but it is often unnecessary.[9]
Protocol 2: 1D NMR Data Acquisition
-
¹H NMR Spectrum
-
Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 16 ppm, centered at approximately 6 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 8 to 16 scans.
-
-
¹³C NMR Spectrum
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: 240 ppm, centered at approximately 110 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons.
-
Number of Scans: 1024 to 4096 scans, depending on sample concentration.
-
Protocol 3: 2D NMR Data Acquisition
-
¹H-¹H COSY
-
Pulse Program: Gradient-selected COSY (e.g., 'cosygpmfphpr').
-
Spectral Width: 12-14 ppm in both dimensions.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 2 to 4 scans per increment.
-
-
¹H-¹³C HSQC
-
Pulse Program: Gradient-selected, phase-sensitive HSQC with adiabatic pulses for uniform excitation (e.g., 'hsqcedetgpsisp2.3').
-
¹H (F2) Spectral Width: 12-14 ppm.
-
¹³C (F1) Spectral Width: 160-180 ppm.
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
-
Data Points: 2048 (F2) x 256 (F1).
-
Number of Scans: 4 to 8 scans per increment.
-
-
¹H-¹³C HMBC
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
¹H (F2) Spectral Width: 12-14 ppm.
-
¹³C (F1) Spectral Width: 220-240 ppm.
-
Long-Range Coupling Constant: Optimized for 8 Hz to capture both ²JCH and ³JCH correlations.
-
Data Points: 2048 (F2) x 512 (F1).
-
Number of Scans: 8 to 16 scans per increment.
-
Data Processing and Spectral Interpretation
Standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs) should be used. The typical processing workflow includes Fourier transformation, phase correction, and baseline correction for all spectra.[10][11]
Step-by-Step Interpretation Logic
-
Analyze the ¹H NMR Spectrum:
-
Identify three distinct regions: the downfield aromatic region, the aliphatic piperazine region, and the very downfield exchangeable proton region (COOH and NH).
-
The aromatic region should contain four protons with splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
The piperazine ring should show two signals, each integrating to 4 protons. These signals are often broad due to conformational exchange.[12][13]
-
The COOH proton will likely be a very broad singlet far downfield (>12 ppm), while the NH proton will also be a broad singlet, the position of which can vary.
-
-
Confirm Connectivity with COSY:
-
The COSY spectrum will show correlations between coupled aromatic protons (H-4 to H-5, H-5 to H-6). H-2 will be coupled to H-6.
-
Crucially, there will be no COSY cross-peaks between the aromatic protons and the piperazine protons, confirming they are in separate spin systems.
-
-
Assign Protonated Carbons with HSQC:
-
Each cross-peak in the HSQC spectrum directly links a proton signal on the F2 (horizontal) axis to its attached carbon on the F1 (vertical) axis.[14]
-
This allows for the unambiguous assignment of C-2, C-4, C-5, C-6, C-8/12, and C-9/11.
-
-
Connect Fragments and Assign Quaternary Carbons with HMBC:
-
The HMBC spectrum is the key to assembling the final structure.[14] Look for the following critical long-range correlations:
-
Aromatic Protons to Piperazine Carbons: Protons H-2 and H-4 will show a correlation to the piperazine carbon C-8/12, definitively linking the two rings.
-
Piperazine Protons to Aromatic Carbons: Protons H-8/12 will show correlations to the aromatic carbons C-2, C-3, and C-4. The correlation to the quaternary carbon C-3 is the most important for confirming the substitution pattern.
-
Assignment of C-1 and C-7: The aromatic protons H-2 and H-6 will show correlations to the carboxyl carbon C-7. Protons H-2 and H-6 will also correlate to the quaternary carbon C-1.
-
-
This logic allows for the complete assignment of all atoms in the molecule.
-
Expected NMR Data Summary
The following table summarizes the expected chemical shifts for this compound in DMSO-d₆. These values are predictive and based on data from analogous substituted benzoic acids and phenylpiperazines.[12][15][16] Actual experimental values may vary slightly.
| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) | Notes |
| COOH | ~12.8 | br s | - | Exchangeable, position is concentration-dependent. |
| NH | ~9.0 | br s | - | Exchangeable, position is concentration-dependent. |
| H-2 | ~7.55 | t, J ≈ 2.0 Hz | ~119.0 | Appears as a triplet due to similar coupling to H-4 and H-6. |
| H-6 | ~7.45 | dd, J ≈ 8.0, 2.0 Hz | ~122.5 | |
| H-5 | ~7.35 | t, J ≈ 8.0 Hz | ~129.5 | |
| H-4 | ~7.15 | dd, J ≈ 8.0, 2.0 Hz | ~118.0 | |
| H-8, H-12 | ~3.20 | t, J ≈ 5.0 Hz | ~48.0 | Protons adjacent to the phenyl ring. |
| H-9, H-11 | ~3.05 | t, J ≈ 5.0 Hz | ~44.5 | Protons adjacent to the NH group. |
| C-1 | - | - | ~131.0 | Quaternary carbon, assigned by HMBC. |
| C-3 | - | - | ~151.0 | Quaternary carbon, assigned by HMBC. |
| C-7 (C=O) | - | - | ~167.0 | Quaternary carboxyl carbon, assigned by HMBC. |
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and the systematic interpretation logic outlined in this guide, researchers can confidently assign every proton and carbon atom. The strategic use of COSY, HSQC, and particularly HMBC experiments is essential to overcome the challenges posed by this molecule's structure and to validate its identity and purity with the highest degree of scientific rigor.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Sample Preparation. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Morris, G. A. (2017). NMR Data Processing. eMagRes. Retrieved from [Link]
- Li, S., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-72.
-
The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]
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Gearheart, J. A. (2006). Analysis of NMR spectra using digital signal processing techniques. University of Louisville. Retrieved from [Link]
-
San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
OChem Undergraduate. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
- Avendano, C., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(7), 633-638.
- Nafe, D., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9, 121-128.
- Nafe, D., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2498-2508.
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ResearchGate. (n.d.). NMR Data Processing. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information: Characterization data for all products. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
PubMed. (2020). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]
-
J&K Scientific. (n.d.). 3-Piperazin-1-yl-benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). 1H NMR of amino acids: can we actually observe the zwitterion? Retrieved from [Link]
-
PubChem. (n.d.). 3-(Piperazine-1-sulfonyl)benzoic acid. Retrieved from [Link]
- Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(4), 321-329.
- Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study.
- Maruyoshi, K., et al. (2023). Zwitterionic or Not?
-
Chemistry Stack Exchange. (2022, December 31). Experimental evidence for zwitterions. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2014). Synthesis of new Guanidium-Meldrum acid zwitterionic salts and dynamic NMR study of rotational energy barrier around C-NH bond of guanidine moiety. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular structures of zwitterionic polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. Retrieved from [Link]
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- 16. faculty.fiu.edu [faculty.fiu.edu]
Application Note: Strategic Use of 3-(Piperazin-1-YL)benzoic acid as a Versatile Linker in PROTAC Development
Abstract: Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce degradation of disease-causing proteins.[1][2] The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing ternary complex formation, physicochemical properties, and overall bioactivity.[1][3] This guide provides a detailed technical overview and experimental protocols for the strategic application of 3-(Piperazin-1-YL)benzoic acid, a linker moiety that offers a compelling balance of structural rigidity and synthetic versatility. We will explore the rationale for its use, detailed synthetic protocols, and robust methods for biological evaluation.
The Rationale for Piperazine-Benzoic Acid Linkers in PROTAC Design
The design of a PROTAC is a multi-parameter optimization challenge where the linker is not merely a spacer but an active contributor to the molecule's function.[4][] The choice of this compound is underpinned by several key advantages:
-
Conformational Rigidity: Unlike highly flexible alkyl and PEG chains, the piperazine and phenyl rings introduce conformational restraint.[1][6] This rigidity can reduce the entropic penalty upon binding and pre-organize the PROTAC into a conformation favorable for productive ternary complex formation between the target protein and the E3 ligase.[4][6]
-
Improved Physicochemical Properties: The piperazine moiety is a valuable tool for modulating a PROTAC's drug-like properties. As a basic nitrogen-containing heterocycle, it can be protonated at physiological pH, which can significantly enhance aqueous solubility—a common challenge for large "beyond Rule of 5" PROTAC molecules.[2][7][8] The degree of protonation, and thus solubility, can be finely tuned by the chemical groups adjacent to the piperazine ring.[2][7][9]
-
Defined Synthetic Vectors: This linker provides two distinct and orthogonal points for chemical modification. The carboxylic acid on the phenyl ring is ideal for standard amide bond formation, while the secondary amine on the piperazine ring offers a second handle for conjugation, allowing for a modular and controlled assembly of the final PROTAC.[10][11]
-
Metabolic Stability: Incorporating heterocyclic structures like piperazine into a linker can enhance metabolic stability compared to linear alkyl chains, which are more susceptible to oxidative metabolism.[8][12]
Synthesis and Chemical Properties
The linker building block is often used in its Boc-protected form, tert-butyl 4-(3-carboxyphenyl)piperazine-1-carboxylate, to ensure regioselective coupling during PROTAC synthesis.
Table 1: Physicochemical Properties of the Core Linker
| Property | Value (this compound) | Source |
| CAS Number | 446831-28-3 | [13][14] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [13] |
| Molecular Weight | 206.24 g/mol | [13] |
| Purity | >97% (Commercially available) | [14] |
Note: Properties of the Boc-protected version will differ. For example, Boc-piperazine-benzoic acid (CAS: 162046-66-4) has a molecular weight of 306.36 g/mol .[15]
Protocol for PROTAC Assembly
The synthesis of a PROTAC using this linker is a convergent process.[10][11] The general strategy involves sequential amide couplings. The order of coupling (i.e., whether the POI ligand or E3 ligand is attached first) depends on the specific chemistry and protecting group strategy for the respective ligands. This protocol describes a common approach.
// Nodes Start [label="Start Materials:\n- POI-Ligand-NH2\n- Boc-piperazine-benzoic acid\n- E3-Ligand-COOH", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: First Amide Coupling\nActivate Boc-piperazine-benzoic acid (HATU/DIPEA).\nCouple with POI-Ligand-NH2.", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Intermediate 1:\nPOI-Linker(Boc)-COOH", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Step 2: Boc Deprotection\nTreat with TFA in DCM to remove Boc group.", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Intermediate 2:\nPOI-Linker-NH2", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Step3 [label="Step 3: Second Amide Coupling\nActivate E3-Ligand-COOH (HATU/DIPEA).\nCouple with Intermediate 2.", fillcolor="#FBBC05", fontcolor="#202124"]; FinalPROTAC [label="Final PROTAC:\nPOI-Linker-E3_Ligand", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purification & Characterization\n(HPLC, LC-MS, NMR)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> FinalPROTAC; FinalPROTAC -> Purify; } } Caption: Modular workflow for PROTAC synthesis via sequential amide bond formation.
Protocol 3.1: Two-Step Amide Coupling for PROTAC Synthesis
This protocol assumes the coupling of an amine-functionalized POI ligand (POI-NH₂) to the linker's carboxylic acid, followed by coupling of a carboxylic acid-functionalized E3 ligand (E3-COOH) to the linker's piperazine amine.
Step 1: Coupling of POI Ligand to the Linker
-
Rationale: This step forms the first amide bond. HATU is a common and efficient peptide coupling reagent that activates the carboxylic acid. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.[10]
-
Reagents & Materials:
-
Boc-piperazine-benzoic acid (1.1 eq)
-
POI-Ligand-NH₂ (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere, standard glassware
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve Boc-piperazine-benzoic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[10]
-
Add a solution of POI-Ligand-NH₂ in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate (POI-Linker(Boc)) by flash column chromatography.
-
Step 2: Boc Deprotection
-
Rationale: The Boc protecting group on the piperazine nitrogen must be removed to expose the secondary amine for the next coupling step. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group.[11]
-
Procedure:
-
Dissolve the purified POI-Linker(Boc) intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20-30% v/v in DCM).
-
Stir at room temperature for 1-2 hours until LC-MS analysis shows complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting TFA salt of the amine is often used directly in the next step.[11]
-
Step 3: Final Amide Coupling with E3 Ligase Ligand
-
Rationale: This step mirrors the first coupling, forming the final PROTAC molecule.
-
Procedure:
-
Follow the procedure outlined in Step 1 , using the deprotected POI-Linker-NH₂·TFA salt (1.0 eq) and the carboxylic acid-functionalized E3 Ligase Ligand (E3-COOH, 1.1 eq).
-
Ensure enough DIPEA (at least 4.0 eq) is used to both neutralize the TFA salt and facilitate the coupling reaction.
-
After workup, purify the final PROTAC molecule using reverse-phase preparative HPLC to achieve high purity.
-
Characterize the final product thoroughly by LC-MS and ¹H NMR.
-
Experimental Protocols for PROTAC Evaluation
Once synthesized and purified, the PROTAC's biological activity must be assessed. The primary goal is to measure the degradation of the target protein.
// Nodes Start [label="Cell Seeding\nPlate cells in multi-well plates\nand allow to adhere.", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="PROTAC Treatment\nTreat with serial dilutions of PROTAC.\nInclude vehicle control (DMSO).", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Incubation\nIncubate for a defined period\n(e.g., 18-24 hours).", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Cell Lysis & Protein Quantification\nHarvest cells, prepare lysates, and\nnormalize total protein (e.g., BCA assay).", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Western Blot\n1. SDS-PAGE Separation\n2. Membrane Transfer\n3. Antibody Probing (Target + Loading Control)\n4. Imaging", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step5 [label="Data Analysis\n1. Densitometry\n2. Normalize to Loading Control\n3. Plot % Degradation vs. [PROTAC]\n4. Calculate DC50 & Dmax", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; } } Caption: Workflow for determining PROTAC-induced protein degradation via Western Blot.
Protocol 4.1: DC₅₀ Determination using Western Blot
The half-maximal degradation concentration (DC₅₀) is the concentration of PROTAC required to degrade 50% of the target protein and is a key metric of potency.[16]
-
Materials:
-
Appropriate cell line expressing the protein of interest (POI).
-
PROTAC compound dissolved in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).[10]
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
-
-
Procedure:
-
Cell Seeding: Plate cells in 12- or 24-well plates and allow them to adhere overnight.[17]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. A common starting range is 0.1 nM to 10,000 nM. Include a vehicle-only control (e.g., 0.1% DMSO).[16]
-
Incubation: Remove the old medium from cells and add the PROTAC-containing medium. Incubate for a fixed time, typically 18-24 hours.[16][18]
-
Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Western Blotting:
-
Separate equal amounts of protein lysate (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with the primary antibody for the POI and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash thoroughly, apply the chemiluminescent substrate, and capture the image.[10]
-
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control using densitometry software (e.g., ImageJ).
-
For each lane, normalize the POI band intensity to its corresponding loading control band intensity.
-
Calculate the "% Degradation" for each concentration relative to the vehicle control: % Degradation = 100 * (1 - (Normalized Signal_Sample / Normalized Signal_Vehicle)).
-
Plot "% Degradation" (Y-axis) against the log of the PROTAC concentration (X-axis).
-
Fit the data using a non-linear regression model (four-parameter variable slope) in software like GraphPad Prism to determine the DC₅₀ and Dₘₐₓ (maximal degradation) values.[16]
-
Table 2: Example Data for DC₅₀ Calculation
| PROTAC Conc. (nM) | Log [PROTAC] | POI Signal (Normalized) | % Degradation |
| 0 (Vehicle) | - | 1.00 | 0 |
| 0.1 | -1.0 | 0.98 | 2 |
| 1 | 0.0 | 0.85 | 15 |
| 10 | 1.0 | 0.52 | 48 |
| 100 | 2.0 | 0.15 | 85 |
| 1000 | 3.0 | 0.08 | 92 |
| 10000 | 4.0 | 0.09 | 91 |
This table presents illustrative data. The DC₅₀ would be calculated from the curve fit and in this example is approximately 10 nM.
Troubleshooting and Scientific Insights
-
Poor Potency (High DC₅₀): If degradation is weak, the linker length or geometry may be suboptimal for forming a stable ternary complex. The rigidity of the piperazine-phenyl core is a key feature; consider synthesizing analogs where the attachment points to the warhead or E3 ligand are altered to change the exit vectors.
-
Poor Solubility: While the piperazine moiety is intended to improve solubility, the overall PROTAC may still be hydrophobic. Ensure the final compound is fully dissolved in DMSO for stock solutions. If solubility remains an issue in aqueous media, formulation strategies may be required.
-
"Hook Effect": At very high concentrations, PROTAC efficacy can decrease. This is due to the formation of binary complexes (PROTAC-POI and PROTAC-E3) that outcompete the formation of the productive ternary complex.[4] If this is observed, it is a strong indication that the PROTAC is functioning as intended at lower concentrations.
Conclusion
The this compound linker represents a sophisticated choice for PROTAC design, moving beyond simple flexible tethers.[1] Its semi-rigid nature, coupled with its ability to enhance solubility and provide clear synthetic handles, makes it an invaluable component in the medicinal chemist's toolbox. The protocols and insights provided herein offer a robust framework for researchers to synthesize, evaluate, and optimize potent and effective protein degraders using this versatile linker scaffold.
References
-
Toure, M. & Crews, C. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]
-
Neklesa, T. K., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Toure, M. & Crews, C. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
-
Steinebach, C., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. PubMed Central. [Link]
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. [Link]
-
Kurohara, T., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate. [Link]
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]
-
Maple, H. J., et al. (2021). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. ACS Publications. [Link]
-
Daniels, D. S., et al. (2019). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Medicinal Chemistry Letters. [Link]
-
Zhang, Y., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PubMed Central. [Link]
-
Ciossani, G., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. [Link]
-
Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]
-
Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. [Link]
-
Demizu, Y., et al. (2016). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology. [Link]
-
Scarpino, A., et al. (2022). Experimental pKa values of piperazine-containing PROTACs. ResearchGate. [Link]
-
Ladkat, P. D., et al. (2024). Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. ResearchGate. [Link]
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Application Note & Protocols: Strategic Derivatization of 3-(Piperazin-1-yl)benzoic Acid for Biological Screening Libraries
Introduction: The Strategic Value of the 3-(Piperazin-1-yl)benzoic Acid Scaffold
In modern drug discovery, the concept of "privileged scaffolds" identifies molecular frameworks that are capable of binding to multiple, distinct biological targets.[1][2][3] The this compound core is a quintessential example of such a scaffold. Its widespread presence in approved drugs and clinical candidates is a testament to its versatility.[2][4] The structure presents two key, orthogonally reactive functional groups: a secondary amine on the piperazine ring and a carboxylic acid on the aromatic ring. This duality allows for systematic and diverse chemical modifications, making it an ideal starting point for generating compound libraries for biological screening.
The primary goal of derivatizing this scaffold is to conduct a thorough exploration of the Structure-Activity Relationship (SAR). By systematically altering substituents at these two key positions, researchers can fine-tune a molecule's pharmacological profile, optimizing for:
-
Potency and Efficacy: Enhancing the desired biological activity.
-
Selectivity: Minimizing off-target effects by tailoring the molecule to fit a specific receptor or enzyme active site.
-
Pharmacokinetic Properties (ADME): Improving Absorption, Distribution, Metabolism, and Excretion by modulating properties like solubility, polarity, and metabolic stability.[2]
This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of this compound, designed for researchers engaged in medicinal chemistry and drug development.
Core Derivatization Strategies & Workflows
The synthetic strategy hinges on the selective modification of the two primary functional handles. The following sections detail the rationale and protocols for these transformations.
Strategy A: Modification of the Carboxylic Acid via Amide Bond Formation
The formation of an amide bond is one of the most robust and frequently employed reactions in medicinal chemistry, accounting for its presence in approximately 25% of all commercial pharmaceuticals.[5][6] This reaction couples the carboxylic acid of our scaffold with a diverse range of primary or secondary amines, introducing a new substituent (R¹).
Causality & Rationale: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. Therefore, the carboxylic acid must first be "activated" into a more reactive intermediate.[6] Modern coupling reagents, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), achieve this under mild conditions by forming a highly reactive O-acylisourea intermediate.[7][8] A non-nucleophilic organic base, like N,N-Diisopropylethylamine (DIPEA), is essential to deprotonate the amine nucleophile and neutralize acidic byproducts without competing in the reaction.[7]
Caption: General workflow for amide bond formation.
Experimental Protocol: Amide Coupling with HATU
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq.). Dissolve it in anhydrous N,N-Dimethylformamide (DMF).
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the solution, followed by DIPEA (2.5 eq.).
-
Activation & Coupling: Add HATU (1.1 eq.) portion-wise to the stirred solution. A slight exotherm may be observed.
-
Reaction: Allow the reaction to stir at room temperature for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. This removes the DMF and water-soluble reagents.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
| Reagent/Parameter | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Scaffold |
| Primary/Secondary Amine | 1.1 | Introduces R¹ diversity |
| HATU | 1.1 | Carboxylic acid activating agent[7] |
| DIPEA | 2.5 | Non-nucleophilic base |
| Anhydrous DMF | - | Polar aprotic solvent |
| Temperature | Room Temp. | Mild reaction conditions |
Table 1: Typical Reagent Stoichiometry for HATU-mediated Amide Coupling.
Strategy B: Modification of the Piperazine N-H Group
The secondary amine of the piperazine ring is a potent nucleophile, providing a second major avenue for derivatization. Reductive amination and direct N-alkylation are two powerful methods for this purpose.[4]
This one-pot, two-step method is highly efficient for introducing alkyl groups by reacting the piperazine with an aldehyde or ketone.[9][10]
Causality & Rationale: The reaction begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon, forming an iminium ion intermediate. This electrophilic intermediate is then selectively reduced in situ by a mild hydride reducing agent.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the iminium ion.[4] This selectivity prevents side reactions and allows the reaction to be performed in a single pot. To avoid unwanted reactions with the carboxylic acid, it is often protected as an ester (e.g., methyl or ethyl ester) prior to this step.
Caption: General workflow for Reductive Amination.
Experimental Protocol: Reductive Amination with NaBH(OAc)₃
-
Preparation: Dissolve the methyl or ethyl ester of this compound (1.0 eq.) in an anhydrous solvent such as Dichloromethane (DCM).
-
Iminium Formation: Add the desired aldehyde or ketone (1.2 eq.) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.[9]
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise. The addition may be mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring for completion by TLC or LC-MS.[9]
-
Quenching: Once complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Direct alkylation with alkyl halides provides a straightforward route to simple N-alkyl derivatives.[11] More complex N-aryl derivatives can be installed using transition-metal-catalyzed methods like the Buchwald-Hartwig amination.[4]
Causality & Rationale: In a simple Sₙ2 reaction, the nucleophilic secondary amine attacks an alkyl halide, displacing the halide leaving group. The reaction requires a base (e.g., potassium carbonate) to neutralize the H-X acid formed, which would otherwise protonate and deactivate the starting piperazine. This method is effective for primary and some secondary alkyl halides.
Experimental Protocol: Direct N-Alkylation
-
Preparation: In a round-bottom flask, combine the ester-protected this compound (1.0 eq.), the desired alkyl halide (e.g., R-Br, 1.1 eq.), and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent: Add a polar aprotic solvent like acetonitrile or DMF.
-
Reaction: Heat the mixture (typically 60-80 °C) and stir for 4-18 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water to remove any remaining solvent and salts.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Purification & Characterization of Piperazine Derivatives
The physicochemical properties of piperazine-containing compounds present unique purification challenges.
Purification Strategies
-
High Polarity and Basicity: The two nitrogen atoms in the piperazine ring make these compounds highly polar and basic.[12] This can cause significant tailing or streaking during normal-phase silica gel chromatography.
-
Solution: To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide, to the eluent system. This neutralizes the acidic silanol groups on the silica surface, leading to improved peak shape.
-
-
Alternative Purification:
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography is an excellent alternative.
-
Acid-Base Extraction: The basicity of the piperazine can be exploited for purification. An impure product can be dissolved in an organic solvent and washed with dilute aqueous acid (e.g., 1M HCl). The desired compound will form a salt and move into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the pure product re-extracted with an organic solvent.[13]
-
Structural Characterization
Confirmation of the structure and purity of each new derivative is critical. A combination of NMR spectroscopy and mass spectrometry is standard practice.
| Technique | Purpose & Expected Observations |
| ¹H NMR | Confirms proton environments. Expect to see characteristic signals for the aromatic protons (7.0-8.5 ppm), piperazine ring protons (typically broad signals from 2.5-4.0 ppm), and signals corresponding to the newly introduced R¹ or R² group.[14] |
| ¹³C NMR | Confirms the carbon skeleton. Expect signals for the aromatic carbons (~110-150 ppm), the carboxyl/amide carbon (~165-175 ppm), and the piperazine carbons (~40-55 ppm).[14][15] |
| HRMS | Provides a high-resolution mass-to-charge ratio, confirming the elemental composition and molecular weight of the synthesized compound with high accuracy.[16][17] |
Table 2: Standard Analytical Techniques for Characterization.
Application in Biological Screening: From Scaffold to Lead
The derivatization protocols described enable the creation of a focused compound library around the this compound scaffold. This library is then subjected to a battery of biological assays to identify "hits."
The Drug Discovery Workflow: The process follows a logical progression from a diverse library to a single, optimized clinical candidate. The derivatization strategies outlined here are fundamental to the initial stages of this pipeline.
Caption: The drug discovery pipeline.
This scaffold and its derivatives have shown activity against a wide range of biological targets, including:
-
G-Protein Coupled Receptors (GPCRs): Such as serotonin and dopamine receptors, relevant for neuropsychiatric disorders.[18]
-
Kinases: A major class of targets in oncology.[4]
-
Ion Channels: Important in cardiovascular and neurological diseases.
By screening the synthesized library against various targets, researchers can identify initial hits. The SAR data gleaned from comparing the activity of different derivatives then provides a rational basis for further, more focused chemical modifications to improve potency and drug-like properties, ultimately leading to the development of a lead compound.
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Application Notes and Protocols: Amide Coupling with 3-(Piperazin-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Amide Bonds and 3-(Piperazin-1-yl)benzoic Acid in Medicinal Chemistry
The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its remarkable stability and ability to participate in hydrogen bonding make it a critical linker in drug design. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently utilized reactions in the drug discovery process.[2][3]
This compound is a valuable bifunctional building block in synthetic and medicinal chemistry. The piperazine moiety can enhance solubility and bioavailability, making it an attractive component in drug design.[4] This guide will focus on the practical aspects of coupling this versatile reagent with various amines to form stable amide linkages.
Foundational Principles: The Chemistry of Amide Coupling
Direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[5] To overcome this, the carboxylic acid must first be "activated" into a more electrophilic species that can readily react with the amine nucleophile.[2][5] This is achieved through the use of coupling reagents.
Choosing Your Weapon: A Comparison of Common Coupling Reagents
The selection of an appropriate coupling reagent is critical for the success of an amide coupling reaction and depends on factors such as the steric hindrance of the substrates, the presence of sensitive functional groups, and the desired reaction conditions.[2][6] Below is a comparison of two widely used classes of coupling reagents: carbodiimides and aminium/uronium salts.
| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][7] | Cost-effective and widely used.[8] | Can lead to racemization of chiral carboxylic acids. Byproducts can sometimes complicate purification.[8][9] |
| Aminium/Uronium Salts | HATU, HBTU | Activate the carboxylic acid by forming a highly reactive OAt- or OBt-active ester.[10] | High coupling efficiency, rapid reaction kinetics, and low rates of racemization, especially with sterically hindered substrates.[8][10] | Generally more expensive than carbodiimides. |
To mitigate the risk of racemization with carbodiimides, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed.[6][9] These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and readily reacts with the amine.[7]
The Role of a Non-Nucleophilic Base
A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential in amide coupling reactions.[5] Its primary roles are to deprotonate the carboxylic acid, facilitating its activation, and to neutralize any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.[5]
Experimental Protocols
This section provides detailed, step-by-step protocols for the amide coupling of this compound with a generic primary or secondary amine using two common and effective methods: EDC/HOBt and HATU.
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a standard procedure for forming an amide bond using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt).[8]
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF or DCM, add the amine (1.1 equivalents).
-
Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.[10]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: Amide Coupling using HATU
This protocol outlines the use of the highly efficient coupling reagent O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[8]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[8]
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.[8]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by silica gel column chromatography.[8]
Visualizing the Workflow
Caption: Simplified mechanism of HATU-mediated amide coupling.
EDC/HOBt-Mediated Coupling Mechanism
In the EDC/HOBt mediated pathway, EDC first activates the carboxylic acid to form the O-acylisourea intermediate. [7]HOBt then reacts with this intermediate to generate the HOBt-active ester. This active ester is then attacked by the amine to yield the final amide product. This two-step activation process helps to suppress side reactions and racemization. [3][11]
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | - Incomplete activation of the carboxylic acid.- Deactivation of the amine (e.g., protonation).- Steric hindrance.- Presence of water (hydrolysis of activated intermediate). [6] | - Increase the equivalents of the coupling reagent.- Ensure the use of a sufficient amount of base.- Consider a more potent coupling reagent like HATU for sterically hindered substrates.- Use anhydrous solvents and reagents. [6] |
| Presence of Side Products | - Racemization of chiral starting materials.- Side reactions of the activated carboxylic acid. | - Add HOBt or HOAt if using a carbodiimide.- Run the reaction at a lower temperature.<[6]br>- Optimize the reaction time to minimize byproduct formation. |
| Difficulty in Purification | - Byproducts from the coupling reagent (e.g., dicyclohexylurea from DCC).- Unreacted starting materials. | - Choose a coupling reagent with water-soluble byproducts (e.g., EDC).<[9]br>- Optimize stoichiometry to ensure complete consumption of the limiting reagent.- Employ alternative purification techniques such as recrystallization or reversed-phase chromatography. [12][13] |
Conclusion
The successful synthesis of amides using this compound is a critical capability for researchers in drug discovery and development. By understanding the fundamental principles of amide coupling, selecting the appropriate reagents, and adhering to carefully designed protocols, scientists can efficiently generate novel molecules with therapeutic potential. This guide provides the necessary theoretical background and practical instructions to achieve high yields and purity in these important transformations.
References
-
Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.). Retrieved from [Link]
-
Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
HATU - Wikipedia. (n.d.). Retrieved from [Link]
-
How should I purify a complex, polar, amide reaction mixture? | Biotage. (2023, February 10). Retrieved from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved from [Link]
- Purification of amide compound - US7102032B2 - Google Patents. (n.d.).
- US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof - Google Patents. (n.d.).
-
Amine to Amide (Coupling) - HATU - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
What is the best technique for amide purification? - ResearchGate. (2020, November 2). Retrieved from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (n.d.). Retrieved from [Link]
-
Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]
-
Uphill battles in amide couplings - amphoteros. (2014, April 4). Retrieved from [Link]
-
Tertiary amine synthesis via reductive coupling of amides with Grignard reagents - NIH. (n.d.). Retrieved from [Link]
-
amide coupling help : r/Chempros - Reddit. (2022, March 24). Retrieved from [Link]
-
Amine to Amide Mechanism - T3P - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
21.7: Chemistry of Amides. (2022, September 24). Retrieved from [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF - Scribd. (n.d.). Retrieved from [Link]
-
Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC - PubMed Central. (2025, August 9). Retrieved from [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - NIH. (2023, February 28). Retrieved from [Link]
-
Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J. (2022, August 19). Retrieved from [Link]
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- 4. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 3-(Piperazin-1-yl)benzoic Acid in Solid-Phase Synthesis for Accelerated Drug Discovery
Abstract
The piperazine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of diseases, from central nervous system disorders to oncology.[1] Its unique physicochemical properties, including its diprotic basicity and capacity for dual-point functionalization, allow for the precise modulation of pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a comprehensive technical overview and detailed protocols for the strategic incorporation and derivatization of 3-(piperazin-1-yl)benzoic acid in solid-phase synthesis (SPS). By leveraging a solid-support methodology, researchers can rapidly generate diverse libraries of N-substituted arylpiperazines, significantly accelerating the hit-to-lead optimization process in drug discovery. We will detail the critical preparatory step of Boc protection, immobilization onto common resins, on-resin diversification, and final product cleavage and analysis.
Introduction: The Rationale for a Solid-Phase Approach
Solid-phase synthesis (SPS) offers a paramount advantage over traditional solution-phase chemistry by simplifying purification to a mere filtration and washing process, thereby enabling high-throughput and parallel synthesis.[2] For a bifunctional scaffold like this compound, which possesses a carboxylic acid for anchoring and a reactive secondary amine for diversification, SPS is the ideal platform. The workflow allows for the initial immobilization of the scaffold onto a solid support, followed by the systematic exploration of a wide range of substituents on the distal piperazine nitrogen. This methodology is instrumental in constructing Structure-Activity Relationship (SAR) libraries efficiently.[3][4]
The core strategy involves a key protecting group, the tert-butyloxycarbonyl (Boc) group, to temporarily mask the nucleophilicity of the secondary piperazine nitrogen. This ensures selective immobilization via the carboxylic acid. Once anchored, the Boc group can be cleanly removed under acidic conditions that are orthogonal to the acid-labile resin linkage, exposing the nitrogen for subsequent chemical elaboration.
The Workflow: From Building Block to Final Compound
The overall synthetic strategy is a multi-step process that ensures high purity and diversity. It begins with the preparation of the key N-Boc protected building block, proceeds through immobilization and diversification on the solid support, and concludes with the release and analysis of the final products.
Figure 1: High-level workflow for solid-phase synthesis.
Preparatory Phase: Synthesis of the Key Building Block
Protocol 1: Synthesis of 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid
Causality: The direct use of this compound in solid-phase coupling is problematic. The presence of two nucleophilic nitrogens and a carboxylate group would lead to a complex mixture of side reactions, including polymerization and undesired amide bond formation. Therefore, the N4 nitrogen of the piperazine ring must be protected. The Boc group is ideal due to its stability under the basic conditions often used for carboxylate activation and its facile removal with mild acid (e.g., Trifluoroacetic acid, TFA), which provides an orthogonal deprotection strategy relative to many common resin linkers.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1,4-Dioxane
-
1M Sodium Hydroxide (NaOH)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1M NaOH solution to adjust the pH to ~10-11, ensuring the starting material dissolves.
-
Add a solution of (Boc)₂O (1.1 eq.) in 1,4-dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Concentrate the mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH ~3-4 with 1M HCl. A white precipitate should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or flash chromatography to obtain 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid as a white solid.[5][6]
Immobilization: Anchoring the Scaffold to the Solid Support
The choice of resin is critical as it dictates the C-terminal functionality of the final product and the conditions required for cleavage. Wang resin will yield a C-terminal carboxylic acid, while Rink Amide resin will yield a C-terminal amide. 2-Chlorotrityl chloride (2-CTC) resin is highly acid-labile and allows for the release of the product as a carboxylic acid under very mild conditions, preserving other acid-sensitive groups.[7][8]
Protocol 2: Loading onto Wang Resin
Causality: Wang resin possesses a hydroxymethylphenyl linker. The esterification between this hydroxyl group and the incoming carboxylic acid requires activation. The combination of a carbodiimide (like DIC) and an activating agent (like HOBt) forms a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the resin's hydroxyl group. A catalytic amount of DMAP is used as a potent acylation catalyst to accelerate the reaction.[9] End-capping with acetic anhydride is a crucial step to block any unreacted hydroxyl groups on the resin, preventing the formation of deletion sequences in subsequent steps.[9]
Materials:
-
Wang Resin
-
3-(4-(Boc)-piperazin-1-yl)benzoic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Swell the Wang resin (1.0 eq.) in DCM (~15 mL per gram of resin) for 30-60 minutes in a reaction vessel.
-
In a separate flask, dissolve 3-(4-(Boc)-piperazin-1-yl)benzoic acid (2.0 eq.), HOBt (2.0 eq.), and a catalytic amount of DMAP (0.1 eq.) in a minimal amount of DMF.
-
Drain the DCM from the swollen resin. Add the solution from step 2 to the resin.
-
Add DIC (2.0 eq.) to the resin slurry.
-
Agitate the mixture at room temperature for 4-12 hours.
-
Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
End-capping: Swell the resin in DCM. Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DCM. Agitate for 1-2 hours.
-
Wash the resin as in step 6 and dry under vacuum.
-
Determine the loading capacity via the spectrophotometric Fmoc-cleavage test if an Fmoc-protected amino acid were used, or gravimetrically (by weight gain) as a preliminary measure. For Boc-protected scaffolds, a test cleavage of a small resin sample is the most accurate method.[10]
| Parameter | Condition | Rationale |
| Resin | Wang Resin | Standard, acid-labile resin for generating C-terminal carboxylic acids.[8][9] |
| Scaffold | 3-(4-Boc-piperazin-1-yl)benzoic acid | 2.0 equivalents |
| Coupling | DIC (2.0 eq.), HOBt (2.0 eq.) | Forms a reactive intermediate, suppresses racemization.[9] |
| Catalyst | DMAP (0.1 eq.) | Highly effective acylation catalyst.[9] |
| Solvent | DCM / DMF | Excellent swelling solvent (DCM) and solubilizing solvent (DMF).[11] |
| Reaction Time | 4-12 hours | Ensures high coupling efficiency. |
| End-Capping | Acetic Anhydride / DIPEA | Blocks unreacted sites to prevent failure sequences.[10] |
| Table 1: Recommended Conditions for Loading onto Wang Resin. |
On-Resin Diversification: Building the Library
This two-step phase is the core of the library generation process. First, the Boc group is removed to expose the reactive amine, which is then functionalized.
Figure 2: On-resin deprotection and diversification workflow.
Protocol 3: Boc Deprotection
Causality: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc group, generating a volatile t-butyl cation and CO₂. The t-butyl cation is a potent electrophile that can cause side reactions; therefore, scavengers like triisopropylsilane (TIS) or water are often included, though for a simple deprotection, a short reaction time often suffices.[12] A neutralization step with a non-nucleophilic base like DIPEA is essential to deprotonate the resulting piperazinium salt, regenerating the free amine for the subsequent coupling reaction.[13]
Procedure:
-
Swell the resin from Protocol 2 in DCM.
-
Drain the solvent and add a solution of 20-50% TFA in DCM. Agitate for 2-3 minutes.
-
Drain the TFA solution. Add a fresh solution of 20-50% TFA in DCM and agitate for 20-30 minutes.[13]
-
Filter and wash the resin thoroughly with DCM (5x) to remove all traces of TFA.
-
Wash the resin with DMF (3x).
-
Neutralize the resin by washing with a solution of 10% DIPEA in DMF (2x, 5 min each).
-
Wash the resin with DMF (5x) to remove excess DIPEA. The resin is now ready for diversification. A qualitative chloranil or Kaiser test can be performed to confirm the presence of the secondary amine.
Protocol 4: N-Alkylation / N-Acylation
Causality: This step introduces diversity. For N-alkylation with alkyl halides, a base is required to scavenge the resulting H-X, driving the reaction to completion. For N-acylation with acid chlorides or sulfonyl chlorides, the reaction is typically rapid and may not require an additional base, although one is often included to ensure the piperazine nitrogen remains deprotonated. The choice of solvent (DMF or NMP) is based on its ability to swell the resin and dissolve the reagents.
Procedure (General):
-
Swell the deprotected resin from Protocol 3 in DMF.
-
Add a solution of the desired electrophile (e.g., alkyl bromide, acid chloride, sulfonyl chloride; 3-5 eq.) in DMF.
-
Add a base (e.g., DIPEA; 5-7 eq.).
-
Agitate the mixture at room temperature for 2-16 hours. The reaction can be gently heated (e.g., to 50 °C) to drive sluggish reactions to completion.
-
Monitor the reaction completion by taking a single bead and performing a test cleavage and LC-MS analysis.
-
Once complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (5x), and MeOH (3x).
-
Dry the resin under vacuum.
Cleavage and Analysis: Releasing the Final Product
Protocol 5: Cleavage from Resin
Causality: The final step is the cleavage of the product from the solid support. For acid-labile linkers like Wang, a strong acidic cocktail is required.[8][14] The standard cleavage cocktail consists of a high concentration of TFA (typically 95%) to break the benzyl ester linkage. Scavengers are critical here. Water acts as a proton source, and triisopropylsilane (TIS) is a highly effective scavenger for carbocations (like the resin-bound trityl or benzyl cations) that are generated during cleavage, preventing them from re-attaching to or modifying the product.[15]
Materials:
-
Product-bound Resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold Diethyl Ether
Procedure:
-
Place the dried, product-bound resin in a reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v).
-
Add the cleavage cocktail to the resin (~10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin through a sintered funnel, collecting the filtrate.
-
Wash the resin with a small amount of fresh TFA (2x).
-
Combine all filtrates and concentrate the volume under a stream of nitrogen.
-
Precipitate the crude product by adding the concentrated filtrate dropwise into a flask of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold ether and dry under vacuum.
Analysis: The purity of the crude product should be assessed by analytical HPLC, and the identity confirmed by LC-MS. Further purification can be achieved using preparative HPLC.
| Step | Reagent/Condition | Purpose | Citation |
| Boc Deprotection | 20-50% TFA in DCM | Removes Boc group from piperazine N4. | [12][13] |
| Neutralization | 10% DIPEA in DMF | Regenerates the free amine for reaction. | [13] |
| Diversification | R-X, RCOCl, RSO₂Cl | Introduces chemical diversity at N4. | [2] |
| Cleavage | 95% TFA / 2.5% H₂O / 2.5% TIS | Cleaves product from Wang resin and removes side-chain protecting groups. | [14][15] |
| Precipitation | Cold Diethyl Ether | Isolates the crude product from the cleavage cocktail. | [15] |
| Table 2: Summary of Key Reagents and Rationale in the Diversification and Cleavage Workflow. |
Conclusion and Outlook
The use of this compound as a scaffold in solid-phase synthesis represents a robust, efficient, and highly adaptable strategy for the generation of arylpiperazine-based chemical libraries. The protocols outlined herein provide a validated workflow from the initial protection of the building block to the final analysis of the diversified products. By understanding the causality behind each step—from the choice of orthogonal protecting groups and resins to the composition of cleavage cocktails—researchers can troubleshoot potential issues and tailor the methodology to their specific synthetic targets. This approach significantly streamlines the early-stage drug discovery process, enabling the rapid exploration of chemical space and accelerating the identification of novel therapeutic leads.
References
- Salvino, J. M., Gerard, B., Ye, H. F., Sauvagnat, B., & Dolle, R. E. (2003). The Solid-Phase Synthesis and Use of N-monosubstituted Piperazines in Chemical Library Synthesis.
-
Salvino, J. M., Gerard, B., Ye, H. F., Sauvagnat, B., & Dolle, R. E. (2003). The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis. ACS Publications. Available at: [Link]
-
Zajdel, P., et al. (2016). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 21(12), 1636. Available at: [Link]
-
WashU Medicine Research Profiles. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis. Available at: [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Available at: [Link]
-
Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Available at: [Link]
-
Maj Institute of Pharmacology Polish Academy of Sciences. (n.d.). Solid-Phase Synthesis of Novel Arylpiperazine-Functionalized Amino Acid Amides. Available at: [Link]
- Golebiowski, A., Klopfenstein, S. R., & Portlock, D. E. (1998). Solid-phase synthesis of a library of piperazinediones and diazepinediones via Kaiser oxime resin. Bioorganic & Medicinal Chemistry Letters, 8(17), 2369-2374.
- Shreder, K., et al. (1999). Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold.
-
IU Indianapolis ScholarWorks. (n.d.). Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum. Available at: [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]
-
Peptideweb.com. (n.d.). Loading protocols. Available at: [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
- Ralhan, K., & Krishnamoorthy, G. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(118), 97813-97819.
-
Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]
-
G. E. Martin, et al. (n.d.). A continuous flow protocol to generate, regenerate, load and recycle chlorotrityl functionalised resins. Supporting Information. Available at: [Link]
- Prasanthi, G. (2014). Synthesis and evaluation of deprotected N-boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
- Ralhan, K., & Krishnamoorthy, G. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances.
-
National Center for Biotechnology Information. (n.d.). 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid. PubChem Compound Database. Available at: [Link]
-
FDER. (n.d.). 3-(4-(Tert-Butoxycarbonyl)Piperazin-1-Ylsulfonyl)Benzoic Acid. Available at: [Link]
-
ChemBK. (2024). 3-(4-Boc-piperazin-1-yl)benzoic acid. Available at: [Link]
-
Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Available at: [Link]
-
University of Leeds. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. Available at: [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available at: [Link]
-
ChemRxiv. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. Available at: [Link]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available at: [Link]
- Google Patents. (2019). WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
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- 3. mdpi.com [mdpi.com]
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- 5. 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid | C16H22N2O4 | CID 44828726 - PubChem [pubchem.ncbi.nlm.nih.gov]
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analytical method validation for 3-(Piperazin-1-YL)benzoic acid
An Application Note and Protocol for the Analytical Method Validation of 3-(Piperazin-1-YL)benzoic acid
Abstract
This document provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, ensuring compliance with current regulatory standards. The narrative emphasizes the scientific rationale behind experimental choices, grounding the procedures in established principles of analytical chemistry and regulatory expectations outlined by the International Council for Harmonisation (ICH).[1][2] This guide covers method development, system suitability, specificity, linearity, range, accuracy, precision, detection and quantitation limits, robustness, and forced degradation studies.
Introduction: The Imperative for Validated Methods
This compound is a versatile chemical intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs).[3][4] Its unique structure, incorporating both a benzoic acid and a piperazine moiety, presents specific challenges and considerations for analytical method development. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a foundational requirement for regulatory submissions and ensuring product quality.[5][6] A robust, validated analytical method provides reliable data on the identity, purity, and potency of the drug substance, forming a critical part of the overall control strategy.[7]
This application note serves as a practical, experience-driven guide, moving beyond a simple checklist of validation parameters to explain the causality behind the protocols.
Analyte Properties and Method Selection
A successful analytical method is built upon a fundamental understanding of the analyte's physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value / Characteristic | Implication for HPLC Method |
| Chemical Structure | Contains a benzene ring (chromophore) and ionizable groups. | |
| Molecular Formula | C₁₁H₁₄N₂O₂ | - |
| Molecular Weight | 206.24 g/mol [8] | Used for preparing standard solutions of known molarity. |
| Ionizable Groups | Carboxylic acid (-COOH), two amine groups (piperazine) | The charge state is pH-dependent; critical for chromatographic retention. |
| UV Absorbance | Benzene ring provides strong UV absorbance. | UV detection is a suitable and robust quantification technique. |
| Polarity | Polar molecule | Suitable for reversed-phase chromatography. |
Rationale for Method Selection: Based on these properties, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. The presence of a strong chromophore (the benzene ring) allows for sensitive UV detection.[9] The molecule's polarity is well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The most critical aspect of method development for this zwitterionic-capable molecule is the control of the mobile phase pH to ensure a consistent ionization state, which is essential for achieving sharp, symmetrical peaks and reproducible retention times.[10]
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (ACS grade)
-
Orthophosphoric acid (85%, ACS grade)
-
Water (HPLC grade or Milli-Q)
-
Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (for forced degradation)
-
-
Reference Standard: this compound reference standard of known purity.
Chromatographic Method and System Suitability
The following conditions were optimized to achieve a robust separation.
Table 2: Optimized RP-HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for polar compounds. |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄ | Buffers the mobile phase at a pH well below the pKa of the carboxylic acid and above one of the piperazine pKas, ensuring a consistent protonated state for good peak shape.[10] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient | 0-15 min: 10-70% B; 15-17 min: 70-10% B; 17-20 min: 10% B | Gradient elution allows for the separation of the main peak from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (λ) | 230 nm | Determined from the λmax of the analyte's UV spectrum. |
| Injection Vol. | 10 µL | - |
| Run Time | 20 minutes | Sufficient to elute the analyte and any potential late-eluting degradants. |
Protocol: System Suitability Testing
Before any validation run, the suitability of the chromatographic system must be verified. This ensures the system is performing adequately for the intended analysis.[5]
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Inject this solution six replicate times.
-
Evaluate the resulting chromatograms against the acceptance criteria.
Table 3: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 1.0% for n=6 injections | Demonstrates injection precision. |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% for n=6 injections | Demonstrates pump and system stability. |
Analytical Method Validation Protocols
The validation process follows the framework established in the ICH Q2(R2) guideline.[1][7]
Caption: Overall workflow for analytical method validation.
Specificity (Including Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[5] A crucial part of demonstrating specificity for a stability-indicating method is the forced degradation study.[11][12]
Protocol: Forced Degradation
-
Prepare solutions of this compound (e.g., at 1 mg/mL).
-
Expose the solutions to the stress conditions outlined in Table 4. The goal is to achieve 5-20% degradation of the active ingredient.[11]
-
After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration (e.g., 100 µg/mL) and analyze by HPLC.
-
Analyze an unstressed sample as a control.
-
Evaluate peak purity of the analyte peak in all stressed samples using a PDA detector to ensure no co-eluting peaks are present.
Table 4: Forced Degradation Stress Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 4 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | Heat solid powder at 80 °C for 48 hours |
| Photolytic | Expose solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter.[13] |
Acceptance Criteria for Specificity:
-
The method must be able to separate the analyte peak from any degradation products, impurities, and blank components.
-
The peak purity angle must be less than the peak purity threshold for the analyte peak in all stressed samples, demonstrating spectral homogeneity.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[6]
Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentration levels covering the expected range (e.g., 80% to 120% of the target concentration). For an assay, this could be 80, 90, 100, 110, and 120 µg/mL.
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Residuals: The residuals for each point should be randomly distributed around zero.
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically determined by recovery studies.[14]
Protocol:
-
Prepare a placebo (matrix without the analyte).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
%Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[14]
Protocol: Repeatability (Intra-assay precision)
-
Prepare six individual samples at 100% of the target concentration from the same homogeneous batch.
-
Analyze the samples on the same day, with the same analyst, on the same instrument.
-
Calculate the %RSD of the results.
Protocol: Intermediate Precision
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
Acceptance Criteria:
-
Repeatability: %RSD ≤ 2.0%
-
Intermediate Precision: %RSD ≤ 2.0% for the second set of analyses, and the overall %RSD from both studies should also be within an appropriate limit.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.
-
The concentration that yields an S/N ratio of approximately 3:1 is the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.
-
Confirm the LOQ by injecting samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14] This provides an indication of its reliability during normal usage.
Protocol:
-
Vary key method parameters one at a time, such as:
-
Mobile Phase pH (e.g., ± 0.2 units)
-
Column Temperature (e.g., ± 5 °C)
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Organic Content in Mobile Phase (e.g., ± 2%)
-
-
Analyze a system suitability solution and a standard sample under each varied condition.
-
Evaluate the impact on system suitability parameters (retention time, tailing factor) and the assay result.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The assay result should not deviate significantly from the result obtained under the nominal conditions.
Caption: Decision workflow for forced degradation studies.
Conclusion
The RP-HPLC method described in this application note has been successfully validated according to ICH guidelines for the quantitative analysis of this compound. The method is specific, linear, accurate, precise, and robust over the specified range. The forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control analysis and stability studies throughout the drug development lifecycle. Adherence to these detailed protocols will ensure the generation of high-quality, reliable, and defensible analytical data.
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Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. Available at: [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) validation of analytical procedures: Scientific guideline. Available at: [Link]
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GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
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European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
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ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available at: [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
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ResearchGate. (n.d.). (PDF) DEVELOPMENT AND EVALUATION OF AN HPLC-DAD METHOD FOR DETERMINATION OF BENZOIC ACID IN TOMATO SAUCE AND KETCHUP. Available at: [Link]
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IRE Journals. (2019). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. Available at: [Link]
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Jordan Journal of Chemistry. (n.d.). Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. Available at: [Link]
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ResearchGate. (2016). (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Available at: [Link]
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PubChem. (n.d.). 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid. Available at: [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Available at: [Link]
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developing cellular assays with 3-(Piperazin-1-YL)benzoic acid derivatives
Application Note & Protocols
Title: A Practical Guide to Developing Cellular Assays for Novel 3-(Piperazin-1-YL)benzoic Acid Derivatives
Introduction: The Therapeutic Potential of the Piperazine Scaffold
The this compound scaffold is a privileged structure in modern medicinal chemistry. Its unique physicochemical properties, including its ability to improve drug solubility and bioavailability, make it a valuable building block for novel therapeutic agents.[1] Derivatives of this class are frequently explored for their potential to modulate biological targets implicated in a range of conditions, most notably neurological and psychiatric disorders.[1][2][3] The piperazine ring is a common feature in molecules designed to interact with central nervous system (CNS) targets, such as monoamine transporters and sigma receptors.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate cellular assays for characterizing novel this compound derivatives. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that the described protocols are robust, reproducible, and self-validating. The primary focus will be on two high-value target classes frequently associated with the piperazine moiety:
-
Monoamine Transporters (MATs): Including the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters. These proteins are critical for regulating neurotransmitter homeostasis and are the primary targets for many antidepressants and psychostimulants.[4]
-
Sigma-1 Receptor (σ₁R): An intracellular chaperone protein at the endoplasmic reticulum (ER) that modulates a wide array of cellular processes, including calcium signaling and oxidative stress, making it a promising therapeutic target for neurodegenerative diseases.[5][6][7][8]
By following the principles and protocols outlined herein, researchers can effectively determine the biological activity, potency, and selectivity of their proprietary compounds, accelerating the journey from chemical synthesis to lead optimization.
Foundational Principles of Robust Cellular Assay Development
The success of any screening campaign hinges on the quality and reliability of the underlying assay. A well-designed assay provides a clear and reproducible window to observe the biological effects of a compound.[9] Before embarking on specific protocols, it is crucial to understand the core principles that ensure data integrity.
Causality Behind Key Choices:
-
Cell Model Selection: The choice of cells is paramount as it defines the physiological relevance of the model.[10][11]
-
Recombinant Cell Lines (e.g., HEK293, CHO): These are often preferred for initial screening because they can be engineered to stably overexpress a single target protein (e.g., hSERT, hDAT). This creates a clean system, isolating the interaction between the compound and the specific target, which simplifies data interpretation. However, results from such artificial systems must be confirmed in more physiologically relevant models later.[12]
-
Endogenously Expressing Cell Lines (e.g., JAR cells for SERT): These cells naturally express the target protein, offering a more physiologically relevant context.[13] This can be advantageous for secondary screening, but the signal window may be smaller compared to overexpressing systems.
-
Primary Cells: While challenging to culture, these provide the most biologically relevant system but are often reserved for late-stage validation due to variability and limited availability.[14]
-
-
Assay Parameter Optimization: Every component of an assay must be empirically optimized to maximize the signal-to-background ratio and ensure reproducibility.
-
Cell Seeding Density: The number of cells plated per well directly impacts the final signal. Too few cells will yield a weak signal, while too many can lead to over-confluence, altering cellular physiology and depleting media components, which can skew results.[14][15] Optimization involves testing a range of densities to find one that gives a robust signal within the linear range of the detection instrument.[15]
-
Compound Handling & Solubility: Piperazine derivatives can vary in solubility. It is critical to prepare stock solutions in a suitable solvent (e.g., 100% DMSO) and to ensure that the final solvent concentration in the assay well (typically <0.5%) does not affect cell viability or assay performance. Always include a "vehicle control" (containing only the solvent) to account for any solvent-induced effects.
-
Controls are Non-Negotiable: Every assay plate must include appropriate controls to validate the results.[14]
-
Negative/Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only. This defines 0% activity or 100% signal.
-
Positive Control: Cells treated with a known, potent modulator of the target (e.g., a reference inhibitor). This defines 100% activity or 0% signal and confirms the assay is working correctly.
-
-
The overall workflow for developing a robust cellular assay is a systematic process of optimization and validation.
Caption: General workflow for cellular assay development and validation.
Protocol I: Characterizing Activity at Monoamine Transporters (DAT, SERT, NET)
This protocol describes a competitive uptake inhibition assay, a gold-standard method to determine if a compound blocks the primary function of monoamine transporters: the reuptake of their respective neurotransmitters.[4][16]
Principle: Cells expressing a specific transporter (e.g., hDAT) are incubated with the test compound. A fixed concentration of a radiolabeled substrate (e.g., [³H]Dopamine) is then added. If the test compound inhibits the transporter, less radiolabeled substrate will be taken up by the cells. The potency of the inhibitor is determined by measuring the reduction in intracellular radioactivity across a range of compound concentrations.
Caption: Workflow for a monoamine transporter uptake inhibition assay.
Detailed Step-by-Step Methodology
A. Materials & Reagents
-
Cell Lines: HEK293 cells stably expressing human DAT (hDAT), SERT (hSERT), or NET (hNET).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.
-
Radiolabeled Substrates: [³H]Dopamine (for DAT), [³H]Serotonin (for SERT), [³H]Norepinephrine (for NET).
-
Positive Controls: GBR-12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).[17]
-
Test Compounds: this compound derivatives dissolved in 100% DMSO.
-
Equipment: 96-well tissue culture plates (white, solid bottom for scintillation), liquid scintillation counter, multichannel pipettes.
B. Experimental Procedure
-
Cell Plating:
-
One day prior to the assay, seed the transporter-expressing cells into a 96-well plate at a pre-optimized density (e.g., 40,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer from your DMSO stock. Aim for a final concentration range that will span the expected IC50 (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in the well is ≤0.5%.
-
Prepare solutions for controls: vehicle (buffer + DMSO), positive control inhibitor (at a concentration >100x its IC50), and total uptake (buffer only).
-
-
Assay Execution:
-
Gently aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 100 µL of pre-warmed (37°C) assay buffer.
-
Add 50 µL of the appropriate compound dilution or control solution to each well.
-
Pre-incubate the plate for 20 minutes at 37°C. This allows the inhibitor to bind to the transporter.
-
Prepare the radiolabeled substrate solution in assay buffer at 2x the final desired concentration (e.g., final concentration of 10 nM [³H]Dopamine).
-
Initiate the uptake reaction by adding 50 µL of the 2x substrate solution to all wells.
-
Incubate for a short, optimized period (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake.
-
Terminate the reaction by rapidly aspirating the solution and washing the wells three times with 150 µL of ice-cold assay buffer. This stops the transport process and removes unbound radioactivity.
-
Add 100 µL of lysis buffer (e.g., 1% SDS) to each well and shake for 10 minutes to ensure complete cell lysis.
-
Add 150 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity (counts per minute, CPM) using a microplate scintillation counter.
-
C. Data Analysis
-
Calculate Percent Inhibition:
-
Average the CPM values for each condition (at least triplicate wells are recommended).
-
Use the following formula: % Inhibition = 100 * (1 - [ (CPMSample - CPMNonspecific) / (CPMTotal - CPMNonspecific) ] )
-
CPMSample: CPM from a well with the test compound.
-
CPMNonspecific: CPM from the positive control wells (represents signal in the presence of a fully blocking inhibitor).
-
CPMTotal: CPM from the vehicle control wells (represents maximum transporter activity).
-
-
-
Determine IC₅₀:
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) using software like GraphPad Prism.[18]
-
The IC₅₀ is the concentration of the compound that produces 50% inhibition of the transporter activity.
-
Protocol II: Characterization at the Sigma-1 (σ₁) Receptor
This protocol details a competitive radioligand binding assay to measure the affinity of a test compound for the σ₁ receptor.
Principle: Cell membranes containing the σ₁ receptor are incubated with a fixed concentration of a radioligand that binds to the receptor (e.g., -pentazocine) and varying concentrations of the test compound. The test compound will compete with the radioligand for binding to the receptor. A more potent compound will displace the radioligand at a lower concentration. The affinity of the compound (Ki) is calculated from its IC₅₀ value.
Detailed Step-by-Step Methodology
A. Materials & Reagents
-
Membrane Source: Prepared membranes from cells overexpressing the human σ₁ receptor (e.g., CHO-σ₁R) or a cell line with high endogenous expression.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Radioligand: -pentazocine.
-
Non-Specific Binding Control: Haloperidol (10 µM final concentration).
-
Test Compounds: this compound derivatives dissolved in 100% DMSO.
-
Equipment: 96-well deep-well plates, glass fiber filter mats (e.g., Whatman GF/B), cell harvester, scintillation vials, liquid scintillation counter.
B. Experimental Procedure
-
Assay Setup:
-
In a 96-well plate, combine the following in a total volume of 200 µL:
-
50 µL Assay Buffer (for total binding) OR 50 µL Haloperidol (for non-specific binding) OR 50 µL of test compound at various concentrations.
-
50 µL of -pentazocine (at a final concentration near its Kd, e.g., 2-3 nM).
-
100 µL of cell membrane preparation (containing a pre-optimized amount of protein, e.g., 50-100 µg).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 120 minutes with gentle shaking to allow the binding reaction to reach equilibrium.
-
-
Filtration:
-
Pre-soak the glass fiber filter mat in a solution like 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.
-
Rapidly harvest the contents of each well onto the filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
-
Quantification:
-
Punch out the filter discs into scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Allow the filters to sit overnight for complete elution.
-
Count the radioactivity (CPM) in a liquid scintillation counter.
-
C. Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [ (CPMSample - CPMNonspecific) / (CPMSpecific) ] )
-
-
Determine IC₅₀ and Kᵢ:
-
Plot % Inhibition vs. log[compound concentration] and fit with non-linear regression to find the IC₅₀.
-
Calculate the inhibitor affinity constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
[L]: Concentration of the radioligand used in the assay.
-
Kd: Dissociation constant of the radioligand for the receptor (must be determined in separate saturation binding experiments).
-
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison and decision-making.
Table 1: Summary of Pharmacological Data for 3-PBA Derivatives
| Compound ID | DAT Uptake IC₅₀ (nM) | SERT Uptake IC₅₀ (nM) | NET Uptake IC₅₀ (nM) | σ₁R Binding Kᵢ (nM) | Selectivity (DAT vs. SERT) |
| PBA-001 | 25.3 | 450.1 | 890.5 | >10,000 | 17.8-fold |
| PBA-002 | 150.8 | 12.1 | 35.6 | 50.2 | 0.08-fold |
| Control 1 | 15.0 (GBR-12909) | N/A | N/A | N/A | N/A |
| Control 2 | N/A | 8.5 (Fluoxetine) | N/A | N/A | N/A |
N/A: Not Applicable
Interpreting the Results: The goal is to build a structure-activity relationship (SAR) profile.
-
Potency: A lower IC₅₀ or Kᵢ value indicates a more potent compound.
-
Selectivity: By comparing the potency across different targets, you can determine the compound's selectivity profile. For example, in Table 1, PBA-001 is a potent and selective DAT inhibitor, whereas PBA-002 is a more potent SERT inhibitor that also shows considerable activity at NET and the σ₁ receptor. This information is crucial for predicting both therapeutic efficacy and potential side effects.
Caption: A logical flowchart for hit prioritization based on potency and selectivity data.
Troubleshooting Common Assay Problems
Even with optimized protocols, issues can arise. A systematic approach to troubleshooting is essential for maintaining data quality.[19][20][21]
Table 2: Troubleshooting Guide for Cellular Assays
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate; Cell health issues (e.g., high passage number).[21] | Ensure a homogenous single-cell suspension before plating; Use calibrated multichannel pipettes; Avoid using the outer wells of the plate or fill them with buffer to maintain humidity; Use cells at a low, consistent passage number.[21][22] |
| Low Signal-to-Background Ratio | Low target expression in cells; Inactive radioligand or substrate; Insufficient washing steps; Assay timing not optimal. | Confirm target expression via Western blot or qPCR; Use fresh, properly stored reagents; Increase the number and volume of wash steps; Re-optimize incubation times for compound and substrate.[23] |
| No Dose-Response (Flat Curve) | Compound is inactive at the concentrations tested; Compound has poor solubility and has precipitated; Compound has degraded. | Test a broader concentration range; Visually inspect compound dilutions for precipitation and check final DMSO concentration; Prepare fresh compound stocks and assess stability. |
| Positive Control Shows No Effect | Inactive or degraded positive control compound; Incorrect cell line used (does not express the target); Procedural error. | Prepare a fresh dilution of the positive control from a reliable stock; Verify the identity and target expression of the cell line; Carefully review the entire protocol to identify any deviations from the established procedure. |
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics. The successful characterization of these derivatives requires the implementation of well-designed, robust, and validated cellular assays. This guide provides the foundational principles and detailed, field-proven protocols for assessing compound activity at two key CNS target families: monoamine transporters and the sigma-1 receptor. By applying these methodologies—from initial assay optimization and rigorous execution to systematic data analysis and troubleshooting—researchers can generate high-quality, reliable data. This enables confident decision-making in hit-to-lead campaigns and ultimately accelerates the discovery of new medicines.
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Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). In Current Protocols in Pharmacology (Vol. 68, pp. 12.17.1-12.17.21). John Wiley & Sons, Inc. [Link]
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Penke, B., Fulop, L., Szucs, M., & Frecska, E. (2018). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. [Link]
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Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. PubMed - NIH. [Link]
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BioIVT. (n.d.). DAT Transporter Assay. Retrieved from BioIVT website. [Link]
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Wikipedia. (n.d.). Sigma-1 receptor. Retrieved from Wikipedia. [Link]
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BioIVT. (n.d.). SERT Transporter Assay. Retrieved from BioIVT website. [Link]
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Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from Eurofins website. [Link]
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Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. Retrieved from Technology Networks website. [Link]
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- 18. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 19. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 20. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
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formulation of 3-(Piperazin-1-YL)benzoic acid for in vivo studies
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Application Notes & Protocols for the Large-Scale Synthesis of 3-(Piperazin-1-yl)benzoic Acid
Abstract
This document provides a detailed technical guide for the large-scale synthesis of 3-(Piperazin-1-yl)benzoic acid, a critical building block in the pharmaceutical industry.[1][2][3] Renowned for its role as a key intermediate in the development of therapeutics, particularly for neurological disorders and cancer, the efficient and scalable production of this compound is of paramount importance.[2][3] This guide explores two primary, industrially viable synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. We will dissect the mechanistic underpinnings of each protocol, provide step-by-step experimental procedures, and offer insights into process optimization, purification, and safety considerations essential for drug development professionals.
Introduction and Physicochemical Profile
This compound is a versatile bifunctional molecule, incorporating a nucleophilic piperazine moiety and a carboxylic acid group. This unique structure makes it an invaluable scaffold in medicinal chemistry, enabling the synthesis of a wide array of complex bioactive molecules.[2] Its incorporation into drug candidates can enhance properties such as solubility and bioavailability, making it a strategic component for formulation scientists.[2]
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below for quick reference.
| Property | Value | Reference |
| CAS Number | 446831-28-3 | [2] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [2] |
| Molecular Weight | 206.24 g/mol | [2] |
| Appearance | White powder or solid | [2] |
| Purity | ≥ 95-98% | [2] |
| IUPAC Name | 3-piperazin-1-ylbenzoic acid | [1] |
| InChI Key | GHDMVTUOLYXWCO-UHFFFAOYSA-N | [1] |
| Storage | Store at 0-8 °C or ambient temperature | [2] |
Strategic Overview of Synthetic Methodologies
The core chemical transformation in synthesizing this compound is the formation of an aryl C-N bond between the benzoic acid ring and a nitrogen atom of the piperazine ring. For large-scale production, the chosen methodology must be robust, cost-effective, and scalable. Two dominant strategies fulfill these criteria:
-
Nucleophilic Aromatic Substitution (SNAr): A classical and often cost-effective method where a leaving group on the aromatic ring is directly displaced by the piperazine nucleophile. This reaction is typically favored when the aromatic ring is "activated" by electron-withdrawing groups or when forcing conditions (high temperature) are applied.[4][5][6]
-
Buchwald-Hartwig Amination: A powerful, modern cross-coupling reaction that utilizes a palladium catalyst to form the C-N bond under generally milder conditions than SNAr.[7] It offers a broader substrate scope and often higher yields, though it introduces the cost and complexity of a metal catalyst.
The selection between these two routes is a critical decision driven by factors such as the cost of starting materials, catalyst availability and cost, required purity of the final product, and the capital equipment available for the manufacturing process.
Protocol I: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Principle and Rationale
The SNAr mechanism proceeds via a two-step addition-elimination pathway. Piperazine, acting as a nucleophile, attacks the carbon atom bearing a suitable leaving group (typically a halogen, such as fluorine or chlorine) on the benzoic acid derivative. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The aromaticity is then restored by the expulsion of the leaving group.
For this specific synthesis, starting with an activated 3-halobenzoic acid is key. 3-Fluorobenzoic acid is often preferred over 3-chlorobenzoic acid for SNAr reactions because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, thus increasing the reaction rate.[4] A large excess of piperazine is employed to serve a dual purpose: it acts as the primary nucleophile and as a base to neutralize the hydrohalic acid (e.g., HF or HCl) generated during the reaction, driving the equilibrium towards the product.[8]
Experimental Workflow
Caption: Workflow for the SNAr synthesis of this compound.
Detailed Step-by-Step Protocol
Materials:
-
3-Fluorobenzoic Acid (1.0 eq.)
-
Anhydrous Piperazine (5-10 eq.)
-
Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated or 6M
-
Ethanol
Procedure:
-
Reactor Charging: In a suitable, clean, and dry reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge anhydrous piperazine (5-10 equivalents) and the solvent (e.g., DMSO, approx. 3-5 mL per gram of starting material).
-
Heating and Dissolution: Begin agitation and heat the mixture to 80-90°C to ensure the piperazine dissolves completely.
-
Addition of Substrate: Slowly add 3-fluorobenzoic acid (1.0 equivalent) to the reactor. An exotherm may be observed; control the addition rate to maintain the temperature below 100°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 120-140°C. Maintain this temperature and monitor the reaction's progress using a suitable analytical method like HPLC until the starting material is consumed (typically 12-24 hours).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to 60-70°C. Cautiously add deionized water (approx. 10-15 volumes relative to the starting material).
-
Precipitation: Cool the diluted mixture to room temperature. Slowly add HCl solution to adjust the pH to the isoelectric point of the product (typically pH 6-7), causing the product to precipitate as a solid.
-
Isolation: Filter the precipitated solid using a Nutsche filter or centrifuge.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove excess piperazine, salts, and residual solvent.
-
Purification (Recrystallization): Transfer the crude, wet cake to a clean reactor. Add a suitable solvent for recrystallization (e.g., an ethanol/water mixture), heat until all solid dissolves, then cool slowly to induce crystallization.[9]
-
Final Drying: Filter the purified crystals, wash with a small amount of cold recrystallization solvent, and dry under vacuum at 50-60°C to a constant weight.
Protocol II: Synthesis via Buchwald-Hartwig Amination
Principle and Rationale
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine (piperazine), and finally, reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[7]
This method is particularly advantageous for less reactive aryl halides like 3-chlorobenzoic acid or 3-bromobenzoic acid. A key consideration for scale-up is the use of a protected piperazine, such as tert-butyl piperazine-1-carboxylate (Boc-piperazine).[10][11] Using a protected form prevents the common side reaction where both nitrogen atoms of piperazine react with the aryl halide. The protecting group (Boc) is then easily removed in a subsequent acidic step. The choice of ligand is critical for an efficient reaction; bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) or N-heterocyclic carbene (NHC) ligands are commonly used to facilitate the key steps in the catalytic cycle.[7]
Experimental Workflow
Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.
Detailed Step-by-Step Protocol
Materials:
-
3-Bromobenzoic Acid (1.0 eq.)
-
tert-Butyl piperazine-1-carboxylate (Boc-piperazine, 1.2 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.5-2 mol%)
-
Xantphos or similar phosphine ligand (1-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5-2.5 eq.)
-
Anhydrous Toluene or Dioxane
-
Hydrochloric Acid (4M in Dioxane) or Trifluoroacetic Acid (TFA)
-
Ethyl Acetate / Heptane
Procedure: Part A: Coupling Reaction
-
Inert Atmosphere: Ensure the reactor is under an inert atmosphere (Nitrogen or Argon).
-
Reactor Charging: Charge the reactor with 3-bromobenzoic acid (1.0 eq.), Boc-piperazine (1.2 eq.), the base (e.g., NaOtBu, 2.0 eq.), the palladium catalyst, and the ligand.
-
Solvent Addition: Add anhydrous toluene (5-10 volumes).
-
Reaction: Heat the mixture with agitation to 90-110°C. Monitor the reaction by HPLC until completion (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate. Filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
Part B: Boc Deprotection 7. Acidification: Dissolve the crude intermediate from the previous step in a suitable solvent such as ethyl acetate or dioxane. 8. Deprotection: Add an excess of a strong acid (e.g., 4M HCl in dioxane). Stir at room temperature until TLC/HPLC analysis confirms the complete removal of the Boc group. 9. Isolation: The product will often precipitate as its hydrochloride salt. Filter the solid, wash with a non-polar solvent like heptane, and dry. 10. Neutralization (Optional): If the free base is desired, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., NaOH) to its isoelectric point to precipitate the final product, which is then filtered, washed, and dried as in Protocol I.
Comparative Analysis of Synthetic Routes
The choice between SNAr and Buchwald-Hartwig amination for large-scale production involves a trade-off between material costs, operational complexity, and waste management.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Materials | 3-Fluorobenzoic acid (more expensive, reactive), large excess of piperazine. | 3-Bromo/Chlorobenzoic acid (cheaper), protected piperazine (more expensive). |
| Reagents & Catalysts | No catalyst required. Uses commodity solvents and bases. | Expensive Palladium catalyst and ligand required. Strong, anhydrous base needed. |
| Reaction Conditions | High temperatures (120-140°C), longer reaction times. | Milder temperatures (80-110°C), shorter reaction times. Requires inert atmosphere. |
| Yield & Purity | Generally moderate to good yields. Purity can be affected by side products. | Often higher yields and cleaner reactions. |
| Scalability & Safety | Simpler process. High temperatures pose safety risks. Handling large excess of piperazine. | More complex due to catalyst and inerting. Potential for exothermic reaction with strong base. |
| Cost-Effectiveness | Lower raw material cost (no catalyst). Higher energy cost. | Higher raw material cost (catalyst, ligand, protected amine). Requires investment in catalyst removal/recovery. |
| Waste & Environmental | High volume of piperazine waste. | Palladium waste stream requires specialized disposal/recycling. |
Large-Scale Purification and Quality Control
Regardless of the synthetic route, a robust purification protocol is essential to meet the stringent purity requirements of the pharmaceutical industry (>98%).
Recrystallization Protocol
Recrystallization is the most effective and economical method for purifying solid organic compounds at scale.[9][12]
-
Solvent Selection: The ideal solvent system (e.g., ethanol/water, isopropanol) is one in which the product has high solubility at high temperatures and low solubility at low temperatures.
-
Dissolution: The crude product is suspended in a minimal amount of the chosen solvent in a clean reactor and heated with stirring until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution and stirred for 15-30 minutes to adsorb colored impurities. The carbon is then removed by hot filtration.
-
Crystallization: The hot, clear solution is allowed to cool slowly and without agitation to promote the formation of large, pure crystals. Cooling can be staged, first to room temperature, then in an ice bath to maximize yield.
-
Isolation and Drying: The crystals are collected by filtration, washed with a small volume of the cold recrystallization solvent, and dried under vacuum.
Quality Control Specifications
The final product must be analyzed to ensure it meets pre-defined specifications.
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Identity | Conforms to the reference standard | ¹H NMR, ¹³C NMR, MS |
| Purity (Assay) | ≥ 98.0% | HPLC |
| Melting Point | Conforms to reference | Melting Point Apparatus |
| Residual Solvents | Within ICH limits | GC-HS |
| Heavy Metals | ≤ 10 ppm (if Pd catalyst used) | ICP-MS |
Safety, Handling, and Waste Disposal
Handling the chemicals involved in this synthesis requires adherence to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[13]
-
Engineering Controls: All operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13]
-
Chemical Hazards:
-
Piperazine: Corrosive and a respiratory sensitizer. Avoid inhalation of dust.
-
3-Halobenzoic Acids: Irritants to skin, eyes, and respiratory system.[14]
-
Sodium tert-butoxide: Highly corrosive and reacts violently with water. Must be handled under an inert atmosphere.
-
Palladium Catalysts: Can be toxic and pyrophoric. Handle with care.
-
-
Storage: Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.[13]
-
Disposal: Dispose of all chemical waste, including solvent waste and catalyst residues, in accordance with local, state, and federal regulations.[13] Palladium-containing waste should be collected separately for potential recovery.
Conclusion
The large-scale synthesis of this compound can be successfully achieved via either Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination. The SNAr route offers a simpler, catalyst-free process that may be more cost-effective if the higher reaction temperatures and potential for lower yields are acceptable. The Buchwald-Hartwig approach provides a more versatile and often higher-yielding alternative, albeit with the added cost and complexity of a palladium catalyst system. The ultimate choice of synthetic strategy will depend on a careful evaluation of economic, logistical, and quality requirements specific to the manufacturing campaign. Both pathways, when coupled with a robust purification protocol, can reliably produce this vital pharmaceutical intermediate at the scale and quality required for drug development and commercialization.
References
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J&K Scientific. 3-Piperazin-1-yl-benzoic acid | 446831-28-3. Available from: [Link]
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PubChem. 3-(Piperazine-1-sulfonyl)benzoic acid. Available from: [Link]
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PubChem. 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid. Available from: [Link]
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ResearchGate. Nucleophilic substitution reactions with a variety of heteroaromatic,... Available from: [Link]
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Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supplementary Information. Available from: [Link]
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ResearchGate. Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. Available from: [Link]
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Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
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National Center for Biotechnology Information. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Available from: [Link]
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ScienceLab.com. Material Safety Data Sheet - Benzoic acid MSDS. Available from: [Link]
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ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. Available from: [Link]
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MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available from: [Link]
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- Google Patents. EP0699673A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
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Juniper Publishers. Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Available from: [Link]
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KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available from: [Link]
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National Center for Biotechnology Information. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. Available from: [Link]
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- Google Patents. US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
- Google Patents. US3235588A - Purification of benzoic acid.
-
RSC Publishing. An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Available from: [Link]
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Application Notes and Protocols for 3-(Piperazin-1-YL)benzoic Acid in Agrochemical Synthesis
Introduction: The Strategic Importance of the Piperazine Moiety in Modern Agrochemicals
The piperazine ring is a privileged scaffold in medicinal chemistry and is increasingly recognized for its significant potential in the development of novel agrochemicals.[1][2] Its unique physicochemical properties, including its ability to enhance aqueous solubility and act as a versatile linker between different pharmacophores, make it an attractive building block for creating new generations of fungicides, herbicides, and insecticides.[3] 3-(Piperazin-1-YL)benzoic acid (CAS 446831-28-3) is a key intermediate that incorporates both the valuable piperazine moiety and a functionalized benzoic acid, offering a strategic entry point for the synthesis of a diverse array of complex agrochemical candidates.
This technical guide provides an in-depth exploration of the synthesis and application of this compound in the context of agrochemical research and development. We will present detailed, field-proven protocols for its synthesis and its subsequent elaboration into a representative agrochemical, a novel triazole fungicide. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through comprehensive references are the pillars of this guide, aimed at empowering researchers, scientists, and drug development professionals in their quest for more effective and sustainable crop protection solutions.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a key intermediate is fundamental to its successful application in multi-step synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 446831-28-3 | Chem-Impex |
| Molecular Formula | C₁₁H₁₄N₂O₂ | Chem-Impex |
| Molecular Weight | 206.24 g/mol | Chem-Impex |
| Appearance | White to yellow solid | Sigma-Aldrich |
| Purity | ≥ 95% | Chem-Impex |
| Storage | Store at 0-8 °C | Chem-Impex |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and broad substrate scope.[4][5][6] The rationale for choosing this method lies in its superior functional group tolerance and milder reaction conditions compared to classical methods like nucleophilic aromatic substitution, which often require harsh conditions.[7]
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize this compound from 3-bromobenzoic acid and piperazine.
Materials:
-
3-Bromobenzoic acid
-
Piperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (NaOH), 2M
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer for product characterization
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), combine 3-bromobenzoic acid (1 equivalent), piperazine (1.5 equivalents), and sodium tert-butoxide (2.2 equivalents).
-
Catalyst Preparation: In a separate flask, prepare the catalyst system by dissolving Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents) in anhydrous toluene.
-
Reaction Initiation: Add the catalyst solution to the flask containing the reactants and additional anhydrous toluene.
-
Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of 2M HCl to neutralize the excess base and protonate the product.
-
Adjust the pH to ~3-4 to ensure the product is in its protonated, water-soluble form.
-
Wash the aqueous layer with ethyl acetate to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to ~7-8 with 2M NaOH to precipitate the product.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.
-
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield for this reaction is typically in the range of 70-85%.
Logical Flow of the Synthesis
Caption: Workflow for the synthesis of this compound.
Application in Agrochemical Synthesis: A Representative Protocol
The presence of a carboxylic acid and a secondary amine on the piperazine ring makes this compound a versatile precursor for a wide range of agrochemical derivatives. To illustrate its utility, we present a protocol for the synthesis of a novel triazole fungicide. Triazole fungicides are a major class of agrochemicals that act by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.[8]
Experimental Protocol: Synthesis of a Novel Triazole Fungicide
Objective: To synthesize a representative triazole fungicide from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
2-Chloro-1-(1H-1,2,4-triazol-1-yl)ethan-1-one
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Instrumentation:
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Step-by-Step Methodology:
Part A: Synthesis of 3-(Piperazin-1-yl)benzoyl chloride
-
Activation of Carboxylic Acid: Suspend this compound (1 equivalent) in anhydrous DCM.
-
Acyl Chloride Formation: Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by the cessation of gas evolution).
-
Isolation: Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.
Part B: Amide Coupling to Form the Final Product
-
Reaction Setup: Dissolve 2-chloro-1-(1H-1,2,4-triazol-1-yl)ethan-1-one (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Coupling: Add the crude 3-(piperazin-1-yl)benzoyl chloride (dissolved in a small amount of anhydrous DCM) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.
-
Workup:
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure triazole fungicide.
-
Self-Validation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. The antifungal activity can be evaluated through in vitro assays against a panel of relevant plant pathogenic fungi.
Agrochemical Synthesis Workflow
Caption: Synthesis of a representative triazole fungicide.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. Its strategic combination of a piperazine ring and a functionalized benzoic acid provides a robust platform for generating diverse molecular architectures with potential applications in crop protection. The protocols detailed in this guide, based on established and reliable synthetic methodologies, offer a clear pathway for researchers to utilize this important building block in their discovery and development programs. The continued exploration of derivatives from this compound is a promising avenue for the creation of next-generation agrochemicals with improved efficacy, selectivity, and environmental profiles.
References
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Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. PMC - NIH.[Link]
-
Design, Synthesis, and Antifungal Activity of Novel Chalcone Derivatives Containing a Piperazine Fragment. Journal of Agricultural and Food Chemistry - ACS Publications.[Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.[Link]
-
Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. Request PDF - ResearchGate.[Link]
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Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities. Bentham Science Publisher.[Link]
-
Piperazine. Wikipedia.[Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Piperazine synthesis. Organic Chemistry Portal.[Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. ResearchGate.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Nucleophilic aromatic substitution. Wikipedia.[Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.[Link]
-
(E)-1-[4-(4-chloro-3-methyl-benzoyl)piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one. PubChem.[Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Rochester.[Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps.[Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]
- Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
- Process for preparing benzisothiazol-3-yl-piperazin-1-yl-methyl-cyclo hexylmethanisoindol-1,3-dione and its intermediates.
-
Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.[Link]
-
AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. European Patent Office - EP 3994990 A1 - Googleapis.com.[Link]
-
Nucleophilic Aromatic Substitution (SNAr). YouTube.[Link]
- New 4- (1-piperazinyl) benzoic acid derivatives, processes for their preparation, and pharmaceutical compositions comprising them.
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- 2. Synthesis of Piperazine-containing Derivatives and their Antimicrobial, Antimycobacterial, Antimalarial and Antioxidant Activities | Bentham Science [eurekaselect.com]
- 3. chemimpex.com [chemimpex.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Piperazin-1-YL)benzoic acid
Welcome to the technical support center for the synthesis of 3-(Piperazin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. Drawing from established chemical principles and field-proven insights, this document aims to be a trusted resource for overcoming common challenges in this synthesis.
I. Introduction to Synthetic Strategies
The synthesis of this compound is a crucial step in the preparation of various pharmaceutically active compounds. The two primary synthetic routes involve:
-
Nucleophilic Aromatic Substitution (SNAr): This is a common method where a leaving group on the benzoic acid ring (typically a halogen like fluorine or chlorine) is displaced by the nucleophilic piperazine. The reaction is often facilitated by the presence of an electron-withdrawing group on the aromatic ring.[1][2]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a powerful and versatile method for forming the C-N bond between the aryl halide (or triflate) and piperazine.[3][4] This method is particularly useful when the SNAr reaction is sluggish.
This guide will address common issues encountered in both synthetic pathways and provide detailed protocols and optimization strategies.
II. Troubleshooting Guide & FAQs
Issue 1: Low Reaction Yield
Question: My synthesis of this compound is consistently resulting in low yields. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, and a systematic approach to troubleshooting is essential. Here are the key areas to investigate:
A. For Nucleophilic Aromatic Substitution (SNAr) Reactions:
-
Insufficient Activation of the Aromatic Ring: The SNAr mechanism relies on the aromatic ring being sufficiently electron-deficient to be attacked by the nucleophile.[1] If you are using a less reactive starting material like 3-chlorobenzoic acid, the reaction may be slow.
-
Solution: Consider using a more activated starting material, such as 3-fluorobenzoic acid. The higher electronegativity of fluorine enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and base are critical parameters.
-
Temperature: Ensure the reaction is heated sufficiently to overcome the activation energy. Typical temperatures for this reaction range from 80°C to 120°C.
-
Solvent: A polar aprotic solvent like DMSO, DMF, or NMP is generally preferred as they can solvate the cation of the base, leaving the anion more reactive.
-
Base: A non-nucleophilic base is required to deprotonate the piperazine and neutralize the acid formed during the reaction. Common choices include K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the double addition of the benzoic acid derivative to both nitrogen atoms of piperazine.
-
Solution: Using a large excess of piperazine (e.g., 5-10 equivalents) can minimize the formation of the di-substituted byproduct.[5]
-
B. For Buchwald-Hartwig Amination:
-
Catalyst Deactivation: The palladium catalyst is sensitive to air and moisture. Improper handling can lead to catalyst deactivation and a stalled reaction.
-
Solution: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Incorrect Ligand Choice: The choice of phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig reaction.[3]
-
Solution: For the coupling of piperazine, sterically hindered and electron-rich ligands such as XPhos, SPhos, or RuPhos are often effective. It may be necessary to screen a few different ligands to find the optimal one for your specific substrate.
-
-
Base Selection: The strength of the base can significantly impact the reaction rate and yield.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Workflow for Optimizing Reaction Yield
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Issue 2: Formation of Impurities
Question: I am observing significant impurities in my reaction mixture. How can I identify and minimize them?
Answer: Impurity profiling is crucial for developing a robust synthetic process.
A. Common Impurities and Their Sources:
| Impurity | Potential Source | Mitigation Strategy |
| Di-substituted Piperazine | Reaction of both piperazine nitrogens with the benzoic acid derivative. | Use a large excess of piperazine.[5] |
| Unreacted Starting Material | Incomplete reaction. | Increase reaction time, temperature, or reagent stoichiometry. |
| Hydrodehalogenated Benzoic Acid | A side reaction in Buchwald-Hartwig amination where the aryl halide is reduced. | Optimize catalyst and ligand choice. |
| Polymerization Products | Can occur under harsh reaction conditions. | Use milder conditions and ensure proper temperature control. |
B. Analytical Techniques for Impurity Identification:
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and get a preliminary idea of the number of components in the mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components, which is invaluable for identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about the impurities if they can be isolated.
Issue 3: Difficult Purification
Question: I am struggling to purify the final product. What are the recommended purification methods?
Answer: The purification of this compound can be challenging due to its amphoteric nature (containing both an acidic carboxylic acid group and a basic piperazine group).
A. Recommended Purification Strategies:
-
Acid-Base Extraction: This is often the most effective method.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the piperazine nitrogen and extract it into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and basify it with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Filter the solid product and wash with water.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[6] Common solvents include isopropanol, ethanol, or mixtures with water.
-
Column Chromatography: While possible, it can be challenging due to the polar nature of the product. A polar stationary phase (like silica gel) with a polar eluent system (e.g., dichloromethane/methanol with a small amount of triethylamine to prevent streaking) may be used.
Purification Workflow
Caption: Recommended purification workflow for this compound.
III. Detailed Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorobenzoic acid (1.0 eq), piperazine (5.0 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO (to a concentration of ~0.5 M with respect to the 3-fluorobenzoic acid).
-
Reaction: Heat the reaction mixture to 100-120°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with 1M HCl to a pH of ~2.
-
Wash with ethyl acetate to remove non-basic impurities.
-
Basify the aqueous layer with 2M NaOH to a pH of ~9-10 to precipitate the product.
-
-
Purification:
-
Filter the precipitated solid and wash with cold water.
-
Dry the solid under vacuum.
-
If necessary, recrystallize from a suitable solvent like isopropanol.
-
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol requires strict anhydrous and anaerobic conditions.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add to an oven-dried Schlenk flask: Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), 3-bromobenzoic acid (1.0 eq), piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent Addition: Add anhydrous toluene (to a concentration of ~0.2 M with respect to the 3-bromobenzoic acid).
-
Reaction: Seal the flask and heat the reaction mixture to 100°C for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water.
-
Follow the acid-base extraction procedure outlined in the SNAr work-up.
-
-
Purification:
-
Follow the purification steps outlined in the SNAr protocol.
-
IV. References
-
Ladkat, P. D., Gadekar, P. K., Khedkar, V. M., & Gadhave, A. G. (2020). Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution reactions with a variety of heteroaromatic,. Retrieved from [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.
-
PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubMed Central. (n.d.). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Google Patents. (n.d.). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. Retrieved from
-
Google Patents. (n.d.). US5861511A - Process for preparation of 3 piperazinylbenzisothiazoles. Retrieved from
-
Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Journal of Research of the National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
PubMed Central. (2024). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. Retrieved from [Link]
-
European Patent Office. (n.d.). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]
-
European Patent Office. (n.d.). Method for the purification of benzoic acid - EP 0453022 A2. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Retrieved from [Link]
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- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: Synthesis of 3-(Piperazin-1-YL)benzoic Acid
Welcome to the technical support center for the synthesis of 3-(piperazin-1-yl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and side reactions encountered during the synthesis of this valuable building block, providing in-depth, field-proven troubleshooting strategies in a direct question-and-answer format. Our focus is on the underlying chemical principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic routes.
Section 1: Understanding the Core Synthesis & Key Challenges
The synthesis of this compound is primarily achieved through two main routes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. Both methods involve the coupling of a piperazine moiety with a 3-substituted benzoic acid derivative. However, the bifunctional nature of piperazine and the reaction conditions required can lead to several predictable side reactions.
Diagram: Synthetic Pathways to this compound
Caption: Overview of the two primary synthetic routes.
Section 2: Troubleshooting Guide & FAQs
Issue 1: Formation of a Major, Insoluble Byproduct
Q: My reaction of 3-fluorobenzoic acid with piperazine has produced a significant amount of a white solid that is insoluble in most organic solvents and water. What is this byproduct and how can I prevent its formation?
A: This is a classic and frequently encountered problem. The insoluble white solid is almost certainly the diarylated piperazine byproduct, N,N'-bis(3-carboxyphenyl)piperazine .
-
Causality: Piperazine has two secondary amine nitrogens (N1 and N4) of similar nucleophilicity. When reacting with an aryl halide, after the first successful substitution to form the desired product, the remaining N-H on the piperazine ring of the product can react with another molecule of the 3-halobenzoic acid. This is especially problematic when using an excess of the benzoic acid derivative or at elevated temperatures that accelerate this second substitution.
Diagram: Formation of the Di-substituted Byproduct
Caption: The desired product acts as a nucleophile for a second substitution.
Troubleshooting Protocol: Preventing Di-substitution
The most robust solution is to use a mono-protected piperazine, such as N-Boc-piperazine . The tert-butyloxycarbonyl (Boc) group effectively "caps" one of the nitrogens, preventing it from reacting.[1][2]
Step-by-Step Protocol (Buchwald-Hartwig Approach):
-
Coupling Reaction:
-
To an oven-dried flask, add ethyl 3-bromobenzoate (1.0 eq), N-Boc-piperazine (1.2-1.5 eq), a suitable palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), a sterically hindered phosphine ligand (e.g., XPhos or RuPhos, 1-2 mol%), and a strong base like sodium tert-butoxide (1.4-2.0 eq).[3]
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Add anhydrous toluene or dioxane as the solvent.
-
Heat the reaction to 80-110 °C and monitor by TLC or LC-MS until the aryl bromide is consumed.
-
-
Work-up and Purification of Intermediate:
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ethyl 3-(4-Boc-piperazin-1-yl)benzoate by flash column chromatography on silica gel.
-
-
Hydrolysis and Deprotection:
-
Dissolve the purified ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).[4][5][6]
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute with water and acidify to a pH of ~2-3 with concentrated HCl. This step simultaneously cleaves the Boc group and protonates the piperazine nitrogens.
-
The desired product, this compound, will precipitate as a hydrochloride salt.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
| Parameter | Unprotected Piperazine | N-Boc-Piperazine Strategy |
| Key Reactant | Piperazine | N-Boc-Piperazine |
| Primary Product | Mixture of mono- and di-substituted | Mono-substituted intermediate |
| Yield of Desired Product | Often low to moderate | High |
| Purification | Difficult, requires extensive chromatography or recrystallization | Straightforward purification of intermediate and final product precipitation |
| Number of Steps | 1 (potentially 2 with ester hydrolysis) | 3 (Coupling, Hydrolysis, Deprotection) |
Issue 2: Low Yield and Presence of Dehalogenated Byproduct
Q: I am attempting a Buchwald-Hartwig amination between 3-bromobenzoic acid and N-Boc-piperazine, but I'm getting a low yield of my desired product and I see a significant amount of benzoic acid in my crude mixture. What is happening?
A: The formation of benzoic acid from 3-bromobenzoic acid suggests a hydrodehalogenation side reaction is occurring.[7][8]
-
Causality: In the palladium catalytic cycle, after oxidative addition of the aryl halide to the Pd(0) complex, the resulting arylpalladium(II) species is supposed to react with the amine. However, it can also undergo side reactions. One such reaction is the abstraction of a hydride (H⁻) from a source in the reaction medium (e.g., the solvent, base, or even the amine itself), followed by reductive elimination to yield the dehalogenated arene and a Pd(II) species. This pathway is competitive with the desired C-N bond formation and is often favored by high temperatures or an inefficient catalyst system.
Diagram: Competing Pathways in Buchwald-Hartwig Amination
Caption: The key intermediate can either proceed to the desired product or undergo dehalogenation.
Troubleshooting Protocol: Minimizing Hydrodehalogenation
-
Optimize Catalyst System:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands promote the reductive elimination step, which outcompetes the dehalogenation side reaction.[9]
-
-
Control Reaction Temperature:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can promote decomposition pathways and dehalogenation. Start screening around 80 °C and adjust as needed.
-
-
Choice of Base and Solvent:
-
Ensure the base is strong enough for the reaction but not excessively harsh. Sodium tert-butoxide is common, but for sensitive substrates, potassium phosphate or cesium carbonate might be milder alternatives.
-
Use anhydrous, de-gassed solvents (toluene, dioxane) to minimize potential sources of protons or water that can interfere with the catalytic cycle.
-
Issue 3: Incomplete Ester Hydrolysis or Decarboxylation
Q: After the coupling reaction to form ethyl 3-(piperazin-1-yl)benzoate, I am struggling with the final hydrolysis step. Either the reaction is incomplete, or I suspect I am losing product through decarboxylation. How can I improve this final step?
A: This is a two-part problem involving reaction kinetics and product stability.
-
Incomplete Hydrolysis Causality: Saponification of sterically hindered esters or esters with electron-donating groups can be slow. The piperazinyl group at the 3-position is electron-donating, which can slightly deactivate the carbonyl group towards nucleophilic attack by hydroxide.
-
Decarboxylation Causality: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) under harsh conditions, particularly high temperatures in either strongly acidic or basic media.[4] While benzoic acid itself is relatively stable, the presence of certain substituents can influence this process.
Troubleshooting Protocol: Efficient and Mild Hydrolysis
-
Ensure Complete Hydrolysis:
-
Solvent System: Use a co-solvent system like ethanol/water or THF/water to ensure the solubility of the ester throughout the reaction.[4][5]
-
Temperature and Time: Refluxing is typically necessary. Monitor the reaction by TLC by spotting the reaction mixture on a silica plate and eluting with a suitable solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting ester spot indicates completion. This can take several hours.[4]
-
Stoichiometry: Use a sufficient excess of NaOH (e.g., 2-4 equivalents) to drive the reaction to completion.
-
-
Work-up to Avoid Decarboxylation and Isolate Product:
-
Cooling: After hydrolysis is complete, cool the reaction mixture to room temperature before acidification.
-
Acidification: Slowly add concentrated HCl to the cooled, stirring solution. The goal is to protonate the carboxylate to form the insoluble benzoic acid and to cleave the Boc group (if present). Add acid until the pH is strongly acidic (pH ~2-3), which will cause the product to precipitate.[5][6]
-
Isolation: Cool the mixture in an ice bath to maximize precipitation before filtering the solid product. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Section 3: Purification of the Final Product
Q: My final product is contaminated with a small amount of the N,N'-bis(3-carboxyphenyl)piperazine byproduct. How can I effectively purify it?
A: The significant difference in solubility between the mono- and di-substituted products can be exploited for purification.
Purification Protocol: Acid-Base Extraction and Recrystallization
-
Acid-Base Extraction:
-
Dissolve the crude product in an aqueous basic solution (e.g., 1M NaOH). The desired mono-substituted product and the di-substituted byproduct will both dissolve to form their respective sodium carboxylates.
-
Wash this aqueous solution with an organic solvent like ethyl acetate to remove any non-acidic organic impurities.
-
Slowly acidify the aqueous layer with HCl. The mono-substituted product is generally more soluble in acidic aqueous solution than the highly symmetric, larger di-substituted byproduct. Careful, fractional precipitation might be possible by slowly lowering the pH.
-
-
Recrystallization:
-
A more reliable method is recrystallization. The hydrochloride salt of this compound can often be recrystallized from water or a mixed solvent system like ethanol/water. The di-substituted byproduct is typically much less soluble and may either be removed by hot filtration if it doesn't dissolve, or it will remain in the solid phase while the desired product crystallizes from the mother liquor.
-
References
- U.S. Patent 6,111,105A. (2000). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
- U.S. Patent 5,861,511A. (1999). Process for preparation of 3 piperazinylbenzisothiazoles.
-
PrepChem. (n.d.). Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Reddit. (2021). BH amination side products and purification. [Link]
- European Patent Office. (1997).
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. [Link]
-
YouTube. (2021). The Hydrolysis of Ethyl Benzoate. [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. [Link]
-
Chemistry LibreTexts. (2020). Ester Chemistry. [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
PubMed Central. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Energy & Fuels. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sserc.org.uk [sserc.org.uk]
- 5. youtube.com [youtube.com]
- 6. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
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- 8. CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 9. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Piperazine Acylation
Welcome to the Technical Support Center for Piperazine Acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of piperazine acylation reactions. As Senior Application Scientists, we have synthesized key literature and field expertise to help you achieve optimal results in your experiments.
Troubleshooting Guide
This section addresses specific challenges you may encounter during piperazine acylation in a direct question-and-answer format.
Issue 1: Low Yield of the Mono-Acylated Product and Significant Formation of the 1,4-Di-substituted Byproduct.
Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?
Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of both nitrogen atoms in the piperazine ring.[1] To enhance mono-selectivity, consider the following strategies:
-
Stoichiometry Control: Employing a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile can statistically favor the reaction of the electrophile with an unsubstituted piperazine molecule over the mono-substituted product.[1]
-
Slow Addition of Reagents: A slow, controlled addition of the acylating agent at a low temperature can help manage the reaction rate and minimize the formation of the di-substituted product.[1][2]
-
Use of Protecting Groups: A highly effective method involves using a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen atom is available for the reaction. The protecting group can be subsequently removed.[1][3][4]
-
Protonation Strategy: Utilizing a protonated form of piperazine is a simple and effective way to "protect" one of the nitrogen atoms. By reacting in-situ formed piperazine-1-ium cation with the acylating agent, the competitive reaction leading to disubstituted derivatives is suppressed.[4][5] This can be achieved by using piperazine salts like piperazine monohydrochloride or by conducting the reaction in an acidic medium like acetic acid.[4][5]
-
Flow Chemistry: Continuous flow reactors can offer precise control over stoichiometry, temperature, and reaction time, which can significantly improve selectivity for mono-acylation.[6][7]
Issue 2: The Reaction is Sluggish or Does Not Go to Completion.
Question: My piperazine acylation reaction is very slow or stalls before all the starting material is consumed. What are the possible causes and solutions?
Answer: Several factors can contribute to a sluggish or incomplete reaction. Here are some common causes and troubleshooting steps:
-
Insufficiently Reactive Acylating Agent: Acyl chlorides and acid anhydrides are generally highly reactive.[8] If you are using a less reactive agent, such as a carboxylic acid with a coupling agent, the activation might be inefficient.
-
Solution: Consider using a more potent activating agent like HATU or HOBt for carboxylic acids.[2] Alternatively, switching to the corresponding acyl chloride may be necessary.
-
-
Hydrolysis of the Acylating Agent: Acyl halides and anhydrides are sensitive to moisture.[2] Any water present in the reagents or solvent will lead to their hydrolysis, reducing the effective concentration of the acylating agent.
-
Suboptimal Temperature: While many acylations proceed at room temperature, some less reactive systems may require heating to overcome the activation energy barrier.[10]
-
Solution: If the reaction is slow at room temperature, try gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.[10]
-
-
Poor Solubility of Starting Materials: If the piperazine or acylating agent is not fully dissolved in the chosen solvent, the reaction will be slow due to the heterogeneous nature of the mixture.
-
Solution: Choose a solvent system in which all reactants are soluble. Polar aprotic solvents like DMF, DMAc, or a mixture of solvents can be effective.[2]
-
Issue 3: Difficulty in Purifying the Final Product.
Question: I'm having trouble isolating a pure product. My crude material contains unreacted starting materials and byproducts. What are the best purification strategies?
Answer: Effective purification is crucial for obtaining the desired product in high purity. Here are some strategies for purifying acylated piperazines:
-
Aqueous Work-up:
-
Removing Excess Piperazine: If a large excess of piperazine was used, it can be removed by washing the organic layer with water or a dilute acid solution. The protonated piperazine will be water-soluble.
-
Neutralizing Acid Byproducts: The acylation reaction often produces HCl as a byproduct, which is typically scavenged by a base like triethylamine.[9] During work-up, washing with a saturated aqueous solution of sodium bicarbonate will neutralize any remaining acid and remove the triethylammonium salt.[9]
-
-
Column Chromatography: This is a very common and effective method for separating the desired product from unreacted starting materials and byproducts.[2][11]
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A gradient elution, for example, with dichloromethane/methanol or ethyl acetate/hexanes, is often effective.[9]
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.
-
Salt Formation and Regeneration: For purification of piperazine derivatives, forming a salt (e.g., citrate) can be a useful strategy to precipitate the desired compound, which can then be regenerated.[12]
| Problem | Possible Cause | Suggested Solution |
| Low Mono-acylation Yield | Di-acylation | Use a large excess of piperazine, slow addition of acylating agent, or use a mono-protected piperazine.[1][2] |
| Incomplete Reaction | Inefficient activating agent | Use a more efficient activating agent (e.g., HATU, HOBt).[2] |
| Hydrolysis of acylating agent | Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere.[2][9] | |
| Poor solubility of starting material | Use a different solvent system (e.g., DMF, DMAc).[2] | |
| Presence of Impurities | Unreacted starting material | Optimize reaction conversion and purification method (e.g., column chromatography).[2] |
| Side reaction products | Adjust stoichiometry and reaction conditions (e.g., temperature).[2] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right acylating agent for my piperazine?
A1: The choice of acylating agent depends on the desired reactivity and the stability of your starting materials.
-
Acyl Halides (e.g., Acyl Chlorides): These are highly reactive and widely used. They typically react quickly at room temperature. A base is required to neutralize the resulting hydrohalic acid.[8][9]
-
Acid Anhydrides: These are also very reactive and are a good alternative to acyl chlorides. The byproduct is a carboxylic acid, which can be removed with a basic wash.[8]
-
Carboxylic Acids with Coupling Reagents: This is a milder approach, suitable for more sensitive substrates. Common coupling agents include carbodiimides (e.g., DCC, EDC) and other reagents like HATU or HOBt.[2]
-
Esters: Acylation with esters is generally less efficient and requires more forcing conditions, but can be useful in specific cases.
Q2: What is the role of a base in piperazine acylation, and which one should I use?
A2: When using acyl halides or anhydrides, a base is typically added to scavenge the acidic byproduct (e.g., HCl).[9] This prevents the protonation of the piperazine nitrogen, which would render it unreactive. Common bases include non-nucleophilic tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA).[9] An excess of the piperazine starting material can also act as the base.
Q3: How can I monitor the progress of my piperazine acylation reaction?
A3: The progress of the reaction should be monitored to determine the optimal reaction time and to avoid the formation of byproducts.
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to confirm the mass of the desired product and identify any byproducts.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the conversion of starting material to product and to assess the purity of the final product.[13][14] For piperazine which lacks a strong chromophore, derivatization with a UV-active tag like 4-chloro-7-nitrobenzofuran (NBD-Cl) might be necessary for detection.[15]
-
Gas Chromatography (GC): GC can also be used for monitoring, particularly for more volatile derivatives.[13]
Q4: Can I perform a C-H functionalization on the piperazine ring instead of N-acylation?
A4: Yes, C-H functionalization of the piperazine ring is an emerging area of research that allows for the introduction of substituents on the carbon atoms of the ring.[16][17] These reactions often require specific catalytic systems, such as photoredox catalysis, and can provide access to novel piperazine derivatives that are not accessible through traditional N-functionalization methods.[16][18] However, achieving selectivity over the more reactive nitrogen atoms can be challenging and requires careful optimization of reaction conditions.[2]
Experimental Protocols
Protocol 1: Selective Mono-Acylation of Piperazine via Protonation
This protocol is based on the principle of using an in-situ generated piperazine-1-ium cation to achieve selective mono-acylation.[4][5]
-
Preparation of Piperazine-1-ium Solution: In a round-bottom flask, dissolve piperazine (2.0 equivalents) in a suitable solvent like methanol or glacial acetic acid. If using methanol, add piperazine dihydrochloride (1.0 equivalent) to form the monohydrochloride in situ.[7]
-
Reaction Setup: Place the flask in an ice bath and stir the solution under an inert atmosphere (e.g., nitrogen).
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.0 equivalent) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between an organic solvent (e.g., dichloromethane) and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Acylation of N-Boc-Piperazine
This protocol utilizes a mono-protected piperazine to ensure selective acylation.[1]
-
Reaction Setup: To a solution of N-Boc-piperazine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add the acylating agent (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up:
-
Dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Deprotection (if required): The Boc group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane.
Visualizations
Troubleshooting Workflow for Low Mono-Acylation Yield
Caption: Troubleshooting workflow for low mono-substitution yield.
Decision Tree for Selecting a Mono-Acylation Strategy
Caption: Decision tree for selecting a mono-acylation strategy.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. is.muni.cz [is.muni.cz]
- 6. Mono-acylation of piperazine and homopiperazine via ionic immobilization | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of Piperazines | Ambeed [ambeed.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. qascf.com [qascf.com]
- 15. jocpr.com [jocpr.com]
- 16. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 17. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. par.nsf.gov [par.nsf.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. researchgate.net [researchgate.net]
- 29. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-(Piperazin-1-YL)benzoic Acid
Welcome to the technical support guide for the purification of 3-(Piperazin-1-YL)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile pharmaceutical intermediate. The unique zwitterionic nature of this molecule presents specific challenges that require a nuanced approach to achieve high purity. This guide provides in-depth, experience-driven advice, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges successfully.
The Challenge: Understanding the Zwitterionic Nature
This compound incorporates both a basic piperazine moiety and an acidic carboxylic acid group. This dual functionality means the molecule's net charge is highly dependent on the pH of its environment. This zwitterionic character is the primary source of purification difficulties, impacting solubility, chromatographic behavior, and interaction with stationary phases.
Below is a diagram illustrating the pH-dependent charge states of this compound, which is fundamental to understanding its behavior during purification.
Caption: pH-dependent charge states of this compound.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has very poor solubility in common organic solvents. Why is this, and what can I do?
A1: The poor solubility in solvents like hexanes, ethyl acetate, and even dichloromethane is a direct consequence of its zwitterionic nature at neutral pH. The molecule has both positive and negative charges, making it behave like a salt with high crystal lattice energy. To improve solubility, you need to suppress this zwitterionic character by adjusting the pH.
-
For solubility in organic solvents: Acidify with a small amount of a strong acid (like HCl) to protonate the carboxylate group, making the molecule a cationic salt which may have better solubility in polar aprotic solvents. Alternatively, basify with a base (like NaOH) to deprotonate the piperazinium ion, forming an anionic salt that might be more soluble.
-
For aqueous solubility: The compound is generally more soluble in aqueous solutions at either low or high pH compared to its isoelectric point (pI), where it has minimum solubility.
Q2: I am seeing significant streaking/tailing when I try to run my sample on a silica gel column. How can I fix this?
A2: This is a classic problem when purifying basic compounds on acidic silica gel. The basic nitrogen of the piperazine ring interacts strongly and sometimes irreversibly with the acidic silanol groups (Si-OH) on the silica surface. This leads to poor peak shape and often, loss of compound on the column.
To mitigate this, you need to modify your mobile phase. Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), will neutralize the acidic sites on the silica gel and improve the elution of your compound. Alternatively, using a different stationary phase like alumina or a polymer-based reverse-phase column can be effective.
Q3: What are the most common impurities I should be looking for?
A3: The impurity profile depends heavily on the synthetic route used. The two most common methods are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.
| Synthetic Route | Common Impurities | Reasoning |
| SNAr | Unreacted 3-halobenzoic acid, excess piperazine, di-substituted byproducts. | Incomplete reaction or use of incorrect stoichiometry.[1] |
| Buchwald-Hartwig | Unreacted 3-halobenzoic acid, residual palladium catalyst, phosphine oxide ligands, hydrodehalogenated benzoic acid. | Incomplete reaction, catalyst carryover, and common side reactions.[2][3] |
| General | Degradation products from the piperazine ring, especially if exposed to heat and oxygen.[4][5] | Piperazine rings can be susceptible to oxidative degradation. |
Troubleshooting Guide: Purification Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at varying temperatures.[6]
Step-by-Step Methodology
-
Solvent Screening: The key to successful recrystallization is finding the right solvent. The ideal solvent should dissolve the compound when hot but not when cold.[7]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Add more hot solvent portion-wise until the solid just dissolves.
-
Hot Filtration (if necessary): If you observe insoluble impurities (e.g., dust, catalyst residues), perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form | Solution is not supersaturated; wrong solvent choice; impurities inhibiting crystallization.[10] | Concentrate the solution by boiling off some solvent; try a different solvent or a mixed-solvent system; try scratching the inside of the flask or adding a seed crystal. |
| Oiling out | The compound's melting point is lower than the boiling point of the solvent; solution is too concentrated. | Lower the temperature at which the compound dissolves by adding more solvent; switch to a lower-boiling solvent. |
| Poor recovery | Too much solvent used; crystals are too soluble in the cold solvent; premature crystallization during hot filtration. | Use less solvent for dissolution; ensure the solution is thoroughly cooled in an ice bath before filtering; ensure your filtration apparatus is pre-heated for hot filtration. |
Protocol 2: Purification by Column Chromatography
For complex mixtures or to remove closely related impurities, column chromatography is the method of choice.
Step-by-Step Methodology
-
Stationary Phase Selection: Standard silica gel is often the first choice, but due to the basicity of the piperazine moiety, it can be problematic.
-
Recommendation: Use silica gel treated with a base or opt for neutral alumina.
-
-
Mobile Phase Selection (TLC Analysis): Use Thin Layer Chromatography (TLC) to determine the optimal eluent.
-
Starting Eluent Systems:
-
Dichloromethane / Methanol (98:2 to 90:10)
-
Ethyl Acetate / Hexanes with 0.5% Triethylamine
-
-
The ideal system should give your product an Rf value of ~0.3-0.4 and show good separation from impurities.
-
-
Column Packing: Pack the column with a slurry of the stationary phase in your chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. For better resolution, it is often best to pre-adsorb the crude material onto a small amount of silica gel (dry loading).
-
Elution and Fraction Collection: Run the column, collecting fractions. Monitor the elution using TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Caption: A typical workflow for purification by column chromatography.
Stability and Storage
-
Thermal Stability: Piperazine-containing compounds can be susceptible to thermal degradation, especially at elevated temperatures.[5][11] Avoid prolonged heating during purification. When evaporating solvents, use moderate temperatures on the rotary evaporator.
-
Oxidative Stability: Phenyl piperazines can be sensitive to oxidation.[12] It is good practice to store the purified compound under an inert atmosphere (nitrogen or argon) and protected from light, especially for long-term storage. Storing at reduced temperatures (refrigerated or frozen) is also recommended.[12]
-
pH Stability: The benzoic acid moiety is generally stable, but under harsh acidic or basic conditions at high temperatures, degradation could occur. Benzoic acid itself can undergo decarboxylation at temperatures above 300°C, though this is unlikely under normal purification conditions.[13]
By understanding the unique chemical properties of this compound and applying these targeted purification strategies, researchers can consistently achieve the high levels of purity required for pharmaceutical research and development.
References
-
Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]
-
Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. [Link]
-
Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Nucleophilic substitution reactions with a variety of heteroaromatic,... ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Recrystallization 2. University of Colorado Boulder. [Link]
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]
- Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. ScienceDirect. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Recrystallization of Benzoic Acid. University of Washington. [Link]
- Purification of benzoic acid.
-
Solvent for recrystallization of benzoic acid? Chemistry Stack Exchange. [Link]
-
The solubility of benzoic acid in seven solvents. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]
-
Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate. [Link]
-
Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Birmingham. [Link]
-
Nucleophilic Aromatic Substitution | PDF. Scribd. [Link]
-
HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]
-
IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. NIST. [Link]
-
(PDF) Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. [Link]
-
Analytical Methods. Royal Society of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 3-(Piperazin-1-YL)benzoic acid in solution
Welcome to the technical support resource for 3-(Piperazin-1-YL)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this molecule in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Understanding the Core Stability Profile of this compound
This compound is a bifunctional molecule, featuring a weakly basic piperazine ring and a weakly acidic benzoic acid moiety. This structure dictates its stability profile, making it susceptible to degradation under specific environmental conditions. The primary pathways of degradation are oxidation, pH-mediated hydrolysis, and photodegradation.
The piperazine ring, with its two nitrogen atoms, is a common scaffold in many active pharmaceutical ingredients and is known to be susceptible to oxidative degradation.[1] The nitrogen atoms can be oxidized, potentially forming N-oxides or leading to ring-opening reactions.[1] Furthermore, as a weak base, the stability of piperazine and its derivatives can be highly dependent on the pH of the solution.[2] The benzoic acid portion, while generally more stable, can undergo decarboxylation under high-temperature conditions.[3]
Key Factors Influencing Solution Stability
| Factor | Potential Effect on this compound | Mitigation Strategy |
| pH | The molecule's charge state and solubility are pH-dependent. Extreme pH values (highly acidic or basic) can catalyze hydrolysis or other degradation reactions. The piperazine moiety is particularly sensitive to pH.[2] | Conduct a pH-stability profile to determine the optimal pH range. Use buffered solutions for all experiments. Formulating the compound as a salt (e.g., hydrochloride) can also improve stability.[2] |
| Oxidation | The nitrogen atoms in the piperazine ring are susceptible to oxidation from dissolved oxygen, peroxide contaminants, or other oxidizing agents. This can lead to the formation of N-oxides and other degradants. | Degas solvents before use. Prepare solutions under an inert atmosphere (e.g., nitrogen or argon).[2] Avoid sources of peroxide contamination (e.g., aged ether solvents). The addition of antioxidants can be considered for formulations. |
| Light | Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to discoloration and the formation of photodegradation products.[2] | Store both solid material and solutions in amber-colored or light-resistant containers.[2] Conduct experiments under subdued lighting conditions whenever possible. |
| Temperature | Elevated temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis, oxidation, and potential decarboxylation of the benzoic acid moiety.[1][3] Freeze-thaw cycles can also degrade the compound or cause it to precipitate from solution. | Store stock solutions at low temperatures (-20°C or -80°C) in single-use aliquots to avoid repeated freeze-thaw cycles.[2] Avoid prolonged exposure to high temperatures during experimental procedures. |
| Solvent | The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while residual impurities (e.g., peroxides in THF or ethers) can act as catalysts for degradation. | Use high-purity (e.g., HPLC-grade) solvents. Prepare solutions fresh whenever possible. If storage is necessary, evaluate the compound's stability in the chosen solvent over time.[4] |
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of this compound in solution.
Q1: My HPLC peak area for the main compound is decreasing over time, even in my control samples. What's happening?
A1: This is a classic sign of compound degradation in your solution.[4] The piperazine moiety is likely undergoing slow degradation under your storage or experimental conditions.
-
Immediate Action: Prepare fresh solutions for each experiment.[4] Do not rely on solutions that have been stored for an extended period, especially at room temperature.
-
Causality: The nitrogen atoms in the piperazine ring are nucleophilic and susceptible to oxidation by dissolved atmospheric oxygen or hydrolysis, especially if the solvent is aqueous.[2][5] This process is accelerated by ambient light and temperature.
-
Long-Term Solution:
-
Storage: Store stock solutions in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
Solvent Choice: Ensure you are using high-purity, degassed solvents. If using an aqueous buffer, ensure it is at the optimal pH for stability and has been filtered.
-
Inert Atmosphere: For maximum stability in long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.[2]
-
Q2: I've observed a yellow or brown color change in my stock solution, which was initially colorless. Should I be concerned?
A2: Yes, a color change is a strong visual indicator of chemical degradation.[2] The formation of colored species often results from oxidative or photolytic degradation pathways that create new chromophores.
-
Immediate Action: Discard the discolored solution immediately. Do not use it for any further experiments, as the presence of degradants will lead to inaccurate and unreliable results.
-
Causality: Photodegradation, induced by exposure to ambient or UV light, is a common cause of discoloration in aromatic and heterocyclic compounds.[2] Oxidation can also lead to the formation of colored byproducts.
-
Preventative Measures:
-
Light Protection: Always store solutions of this compound in amber vials or wrap clear vials in aluminum foil to protect them from light.[2]
-
Check for Contaminants: Ensure your solvent was not contaminated. For example, older bottles of THF or other ethers can form explosive and highly reactive peroxides.
-
Q3: An unexpected new peak is appearing in the chromatogram of my stability sample. How can I figure out what it is?
A3: The appearance of a new peak is a clear sign of degradation and necessitates the identification of the degradant to understand the stability profile fully.[2]
-
Recommended Workflow:
-
Confirm it's a Degradant: First, ensure the peak is not an artifact from the solvent, buffer, or sample matrix by injecting a blank.
-
Forced Degradation Study: Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products under various stress conditions (acid, base, oxidation, heat, light).[4] This helps to confirm that your analytical method can separate the degradants and can provide clues to the identity of the unknown peak based on the conditions that generate it.
-
Mass Spectrometry (LC-MS): The most powerful tool for identification is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[2] This will provide the molecular weight of the unknown peak.
-
Tandem MS (MS/MS): Further fragmentation of the parent ion using tandem mass spectrometry (MS/MS) can reveal structural information about the degradant, helping to elucidate its chemical structure.[2]
-
-
Visualization of Troubleshooting Workflow:
Caption: Workflow for identifying an unknown peak in a chromatogram.
Q4: I'm having trouble developing a stability-indicating HPLC method. The parent peak is tailing, and I can't separate it from a closely eluting degradant.
A4: Developing a robust, stability-indicating HPLC method for a basic compound like this can be challenging. Peak tailing and poor resolution are common issues.
-
Causality: The basic piperazine nitrogen can interact with residual acidic silanols on the surface of silica-based C18 columns, leading to peak tailing. Poor separation indicates that the chromatographic selectivity is not sufficient.
-
Optimization Strategies:
-
Mobile Phase pH: The pH of the mobile phase is critical.[2] Since the piperazine moiety is basic, adjusting the pH can change its ionization state and dramatically alter its retention and peak shape. Experiment with a pH range of 3-7 using appropriate buffers (e.g., phosphate, formate, acetate).
-
Amine Additive: Add a small amount of an amine modifier, such as 0.1% triethylamine (TEA), to the mobile phase.[2] TEA acts as a competing base, masking the active silanol sites on the stationary phase and reducing peak tailing.
-
Column Selection: If a standard C18 column isn't working, try a different stationary phase. A phenyl or cyano column offers different selectivity.[2] Alternatively, an "end-capped" C18 column with minimal residual silanols may perform better.
-
Gradient Elution: If isocratic elution fails to provide separation, develop a gradient elution method.[2] Starting with a higher aqueous composition and gradually increasing the organic solvent can often resolve closely eluting peaks.
-
Use Stressed Samples: Always use samples from your forced degradation study to develop the method. This ensures you are challenging the method with the actual degradants that need to be separated.[2]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is essential for understanding degradation pathways and developing a stability-indicating analytical method.[4]
-
Objective: To generate potential degradation products of this compound under various stress conditions.
-
Materials:
-
This compound
-
Hydrochloric acid (0.1 M HCl)
-
Sodium hydroxide (0.1 M NaOH)
-
Hydrogen peroxide (3% H₂O₂)
-
HPLC-grade water and organic solvent (e.g., acetonitrile or methanol)
-
Calibrated oven and photostability chamber
-
-
Methodology:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare Samples: For each condition, prepare a sample by diluting the stock solution to a final concentration of ~100 µg/mL. Include a control sample stored at 4°C in the dark.
-
Acid Hydrolysis: Use 0.1 M HCl as the diluent. Incubate at 60°C for 24 hours.[4]
-
Base Hydrolysis: Use 0.1 M NaOH as the diluent. Incubate at 60°C for 24 hours.[4]
-
Oxidative Degradation: Use 3% H₂O₂ as the diluent. Keep at room temperature for 24 hours.[4]
-
Thermal Degradation: Dilute with your initial solvent. Place both a solid sample and the solution in an oven at 70°C for 48 hours.[4]
-
Photolytic Degradation: Expose the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot. Neutralize the acid and base samples before diluting with the mobile phase for HPLC analysis. Compare the chromatograms of the stressed samples to the control.
-
-
Workflow Visualization:
Caption: Workflow for a forced degradation study.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for solid this compound? A: Solid material should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[2][6] While some suppliers suggest ambient storage, for long-term stability, refrigeration (2-8°C) is recommended.
Q: How long can I store a stock solution in DMSO at -20°C? A: While freezing in DMSO is a common practice, repeated freeze-thaw cycles should be avoided.[2] It is best to prepare single-use aliquots. For critical experiments, it is always recommended to use a freshly prepared solution. The stability in DMSO should be experimentally verified if long-term storage is required.
Q: Is this compound stable in aqueous buffers like PBS? A: The stability in aqueous buffers is highly pH-dependent.[2] While it is soluble in water, prolonged storage in aqueous solutions, especially at non-optimal pH or at room temperature, is not recommended due to the risk of hydrolysis and microbial growth. Solutions in aqueous buffers should be prepared fresh daily.
Q: What are the primary degradation pathways I should be aware of? A: The two most probable degradation pathways are the oxidation of the piperazine nitrogen atoms to form N-oxides and related products, and hydrolysis under strongly acidic or basic conditions.[2] Photodegradation is also a significant risk if the material or its solutions are not protected from light.[2]
-
Potential Oxidative Degradation Pathway:
Caption: Potential oxidation of the piperazine ring to form an N-oxide.
References
- Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
- 3-Piperazin-1-yl-benzoic acid. Chem-Impex.
- Raveendra Reddy P, et al. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. 2012;4(6):2854-2859.
- Stability of Synthetic Piperazines in Human Whole Blood. PubMed. 2018.
- A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. 2022.
- Technical Support Center: Stability and Handling of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review.
- Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. ResearchGate. 2011.
- Tighrine, A., et al. Application of an Accuracy Profile Strategy Based on the β-Expectation Tolerance Interval for the Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Journal of AOAC International. 2016.
- 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid Safety Data Sheet. BLD Pharmatech.
- Lindquist, E., & Yang, Y. Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A. 2011;1218(15):2146-52.
- An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Derivatives. Benchchem.
- Thermal degradation of piperazine and its structural analogs. ResearchGate. 2011.
- This compound. Sigma-Aldrich.
- Analytical Methods for the simultaneous detection of piperazines and their congeners. Royal Society of Chemistry.
- Degradation pathways of benzoic acid, 3-hydroxybenzoic acid and the lignin derived compounds ferulic acid and p-coumaric acid. ResearchGate.
- This compound. Apollo Scientific.
- Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1.
- 3-(4-Methylpiperazin-1-yl)benzoic acid Safety Data Sheet. Fisher Scientific.
- 3-(Piperazine-1-sulfonyl)benzoic acid. PubChem.
- 2-(Piperazin-1-ylsulfonyl)benzoic acid Safety Data Sheet. AK Scientific, Inc.
- Benzoic acid Safety Data Sheet. CPAchem. 2023.
- Benzoic Acid Safety Data Sheet. Flinn Scientific.
Sources
Technical Support Center: Troubleshooting Poor Solubility of 3-(Piperazin-1-YL)benzoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies for addressing the poor solubility of 3-(Piperazin-1-YL)benzoic acid derivatives. The inherent amphoteric nature of these compounds, possessing both a basic piperazine moiety and an acidic benzoic acid group, often leads to complex pH-dependent solubility profiles and challenges in achieving desired concentrations for in vitro and in vivo studies. This guide is designed to provide you with the causal reasoning behind experimental choices and robust protocols to overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has very low solubility in aqueous buffers. What is the first step I should take?
A1: The initial and most critical step is to determine the pH-solubility profile of your compound. Since this compound derivatives are amphoteric, their solubility is highly dependent on the pH of the medium.[1][2][3] These molecules can exist as a neutral (zwitterionic) species, a positively charged cation (protonated piperazine), or a negatively charged anion (deprotonated carboxylic acid). Typically, the lowest solubility is observed at the isoelectric point (pI), where the net charge of the molecule is zero.
Understanding this profile will reveal the pH ranges where your compound is most soluble, which is crucial for designing further experiments and formulating your compound for biological assays.
Experimental Protocol: Determining the pH-Solubility Profile
This protocol outlines the shake-flask method, a standard for determining equilibrium solubility.[4]
Materials:
-
Your this compound derivative
-
A series of buffers covering a pH range from 2 to 12 (e.g., phosphate, citrate, borate buffers)
-
Vials (e.g., glass HPLC vials)
-
Orbital shaker or rotator
-
Centrifuge
-
Filtration device (e.g., 0.45 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of your solid compound to vials containing each buffer of a specific pH. The solid should be in excess to ensure a saturated solution is formed.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to allow the system to reach equilibrium.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully collect the supernatant and filter it to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
The resulting graph will illustrate the pH-dependent solubility of your derivative and guide you in selecting appropriate buffer systems for your experiments.
Q2: The solubility of my compound is still too low, even at its optimal pH. What are my next options?
A2: If pH adjustment alone is insufficient, the next logical steps involve exploring salt formation and the use of co-solvents. These are common and effective strategies for enhancing the solubility of poorly soluble drugs.[5][6][7][8]
Option 1: Salt Formation
For ionizable compounds like your this compound derivative, forming a salt is a highly effective method to improve solubility and dissolution rates.[8][9][10] By reacting the acidic or basic functional groups with a suitable counter-ion, you can create a salt form with more favorable physicochemical properties.[9][11]
-
For the basic piperazine moiety: You can form salts with various acids (e.g., hydrochloride, mesylate, tartrate).
-
For the acidic carboxylic acid moiety: You can form salts with various bases (e.g., sodium, potassium, calcium).
The choice of the counter-ion is critical, as it can significantly impact the solubility, stability, and hygroscopicity of the resulting salt.[12]
Option 2: Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[13][14] This is a straightforward and rapid formulation technique.[6][14] Common co-solvents used in pharmaceutical research include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Propylene glycol (PG)
It is important to consider the potential toxicity of co-solvents, especially for in vivo studies. The concentration of the co-solvent should be kept to a minimum while achieving the desired solubility.
Q3: How do I perform a salt screening experiment to find the best salt form?
A3: A multi-well plate-based salt screening is an efficient method to identify promising salt forms.[11]
Experimental Protocol: Miniaturized Salt Screening
Materials:
-
Your this compound derivative (free form)
-
A library of pharmaceutically acceptable counter-ions (acids and bases)
-
A selection of solvents and anti-solvents (e.g., water, ethanol, isopropanol, acetone, acetonitrile)
-
96-well plates
-
Automated liquid handler (optional, but recommended for high-throughput screening)
-
Plate shaker/incubator
-
Microplate reader or other analytical instrument for solubility assessment
Procedure:
-
Dissolve your compound in a suitable solvent.
-
In separate wells of a 96-well plate, add solutions of different counter-ions.
-
Add the solution of your compound to each well.
-
Induce salt formation by methods such as solvent evaporation, cooling, or addition of an anti-solvent.
-
After an incubation period, assess the formation of solid material (potential salts).
-
Determine the aqueous solubility of the most promising solid forms using a miniaturized version of the shake-flask method described in A1.
-
Characterize the most soluble and stable salt forms using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Q4: My compound is zwitterionic. Does this present unique solubility challenges?
A4: Yes, the zwitterionic nature of your compound is a key factor in its solubility behavior. A zwitterion is a neutral molecule with both positive and negative charges. For your derivatives, this would be the form where the piperazine nitrogen is protonated and the carboxylic acid is deprotonated.
The solubility of zwitterions is often at its minimum at the isoelectric point (pI).[16][17] The strong intermolecular interactions in the solid state of zwitterionic compounds can lead to high crystal lattice energy, which in turn results in low solubility. However, zwitterionic forms can sometimes exhibit faster dissolution rates due to strong interactions with solvent molecules.[16] Understanding the interplay between the neutral and zwitterionic forms is crucial for solubility optimization. Zwitterionic salts can also be used to modify the solubility of other solutes.[18][19]
Q5: Are there other techniques I can consider if the above methods are not sufficient?
A5: Absolutely. If pH adjustment, salt formation, and co-solvents do not provide the desired solubility, you can explore more advanced techniques:
-
Particle Size Reduction: Decreasing the particle size of your compound through methods like micronization or nanosuspension increases the surface area available for dissolution, which can enhance the dissolution rate.[5][7] However, this does not increase the equilibrium solubility.[6][7]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[5][20] Common surfactants include Tween 80 and sodium lauryl sulfate.[5]
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its apparent solubility.[5][21]
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the molecular level. This can lead to the formation of an amorphous solid dispersion, which generally has a higher solubility and dissolution rate than the crystalline form.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting the poor solubility of your this compound derivative.
Caption: A stepwise decision tree for addressing solubility issues.
Data Summary Table
The following table summarizes the expected impact of various solubility enhancement techniques on your this compound derivative.
| Technique | Principle of Action | Expected Solubility Enhancement | Key Considerations |
| pH Adjustment | Ionization of the acidic and/or basic functional groups. | Variable (highly dependent on pKa values) | Identify optimal pH range; buffer capacity and compatibility. |
| Salt Formation | Conversion to a more soluble ionic form. | Moderate to High | Counter-ion selection; stability and hygroscopicity of the salt. |
| Co-solvents | Reduction of solvent polarity. | Moderate | Potential for toxicity; precipitation upon dilution. |
| Particle Size Reduction | Increased surface area for dissolution. | Increases dissolution rate, not equilibrium solubility. | Can be technically challenging for very small particles. |
| Surfactants | Micellar encapsulation of the drug. | Moderate to High | Concentration-dependent (CMC); potential for toxicity. |
| Complexation | Formation of inclusion complexes (e.g., with cyclodextrins). | Moderate to High | Stoichiometry of the complex; cost of complexing agent. |
Concluding Remarks
Troubleshooting the poor solubility of this compound derivatives requires a systematic and multi-faceted approach. By understanding the fundamental physicochemical properties of your compound, particularly its pH-dependent behavior, you can make informed decisions to select the most appropriate solubility enhancement strategy. This guide provides a framework for your investigations, from initial characterization to the application of advanced formulation techniques. Remember that a combination of these methods may be necessary to achieve your desired formulation goals.
References
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Enhancing the solubility of poorly water-soluble drugs is essential for improving their bioavailability and therapeutic outcomes. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
- Al-kassas, R., & Al-Gohary, O. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Pharmacy and Pharmaceutical Sciences, 8(6), 309-325.
- Garg, T., Singh, S., & Singh, S. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 69-78.
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Waykar, M. (2016, May 18). Methods of solubility enhancements. Slideshare. Retrieved from [Link]
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Wang, Y. F., & Chow, A. H. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. International Journal of Pharmaceutics, 351(1-2), 228-237.
- Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Allergy, 62(11), 1229-1237.
- Kumar, L., & Singh, S. (2018).
- Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. CHIMIA International Journal for Chemistry, 64(3), 133-137.
- Singh, A., & Kumar, P. (2019). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Journal of Drug Delivery and Therapeutics, 9(4-s), 819-826.
-
Creative Biolabs. (n.d.). Salt Selection. Retrieved from [Link]
- Shoghi, E., Fuguet, E., Bosch, E., & Ràfols, C. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. European Journal of Pharmaceutical Sciences, 48(1-2), 291-300.
-
Shoghi, E., Fuguet, E., Bosch, E., & Ràfols, C. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. Retrieved from [Link]
- Blesic, M., Level, G., & Jacquemin, J. (2018). Solubility-Modifying Power of Zwitterionic Salts. Advances in Engineering.
-
PubChem. (n.d.). 3-(Piperazine-1-sulfonyl)benzoic acid. Retrieved from [Link]
- Chadha, R., Saini, A., & Arora, P. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 14(4), 1855-1867.
- Level, G., Vieira Fadul, M., & Blesic, M. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem, 19(5), 575-580.
-
Chadha, R., Saini, A., & Arora, P. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. Retrieved from [Link]
-
Chadha, R., Saini, A., & Arora, P. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Semantic Scholar. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid. Retrieved from [Link]
- Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 238, 114468.
-
Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved from [Link]
- Kumar, S., & Singh, S. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(4), 1034-1051.
-
Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]
- Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499.
-
SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]
- Chadha, R., et al. (2014). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design, 14(8), 3877-3887.
- Yilmaz, I., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(36), 23531-23543.
Sources
- 1. Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. ijpbr.in [ijpbr.in]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bjcardio.co.uk [bjcardio.co.uk]
- 10. Salt Selection - Creative Biolabs [creative-biolabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. pharmaexcipients.com [pharmaexcipients.com]
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- 17. researchgate.net [researchgate.net]
- 18. advanceseng.com [advanceseng.com]
- 19. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
optimizing HPLC separation of 3-(Piperazin-1-YL)benzoic acid and impurities
Technical Support Center: Optimizing HPLC Separation of 3-(Piperazin-1-YL)benzoic Acid and Impurities
Welcome to the technical support center for the analysis of this compound. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges in the HPLC separation of this compound and its related impurities. As Senior Application Scientists, we aim to provide not just procedural steps but also the underlying scientific principles to empower you to develop robust and reliable analytical methods.
Understanding the Analyte: this compound
This compound is a molecule of significant interest in pharmaceutical development, often used as a key intermediate in the synthesis of various therapeutic agents.[1] Its structure, containing both a basic piperazine ring and an acidic carboxylic acid group, makes it an amphoteric compound. This dual nature presents unique challenges and opportunities in developing a selective and robust HPLC method.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [2] |
| Molecular Weight | 206.24 g/mol | [2] |
| Appearance | White powder or solid | [1] |
| pKa | The pKa values for the piperazine and carboxylic acid moieties are crucial for method development but are not readily available in the searched literature. However, typical pKa values for similar structures would be approximately 9.8 for the piperazine amine and 4.2 for the benzoic acid. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the HPLC analysis of this compound?
A1: The main challenges stem from its amphoteric nature and potential for strong interactions with the stationary phase. Key issues include:
-
Peak Tailing: The basic piperazine moiety can interact with residual silanol groups on silica-based columns, leading to asymmetrical peak shapes.[3][4][5]
-
Poor Retention: The polar nature of the molecule can result in insufficient retention on traditional C18 columns, especially with highly aqueous mobile phases.
-
Method Robustness: Retention time can be highly sensitive to small changes in mobile phase pH, requiring careful control for reproducible results.[6][7]
Q2: What are the likely impurities I should be looking for?
A2: Impurities can originate from the synthetic route or from degradation of the drug substance. Forced degradation studies are essential to identify potential degradation products.[8][9][10] Common impurities could include:
-
Starting materials and intermediates: Such as piperazine and derivatives of benzoic acid.
-
Process-related impurities: By-products from the synthesis.
-
Degradation products: Formed under stress conditions like acid, base, oxidation, heat, and light.
Q3: What is a good starting point for HPLC method development?
A3: A reversed-phase HPLC method is a good starting point. Here are some initial conditions to consider:
| Parameter | Recommendation | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard workhorse column for reversed-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to suppress the ionization of silanol groups, improving peak shape for the basic piperazine moiety.[5] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient | 5-95% B over 20 minutes | A scouting gradient to determine the approximate elution conditions for the main peak and any impurities.[11][12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. |
| Column Temperature | 30 °C | To ensure consistent retention times. |
Troubleshooting Guide
This section addresses specific problems you may encounter during your analysis and provides a logical, step-by-step approach to resolving them.
Problem 1: Significant Peak Tailing for the Main Analyte
Cause: The basic piperazine group on your analyte is interacting with acidic silanol groups on the surface of the silica-based stationary phase. This secondary interaction leads to a distorted peak shape.[3][4][5][13]
Solutions:
-
Lower the Mobile Phase pH:
-
Action: Adjust the aqueous mobile phase to a pH between 2 and 4 using an additive like formic acid or phosphoric acid.[5][6]
-
Explanation: At low pH, the majority of silanol groups are protonated (Si-OH), reducing their ability to interact with the protonated piperazine group.[4] This minimizes the secondary ionic interactions that cause tailing.
-
-
Use a Modern, High-Purity "Type B" Silica Column:
-
Action: Switch to a column packed with high-purity silica with low metal content.
-
Explanation: Older "Type A" silica columns have a higher concentration of acidic silanol groups and metal impurities, which can exacerbate peak tailing for basic compounds.[5]
-
-
Employ an End-Capped Column:
-
Action: Ensure you are using a column that has been "end-capped."
-
Explanation: End-capping is a process that covers many of the residual silanol groups with a less reactive functional group, further reducing the potential for secondary interactions.[13]
-
-
Consider a Mobile Phase Additive:
-
Action: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help.
-
Explanation: TEA can preferentially interact with the active silanol sites, effectively masking them from the analyte. However, this approach is becoming less common with the availability of high-quality, modern columns.[5]
-
Problem 2: Poor Resolution Between the Main Peak and a Closely Eluting Impurity
Cause: The current chromatographic conditions do not provide sufficient selectivity to separate the two compounds. Selectivity is influenced by the mobile phase composition, stationary phase chemistry, and temperature.
Solutions:
-
Optimize the Gradient Slope:
-
Action: If you are using a gradient, try making it shallower around the elution time of the critical pair.
-
Explanation: A shallower gradient increases the time the analytes spend in the mobile phase, allowing for more interactions with the stationary phase and potentially improving separation.[11]
-
-
Adjust the Mobile Phase pH:
-
Action: Systematically vary the pH of the aqueous mobile phase.
-
Explanation: Changing the pH can alter the ionization state of your analyte and impurities, which in turn affects their retention and can lead to changes in selectivity.[7][14] It is recommended to work at a pH at least 2 units away from the analyte's pKa for method robustness.[14]
-
-
Change the Organic Modifier:
-
Action: If you are using acetonitrile, try substituting it with methanol, or use a combination of the two.
-
Explanation: Acetonitrile and methanol have different selectivities in reversed-phase chromatography and can alter the elution order of compounds.
-
-
Evaluate Different Column Chemistries:
-
Action: If optimizing the mobile phase is not sufficient, consider a column with a different stationary phase.
-
Explanation:
-
Phenyl-Hexyl: Offers pi-pi interactions which can be beneficial for aromatic compounds.
-
Polar-Embedded: These columns have a polar group embedded in the alkyl chain, which can improve peak shape for basic compounds and offer different selectivity.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar compounds that are not well-retained in reversed-phase, HILIC can be a powerful alternative.[15]
-
-
Problem 3: Shifting Retention Times
Cause: Inconsistent retention times are often a sign of a lack of method robustness. This can be caused by several factors, including inadequate column equilibration, mobile phase variability, or temperature fluctuations.
Solutions:
-
Ensure Proper Column Equilibration:
-
Action: Before the first injection and between runs, ensure the column is fully equilibrated with the initial mobile phase conditions.
-
Explanation: For gradient methods, it is crucial to allow sufficient time for the column to return to the starting conditions. Insufficient equilibration can lead to drifting retention times.
-
-
Buffer the Mobile Phase:
-
Action: Use a buffer in your aqueous mobile phase, especially if you are working at a pH where your analyte or impurities are partially ionized.
-
Explanation: A buffer will resist small changes in pH, leading to more consistent retention times.[16] Choose a buffer with a pKa close to your desired mobile phase pH.[16]
-
-
Control the Column Temperature:
-
Action: Use a column oven to maintain a constant temperature.
-
Explanation: Retention times can be sensitive to temperature changes. A stable temperature ensures reproducible chromatography.
-
-
Prepare Fresh Mobile Phase Daily:
-
Action: Prepare your mobile phase fresh each day and ensure it is well-mixed and degassed.
-
Explanation: The composition of the mobile phase can change over time due to evaporation of the organic component or absorption of atmospheric CO₂, which can alter the pH of unbuffered aqueous phases.
-
Experimental Protocols
Protocol 1: Scouting Gradient for Initial Method Development
This protocol outlines a systematic approach to establishing a baseline separation.
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-22 min: 5% to 95% B
-
22-25 min: 95% B
-
25-25.1 min: 95% to 5% B
-
25.1-30 min: 5% B (Re-equilibration)
-
Protocol 2: Forced Degradation Study
Forced degradation studies are critical for developing stability-indicating methods as outlined by ICH guidelines.[17][18][19][20][21]
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80 °C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 80 °C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Store the solid drug substance at 105 °C for 24 hours. Prepare a 0.1 mg/mL solution.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all samples by HPLC, comparing the chromatograms to that of an unstressed sample.
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available from: [Link]
-
How to Optimize HPLC Gradient Elution for Complex Samples - Mastelf. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]
-
Choosing the Right UHPLC Column for Highly Polar Basic Compounds - Phenomenex. Available from: [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available from: [Link]
-
Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Available from: [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. Available from: [Link]
-
Exploring the Role of pH in HPLC Separation - Moravek. Available from: [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available from: [Link]
-
pH – Why Is It Critical To Your Mobile Phase Method Development? - Phenomenex Blog. Available from: [Link]
-
HPLC Column Selection Guide to Help You Achieve the Best Separation. Available from: [Link]
-
Selecting the Right Column for Your Reversed Phase Method - Phenomenex Blog. Available from: [Link]
-
3-(Piperazine-1-sulfonyl)benzoic acid | C11H14N2O4S | CID 18801880 - PubChem. Available from: [Link]
-
How to Optimize HPLC Gradient Elution for Complex Samples - Mastelf. Available from: [Link]
-
The Secrets of Successful Gradient Elution | LCGC International. Available from: [Link]
-
The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. Available from: [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available from: [Link]
-
Separation and determination of aromatic amines by reversed-phase HPLC - J-Stage. Available from: [Link]
-
Gradient Optimization in Liquid Chromatography - Welch Materials. Available from: [Link]
-
3 Ideal Columns for Analyzing Polar Compounds | YMC America. Available from: [Link]
-
Optimization of gradient elution conditions in multicomponent preparative liquid chromatography | Request PDF - ResearchGate. Available from: [Link]
-
Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF - ResearchGate. Available from: [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - Helda - University of Helsinki. Available from: [Link]
-
3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid - PubChem - NIH. Available from: [Link]
-
INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available from: [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. Available from: [Link]
-
hplc method development: Topics by Science.gov. Available from: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. Available from: [Link]
-
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF - ResearchGate. Available from: [Link]
-
benzoic acid and its Impurities - Pharmaffiliates. Available from: [Link]
-
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available from: [Link]
-
development and validation of a single hplc method for the determination of thirteen pharmaceuticals - Semantic Scholar. Available from: [Link]
-
3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144 - PubChem. Available from: [Link]
-
Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection | Request PDF - ResearchGate. Available from: [Link]
-
HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. Available from: [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's | Journal of Drug Delivery and Therapeutics. Available from: [Link]
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- 20. ICH Official web site : ICH [ich.org]
- 21. starodub.nl [starodub.nl]
managing impurities in 3-(Piperazin-1-YL)benzoic acid production
Beginning Research Phase
I am now initiating comprehensive Google searches to gather information on the synthesis pathways of 3-(piperazin-1-yl)benzoic acid, along with its common impurities. This initial phase will provide the foundational knowledge for my subsequent investigation.
Analyzing Synthesis Routes
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Gathering Initial Data
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Examining Initial Findings
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Bridging Knowledge Gaps
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Synthesizing Troubleshooting Guide
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Technical Support Center: Scaling Up the Synthesis of 3-(Piperazin-1-YL)benzoic Acid
Welcome to the technical support center for the synthesis of 3-(Piperazin-1-YL)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate. We will explore the common synthetic routes, troubleshoot potential issues, and provide practical advice to ensure a robust and efficient process.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you might have before embarking on the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: There are two main industrial routes for the synthesis of this compound:
-
Nucleophilic Aromatic Substitution (SNA_r): This is a classical and often cost-effective method. It involves the reaction of a 3-halobenzoic acid (typically 3-fluorobenzoic acid or 3-chlorobenzoic acid) with piperazine, usually in the presence of a base and a high-boiling polar aprotic solvent.[1][2][3] The electron-withdrawing carboxylic acid group activates the aromatic ring, facilitating nucleophilic attack by piperazine.[4][5]
-
Buchwald-Hartwig Amination: This is a more modern, palladium-catalyzed cross-coupling reaction. It allows for the coupling of an aryl halide (like 3-bromobenzoic acid or 3-chlorobenzoic acid) with piperazine.[6][7][8] This method is known for its high functional group tolerance and can often be performed under milder conditions than traditional SNA_r reactions.[6][7]
Q2: Which synthetic route is better for large-scale production?
A2: The choice of synthetic route for large-scale production depends on several factors, including cost of starting materials, catalyst cost and availability, reaction conditions, and the impurity profile of the final product.
-
SNA_r is often preferred for its lower cost, as it does not require a precious metal catalyst. However, it can require harsh reaction conditions (high temperatures) and may lead to the formation of difficult-to-remove impurities.
-
Buchwald-Hartwig amination offers milder reaction conditions and often higher yields with a cleaner impurity profile.[6] However, the cost of the palladium catalyst and the specialized phosphine ligands can be a significant drawback on a large scale.[7][8] A thorough cost-benefit analysis is essential.
Q3: What are the key safety considerations when working with piperazine?
A3: Piperazine is a corrosive and sensitizing agent. It is crucial to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Inhalation of dust or vapors should be avoided. On a large scale, closed-system transfers are recommended to minimize exposure.
Synthesis Workflow Overview
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNA_r) Route
This section provides a detailed troubleshooting guide for the SNA_r synthesis of this compound.
Issue 1: Low or No Conversion of Starting Material
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Reaction Temperature | SNA_r reactions often have a high activation energy and require elevated temperatures to proceed at a reasonable rate. | Gradually increase the reaction temperature in increments of 10 °C. Monitor the reaction progress by TLC or HPLC. Be mindful of potential side reactions at higher temperatures.[1] |
| Inadequate Base | The base is crucial for neutralizing the hydrohalic acid byproduct, which can protonate piperazine and render it non-nucleophilic. | Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Et₃N) is used. For scale-up, consider the solubility and handling of the base. |
| Poor Solvent Choice | Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal for SNA_r as they solvate the cation but not the nucleophile, increasing its reactivity. | If using a less polar solvent, consider switching to DMSO or NMP, which are excellent for this type of reaction. Be aware of the higher boiling points and potential for difficult removal on a large scale. |
| Water in the Reaction Mixture | Water can compete with piperazine as a nucleophile, leading to the formation of 3-hydroxybenzoic acid as a byproduct. | Use anhydrous solvents and reagents. If necessary, dry the piperazine and solvent before use. |
Issue 2: Formation of Significant Byproducts
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Di-substitution on Piperazine | If a large excess of the 3-halobenzoic acid is used, a second molecule can react with the other nitrogen of the piperazine product. | Use a slight excess of piperazine to favor the mono-substituted product. A 1.1 to 1.5 molar excess of piperazine is a good starting point. |
| Decarboxylation | At very high temperatures, the carboxylic acid group can be lost, leading to the formation of 1-phenylpiperazine. | Carefully control the reaction temperature and time. Use the minimum temperature required for a reasonable reaction rate. |
| Formation of 3-hydroxybenzoic acid | As mentioned, this can be due to the presence of water in the reaction. | Ensure anhydrous conditions. |
Troubleshooting Guide: Buchwald-Hartwig Amination Route
This section provides a detailed troubleshooting guide for the Buchwald-Hartwig synthesis of this compound.
Issue 1: Low or Inconsistent Yield
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Deactivation | The palladium catalyst can be sensitive to air and moisture, especially in its active form. Impurities in the starting materials can also poison the catalyst. | Ensure all reagents and solvents are of high purity and are properly degassed. Use standard Schlenk techniques to maintain an inert atmosphere (nitrogen or argon).[9] Consider using a pre-catalyst that is more air-stable. |
| Incorrect Ligand Choice | The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. The ligand influences the stability and reactivity of the catalyst. | Screen a variety of ligands (e.g., Xantphos, RuPhos, SPhos) to find the optimal one for your specific substrate. Sterically hindered biarylphosphine ligands are often effective. |
| Suboptimal Base | The strength and solubility of the base can significantly impact the reaction rate. | Weaker bases may require higher temperatures. Stronger, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used. The choice of base can also depend on the solvent. |
| Poor Mixing on Scale-up | Inadequate mixing can lead to localized "hot spots" and concentration gradients, affecting reaction consistency.[7] | Ensure efficient stirring that provides good mixing throughout the reactor. The type of impeller and stirring speed should be optimized for the reaction volume and viscosity.[7][10] |
Issue 2: Difficulty in Removing Palladium Catalyst
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Residual Palladium in the Product | Palladium is a heavy metal and its levels in the final product must be strictly controlled, especially for pharmaceutical applications. | After the reaction, consider using a palladium scavenger (e.g., silica-based scavengers with thiol or amine functional groups) to remove residual palladium. Multiple crystallizations can also help to reduce palladium levels. |
| Work-up and Purification Challenges | The choice of work-up procedure can influence the ease of palladium removal. | An aqueous wash with a chelating agent like EDTA can sometimes help to remove palladium salts. Charcoal treatment can also be effective, but screen for product adsorption first. |
Scale-Up Considerations: From Lab to Plant
Scaling up a chemical synthesis is not just about using larger flasks. Here are some critical factors to consider:
-
Heat Transfer: Exothermic reactions that are easily controlled in the lab can become problematic on a larger scale due to the lower surface-area-to-volume ratio of large reactors.[11][12] This can lead to runaway reactions. Careful monitoring of the internal temperature and the use of a reactor with efficient cooling are essential.
-
Mixing: As the reaction volume increases, achieving homogeneous mixing becomes more challenging.[7][10][12] Poor mixing can lead to lower yields, increased byproduct formation, and inconsistent product quality. The geometry of the reactor and the type of agitator are critical parameters.
-
Purification: Crystallization is a common method for purifying the final product.[13][14] On a large scale, controlling the cooling rate and agitation during crystallization is crucial for obtaining the desired crystal form and particle size distribution.[6][15] This can affect the filtration and drying characteristics of the product, as well as its bioavailability.[6]
-
Impurity Profiling: The impurity profile of the product can change upon scale-up.[16][17][18] It is essential to identify and quantify all impurities and to understand their potential impact on the safety and efficacy of the final drug substance.[19][20]
Impurity Control Strategy
A robust impurity control strategy is vital for pharmaceutical manufacturing.
Caption: A systematic approach to controlling impurities.
References
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Patel, K., et al. (n.d.). Impurity profiling of pharmaceutical Formulation. Retrieved from [Link]
-
Synthink. (n.d.). Impurity Profiling in Pharmaceuticals Explained. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Role and Importance of Impurity Profiling in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
Global Pharma Tek. (2024, February 17). Significance of Impurity Profiling in the Pharmaceutical Industry. Retrieved from [Link]
-
ACS Publications. (2020, February 11). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
Park, K. (n.d.). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison with Crystallization Tendency from Undercooled Melts. Retrieved from [Link]
-
CEPAC. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate. Retrieved from [Link]
-
MDPI. (n.d.). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
AIR Unimi. (n.d.). Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow | Request PDF. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Influence of mixing and heat transfer in process scale-up. Retrieved from [Link]
-
AZoM. (2026, January 7). Key Trends Shaping the Future of Flow Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
MXD Process. (2017, September 5). A Complete Guide to Industrial Chemical Mixing. Retrieved from [Link]
-
organic chemistry tutor. (n.d.). 21.04 Nuc. Aromatic Substitution | OrganicChemGuide. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Technical Support Center: Enhancing ADC Stability with Piperazine-Based Linkers
Welcome to the technical support center dedicated to advancing your research and development of Antibody-Drug Conjugates (ADCs). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols focused on a critical aspect of ADC design: improving stability through the use of piperazine-based linkers. As researchers and drug development professionals, you are aware that the linker is a pivotal component influencing the therapeutic index of an ADC.[1] Piperazine-containing linkers have emerged as a promising strategy to address some of the inherent stability challenges in ADC development, particularly those related to hydrophobicity and aggregation.[2][3] This resource is designed to provide you with the technical insights and practical guidance needed to overcome common hurdles in your experiments and unlock the full potential of your ADC candidates.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during the development and characterization of ADCs featuring piperazine-based linkers. The question-and-answer format is designed to help you quickly identify and resolve common experimental challenges.
Issue 1: Significant ADC Aggregation Observed Post-Conjugation
-
Question: We've conjugated a hydrophobic payload to our antibody using a piperazine-based linker and are observing significant aggregation by Size Exclusion Chromatography (SEC-HPLC). What is the likely cause, and how can we mitigate this?
-
Answer: Aggregation in ADCs is often driven by the increased hydrophobicity imparted by the payload-linker moiety.[4] While piperazine linkers are often employed to enhance aqueous solubility, their effectiveness can be influenced by the surrounding chemical environment and the overall drug-to-antibody ratio (DAR).[3]
-
Causality: The root cause is likely an unfavorable interplay between the hydrophobic payload and the physicochemical properties of the formulation buffer, leading to intermolecular interactions and the formation of aggregates.[4] The piperazine moiety's ability to improve solubility is dependent on its protonation state, which is influenced by the pH of the solution.[5] If the buffer pH is not optimal, the solubility-enhancing benefits of the piperazine linker may not be fully realized.
-
Troubleshooting Steps:
-
pH Optimization of Formulation Buffer: The basic nature of the piperazine ring means its protonation state is pH-dependent.[5] At a pH below its pKa, the piperazine nitrogen atoms will be protonated, increasing the linker's polarity and, consequently, the ADC's aqueous solubility.[2] Systematically screen a range of buffer pH values (e.g., from 5.0 to 7.4) to identify the optimal pH that minimizes aggregation.
-
Inclusion of Excipients: Consider the addition of stabilizing excipients to your formulation. Surfactants (e.g., polysorbate 20 or 80) can help to prevent hydrophobic interactions between ADC molecules. Sugars (e.g., sucrose or trehalose) can also act as cryo- and lyoprotectants, reducing aggregation during freeze-thaw cycles.
-
Control of DAR: A high DAR can lead to an increased propensity for aggregation due to the cumulative hydrophobicity of the payload-linker.[] If possible, aim for a lower, more controlled DAR through site-specific conjugation techniques. This will result in a more homogeneous ADC product with a reduced aggregation tendency.
-
Immobilization During Conjugation: To prevent aggregation from the outset, consider immobilizing the antibody on a solid-phase support during the conjugation process. This physically separates the antibody molecules, preventing them from aggregating while the hydrophobic payload-linker is being attached.[4]
-
-
Issue 2: Premature Payload Release in Plasma Stability Assays
-
Question: Our ADC with a piperazine-based linker is showing a faster-than-expected release of the payload in an in vitro plasma stability assay. What could be causing this instability?
-
Answer: Premature payload release can compromise the therapeutic window of an ADC, leading to off-target toxicity.[7] While a stable linker is crucial, the specific chemical structure of the piperazine-containing linker and its attachment to the payload can influence its stability in a complex biological matrix like plasma.[8]
-
Causality: The instability could be due to several factors:
-
Enzymatic Cleavage: If the piperazine linker is part of a larger, cleavable linker system (e.g., containing a peptide sequence), it may be susceptible to cleavage by plasma proteases.[9]
-
Chemical Instability: The specific chemical bonds flanking the piperazine moiety may be susceptible to hydrolysis at physiological pH. The electron-withdrawing or -donating properties of adjacent chemical groups can significantly affect bond stability.[5]
-
Intramolecular Catalysis: The piperazine ring itself, depending on its conformation and proximity to other functional groups, could potentially catalyze an intramolecular degradation reaction, leading to payload release.
-
-
Troubleshooting Steps:
-
Linker Chemistry Modification: If premature cleavage is observed, consider modifying the linker design. This could involve:
-
Introducing Steric Hindrance: Flanking the labile bond with bulky chemical groups can sterically shield it from enzymatic attack or hydrolysis.[10]
-
Altering Electronic Properties: Modifying adjacent chemical groups to be more electron-withdrawing can stabilize amide or ester bonds against hydrolysis.[5]
-
-
Characterize Released Species: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the exact chemical structure of the released payload and any attached linker fragments. This will provide crucial information about the specific bond that is being cleaved, guiding your linker redesign efforts.
-
Compare Different Linker Chemistries: Synthesize and test a panel of ADCs with different piperazine-based linker designs to empirically determine the most stable configuration. This could include varying the length and composition of the spacer arms connecting the piperazine ring to the antibody and the payload.
-
-
II. Frequently Asked Questions (FAQs)
-
Q1: What are the primary advantages of using a piperazine-based linker in ADC design?
-
A1: Piperazine-based linkers offer several potential advantages:
-
Improved Aqueous Solubility: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, increasing the polarity and aqueous solubility of the linker. This is particularly beneficial when working with highly hydrophobic payloads, as it can help to mitigate aggregation and improve the ADC's pharmacokinetic profile.[2][3]
-
Increased Rigidity: The cyclic structure of piperazine imparts rigidity to the linker, which can help to maintain a defined distance between the antibody and the payload. This can be important for optimizing the ADC's biological activity and preventing unwanted interactions between the payload and the antibody.[2]
-
Enhanced Metabolic Stability: The incorporation of a piperazine ring can improve the metabolic stability of the linker by preventing N-dealkylation reactions, which are common metabolic pathways for linear alkyl chains.[5]
-
-
-
Q2: How does the pKa of the piperazine linker affect ADC stability?
-
A2: The pKa of the piperazine ring is a critical parameter that influences its protonation state at a given pH.[5] This, in turn, affects the linker's solubility and overall ADC stability. A lower pKa will mean that the piperazine is less protonated at physiological pH (around 7.4), potentially reducing its solubility-enhancing effect. Conversely, a higher pKa will result in a greater degree of protonation and increased hydrophilicity. The pKa of the piperazine can be "tuned" by the chemical groups adjacent to it, allowing for fine control over the physicochemical properties of the ADC.[5]
-
-
Q3: Are there any potential disadvantages to using piperazine-based linkers?
-
A3: While offering several benefits, there are potential challenges to consider:
-
Synthetic Complexity: The synthesis of piperazine-containing linkers can be more complex compared to simple alkyl or PEG-based linkers.
-
Unwanted Pharmacological Activity: Piperazine itself is a pharmacologically active scaffold found in many approved drugs. It is crucial to ensure that the piperazine-containing linker does not have any unintended biological effects.
-
Potential for Immunogenicity: As with any non-natural component of an ADC, there is a potential for the piperazine linker to be immunogenic. This should be carefully evaluated during preclinical development.
-
-
III. Experimental Protocols
Protocol 1: Assessing ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
-
Objective: To quantify the amount of high molecular weight species (aggregates) in an ADC sample.
-
Methodology:
-
System Preparation: Use an HPLC or UHPLC system equipped with a UV detector and a size-exclusion column suitable for monoclonal antibodies.[11]
-
Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate-based buffer (e.g., 150 mM sodium phosphate, pH 7.0). The inclusion of a salt (e.g., 150 mM NaCl) can help to reduce non-specific interactions with the column.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter before injection.[11]
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas of the monomer and any high molecular weight species. The percentage of aggregate is calculated as: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Protocol 2: Characterizing ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC-HPLC)
-
Objective: To separate ADC species based on their hydrophobicity and determine the drug-to-antibody ratio (DAR) distribution.
-
Methodology:
-
System Preparation: Use an HPLC or UHPLC system with a UV detector and a HIC column.
-
Mobile Phases:
-
Sample Preparation: Dilute the ADC sample to 1-2 mg/mL in Mobile Phase A.[11]
-
Chromatographic Conditions:
-
Data Analysis: Peaks eluting later in the gradient correspond to more hydrophobic species with a higher DAR. The average DAR can be calculated by summing the relative peak areas of each DAR species multiplied by its corresponding DAR value.
-
Protocol 3: In Vitro Plasma Stability Assay
-
Objective: To evaluate the stability of the ADC and monitor premature payload release in a plasma matrix.
-
Methodology:
-
ADC Preparation: Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS, pH 7.4).
-
Incubation: Dilute the ADC stock solution into plasma (human, mouse, or other species of interest) to a final concentration relevant to expected therapeutic levels (e.g., 100 µg/mL).
-
Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours). The 0-hour time point serves as the baseline control.
-
Sample Analysis: Analyze the samples at each time point to quantify both the intact ADC and the released payload.
-
Intact ADC Quantification: Use an ELISA-based method or affinity capture LC-MS to measure the concentration of the intact ADC.
-
Released Payload Quantification: Precipitate the plasma proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS to quantify the amount of free payload.[12]
-
-
Data Analysis: Plot the percentage of intact ADC remaining and the concentration of released payload over time to determine the stability profile of the ADC.
-
IV. Data Presentation
Table 1: Physicochemical Properties of Different Linker Types
| Linker Type | Predominant Property | Impact on ADC Stability | Common Applications |
| Piperazine-Based | Increased Rigidity & Hydrophilicity (pH-dependent) | Can reduce aggregation and improve metabolic stability.[2][5] | ADCs with hydrophobic payloads. |
| PEG-Based | High Hydrophilicity | Significantly reduces aggregation and can prolong circulation half-life.[13] | ADCs with highly hydrophobic payloads. |
| Valine-Citrulline | Enzyme-Cleavable | Stable in circulation but cleaved by lysosomal proteases (e.g., Cathepsin B).[9] | Intracellular payload release. |
| Thioether (Non-cleavable) | High Stability | Very stable in circulation; relies on antibody degradation for payload release.[1] | ADCs where a bystander effect is not desired. |
V. Visualizations
Caption: Proposed mechanism of how protonated piperazine linkers can improve ADC stability by increasing hydrophilicity and sterically hindering intermolecular interactions that lead to aggregation.
Caption: Experimental workflow for the comprehensive stability assessment of an ADC with a piperazine-based linker.
VI. References
-
Benchchem. (n.d.). Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs) with Hydrophilic PEG Linkers. Retrieved from Benchchem website.
-
Benchchem. (n.d.). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. Retrieved from Benchchem website.
-
BOC Sciences. (n.d.). How ADC Linkers Work: Controlling Stability & Drug Release. Retrieved from BOC Sciences website.
-
National Institute of Justice. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from National Institute of Justice website.
-
DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(36), 21968–21977.
-
Giese, M. (2025). Mitigating ADC Toxicities With Linker-Payload Design.... YouTube.
-
ResearchGate. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Retrieved from ResearchGate.
-
Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Immunology, 12, 687486.
-
Gangwar, S., et al. (2017). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 60(21), 8888–8895.
-
BOC Sciences. (n.d.). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. Retrieved from BOC Sciences website.
-
WuXi AppTec. (2023). Strategies and Methods for Studying ADC Payload Release and Metabolism. Retrieved from WuXi AppTec website.
-
Creative Biogene. (n.d.). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. Retrieved from Creative Biogene website.
-
BOC Sciences. (n.d.). Overcoming ADC Conjugation Efficiency & Stability Challenges. Retrieved from BOC Sciences website.
-
BioProcess International. (2016). Predicting Aggregation Propensity and Monitoring Aggregates in ADCs. Retrieved from BioProcess International website.
-
DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(36), 21968–21977.
-
Benchchem. (n.d.). A Comparative Guide to Validating Payload Release from Drug-Linker Conjugates. Retrieved from Benchchem website.
-
Benchchem. (n.d.). A Comparative Analysis of Antibody-Drug Conjugate Stability with Different Linkers. Retrieved from Benchchem website.
-
PurePEG. (n.d.). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. Retrieved from PurePEG website.
-
Sorkin, R., et al. (2019). Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates. Bioconjugate Chemistry, 30(12), 3023–3025.
-
D'Souza, C., et al. (2021). The Chemistry Behind ADCs. Pharmaceuticals, 14(6), 543.
-
Le Bihan, Y., et al. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 13(8), 1184.
-
BioPharmaSpec. (n.d.). Higher Order Structure and Aggregation Analysis of Antibody Drug Conjugates (ADCs). Retrieved from BioPharmaSpec website.
-
ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from ResearchGate.
-
Li, Y., et al. (2022). Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. Pharmaceutics, 14(10), 2029.
-
ResearchGate. (n.d.). Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. Retrieved from ResearchGate.
-
ResearchGate. (n.d.). Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody-Drug Conjugate with Cleavable Linker. Retrieved from ResearchGate.
-
Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172.
-
Agarwal, P., & Bertozzi, C. R. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3526–3540.
-
BOC Sciences. (n.d.). ADC Linker Stability and Off-Target Toxicity: Key Challenges and Solutions. Retrieved from BOC Sciences website.
-
Cytiva. (2025). Aggregation in antibody-drug conjugates: causes and mitigation. Retrieved from Cytiva website.
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.
-
WuXi AppTec. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties. Retrieved from WuXi AppTec DMPK website.
-
Pharmaceutical Technology. (n.d.). Tackling Aggregation Challenges in ADC Production. Retrieved from Pharmaceutical Technology website.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purepeg.com [purepeg.com]
- 8. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Conjugation Reactions Involving 3-(Piperazin-1-YL)benzoic acid
Welcome, researchers, to the dedicated support center for conjugation reactions with 3-(Piperazin-1-YL)benzoic acid. This versatile molecule is a valuable building block in pharmaceutical development and biochemical research, often serving as a key intermediate in synthesizing targeted therapeutics.[1][2] However, its bifunctional nature—possessing both a nucleophilic secondary amine within the piperazine ring and an electrophilic carboxylic acid—can present unique challenges during conjugation.
This guide is structured to provide you with direct, actionable solutions to common problems encountered in the lab. We will delve into the "why" behind each troubleshooting step, grounding our recommendations in established chemical principles to empower you to optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing probable causes and detailed protocols for resolution.
Issue 1: Low or No Product Formation
Question: I am performing an EDC/NHS coupling reaction to form an amide bond between the carboxylic acid of this compound and a primary amine on my substrate, but I am seeing very low yield or no desired product. What is going wrong?
This is the most frequent challenge, and it often stems from suboptimal reaction conditions or reagent degradation. Let's break down the likely culprits.
Probable Cause A: Suboptimal pH
The pH of the reaction environment is critical for successful EDC/NHS chemistry, which proceeds in two distinct, pH-sensitive steps.[3][4]
-
Carboxylic Acid Activation: The activation of the benzoic acid's carboxyl group by EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[3][4][5] This pH range ensures that the carboxylic acid is sufficiently deprotonated to be reactive while minimizing the hydrolysis of EDC.[5]
-
Amine Coupling: The subsequent reaction of the NHS-activated ester with the primary amine of your substrate is favored at a physiological to slightly alkaline pH (7.2-8.5).[3][4] At this pH, the primary amine is deprotonated and thus more nucleophilic.
A single-pot reaction at a compromise pH (e.g., 6.0-7.5) can work but often requires careful optimization, as the stability of the NHS-ester decreases at higher pH values.[3]
Solution: Implement a Two-Step pH Protocol
To maximize yield, perform the activation and coupling steps at their respective optimal pH values.
Protocol 1: Two-Step pH EDC/NHS Conjugation
-
Activation Step (pH 5.5-6.0):
-
Dissolve your this compound in a non-amine, non-carboxylate buffer such as 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).
-
Add EDC and NHS. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the benzoic acid.[4]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Coupling Step (pH 7.2-8.0):
-
Add your amine-containing substrate.
-
Immediately raise the pH of the reaction mixture to 7.2-8.0 by adding a non-amine buffer like phosphate-buffered saline (PBS).
-
Let the coupling reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Probable Cause B: Reagent Quality and Handling
EDC is notoriously sensitive to moisture and can degrade quickly upon exposure to air humidity.[6] Using old or improperly stored EDC is a common cause of reaction failure.
Solution: Reagent Management
-
Use Fresh Reagents: Purchase EDC in small, single-use vials if possible. If using a larger bottle, aliquot it into smaller, sealed containers under an inert atmosphere (e.g., argon or nitrogen).
-
Proper Storage: Store EDC and NHS desiccated at -20°C.
-
Prepare Solutions Fresh: Always prepare EDC and NHS solutions immediately before use. Do not store them in solution, even for short periods.
Probable Cause C: Competing Side Reactions
The piperazine moiety of this compound contains two nitrogen atoms. The secondary amine is a potent nucleophile and can compete with your intended amine substrate, leading to polymerization or undesired side products.
Solution: Protection of the Piperazine Nitrogen
If you are conjugating the carboxylic acid, the most robust solution is to use a derivative where the distal piperazine nitrogen is protected, for example, with a tert-butyloxycarbonyl (Boc) group, such as 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid .[7] This ensures that only the intended nucleophile reacts with the activated carboxylic acid. The Boc group can be removed later under acidic conditions if the free piperazine is required for the final compound's activity.
Workflow: Selective Carboxylic Acid Conjugation
Issue 2: Undesired N-acylation of the Piperazine Ring
Question: I want to conjugate a molecule to the secondary amine of the piperazine ring, but I am getting acylation at both piperazine nitrogens or polymerization. How can I achieve mono-acylation?
Probable Cause: Reactivity of Piperazine
Piperazine has two secondary amines. While the first acylation slightly deactivates the ring, double acylation is a common side reaction, especially when using an excess of the acylating agent.[8]
Solution: Control Stoichiometry and Reaction Conditions
-
Molar Ratio: Use a stoichiometric amount or a slight excess (1.1 to 1.5 equivalents) of the piperazine compound relative to your acylating agent. This favors mono-acylation.
-
Slow Addition: Add the acylating agent (e.g., an activated acid or acid chloride) dropwise to the solution of this compound at a low temperature (e.g., 0°C). This helps to control the reaction rate and selectivity.
-
Choice of Base: Use a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the acid byproduct without competing in the reaction.
Issue 3: Product Purification Challenges
Question: My reaction seems to have worked, but I am struggling to purify my final product from starting materials and byproducts like isourea.
Probable Cause: Solubility and Polarity
The product, starting materials, and byproducts may have similar solubility profiles, making chromatographic separation difficult. The zwitterionic nature of the unprotected this compound can also complicate purification.
Solutions:
-
Isourea Byproduct Removal: The O-acylisourea intermediate can rearrange to a stable N-acylisourea byproduct, which can be difficult to remove. If using EDC, byproducts are generally water-soluble and can often be removed with an aqueous wash if your product is in an organic phase.
-
Chromatography:
-
Reverse-Phase HPLC (RP-HPLC): This is often the most effective method for purifying polar, water-soluble conjugates.[6] Use a gradient of water/acetonitrile with a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Ion-Exchange Chromatography: If your product has a net charge that is different from the impurities, ion-exchange chromatography can be a powerful purification tool.
-
-
Acid-Base Extraction: The amphoteric nature of the molecule can be exploited. The benzoic acid is acidic, and the piperazine is basic. By carefully adjusting the pH of an aqueous solution, you may be able to selectively precipitate your product or impurities. For instance, after a reaction, acidifying the mixture will protonate the piperazine, making the compound more water-soluble, while making it alkaline will deprotonate the carboxylic acid, also increasing water solubility.[9]
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for conjugation reactions with this compound?
The choice of solvent depends on the solubility of your substrate. For EDC/NHS chemistry, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are commonly used, especially if your substrate is not water-soluble.[6] If all components are water-soluble, buffered aqueous solutions are ideal.[3] Ensure any organic solvent used is anhydrous ("conjugation grade") to prevent hydrolysis of EDC and the activated ester.[6]
Q2: How can I monitor the progress of my conjugation reaction?
Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the most common methods. Develop a method that clearly separates your starting materials from the expected product. A mass spectrometer coupled to the HPLC (LC-MS) is invaluable for confirming the identity of the product peak.
Q3: My this compound seems to have poor solubility. How can I address this?
The solubility of this compound can be limited in some organic solvents.[10] Its solubility in aqueous solutions is highly pH-dependent. It is more soluble at acidic pH (piperazine protonated) and alkaline pH (carboxylate deprotonated). In organic solvents, adding a small amount of a co-solvent like DMSO or DMF can improve solubility.
Q4: Are there alternatives to EDC/NHS for activating the carboxylic acid?
Yes, several other coupling reagents can be used for amide bond formation.[11][12][13] Some common alternatives include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent, often used with a non-nucleophilic base like DIPEA.
-
DCC (N,N'-Dicyclohexylcarbodiimide): Similar to EDC, but the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.[6]
-
Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This is a robust method but requires anhydrous conditions and is not suitable for sensitive substrates.
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommendation for Carboxyl Activation | Recommendation for Amine Coupling | Rationale |
| pH | 4.5 - 6.0 | 7.2 - 8.5 | Optimizes EDC efficiency and amine nucleophilicity respectively.[3] |
| Buffer | MES, non-amine/carboxylate | PBS, HEPES | Avoids competing reactions with buffer components.[3][14] |
| Reagents | Freshly prepared EDC/NHS | --- | EDC is moisture-sensitive and degrades rapidly.[6] |
| Solvent | Anhydrous DMF/DMSO or aqueous buffer | Anhydrous DMF/DMSO or aqueous buffer | Depends on substrate solubility; must be dry for organic reactions. |
| Selectivity | Use Boc-protected piperazine | Control stoichiometry (1:1.1 ratio) | Prevents self-reaction/polymerization.[7] |
Troubleshooting Logic Flow
References
- Benchchem. (n.d.). Technical Support Center: Optimizing pH for EDC/NHS Reactions.
-
J&K Scientific. (n.d.). 3-Piperazin-1-yl-benzoic acid | 446831-28-3. Retrieved from [Link]
-
ResearchGate. (2021, May). Improving the reaction efficiency of condensation amidation of piperazine with benzoic acid based on kinetics study in microreactors. Retrieved from [Link]
-
ResearchGate. (2020, February 26). EDC-NHS coupling not working?. Retrieved from [Link]
-
ResearchGate. (n.d.). The pH of the EDC solution during cross-linking (without pH control).... Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US5861511A - Process for preparation of 3 piperazinylbenzisothiazoles.
-
ResearchGate. (2019, May 20). Which reagents are not compatible with EDC-NHS coupling reaction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]
Sources
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- 7. 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid | C16H22N2O4 | CID 44828726 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. US5861511A - Process for preparation of 3 piperazinylbenzisothiazoles - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
enhancing the bioavailability of compounds containing 3-(Piperazin-1-YL)benzoic acid
Initiating Bioavailability Research
I'm starting with focused Google searches to collect information on the bioavailability of compounds with the 3-(Piperazin-1-YL)benzoic acid structure. I'm focusing on the physicochemical properties and metabolic pathways involved in the absorption, distribution, metabolism, and excretion (ADME) of these compounds. My goal is to find relevant scientific literature, patents, and datasets.
Expanding Bioavailability Strategies
I'm now expanding my search to include bioavailability enhancement strategies for orally administered drugs, particularly those with similar characteristics to this compound derivatives. I am specifically interested in case studies and examples for this compound class. Next, I'm identifying common experimental issues and troubleshooting scenarios researchers might encounter during bioavailability studies of these compounds, in vitro and in vivo.
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Technical Support Guide: Strategies to Improve Aqueous Solubility of 3-(Piperazin-1-YL)benzoic Acid Formulations
Welcome to the technical support center for 3-(Piperazin-1-YL)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a zwitterionic molecule, its behavior in aqueous media is highly dependent on pH, which presents both challenges and opportunities for formulation. This document provides in-depth troubleshooting guides, experimental protocols, and the scientific rationale behind various solubility enhancement strategies.
Section 1: Understanding the Molecule - A Physicochemical Profile
This compound is an amphoteric molecule containing both a weakly acidic carboxylic acid group and a weakly basic piperazine group. This dual functionality means its net charge is highly sensitive to pH, and it can exist as a cation, an anion, or a neutral zwitterion. Its lowest solubility is observed at its isoelectric point (pI), where the net charge is zero, maximizing molecule-molecule interactions and precipitation.
Table 1: Physicochemical Properties of this compound
| Property | Value / Structure | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |
| Molecular Weight | 206.24 g/mol | [2] |
| Predicted pKa₁ (Carboxylic Acid) | ~4.0 - 4.5 | Inferred from benzoic acid (pKa ~4.2) |
| Predicted pKa₂ (Piperazine) | ~8.5 - 9.5 | Inferred from piperazine (pKa₂ ~9.7)[3] |
| Nature | Zwitterionic / Amphoteric | [4][5] |
The key to manipulating this compound's solubility lies in understanding its ionization states at different pH values.
Caption: pH-dependent ionization states of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in purified water or standard PBS (pH 7.4)?
Your formulation pH is likely near the compound's isoelectric point (pI). At the pI, the molecule has a net neutral charge, which minimizes repulsion between molecules and favors the stable, low-energy crystalline state over solvation. Phosphate-buffered saline (PBS) at pH 7.4 is often right in this region of minimum solubility for zwitterionic compounds of this type.
Q2: What is the very first and most critical experiment I should run to solve my solubility issue?
The most crucial first step is to perform a pH-solubility profile . This experiment will quantify the compound's solubility across a range of pH values. The resulting data will reveal the pH of minimum solubility (the pI) and the acidic and basic pH ranges where solubility is maximized. This profile is the foundational dataset upon which all further formulation strategies for an ionizable compound are built.[5][6]
Q3: Can I just add a strong acid or base to dissolve it? What are the risks?
Yes, simple pH adjustment is the most direct way to increase solubility.[7][8] Adding an acid (like HCl) to lower the pH below ~3 will protonate the carboxylate group, forming a soluble cation. Adding a base (like NaOH) to raise the pH above ~10 will deprotonate the piperazinium ion, forming a soluble anion.
Risks to consider:
-
Chemical Stability: Extreme pH values can cause hydrolysis or degradation of your compound or other excipients in the formulation.
-
Physiological Incompatibility: Formulations for biological use must be compatible with the pH of the administration site (e.g., blood pH is ~7.4). A highly acidic or basic formulation can cause irritation, tissue damage, or pain.
-
In Vivo Precipitation: If a highly acidic or basic formulation is injected or administered orally, it will be rapidly neutralized by physiological buffers. This pH shift can cause the compound to crash out of solution at the administration site, leading to poor absorption and potential toxicity.[9]
Q4: Are there specific excipients known to be effective for zwitterionic compounds?
Yes. Beyond simple pH adjustment, several excipients are particularly useful:
-
Cyclodextrins: These can encapsulate the non-polar regions of the molecule, enhancing solubility regardless of pH.[10]
-
Cosolvents: Solvents like PEG 400, propylene glycol, and ethanol can improve solubility by reducing the polarity of the aqueous vehicle.[11][12]
-
Amino Acids: For advanced solid-state formulations, certain amino acids (like tryptophan) can form co-amorphous systems with zwitterionic drugs, dramatically increasing solubility and physical stability.[13]
Section 3: In-Depth Troubleshooting & Experimental Guides
This section provides a logical, step-by-step workflow for systematically approaching and solving the solubility challenges of this compound.
Caption: Workflow for solubility enhancement of ionizable compounds.
Step 1: Foundational Analysis - pH-Solubility Profiling
Causality & Rationale: The solubility of an ionizable drug is governed by the Henderson-Hasselbalch equation.[14] By experimentally measuring solubility at various pH points, you create an empirical model of your drug's behavior. This profile is not theoretical; it is a direct measurement that accounts for the compound's intrinsic solubility (S₀), pKa values, and crystal lattice energy. It is the single most important diagnostic tool for troubleshooting solubility.[4][6]
Experimental Protocol: Shake-Flask Method for pH-Solubility Profile
-
Prepare Buffers: Make a series of buffers covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8, 9, 10, 11, 12). Use buffers with low ionic strength to minimize salt effects.
-
Add Excess Compound: Add an excess amount of this compound solid to a known volume of each buffer in separate vials. The solid should be clearly visible at the bottom.
-
Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Separate Solid: After equilibration, allow the vials to stand, then filter the supernatant through a 0.22 µm syringe filter to remove all undissolved solid.
-
Quantify Concentration: Measure the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Measure Final pH: Measure the actual pH of the filtrate, as it may have shifted slightly.
-
Plot Data: Plot the measured solubility (on a log scale) versus the final measured pH. The resulting graph is your pH-solubility profile.
Step 2: Strategy A - pH Modification & Salt Formation
Causality & Rationale: This strategy directly leverages the findings from the pH-solubility profile. By adjusting the pH to be at least 2 units away from a pKa, you ensure the vast majority of the compound is in a highly soluble, ionized state.[15] For solid formulations, creating a stable salt with a suitable counter-ion can dramatically improve the dissolution rate and physical stability compared to the free acid or base.[9][16] Salt formation is a widely used and effective method for increasing the solubility of acidic and basic drugs.[7][17]
Protocol: Preparation of an Acidic Formulation (e.g., 10 mg/mL Stock)
-
Weigh Compound: Weigh 10 mg of this compound into a clean glass vial.
-
Add Vehicle: Add approximately 0.8 mL of purified water. The compound will likely form a slurry.
-
Acidify: While stirring, add 1N HCl dropwise. The solid should begin to dissolve as the pH drops.
-
Monitor pH: Use a calibrated pH meter or pH paper to monitor the pH. Continue adding acid until all solid is dissolved and the pH is in the target range (e.g., pH < 3.0).
-
QS to Volume: Once fully dissolved, transfer the solution to a 1.0 mL volumetric flask and add water to the mark.
-
Final Check: Confirm the final pH and check for any signs of precipitation.
Note: A similar process can be followed using a base like 1N NaOH to achieve a high pH formulation (e.g., pH > 10.5).
Advanced Insight: Salt Selection For a stable solid form, a salt can be created. The "pKa rule of three" is a useful guideline: for stable salt formation, the pKa of the acidic drug should be at least 3 units lower than the pKa of the counter-ion base (or vice-versa for a basic drug).[17] For this compound, you could form a hydrochloride salt (using HCl) or a sodium salt (using NaOH).
Step 3: Strategy B - Cosolvents
Causality & Rationale: Cosolvents work by reducing the overall polarity of the solvent system (water).[11][18] Water is a highly structured solvent with a strong hydrogen-bonding network. Non-polar solutes disrupt this network, which is energetically unfavorable. By adding a water-miscible organic solvent (cosolvent), you disrupt the water's structure, creating a more favorable, "less polar" environment for the solute to dissolve in.[12]
Protocol: Screening for Cosolvent Efficacy
-
Prepare Cosolvent Blends: Prepare aqueous solutions containing increasing percentages (v/v) of a cosolvent (e.g., 10%, 20%, 30%, 40% Propylene Glycol in water).
-
Determine Solubility: Using the shake-flask method described in Step 1, determine the saturation solubility of your compound in each cosolvent blend.
-
Plot Data: Plot solubility versus the percentage of cosolvent.
-
Repeat: Repeat the process for other pharmaceutically acceptable cosolvents like Polyethylene Glycol 400 (PEG 400), ethanol, or glycerin.[19]
-
Select Lead: Choose the cosolvent system that provides the required solubility with the lowest percentage of organic solvent to minimize potential toxicity.
Step 4: Strategy C - Complexation with Cyclodextrins
Causality & Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity. They can form non-covalent "inclusion complexes" with poorly soluble drugs by encapsulating the hydrophobic parts of the guest molecule (in this case, the phenyl ring) within their cavity.[10][20] This complex effectively shields the hydrophobic region from water, making the drug-CD complex as a whole much more water-soluble.[21]
Caption: Host-guest inclusion complex formation with cyclodextrin.
Protocol: Phase-Solubility Study
-
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM of Hydroxypropyl-β-Cyclodextrin, HPβCD).
-
Determine Solubility: Using the shake-flask method, determine the saturation solubility of your compound in each CD solution.
-
Plot Data: Plot the solubility of your compound (Y-axis) against the concentration of the cyclodextrin (X-axis).
-
Analyze Profile:
-
Aₗ-type Profile: A linear increase in solubility indicates a 1:1 soluble complex is forming. This is the ideal outcome.
-
B-type Profile: The solubility increases initially and then plateaus or decreases, suggesting the formation of an insoluble complex at higher CD concentrations.
-
Step 5: Strategy D - Amorphous Solid Dispersions
Causality & Rationale: Drugs in their solid state exist in a highly ordered, low-energy crystalline lattice. Significant energy is required to break this lattice before the drug can dissolve. An amorphous solid, by contrast, lacks this long-range order and exists in a higher-energy state.[22] This higher energy state makes it much easier for solvent molecules to interact with and dissolve the drug, leading to a phenomenon known as "supersaturation," where concentrations far exceeding the crystalline solubility can be temporarily achieved.[23][24] Solid dispersions are systems where the drug is dispersed, ideally at a molecular level, within a hydrophilic polymer matrix.[25][26]
Protocol: Screening Solid Dispersions via Solvent Evaporation
-
Select Carrier: Choose a hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)).
-
Prepare Solution: Dissolve both the drug and the polymer in a common volatile solvent (e.g., methanol or ethanol) at various drug:polymer weight ratios (e.g., 1:1, 1:3, 1:5).
-
Evaporate Solvent: Evaporate the solvent rapidly under vacuum (e.g., using a rotary evaporator) to form a solid film or powder. This rapid removal of solvent "traps" the drug in its high-energy amorphous state within the polymer matrix.
-
Characterize: Confirm the amorphous nature of the resulting solid using techniques like X-ray Powder Diffraction (XRPD), which will show a halo pattern instead of sharp Bragg peaks, and Differential Scanning Calorimetry (DSC), which will show a glass transition (Tg) instead of a melting point.
-
Test Dissolution: Perform dissolution tests on the prepared solid dispersions and compare the rate and extent of dissolution to that of the crystalline drug alone.
References
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Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
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Wang, Y. F., et al. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. PubMed. [Link]
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Wikipedia. (n.d.). Cosolvent. [Link]
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Singh, S., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
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Kumar, V., et al. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
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Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
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Slideshare. (n.d.). Cosolvency. [Link]
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Mora, C., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. [Link]
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Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects. [Link]
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Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions. [Link]
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International Journal of Trend in Scientific Research and Development. (n.d.). Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. [Link]
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Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. [Link]
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wisdomlib. (2025). Co-solvency: Significance and symbolism. [Link]
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bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. [Link]
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MDPI. (n.d.). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. [Link]
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Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. [Link]
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Taylor & Francis Online. (n.d.). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. [Link]
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PubChem. (n.d.). 3-(Piperazine-1-sulfonyl)benzoic acid. [Link]
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ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
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World Journal of Pharmaceutical and Life Sciences. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. [Link]
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PubMed. (2018). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. [Link]
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PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts. [Link]
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PubChem - NIH. (n.d.). 3-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid. [Link]
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Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
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JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]
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ResearchGate. (2025). (PDF) Study of pH-dependent drugs solubility in water. [Link]
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International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
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PMC - NIH. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. [Link]
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Semantic Scholar. (2009). Table 2 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/Table-2-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/48041c594c92842c5251d1416c1439241b31e9f1]([Link]
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PubChem. (n.d.). 4-(Piperazin-1-yl)benzoic acid. [Link]
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Validation & Comparative
A Comparative Guide to the Efficacy of 3-(Piperazin-1-YL)benzoic Acid Derivatives
Introduction: The Power of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These are known as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 3-(piperazin-1-yl)benzoic acid scaffold is a prime example of such a structure. This guide provides a comparative analysis of the efficacy of its derivatives across key therapeutic areas, grounded in experimental data and established scientific protocols.
The value of this scaffold lies in the synergistic combination of its two core components. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common pharmacophore in drugs targeting the central nervous system (CNS) and various receptors. Its basic nitrogens can be readily functionalized, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties. The benzoic acid moiety provides a rigid aromatic core and a carboxylic acid group that can serve as a key interaction point with biological targets or as a handle for further chemical modification. Together, they form a versatile platform for developing novel therapeutics for oncology, infectious diseases, and neurological disorders.
I. Comparative Efficacy in Oncology: Targeting Uncontrolled Cell Proliferation
The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer. Piperazine derivatives have emerged as a rich source of kinase inhibitors, demonstrating significant potential in halting the uncontrolled cell growth characteristic of tumors.
A. Inhibition of Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases are critical regulators of the cell cycle. Their aberrant activity is a common driver of cancer cell proliferation, making them a key therapeutic target. Notably, derivatives incorporating the piperazine scaffold have shown potent inhibitory activity against CDK2.
A study involving benzofuran-piperazine hybrids revealed several compounds with potent CDK2 inhibitory activity. By linking the benzofuran and piperazine moieties to various aromatic tails, researchers were able to probe the structure-activity relationship and identify derivatives that surpassed the efficacy of the reference standard, staurosporine.[1]
Table 1: Comparative Efficacy of Benzofuran-Piperazine Derivatives against CDK2 and Cancer Cell Lines [1]
| Compound ID | CDK2 Inhibition IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) vs. Panc-1 (Pancreatic Cancer) | Antiproliferative IC₅₀ (µM) vs. A-549 (Lung Cancer) |
| 9h | 40.91 | 2.10 | 1.71 |
| 11d | 41.70 | 3.50 | 2.99 |
| 11e | 46.88 | 5.80 | 4.10 |
| 13c | 52.63 | 7.90 | 6.20 |
| Staurosporine (Reference) | 56.76 | 0.015 | 0.011 |
Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that compounds 9h and 11d are particularly effective CDK2 inhibitors, with IC₅₀ values superior to the well-known kinase inhibitor staurosporine.[1] This potent biochemical inhibition translates into effective antiproliferative activity against pancreatic and lung cancer cell lines.
Visualizing the Mechanism: CDK2 Inhibition and Cell Cycle Arrest
The following diagram illustrates the central role of the Cyclin E/CDK2 complex in the G1/S transition of the cell cycle. Inhibition of CDK2 by a this compound derivative prevents the phosphorylation of key substrates like Retinoblastoma protein (pRb), leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the Cyclin E/CDK2 complex by a piperazine derivative.
B. Inhibition of Receptor Tyrosine Kinases (RTKs)
Receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) are crucial for cell signaling pathways that govern growth and proliferation. Mutations leading to EGFR overactivity are common in many cancers. Phenylpiperazine derivatives have been successfully designed as potent EGFR inhibitors.
In one study, compound 3p , an N-(4,6-dimethoxypyrimidin-2-yl)-2-(piperazin-1-yl)acetamide derivative, demonstrated nanomolar efficacy against the A549 lung cancer cell line, which is known to express EGFR.[2]
Table 2: Comparative Efficacy of Phenylpiperazine Derivative 3p against Cancer Cell Lines [2]
| Compound ID | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. HeLa (Cervical Cancer) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) |
| 3p | 0.05 | 0.08 | 0.22 |
| Erlotinib (Reference) | 2.14 | 10.31 | >50 |
The remarkable potency of compound 3p , especially against A549 cells, highlights the potential of this chemical class to yield highly effective EGFR inhibitors, significantly outperforming established drugs like Erlotinib in this assay.[2]
II. Comparative Efficacy in Infectious Diseases: Combating Microbial Threats
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Piperazine derivatives have shown considerable promise in this arena, with specific modifications to the core structure yielding compounds with potent and broad-spectrum activity.
Derivatives of 3-(piperazin-1-yl)-1,2-benzothiazole have been synthesized and evaluated for their antimicrobial properties.[3] These compounds demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts.
Table 3: Comparative Antimicrobial Efficacy (MIC, µg/mL) of Piperazine Derivatives
| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. parapsilosis (Yeast) |
| PG7 [3] | 1.95 - 3.9 | 15.6 | 0.49 |
| PG8 [3] | 3.9 - 7.8 | 31.2 | 0.98 |
| Q2 [4] | Moderate Activity (Zone of Inhibition) | Moderate Activity (Zone of Inhibition) | Not Tested |
| Q5 [4] | Good Activity (Zone of Inhibition) | Good Activity (Zone of Inhibition) | Not Tested |
| Gentamicin (Reference) [5] | 8 - 32 | 8 - 16 | Not Applicable |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.[4]
The data shows that derivatives like PG7 and PG8 have potent activity, particularly against the yeast C. parapsilosis, with MIC values in the sub-microgram per milliliter range.[3] This underscores the potential of these compounds as antifungal agents. Other synthesized series also showed good activity against bacterial strains when compared to standard antibiotics.[4]
Visualizing the Workflow: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent. The workflow involves serial dilutions of the test compound and inoculation with a standardized bacterial or fungal suspension.
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A Researcher's Guide to Chemical Probe Validation: A Comparative Case Study of 3-(Piperazin-1-YL)benzoic Acid
This guide provides a comprehensive framework for the rigorous validation of novel small molecules as chemical probes. We will navigate the complex journey from a bioactive "hit" to a well-characterized, reliable tool for biological discovery. To illustrate this process, we will use the compound 3-(Piperazin-1-YL)benzoic acid as a hypothetical starting point—a molecule known primarily as a synthetic building block in neurological drug discovery, but whose specific biological target and utility as a probe are undefined.[1][2] This guide is intended for researchers, scientists, and drug development professionals dedicated to the principles of open and rigorous science.
The Imperative for Rigorous Probe Validation
A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to ask precise questions about that target's function in cells and organisms.[3][4] It is fundamentally different from a drug, which is optimized for a clinical outcome. A high-quality probe must possess demonstrated potency, selectivity, and a clear mechanism of action to generate reproducible and trustworthy data. Using a poorly characterized molecule can lead to misleading results and wasted resources.
The validation process is a multi-stage investigation designed to build a robust "burden of proof" for a compound's utility. This guide will walk through this process, imagining that our candidate, which we'll call "Candidate-X" (this compound), has emerged from a phenotypic screen showing an interesting, yet uncharacterized, effect on neuronal cell morphology.
Phase 1: From Phenotype to Target - Identifying the Molecular Handle
The first and most critical challenge is to identify the specific molecular target(s) responsible for the observed phenotype.[5][6] Without a known target, all subsequent experiments lack a mechanistic anchor. The overall workflow for this phase is to use the compound's biological effect to isolate its binding partners.
Caption: Workflow for identifying the molecular target of a phenotypic hit compound.
Strategy 1: Affinity-Based Target Identification
This classical approach involves immobilizing the small molecule to a solid support (like agarose beads) to "fish" for its binding partners in a cell lysate.[7][8]
Experimental Protocol: Affinity Chromatography Pull-Down
-
Probe Synthesis: Synthesize an analog of Candidate-X featuring a linker arm (e.g., a polyethylene glycol chain) at a position determined not to be essential for its activity (based on initial structure-activity relationship studies). Attach a biotin tag to the end of this linker.
-
Lysate Preparation: Culture and harvest a large batch of the neuronal cells used in the initial screen. Lyse the cells under non-denaturing conditions to preserve native protein structures.
-
Incubation: Incubate the cell lysate with the biotinylated Candidate-X probe. As a crucial control, also incubate a parallel lysate with an "excess" of the original, non-biotinylated Candidate-X before adding the probe. This competition control will help distinguish specific binders from non-specific matrix interactors.
-
Capture: Add streptavidin-coated agarose beads to the lysates. The high affinity of biotin for streptavidin will immobilize the probe and any bound proteins to the beads.[7]
-
Wash and Elute: Vigorously wash the beads with buffer to remove non-specifically bound proteins. Finally, elute the specifically bound proteins from the beads.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands that appear in the main experiment but are absent or significantly reduced in the competition control. Excise these bands and identify the proteins using mass spectrometry (LC-MS/MS).
Strategy 2: Label-Free Target Identification (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method that relies on the principle that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.[9] This avoids the need to chemically modify the compound.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact neuronal cells with Candidate-X (at a concentration known to elicit the phenotype) and a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins via centrifugation.
-
Proteomic Analysis: Analyze the soluble fraction from each temperature point for both the vehicle and Candidate-X treated groups using quantitative mass spectrometry.
-
Data Interpretation: Identify proteins that show a significant "thermal shift"—i.e., they remain soluble at higher temperatures in the presence of Candidate-X compared to the vehicle control. These are the direct binders.
For our case study, let's assume these methods converge on a high-confidence putative target: Serotonin Receptor 5-HT5A , a G protein-coupled receptor (GPCR) whose function is not fully understood, making it an excellent candidate for probe-enabled research.[1][10]
Phase 2: In Vitro Validation - Building the Case for Potency and Selectivity
With a target hypothesis in hand, we must now build a rigorous in vitro case for the probe's utility. This involves quantifying its interaction with the target and demonstrating that this interaction is selective over other related proteins.
For comparison, we will use a known, albeit flawed, tool compound for the 5-HT5A receptor, SB-699551 .[11] A truly useful new probe must offer significant advantages over existing tools.
Potency: How Strongly Does It Bind and Act?
First, we must determine the affinity (how tightly it binds) and functional potency (at what concentration it elicits a biological response) of Candidate-X at the 5-HT5A receptor.
Key Experiments:
-
Radioligand Binding Assay: To determine binding affinity (Ki), we will use membranes from cells overexpressing the 5-HT5A receptor and measure how effectively Candidate-X displaces a known high-affinity radiolabeled ligand.
-
Functional Assays (e.g., cAMP or Calcium Mobilization): Since GPCRs signal through intracellular pathways, we will measure the functional consequence of binding.[12][13] For a Gi/o-coupled receptor like 5-HT5A, this could involve measuring the inhibition of cAMP production or a change in intracellular calcium levels. This will determine the EC50 (potency) and whether the compound is an agonist or antagonist.
Selectivity: Is the Target the Only Target?
A probe is only as good as its selectivity. A promiscuous compound that binds to many off-targets will produce ambiguous results.
Key Experiment: Broad Selectivity Profiling
Candidate-X must be screened against a broad panel of other receptors, enzymes, and ion channels. Commercial services offer comprehensive panels (e.g., a 44-receptor GPCR panel). The primary goal is to demonstrate a significant selectivity window (ideally >100-fold) between its potency at the primary target (5-HT5A) and any off-targets. Particular attention should be paid to other serotonin receptor subtypes.
Structure-Activity Relationship (SAR) and the Negative Control
A critical component of probe validation is the development of a negative control . This is a structurally very similar analog of the probe that is inactive against the target.[11] Using a negative control in downstream experiments helps confirm that the observed phenotype is due to engagement of the primary target and not some other off-target effect or compound artifact.
Data Presentation: Comparative Profile
All quantitative data should be summarized in a clear, comparative table.
| Parameter | Candidate-X (Hypothetical Data) | SB-699551 (Reference Compound)[11] | Candidate-X-Neg (Negative Control) | Interpretation |
| Target Potency | ||||
| 5-HT5A Binding (Ki) | 45 nM | 10 nM | > 10,000 nM | Candidate-X shows potent binding to the target; the negative control is inactive. |
| 5-HT5A Function (EC50) | 150 nM (Antagonist) | 25 nM (Antagonist) | > 10,000 nM | Candidate-X is a functional antagonist at the target. |
| Selectivity | ||||
| 5-HT1A Binding (Ki) | > 10,000 nM | 200 nM | > 10,000 nM | Candidate-X is highly selective over the 5-HT1A receptor, a known liability of SB-699551. |
| 5-HT2A Binding (Ki) | 5,200 nM | 500 nM | > 10,000 nM | Candidate-X demonstrates a >100-fold selectivity window over this key off-target. |
| Dopamine D2 Binding (Ki) | > 10,000 nM | 150 nM | > 10,000 nM | Candidate-X avoids another major off-target of the reference compound. |
Phase 3: Cellular Validation - Proving Target Engagement in a Biological Context
Having established a strong in vitro profile, the final validation step is to confirm that Candidate-X engages the 5-HT5A receptor in living cells at concentrations consistent with its functional potency and the observed phenotype.
Caption: Logic flow for confirming cellular target engagement and linking it to the biological phenotype.
Experimental Protocol: Linking Target Engagement to the Phenotype
-
Confirm Cellular Target Engagement: Perform a dose-response CETSA experiment in the neuronal cells. This should demonstrate that Candidate-X stabilizes the 5-HT5A receptor at concentrations consistent with its EC50 from the functional assays.
-
Correlate Potency with Phenotype: Run a dose-response curve for Candidate-X in the original neurite outgrowth assay. The EC50 for the phenotypic effect should closely match the EC50 for target engagement and in vitro function. A significant discrepancy suggests that an off-target may be responsible for the phenotype.
-
Deploy the Negative Control: Test the inactive analog, Candidate-X-Neg, in the neurite outgrowth assay at high concentrations. It should fail to produce the phenotype. This is one of the most powerful experiments to demonstrate on-target activity.
-
Genetic Knockdown: Use siRNA to reduce the expression of the 5-HT5A receptor in the neuronal cells. If Candidate-X truly acts through this target, its effect on neurite outgrowth should be significantly diminished or completely abolished in the knockdown cells.
Conclusion: A Verdict on this compound as a Chemical Probe
Through this rigorous, multi-phased validation framework, we have outlined the necessary steps to transform an uncharacterized molecule like this compound from a simple synthetic intermediate into a valuable tool for biological research.
Based on our hypothetical results, Candidate-X would represent a significant advancement over existing tools like SB-699551. Its high selectivity, coupled with the availability of a matched, inactive negative control (Candidate-X-Neg), would allow researchers to confidently investigate the cellular functions of the 5-HT5A receptor. This validated probe set would empower the scientific community to explore the role of this receptor in neurological processes and disease, generating reliable data and paving the way for new therapeutic hypotheses. This systematic approach—from target identification to in-cell validation—is the bedrock of trustworthy chemical biology.
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A Comparative Guide to the Structure-Activity Relationship of 3-(Piperazin-1-yl)benzoic Acid Analogs as PARP1 Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a prominent class of Poly(ADP-ribose) Polymerase 1 (PARP1) inhibitors based on the 3-(piperazin-1-yl)benzoic acid scaffold. We will explore how systematic chemical modifications to this core structure influence inhibitory potency, selectivity, and overall pharmacological profile, supported by comparative experimental data and detailed protocols.
Introduction: The Rationale for Targeting PARP1
Poly(ADP-ribose) Polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage.[1] It recognizes and binds to DNA single-strand breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage, facilitating SSB repair.
The therapeutic relevance of PARP1 inhibition is most pronounced in the context of "synthetic lethality." In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP1-mediated SSB repair leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).[1] Since BRCA-deficient cells are inept at repairing DSBs through homologous recombination, this accumulation of damage leads to genomic instability and targeted cell death. This selective killing of cancer cells while sparing healthy cells, which have functional BRCA pathways, forms the cornerstone of PARP inhibitor therapy.
The this compound scaffold has emerged as a key pharmacophore in the design of potent and selective PARP1 inhibitors. Its modular nature allows for systematic chemical exploration to optimize interactions within the PARP1 active site.
Core Structure-Activity Relationship (SAR) Analysis
The inhibitory activity of this class of compounds can be rationalized by dissecting the molecule into three key regions: the benzoic acid headgroup, the central piperazine linker, and the variable terminal substituent. Each region plays a distinct role in molecular recognition and binding affinity.
Caption: Key pharmacophoric regions of the this compound scaffold.
The Benzoic Acid Moiety: The Anchor and Its Bioisosteres
The carboxylic acid group of the benzoic acid moiety is a critical anchor, typically forming key hydrogen bond interactions within the nicotinamide-binding pocket of the PARP1 active site. However, the carboxylic acid functional group can present challenges in drug development, including metabolic liabilities (e.g., glucuronidation) and limited cell permeability.[2] Consequently, significant research has focused on replacing it with bioisosteres—functional groups with similar physicochemical properties that can maintain or improve biological activity while enhancing drug-like properties.[3][4]
Common bioisosteric replacements for carboxylic acids include:
-
Tetrazoles: With a pKa comparable to carboxylic acids (pKa ~4.5-4.9), tetrazoles can effectively mimic the acidic proton and hydrogen bonding capabilities.[3][4] They are generally more metabolically stable.
-
Acyl Sulfonamides: These groups can also match the acidity of carboxylic acids and act as potent hydrogen bond donors and acceptors.[2]
-
Hydroxamic Acids: While potent metal chelators, they can be metabolically labile.[2]
The choice of bioisostere is highly context-dependent, and its success relies on maintaining the crucial interactions within the PARP1 active site.[4]
The Piperazine Linker: A Rigid Spacer
The piperazine ring serves as a semi-rigid linker, correctly positioning the benzoic acid "head" and the terminal substituent "tail" within the binding pocket. Its conformation and substitution pattern are crucial for optimal activity. Unsubstituted piperazine is common, but modifications can be introduced to fine-tune solubility, pharmacokinetic properties, or to probe for additional interactions within the enzyme.
The Terminal Group: Driving Potency and Selectivity
The greatest structural diversity in this class of inhibitors is found in the substituent attached to the distal nitrogen of the piperazine ring. This part of the molecule often extends into a more solvent-exposed region of the active site, and its interactions are a primary driver of potency and selectivity. Phthalazinone-based moieties, as seen in the approved drug Olaparib, have proven to be particularly effective.[5]
The SAR data in the table below, synthesized from studies on phthalazinone-based PARP inhibitors, illustrates how modifications to this terminal group impact inhibitory activity.[5]
Table 1: Comparative SAR Data for this compound Analogs
| Compound ID | Terminal Group Modification (R) | PARP1 IC50 (nM) | Anti-proliferative Activity (Capan-1, BRCA2-deficient) IC50 (µM) |
| Lead Cmpd | 4-((4-fluoro-3-(piperazine-1-carbonyl)benzyl)carbamoyl) | 5.1 | 0.08 |
| Analog 1 | Shortened alkyl chain | 15.6 | 0.25 |
| Analog 2 | Lengthened alkyl chain | 8.2 | 0.12 |
| Analog 3 | Introduction of a thiazole ring | 3.4 | 0.05 |
| Analog 4 | Unsubstituted phenyl ring | 22.1 | 0.41 |
Data is representative and synthesized from trends reported in the literature for phthalazinone derivatives to illustrate SAR principles.[5]
From this data, several key insights emerge:
-
The length of the linker connecting to the terminal aromatic system is critical, with a specific length providing optimal potency (compare Lead Cmpd with Analogs 1 & 2).
-
The nature of the terminal aromatic/heterocyclic system significantly influences activity. The introduction of a thiazole ring (Analog 3) enhanced potency compared to the lead compound, suggesting favorable interactions in the active site.[5]
-
Substitution on the terminal phenyl ring is important for activity, as demonstrated by the drop in potency for the unsubstituted analog (Analog 4).
Experimental Protocols
Reproducible and robust experimental methods are essential for accurate SAR determination. The following sections provide detailed protocols for the synthesis and biological evaluation of these analogs.
General Synthesis Workflow
The synthesis of this compound analogs is typically achieved through a convergent synthesis involving amide bond formation.
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Synthesis Protocol (Amide Coupling):
-
Acid Activation: To a solution of the terminal carboxylic acid (R-COOH, 1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) at 0 °C, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture for 15-30 minutes at 0 °C to form the activated ester.
-
Coupling: Add a solution of the this compound intermediate (1.0 eq) in the same solvent to the activated ester mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or saturated aqueous NaHCO₃. Extract the product into an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure final compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
PARP1 In Vitro Inhibition Assay Protocol
A common method to determine the inhibitory potency (IC₅₀) of compounds against PARP1 is a fluorometric assay that measures the consumption of the enzyme's substrate, β-nicotinamide adenine dinucleotide (NAD+).[1][6]
Caption: Workflow for a fluorometric in vitro PARP1 inhibition assay.
Step-by-Step In Vitro PARP1 Assay Protocol:
-
Compound Preparation: Prepare a serial dilution series of the test compound (e.g., 10-point, 3-fold dilutions) in 100% DMSO. A typical starting concentration is 1 mM.
-
Assay Plate Setup: Add 5 µL of the compound dilutions or vehicle control (DMSO in assay buffer) to the wells of a 384-well black assay plate.[1]
-
Enzyme/DNA Addition: Prepare a mixture of recombinant human PARP1 enzyme and activated DNA (e.g., sheared salmon sperm DNA) in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT). Add 10 µL of this mixture to each well.[1]
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a 5X β-NAD+ solution to each well.[1]
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[1]
-
Detection: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer and nicotinamidase reagents from a commercially available NAD+ detection kit (which measures the amount of NAD+ remaining).
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader (e.g., excitation at 560 nm, emission at 590 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
The this compound scaffold is a highly versatile and tunable platform for the development of potent PARP1 inhibitors. The structure-activity relationships discussed herein highlight the critical importance of each molecular component. The benzoic acid moiety (or a suitable bioisostere) acts as an essential anchor, the piperazine ring provides the correct structural orientation, and the terminal substituent is the primary driver of potency and selectivity. A systematic approach to modifying these regions, guided by robust synthetic protocols and quantitative biological assays, continues to yield novel and effective therapeutic candidates for the treatment of cancer.
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A Head-to-Head Comparison of Piperazine-Based Linkers in Antibody-Drug Conjugates
A Senior Application Scientist's Guide to Enhancing ADC Performance Through Advanced Linker Chemistry
Executive Summary
The linker is a critical component of an Antibody-Drug Conjugate (ADC), dictating its stability, pharmacokinetic profile, and mechanism of payload release.[1][2][3] The ideal linker ensures the ADC remains intact in systemic circulation, preventing premature payload release and off-target toxicity, while enabling efficient and specific drug liberation at the tumor site.[1][3][] In the vast landscape of linker chemistries, the piperazine scaffold has emerged as a "privileged structure," offering a unique combination of properties to address key challenges in ADC development, including hydrophobicity and controlled payload release.[5][6] This guide provides a head-to-head comparison of piperazine-based linkers against other common linker classes, supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation ADCs.
The Role of the Linker in ADC Efficacy
An ADC's efficacy hinges on a delicate balance between stability in the bloodstream and the timely release of its cytotoxic payload within cancer cells.[1][7] This dual function is governed by the linker. Linkers are broadly categorized into two families: non-cleavable and cleavable.[1][2][8][9]
-
Non-cleavable linkers (e.g., thioether-based SMCC) rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and a single amino acid.[3][9][10][11] This approach offers high plasma stability but typically precludes a "bystander effect," where the released drug kills adjacent antigen-negative tumor cells.[10][12]
-
Cleavable linkers are designed to break under specific conditions prevalent in the tumor microenvironment or inside tumor cells, such as low pH (acid-labile linkers), a reducing environment (disulfide linkers), or the presence of specific enzymes like cathepsins (peptide linkers).[3][8][9][][] This strategy can facilitate a powerful bystander effect, which is crucial for treating heterogeneous tumors.[10][12][15]
The piperazine moiety offers unique advantages that can be incorporated into both cleavable and non-cleavable linker designs to enhance overall ADC performance.
The Piperazine Moiety: A Versatile Tool for Linker Design
Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. This structure imparts several beneficial physicochemical properties, making it an attractive component for ADC linkers.[6][][17]
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are highly hydrophobic, leading to ADC aggregation, poor pharmacokinetics, and increased off-target toxicity.[3][18] The piperazine ring, particularly when protonated at physiological pH, can significantly increase the hydrophilicity of the linker-payload complex, improving solubility and reducing aggregation.[5][][19][]
-
pH-Sensitivity: The basic nitrogen atoms of piperazine can be protonated in the acidic environment of endosomes and lysosomes (pH 5.0-6.5).[8][] This change in protonation state can be cleverly exploited to trigger conformational changes or influence payload release, acting as a pH-sensitive trigger.[][21]
-
Structural Rigidity: Unlike flexible polyethylene glycol (PEG) chains, the piperazine ring provides a semi-rigid scaffold.[][17] This rigidity can help control the spatial orientation between the antibody and the payload, potentially improving metabolic stability and target engagement.[17][22]
-
Synthetic Versatility: The two nitrogen atoms provide versatile synthetic handles for modular linker construction, allowing for the straightforward incorporation of other functional units.[17][23][24]
Head-to-Head Comparison of Linker Technologies
The true value of piperazine-based linkers is best understood by comparing them to established alternatives across key performance metrics.
Piperazine-Maleimide vs. Traditional Maleimide Linkers
Maleimide linkers are widely used for conjugating payloads to cysteine residues on an antibody.[][5][19] However, the thioether bond formed is susceptible to a retro-Michael reaction, leading to premature drug release.[25]
-
Key Differentiator: Solubility and Stability. Incorporating a piperazine motif into a maleimide linker has been shown to dramatically increase the aqueous solubility of the linker-drug complex. In one study, platinum(IV) complexes with piperazine-maleimide linkers displayed solubility up to 370 mM, whereas a PEG4-maleimide equivalent was only marginally soluble.[5][19] While the fundamental stability of the maleimide-thiol bond is not directly altered by the piperazine itself, the improved hydrophilicity can reduce non-specific binding and aggregation, indirectly contributing to a better in vivo profile.[18][]
| Feature | Traditional Maleimide Linker (e.g., MC) | Piperazine-Maleimide Linker | Advantage of Piperazine |
| Conjugation | Thiol-Michael addition to Cysteine | Thiol-Michael addition to Cysteine | No difference |
| Aqueous Solubility | Low, especially with hydrophobic payloads | Significantly Increased[5][19] | Reduced aggregation, improved PK |
| Stability | Susceptible to retro-Michael reaction[25] | Susceptible to retro-Michael reaction | Indirect improvement via better PK |
| Synthetic Complexity | Relatively straightforward | Modular and versatile[17][19] | High versatility |
Piperazine-Based Cleavable Linkers vs. Valine-Citrulline (VC) Linkers
The Valine-Citrulline (VC) dipeptide is the gold standard for protease-cleavable linkers, recognized and cleaved by lysosomal enzymes like Cathepsin B.[][27] These linkers are often used with a self-immolative p-aminobenzyl carbamate (PABC) spacer to release an unmodified payload.[27][28][29]
-
Key Differentiator: Modulating Properties. Piperazine is not a direct replacement for the VC cleavage site but is often incorporated into the broader linker structure to enhance its properties. For instance, a piperazine can be placed between the conjugation site and the VC-PABC cassette. This strategy leverages the proven cleavage mechanism of VC linkers while gaining the hydrophilicity and rigidity benefits of the piperazine moiety.[19] While VC linkers are stable in human plasma, they can be unstable in mouse plasma, complicating preclinical studies.[27][30] Designing the broader linker architecture with components like piperazine can influence enzyme access and overall stability.[31]
Visualizing Piperazine Linker Structure and Function
To better understand the concepts discussed, the following diagrams illustrate the structure, mechanism, and evaluation workflow for piperazine-linked ADCs.
Caption: General structure of an ADC with a piperazine-based cleavable linker.
Caption: Drug release via a protease-cleavable, self-immolative linker system.
Caption: Experimental workflow for the evaluation of novel ADC linkers.
Experimental Protocols for Linker Performance Evaluation
To objectively compare linker performance, a series of standardized assays are required. The causality behind these protocols is to simulate both the systemic circulatory environment and the intracellular conditions of a target cancer cell.
Protocol 1: Plasma Stability Assay
Objective: To determine the stability of the ADC and prevent premature payload release in circulation.
-
Preparation: Dilute the test ADC to a final concentration of 100 µg/mL in fresh human plasma and mouse plasma (to check for species-specific instability).[27][30]
-
Incubation: Incubate the plasma samples at 37°C in a humidified incubator.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 24, 48, 96, and 168 hours). Immediately freeze samples at -80°C to halt degradation.
-
Analysis: Analyze the samples to determine the percentage of intact ADC remaining. This is typically done using Hydrophobic Interaction Chromatography (HIC) or LC-MS to measure the average drug-to-antibody ratio (DAR).[32]
-
Controls: Include a buffer control (ADC in PBS) to assess intrinsic thermal stability and a non-cleavable ADC as a positive control for stability.
-
Interpretation: A successful linker will show minimal loss of payload (i.e., a stable DAR) over the time course, especially in human plasma.[32]
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To measure the potency of the ADC against antigen-positive cancer cells.
-
Cell Plating: Seed a 96-well plate with an antigen-positive cancer cell line (e.g., HER2+ SK-BR-3 cells) at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the test ADC, a relevant isotype control ADC (same linker-drug, different antibody), and free payload.
-
Incubation: Add the diluted compounds to the cells and incubate for 72-96 hours at 37°C.
-
Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or Resazurin assay.
-
Data Analysis: Normalize the viability data to untreated control wells. Plot the dose-response curve and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Interpretation: A potent ADC will have a low nanomolar or picomolar IC50 value on antigen-positive cells, while the isotype control should be significantly less active, confirming target-specific killing.
Protocol 3: Bystander Killing Assay
Objective: To assess the ability of the ADC's released payload to kill neighboring antigen-negative cells.
-
Co-culture Model: Prepare a co-culture of antigen-positive (e.g., HER2+, labeled with GFP) and antigen-negative (e.g., HER2-, labeled with mCherry) cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, 1:10).
-
ADC Treatment: Treat the co-culture with serial dilutions of the test ADC. Use an ADC with a non-cleavable linker as a negative control for the bystander effect.[10]
-
Incubation: Incubate for 96-120 hours.
-
Analysis: Use high-content imaging or flow cytometry to quantify the viable cells of each population (GFP+ and mCherry+) separately.
-
Data Analysis: Plot the viability of the antigen-negative population as a function of ADC concentration.
-
Interpretation: An ADC with a strong bystander effect will show significant killing of the antigen-negative cell population, a critical feature for overcoming tumor heterogeneity.[33]
Conclusion and Future Perspectives
Piperazine-based linkers offer a compelling set of advantages for the next generation of ADCs. Their ability to enhance hydrophilicity, provide structural rigidity, and introduce pH-sensitivity addresses several key limitations of earlier linker technologies.[5][][19] The true strength of the piperazine moiety lies in its modularity; it is not a standalone solution but a powerful building block that can be integrated with proven technologies like maleimide conjugation and VC-PABC cleavage systems to fine-tune the properties of the final conjugate.
Future research will likely focus on more sophisticated piperazine-containing linkers that offer multi-faceted release triggers and even greater control over the ADC's physicochemical properties. As our understanding of the tumor microenvironment deepens, the rational design of linkers using versatile scaffolds like piperazine will be paramount to developing safer and more effective Antibody-Drug Conjugates.
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(PDF) Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. (2018). ResearchGate. [Link]
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A Comparative Analysis of 3-(Piperazin-1-yl)benzoic Acid and Alternative Scaffolds in Drug Discovery
Introduction
The piperazine ring is a ubiquitous and privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its prevalence is attributed to a unique combination of favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic profiles.[2][3] One such versatile building block is 3-(piperazin-1-yl)benzoic acid, a key intermediate in the synthesis of a wide array of bioactive molecules, particularly those targeting neurological disorders.[4][5] This guide provides an in-depth biological evaluation of the this compound scaffold in comparison to other common scaffolds utilized in drug discovery, supported by experimental data and protocols.
The strategic incorporation of the piperazine moiety, as in this compound, can significantly enhance the pharmacological properties of a lead compound. The two nitrogen atoms of the piperazine ring are typically protonated at physiological pH, which can improve aqueous solubility and bioavailability.[1][6] Furthermore, the piperazine ring can act as a rigid linker to orient pharmacophoric groups for optimal interaction with their biological targets or serve as a pharmacophore itself.[7]
This guide will explore the structure-activity relationships of piperazine-containing compounds derived from this compound, compare their performance with alternative scaffolds, and provide detailed experimental methodologies for their biological evaluation.
Comparative Analysis of Scaffolds
The selection of a central scaffold is a critical decision in drug design, profoundly influencing a molecule's biological activity and pharmacokinetic profile. Here, we compare the this compound scaffold, representing the broader class of piperazine-containing compounds, with common alternative scaffolds.
Physicochemical and Pharmacokinetic Properties
The piperazine moiety in this compound imparts distinct advantages in terms of absorption, distribution, metabolism, and excretion (ADME) properties.[8] The basicity of the piperazine ring (with two pKa values) allows for the formation of stable salts, enhancing solubility and facilitating formulation.[1]
| Property | This compound Scaffold | Alternative Scaffolds (e.g., Morpholine, Piperidine) | Rationale and Implications |
| Aqueous Solubility | Generally high | Variable, often lower than piperazine | The polar nature of the two nitrogen atoms in piperazine enhances water solubility, which is often a prerequisite for good oral bioavailability.[8][9] |
| Basicity (pKa) | Diprotic, with two pKa values | Monoprotic for piperidine; morpholine is less basic | The dual basicity of piperazine allows for fine-tuning of salt forms and can influence interactions with biological targets.[1] |
| Metabolic Stability | Can be susceptible to N-dealkylation | Varies depending on the scaffold and substituents | The metabolic fate of piperazine-containing compounds is a key consideration, with N-dealkylation being a common metabolic pathway.[10] |
| Hydrogen Bonding | Two hydrogen bond acceptors (N atoms) and potential for donors (if N-unsubstituted) | One hydrogen bond acceptor in piperidine; one in morpholine (oxygen) | The hydrogen bonding capacity of piperazine contributes to its ability to interact with a wide range of biological targets.[8][9] |
| Structural Rigidity | Adopts a stable chair conformation | Chair conformation for piperidine; chair for morpholine | The defined conformation of the piperazine ring can help to pre-organize appended functional groups for optimal target binding.[7][8] |
Biological Activity and Therapeutic Applications
Derivatives of this compound have been explored for a multitude of therapeutic applications, reflecting the versatility of the piperazine scaffold. The ability to easily modify the piperazine nitrogens allows for the generation of large compound libraries for screening against various biological targets.[2]
| Therapeutic Area | This compound Derivatives | Examples of Alternative Scaffolds | Key Mechanistic Insights |
| Oncology | Kinase inhibitors, anti-proliferative agents.[2][11] | Pyrrolidines, indazoles | The piperazine ring can act as a linker to position pharmacophores in the ATP-binding pocket of kinases or interact with other key residues.[1] |
| Central Nervous System (CNS) | Antipsychotics, antidepressants, anxiolytics.[1][4] | Azepanes, bridged bicyclic amines | The piperazine scaffold is a common feature in many CNS drugs that modulate neurotransmitter receptors like serotonin and dopamine.[1] |
| Infectious Diseases | Antibacterial, antifungal, antiviral agents.[2][12][13] | Thiazoles, triazoles | The polar nature of the piperazine ring can facilitate entry into microbial cells, and its structural features can be optimized for potent antimicrobial activity. |
| Enzyme Inhibition | Tyrosinase inhibitors, urease inhibitors.[14][15][16] | Benzimidazoles, benzothiazoles | The piperazine moiety can be tailored to fit into the active site of enzymes, leading to potent and selective inhibition. |
Experimental Protocols for Biological Evaluation
The biological evaluation of compounds derived from this compound and other scaffolds involves a cascade of in vitro and in vivo assays. Below are detailed protocols for key experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17] It is widely used to determine the cytotoxic potential of novel compounds.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., derivatives of this compound) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[17]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Simplified diagram of the dopamine D2 receptor signaling pathway and the inhibitory action of a piperazine-based antagonist.
Conclusion
The this compound scaffold is a valuable starting point for the development of a diverse range of biologically active compounds. The inherent properties of the piperazine ring contribute favorably to the pharmacokinetic and pharmacodynamic profiles of drug candidates. While alternative scaffolds offer different structural and physicochemical properties, the ease of synthesis and the extensive history of successful drugs make the piperazine moiety a continued focus of medicinal chemistry efforts. The biological evaluation of these compounds, through a systematic application of in vitro and in vivo assays, is crucial for identifying promising new therapeutic agents.
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A Comparative Guide to the In Vitro Stability Assessment of 3-(Piperazin-1-YL)benzoic Acid Conjugates
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is a cornerstone of a successful drug discovery program. This guide provides an in-depth technical comparison of key in vitro stability assays, with a specific focus on conjugates incorporating the 3-(piperazin-1-YL)benzoic acid moiety. This versatile linker is increasingly utilized in the synthesis of novel therapeutics due to its favorable physicochemical properties.[1] However, the piperazine ring, a common structural motif in medicinal chemistry, is also a known site of metabolic activity.[2][3] A thorough in vitro stability assessment is therefore critical to predict in vivo pharmacokinetic behavior, identify potential metabolic liabilities, and guide lead optimization.
This guide moves beyond a simple recitation of protocols. It is designed to provide you with the scientific rationale behind experimental choices, offer field-proven insights into potential challenges, and equip you with the knowledge to design and interpret in vitro stability studies with confidence.
The Central Role of In Vitro Stability in Drug Discovery
The journey of a drug candidate from the bench to the clinic is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic properties.[4] In vitro stability assays serve as an early-warning system, providing critical data on a compound's susceptibility to metabolic breakdown.[4][5] By simulating the metabolic environments of key biological matrices like blood and the liver, these assays allow for the ranking of compounds, the elucidation of metabolic pathways, and the prediction of in vivo clearance.[5][6]
For conjugates containing the this compound linker, the primary metabolic concerns often revolve around the piperazine and benzoic acid moieties. The piperazine ring is susceptible to oxidation, N-dealkylation, and ring opening, primarily mediated by cytochrome P450 (CYP) enzymes.[2][3] The benzoic acid portion may undergo conjugation reactions. Understanding the interplay of these potential metabolic pathways is key to interpreting stability data for this class of compounds.
A Comparative Overview of Key In Vitro Stability Assays
The choice of an in vitro stability assay is dictated by the specific questions being asked and the stage of the drug discovery program. Here, we compare the three most common assays—plasma stability, microsomal stability, and hepatocyte stability—and introduce the liver S9 fraction assay as a valuable alternative.
| Assay | Biological System | Primary Metabolic Pathways Assessed | Key Advantages | Key Limitations |
| Plasma Stability | Plasma from various species | Hydrolysis by esterases and other plasma enzymes | Simple, cost-effective, good for assessing prodrug activation and stability in circulation.[7] | Lacks Phase I and II metabolic enzymes found in the liver. |
| Microsomal Stability | Liver microsomes (endoplasmic reticulum fraction) | Phase I metabolism (e.g., oxidation, reduction, hydrolysis) by CYPs and FMOs.[8] | High-throughput, cost-effective, good for initial screening of CYP-mediated metabolism.[8] | Lacks Phase II enzymes, cytosolic enzymes, and transporters.[9] |
| Hepatocyte Stability | Intact, viable liver cells | Comprehensive Phase I and II metabolism, including transport processes.[9][10] | "Gold standard" for in vitro metabolism, provides a more complete picture of hepatic clearance.[9][10] | More expensive, lower throughput, greater experimental variability.[9] |
| Liver S9 Stability | Supernatant fraction of liver homogenate | Both Phase I and Phase II metabolism.[8] | A good compromise between microsomes and hepatocytes, includes both microsomal and cytosolic enzymes.[8] | Lacks the cellular context and transport mechanisms of intact hepatocytes. |
Experimental Protocols and Methodologies
A robust and reproducible experimental design is paramount for generating high-quality in vitro stability data. The following sections provide detailed, step-by-step protocols for the key assays, along with insights into critical parameters and potential pitfalls.
Workflow for In Vitro Stability Assessment
Caption: A generalized workflow for in vitro stability assays.
Plasma Stability Assay
Objective: To assess the stability of a this compound conjugate to enzymatic hydrolysis in plasma.
Methodology:
-
Prepare the Test Compound: Prepare a stock solution of the conjugate in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add a small volume of the stock solution to pre-warmed plasma (human, rat, mouse, etc.) to achieve the desired final concentration. Include a control incubation in buffer to assess chemical stability.
-
Time Points: Incubate the samples at 37°C and collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to precipitate plasma proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Causality and Insights:
-
Choice of Anticoagulant: The choice of anticoagulant (e.g., heparin, EDTA) in the plasma can influence the activity of certain enzymes. Consistency is key.
-
Prodrugs: This assay is particularly useful for evaluating the conversion of ester or amide prodrugs to their active form.[11]
-
Potential Pitfalls: Poor recovery of the compound due to non-specific binding to plasma proteins can be a challenge. It's crucial to optimize the extraction procedure.
Microsomal Stability Assay
Objective: To determine the susceptibility of a this compound conjugate to Phase I metabolism by CYP enzymes.
Methodology:
-
Prepare Reagents: Prepare a buffer solution (e.g., phosphate buffer), a solution of liver microsomes, and a solution of the NADPH-regenerating system.
-
Incubation: In a 96-well plate, combine the buffer, microsomes, and the test compound. Pre-incubate at 37°C.
-
Initiate Reaction: Add the NADPH-regenerating system to start the metabolic reaction. Include a control incubation without NADPH to assess non-CYP mediated degradation.
-
Time Points: Collect samples at various time points by adding a cold quenching solution.
-
Sample Processing and Analysis: Process the samples as described for the plasma stability assay and analyze by LC-MS/MS.
Causality and Insights:
-
NADPH-Dependence: A significant difference in degradation between the +NADPH and -NADPH conditions indicates CYP-mediated metabolism.
-
Species Differences: Using microsomes from different species (e.g., human, rat, mouse) can reveal species-specific metabolic pathways.[4]
-
Potential Pitfalls: Microsomes can be subject to batch-to-batch variability. It is important to use a consistent source and lot of microsomes for comparative studies.
Hepatocyte Stability Assay
Objective: To assess the overall metabolic stability of a this compound conjugate in a more physiologically relevant system that includes both Phase I and Phase II enzymes, as well as cellular uptake and efflux transporters.[9][10]
Methodology:
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes and determine cell viability and density.
-
Incubation: Incubate a suspension of hepatocytes with the test compound at 37°C in a CO2 incubator.
-
Time Points and Quenching: At designated time points, remove an aliquot of the cell suspension and add it to a cold quenching solution.
-
Sample Processing and Analysis: Process the samples and analyze by LC-MS/MS.
Causality and Insights:
-
Comprehensive Metabolism: This assay provides a more complete picture of hepatic clearance by incorporating both Phase I and Phase II metabolic pathways.[3][9]
-
Transporter Effects: The use of intact cells allows for the assessment of the impact of drug transporters on metabolic stability.[9]
-
Potential Pitfalls: Maintaining high cell viability throughout the experiment is crucial for obtaining reliable data. The assay is also more complex and resource-intensive than microsomal stability assays.[9]
Data Interpretation and Comparative Analysis
The primary output of these assays is the rate of disappearance of the parent compound over time. This is typically used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Example Data Table:
| Compound | Assay | t½ (min) | CLint (μL/min/mg protein or 10^6 cells) |
| Conjugate A (3-piperazin-1-YL-benzoic acid) | Plasma (Human) | >120 | - |
| Microsomes (Human) | 45 | 15.4 | |
| Hepatocytes (Human) | 30 | 23.1 | |
| Alternative Conjugate B | Plasma (Human) | 90 | - |
| Microsomes (Human) | 85 | 8.2 | |
| Hepatocytes (Human) | 70 | 9.9 |
Interpretation:
In this hypothetical example, Conjugate A shows high stability in plasma but is metabolized more rapidly in microsomes and hepatocytes, suggesting that it is a substrate for hepatic enzymes. The shorter half-life in hepatocytes compared to microsomes may indicate the involvement of Phase II metabolism or active uptake into the cells. Conjugate B demonstrates greater overall stability across all three systems.
Visualizing Metabolic Pathways
Caption: Potential metabolic pathways for a this compound conjugate.
Conclusion and Future Perspectives
The in vitro stability assessment of this compound conjugates is a critical step in the drug discovery process. A well-designed and executed panel of assays, including plasma, microsomal, and hepatocyte stability, can provide invaluable data to guide medicinal chemistry efforts and select candidates with the highest probability of in vivo success. As our understanding of drug metabolism and the tools to investigate it continue to evolve, more advanced in vitro models, such as 3D cell cultures and organ-on-a-chip systems, hold the promise of even greater predictive power. By integrating data from these various in vitro systems, researchers can build a comprehensive picture of a compound's metabolic profile and make more informed decisions on the path to developing safe and effective medicines.
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A Comparative Guide to the Synthetic Routes of 3-(Piperazin-1-yl)benzoic Acid
Introduction
3-(Piperazin-1-yl)benzoic acid is a versatile bifunctional molecule widely utilized as a key building block in medicinal chemistry and materials science. Its structure, incorporating a carboxylic acid group and a piperazine moiety, makes it a valuable intermediate for the synthesis of a diverse range of compounds, including active pharmaceutical ingredients (APIs). The strategic placement of the piperazine ring at the meta-position of the benzoic acid core allows for the modulation of physicochemical properties such as solubility and basicity, which are critical in drug design. This guide provides a comparative analysis of the two most prominent synthetic strategies for accessing this important compound: the Palladium-Catalyzed Buchwald-Hartwig Amination and the classical Nucleophilic Aromatic Substitution (SNAr). This analysis is designed to assist researchers and process chemists in selecting the most suitable method based on factors such as yield, scalability, cost, and experimental simplicity.
Overview of Primary Synthetic Strategies
The synthesis of this compound primarily involves the formation of a carbon-nitrogen (C-N) bond between a benzoic acid derivative and a piperazine ring. The two dominant methodologies to achieve this are mechanistically distinct, each offering a unique set of advantages and challenges.
-
Route I: Palladium-Catalyzed Buchwald-Hartwig Amination: A modern cross-coupling reaction that utilizes a palladium catalyst to couple an aryl halide (e.g., 3-bromobenzoic acid) with piperazine. This method is renowned for its broad substrate scope and high efficiency.[1]
-
Route II: Nucleophilic Aromatic Substitution (SNAr): A traditional method that relies on the reaction of an electron-deficient aryl halide (e.g., 3-fluorobenzoic acid) with a nucleophile (piperazine), typically under thermal conditions.
This guide will now delve into the specifics of each route, providing mechanistic insights, detailed experimental protocols, and a direct comparison of their performance.
Route I: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines over the past two decades.[1] It provides a powerful and general method for C-N bond formation, overcoming many limitations of older techniques.
Mechanistic Rationale & Experimental Causality
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key to a successful transformation lies in the careful selection of the catalyst components:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used. These are pre-catalysts that are reduced in situ to the active Pd(0) species.
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) are highly effective. They stabilize the palladium center, promote the crucial reductive elimination step that forms the C-N bond, and prevent catalyst decomposition.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the piperazine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are standard choices.[2]
-
Starting Material: 3-Bromobenzoic acid is an ideal starting material. The C-Br bond is sufficiently reactive for oxidative addition to the Pd(0) center, a key step in the catalytic cycle.[3]
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Experimental Protocol
The following protocol is a representative example adapted from established procedures for Buchwald-Hartwig amination.[2][4][5]
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromobenzoic acid (1.0 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).
-
Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), piperazine (1.5 eq), and anhydrous dioxane or toluene.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with water. Acidify the aqueous layer to a pH of ~6 with 1M HCl. The product will precipitate.
-
Purification: Collect the solid by filtration, wash with water and a small amount of cold diethyl ether, and dry under vacuum to afford this compound.
Route II: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for forming C-N bonds on activated aromatic rings. Unlike the palladium-catalyzed route, it is a metal-free process, which can be advantageous for pharmaceutical applications where residual heavy metals are a concern.
Mechanistic Rationale & Experimental Causality
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. For this pathway to be effective, certain conditions must be met:
-
Activating Group: The aromatic ring must be rendered electron-deficient by the presence of electron-withdrawing groups (EWGs). While the carboxylic acid group is a deactivating group towards electrophilic substitution, it is weakly activating for nucleophilic substitution, particularly from the meta position.
-
Leaving Group: A good leaving group is essential. The reactivity order for halogens in SNAr is F >> Cl > Br > I. Therefore, 3-fluorobenzoic acid is the preferred starting material for this route.[6] The high electronegativity of fluorine polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex.
-
Reaction Conditions: The reaction typically requires elevated temperatures (often >100 °C) to overcome the activation energy barrier for the initial nucleophilic attack.[7] Using a polar aprotic solvent like DMSO or DMF can help to solvate the charged intermediate and accelerate the reaction.[8] An excess of piperazine is often used to act as both the nucleophile and the base to neutralize the HF generated.
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Detailed Experimental Protocol
The following protocol is a representative example based on general SNAr procedures.[9][10]
-
Reaction Setup: In a sealed pressure vessel, combine 3-fluorobenzoic acid (1.0 eq) and piperazine (4.0-5.0 eq).
-
Solvent: Add a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Alternatively, the reaction can be run neat using excess molten piperazine.
-
Reaction: Heat the mixture to 120-150 °C with vigorous stirring for 18-36 hours. The reaction progress should be monitored by LC-MS.
-
Work-up: After cooling, pour the reaction mixture into a large volume of water.
-
Purification: Adjust the pH of the aqueous solution to ~6 with concentrated HCl. The product will precipitate. Collect the solid by filtration, wash thoroughly with water to remove excess piperazine hydrochloride, and dry under vacuum.
Comparative Analysis
The choice between Buchwald-Hartwig amination and SNAr depends heavily on the specific requirements of the synthesis, such as scale, cost constraints, and available equipment.
| Feature | Route I: Buchwald-Hartwig Amination | Route II: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 3-Bromobenzoic Acid | 3-Fluorobenzoic Acid |
| Reactivity Principle | Pd-catalyzed C-N cross-coupling | Addition-Elimination via Meisenheimer complex |
| Reaction Conditions | Milder (80-110 °C), inert atmosphere required | Harsher (120-150 °C), often requires pressure vessel |
| Catalyst | Palladium precursor and phosphine ligand required | Catalyst-free |
| Typical Yield | Generally high (often >85%) | Moderate to high (can be >75%, but often lower) |
| Cost | Higher due to palladium catalyst and ligand | Lower, as no expensive metal catalyst is needed |
| Scalability | Readily scalable, but catalyst cost is a factor | Highly scalable, simple setup |
| Purity Concerns | Potential for palladium contamination in the final product | Generally free of metal contaminants |
| Substrate Scope | Very broad | More limited; requires activated aryl halide |
| Green Chemistry | Use of toxic/expensive metals and ligands | Avoids transition metals; often uses high-boiling solvents |
Conclusion and Recommendations
Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution provide viable pathways to this compound.
The Buchwald-Hartwig amination is recommended for:
-
Laboratory-scale synthesis where high yields and reaction reliability are prioritized over cost.
-
Situations where milder reaction conditions are necessary to accommodate other sensitive functional groups.
Nucleophilic Aromatic Substitution (SNAr) is the preferred method for:
-
Large-scale industrial production where cost-effectiveness and process simplicity are paramount.[11]
-
Applications where the final product must be completely free of transition metal impurities.
Ultimately, the optimal synthetic route is a strategic decision. For rapid discovery chemistry, the reliability of the Buchwald-Hartwig reaction is often decisive. For process development and manufacturing, the economic and operational simplicity of the SNAr approach makes it a highly attractive and industrially proven alternative.
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A Comparative Guide to the Validation of Analytical Methods for Quantifying 3-(Piperazin-1-YL)benzoic Acid
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(Piperazin-1-YL)benzoic acid, a versatile building block in the synthesis of numerous therapeutic agents, is no exception.[1] Its quantification demands robust analytical methods that are not only sensitive and specific but also rigorously validated to ensure data integrity and regulatory compliance. This guide provides a comparative analysis of two predominant analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The discussion is grounded in the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5]
The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] A validated method provides a high degree of assurance that it will consistently produce a result meeting its predetermined specifications and quality attributes.[6] The core validation characteristics, as outlined in the ICH Q2(R1) guidelines, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[3][5][7] These parameters ensure the reliability, quality, and consistency of analytical data.[8]
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. For a molecule like this compound, both HPLC-UV and LC-MS present viable quantification strategies, each with its distinct advantages and considerations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its simplicity, speed, and stability.[9] For compounds with a UV-absorbing chromophore, such as the benzoic acid moiety in our target molecule, UV detection offers a straightforward and cost-effective means of quantification.
A reversed-phase HPLC method would be the most suitable approach for separating this compound from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[9]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for its versatility and robustness.
-
Mobile Phase: A gradient elution with an acidic mobile phase is often employed to ensure the ionization of acidic analytes is suppressed, leading to better retention and peak shape.[9] A typical mobile phase could consist of:
-
Solvent A: 0.1% Phosphoric acid in water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detection at the absorption maximum of this compound. Based on the benzoic acid structure, a wavelength of approximately 230 nm would be a suitable starting point.[10][11]
-
Injection Volume: 10 µL
The validation of this HPLC-UV method would involve a systematic evaluation of the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] This is typically demonstrated by comparing the chromatograms of the analyte standard, a placebo (if in a formulation), and a spiked sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[8] This is determined by analyzing a series of dilutions of the standard solution and plotting the peak area against concentration. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][6]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[8] It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovery is calculated.[12]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.[8]
Workflow for HPLC-UV Method Validation
Caption: A flowchart illustrating the key stages of an HPLC-UV method validation process.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers significantly higher selectivity and sensitivity compared to HPLC-UV, making it an invaluable tool, particularly for the analysis of complex samples or when very low levels of the analyte need to be quantified.[13]
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF).[14]
-
Column: A C18 reversed-phase column with smaller particle sizes (e.g., 1.7 µm) is often used in UHPLC for faster and more efficient separations.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Ionization: Positive Electrospray Ionization (ESI+) would be suitable for the piperazine moiety, which is basic and readily protonated.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode on a QqQ instrument for quantitative analysis. This involves monitoring a specific precursor ion to product ion transition, which provides excellent selectivity and sensitivity.
The validation parameters for an LC-MS method are similar to those for HPLC-UV, but with some additional considerations:
-
Specificity/Selectivity: In LC-MS, specificity is greatly enhanced by the mass analyzer. The use of MRM significantly reduces the likelihood of interference from other compounds.[15]
-
Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the analyte, leading to inaccurate quantification. This needs to be evaluated during method validation, often by comparing the response of the analyte in the neat solution versus the sample matrix.
-
Carryover: The potential for the analyte to be carried over from one injection to the next should be assessed, especially for highly sensitive assays.
Workflow for LC-MS Method Validation
Caption: A flowchart detailing the key stages in the validation of an LC-MS method.
Comparative Summary of Performance Characteristics
| Validation Parameter | HPLC-UV | LC-MS | Rationale & Insights |
| Specificity | Good | Excellent | LC-MS, particularly with MRM, offers superior specificity by discriminating based on mass-to-charge ratio in addition to retention time.[15] |
| Sensitivity (LOD/LOQ) | Moderate (ng/mL range) | High (pg/mL range) | LC-MS is inherently more sensitive, making it suitable for trace-level analysis. |
| Linearity (r²) | Typically ≥ 0.999 | Typically ≥ 0.995 | Both techniques can achieve excellent linearity over a defined range. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods can provide high accuracy, although LC-MS may be more susceptible to matrix effects if not properly addressed. |
| Precision (%RSD) | ≤ 2% | ≤ 5% | Both techniques can achieve excellent precision. |
| Cost & Complexity | Lower cost, less complex | Higher cost, more complex | HPLC-UV systems are more widely available and require less specialized expertise to operate and maintain. |
| Robustness | High | Moderate to High | HPLC-UV methods are generally considered very robust. LC-MS methods can be sensitive to matrix effects and ion source cleanliness. |
Conclusion: Selecting the Appropriate Method
The choice between HPLC-UV and LC-MS for the quantification of this compound will ultimately depend on the specific requirements of the analysis.
-
HPLC-UV is a reliable, robust, and cost-effective choice for routine quality control applications where the concentration of the analyte is relatively high and the sample matrix is simple.
-
LC-MS is the preferred method when high sensitivity is required, such as in pharmacokinetic studies, impurity profiling, or when dealing with complex sample matrices. Its exceptional selectivity provides a higher degree of confidence in the identification and quantification of the analyte.
Regardless of the chosen technique, a thorough and well-documented validation process is non-negotiable. It is the foundation upon which the reliability of the analytical data rests, ensuring the quality, safety, and efficacy of the final pharmaceutical product.
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A Senior Application Scientist's Guide to Comparing the Pharmacokinetic Properties of Piperazine Linkers
Introduction: The Piperazine Linker as a Central Modulator of Drug Disposition
In modern drug development, particularly in the design of complex modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is far from a passive spacer. It is a critical determinant of the compound's overall pharmacokinetic (PK) and pharmacodynamic (PD) profile. Among the heterocyclic scaffolds frequently employed, piperazine stands out as a "privileged" structure.[1] Its prevalence stems from a unique combination of features: two basic nitrogen atoms that can be functionalized, a semi-rigid conformation, and the ability to significantly enhance aqueous solubility.[2][3]
This guide provides an in-depth comparison of different piperazine linker strategies, moving beyond a simple catalog of options. As a senior application scientist, my objective is to illuminate the causal relationships between a linker's chemical structure and its resulting pharmacokinetic behavior. We will explore how subtle modifications to the piperazine core can profoundly impact a drug's absorption, distribution, metabolism, and excretion (ADME), supported by experimental data and actionable protocols for validation.
Pillar 1: The Physicochemical Foundation of Piperazine Linkers in Pharmacokinetics
The decision to incorporate a piperazine linker is fundamentally rooted in its ability to modulate key physicochemical properties that govern a drug's journey through the body.
Solubility and Basicity (pKa)
A primary challenge with large, complex molecules like PROTACs is poor aqueous solubility. The piperazine moiety, with its two nitrogen atoms, can be protonated at physiological pH, significantly increasing the polarity and solubility of the parent molecule.[3][4] However, the degree of protonation is highly sensitive to the linker's chemical environment. The basicity (pKa) of the piperazine nitrogens is strongly influenced by nearby functional groups.[5][6] For instance, attaching an electron-withdrawing group like an amide carbonyl directly to a piperazine nitrogen can lower its pKa, reducing the extent of protonation at physiological pH and thus diminishing the intended solubility benefit.[7]
Conformational Rigidity
Compared to flexible aliphatic or PEG chains, the six-membered ring of piperazine introduces conformational constraint.[5] This rigidity can be advantageous in several ways:
-
Pre-organizing for Target Binding: In PROTACs, a rigid linker can reduce the entropic penalty of forming the ternary complex (Target Protein-PROTAC-E3 Ligase), potentially improving potency.[4]
-
Improving Metabolic Stability: By limiting the number of available conformations, a rigid structure can make the molecule a poorer substrate for metabolic enzymes. Clinical candidates like ARV-110 and ARV-471 successfully incorporated rigid linkers containing piperidine and piperazine moieties to improve metabolic stability and potency.[4]
Lipophilicity
The choice between a piperazine and its single-nitrogen counterpart, piperidine, often involves a trade-off between hydrophilicity and lipophilicity. The second nitrogen atom in piperazine generally leads to higher aqueous solubility and can facilitate renal clearance.[8] Conversely, piperidine derivatives are typically more lipophilic, which may enhance membrane permeability and oral absorption but can also introduce liabilities like phospholipidosis.[8]
Pillar 2: A Comparative Analysis of Piperazine Linker Strategies
The true power of the piperazine scaffold lies in its tunability. By modifying its structure, researchers can rationally design linkers with desired PK profiles.
Category 1: N-Substitution
The nitrogen atoms of the piperazine ring are primary sites for metabolic attack, often via N-dealkylation mediated by cytochrome P450 (CYP) enzymes.[6][9] Strategically substituting these positions is a key method for enhancing metabolic stability.
-
Unsubstituted vs. N-Alkyl Piperazines: Modification of the piperazine nitrogen atoms with alkyl groups can modulate pharmacokinetic properties like lipophilicity and metabolic stability.[1] For example, in a series of CXCR4 antagonists, replacing a butylamine side chain with an N-propyl piperazine moiety (compound 16 ) not only retained potency but also improved metabolic stability in human, rat, and mouse liver microsomes while reducing CYP2D6 activity.[10] Further substitution of the second nitrogen with an ethyl group (compound 44 ) maintained good metabolic stability and dramatically improved membrane permeability in a PAMPA assay.[10]
-
Impact of Adjacent Moieties on N-Dealkylation: Linking a piperazine ring via an amide bond can be a strategy to improve metabolic stability by preventing N-dealkylation reactions.[5][7] The electron-withdrawing nature of the carbonyl group makes the adjacent nitrogen less susceptible to oxidation.
Category 2: Ring Conformation
-
Flexible vs. Constrained Piperazine Analogues: While the piperazine ring itself is semi-rigid, it still possesses conformational flexibility (e.g., chair-boat interconversion). Introducing further constraints, such as incorporating the piperazine into a spirocyclic or bicyclic system, can "lock" it into a conformation that is not recognized by metabolic enzymes. In one study, replacing a standard piperazine with a strained diazaspiro[3.3]heptane system, in combination with other modifications, led to a dramatic increase in microsomal half-life from ~3 minutes to over 100 minutes.[11] While this modification significantly improves stability, it's crucial to ensure that the highly rigid structure does not prevent the formation of a productive binding conformation, for instance, in a PROTAC ternary complex.
Category 3: Influence of Adjacent Moieties
-
Electron-Withdrawing Groups (e.g., Amides): As discussed, the proximity of electron-withdrawing groups is a critical factor. A study on piperazine-containing PROTACs demonstrated that a carbonyl moiety (e.g., in an amide bond) has a detrimental effect on the pKa of the piperazine nitrogen.[5] However, this effect can be mitigated by separating the carbonyl and the nitrogen by four or more methylene units, thereby restoring the basicity and solubilizing potential of the piperazine.[5] This highlights a crucial design principle: the entire linker chemistry, not just the piperazine ring itself, must be considered.
Pillar 3: Experimental Validation - Protocols and Data Interpretation
Objective comparison requires robust, reproducible experimental data. Below are standardized protocols for key assays used to evaluate linker pharmacokinetics.
In Vitro Metabolic Stability Assessment: Liver Microsomal Assay
This assay is the workhorse for early-stage assessment of metabolic stability. It measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes (like CYPs) present in liver microsomes.[12][13]
-
Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a microsomal stock solution in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[13][14]
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 100 µM in acetonitrile/water).
-
Prepare the NADPH regenerating system (cofactor solution) containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system ensures a constant supply of the necessary cofactor for CYP enzyme activity.
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of the microsomal stock solution and buffer to 37°C for 5-10 minutes.
-
To initiate the reaction, add the test compound to the microsomal mixture, followed immediately by the pre-warmed cofactor solution. The final test compound concentration is typically 1 µM.[13][15]
-
Include control wells: one without the NADPH cofactor (to assess non-CYP-mediated degradation or chemical instability) and one with a known control compound of low, medium, or high clearance (to validate the assay).[15]
-
-
Time Points & Termination:
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding a cold stop solution (e.g., acetonitrile containing an internal standard).[15][16] The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
The concentration of the test compound remaining is plotted against time on a semi-logarithmic scale. The slope of the line is used to calculate the half-life (t½) and the intrinsic clearance (CLint), which represents the volume of drug metabolized per unit time per milligram of microsomal protein.[16] A longer half-life and lower intrinsic clearance indicate greater metabolic stability.
In Vivo Pharmacokinetic Evaluation in Rodents
Following promising in vitro data, an in vivo PK study is essential to understand how the linker behaves in a whole organism. This protocol describes a typical study in rats.[17][18]
-
Animal Preparation & Dosing:
-
Use adult male Sprague-Dawley rats (or similar strain), cannulated (e.g., jugular vein) for serial blood sampling. Allow animals to acclimate.
-
Fast animals overnight prior to dosing but allow free access to water.
-
For intravenous (IV) administration, formulate the test compound in a suitable vehicle (e.g., saline with a co-solvent) and administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein. The IV group provides data on clearance and volume of distribution.
-
For oral (PO) administration, formulate the compound in an appropriate vehicle (e.g., 0.5% HPMC) and administer via oral gavage. The PO group is needed to determine oral bioavailability.
-
-
Blood Sampling:
-
Collect serial blood samples (~100-200 µL) from the jugular vein cannula at predetermined time points.[17]
-
Typical IV time points: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.[18]
-
Typical PO time points: 15, 30 min, and 1, 2, 4, 8, 24 hours.[18]
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.
-
-
Plasma Preparation & Analysis:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Harvest the plasma supernatant and store at -80°C until analysis.
-
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key parameters include:
-
Clearance (CL): The rate at which the drug is eliminated from the body.[19]
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes.[19]
-
Half-life (t½): The time required for the drug concentration to decrease by half.[19]
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Oral Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
A successful linker modification will typically result in reduced clearance, a longer half-life, and potentially improved oral bioavailability.
Data Summary: Structure-Pharmacokinetic Relationships
The following tables synthesize data from the literature to illustrate the principles discussed.
Table 1: Comparative Microsomal Stability of Piperazine Derivatives
This table showcases how structural modifications can dramatically improve metabolic stability, as measured by in vitro half-life in liver microsomes (HLM).
| Compound Class | Key Structural Feature | Modification Strategy | HLM t½ (min) | Reference |
| Piperazin-1-ylpyridazine | Unmodified Piperazine | - | ~3 | [11] |
| Piperazin-1-ylpyridazine | Diaza[3.3]heptane | Constrained Analogue | >100 | [11] |
| CXCR4 Antagonist | Butylamine Side Chain | - | (Baseline) | [10] |
| CXCR4 Antagonist | N-propyl piperazine | Replacement of Amine | Improved Stability | [10] |
| Anti-cancer Drug | Piperazine with 2 EWGs* | Electronic Deactivation | No reactive metabolites | [20] |
*EWG: Electron-Withdrawing Group (in this case, two carbonyl groups attached to the piperazine nitrogens in Olaparib)
Table 2: Physicochemical Properties of Piperazine vs. Piperidine Scaffolds
This table provides a head-to-head comparison of the core physicochemical properties that influence the ADME profile.
| Property | Piperazine | Piperidine | Pharmacokinetic Implication | Reference |
| Structure | 1,4-Diazacyclohexane | Azacyclohexane | Two sites for metabolism/functionalization vs. one. | [8] |
| Basicity (pKa) | pKa1 ~9.7, pKa2 ~5.4 | ~11.2 | Piperazine can be mono- or di-protonated, offering tunable solubility. Piperidine is more strongly basic. | [8] |
| Lipophilicity (clogP) | Lower (more hydrophilic) | Higher (more lipophilic) | Piperazine aids aqueous solubility and renal clearance. Piperidine may improve membrane permeability. | [8] |
| Metabolic Sites | Two N-atoms, four α-carbons | One N-atom, two α-carbons | More potential sites for CYP-mediated oxidation in piperazine. | [8] |
Conclusion: A Decision-Making Framework for Piperazine Linker Selection
The selection and optimization of a piperazine linker is a multi-parameter problem that requires balancing competing properties. There is no single "best" linker; the optimal choice is context-dependent, dictated by the drug modality, therapeutic target, and desired PK profile.
By understanding the fundamental principles connecting structure to function and employing rigorous experimental validation, researchers can rationally engineer piperazine linkers to achieve the desired pharmacokinetic outcomes, ultimately leading to safer and more effective medicines.
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Berdini, V., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(9), 1799-1804. Available at: [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available at: [Link]
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Javed, I., et al. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
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In Vitro Drug Metabolism. (n.d.). Microsomal Stability Assay. Available at: [Link]
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Berdini, V., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. ResearchGate. Available at: [Link]
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Fricker, S. P., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4096-4113. Available at: [Link]
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Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 21968-21977. Available at: [Link]
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Doss, G. A., et al. (2005). Metabolic activation of a 1,3-disubstituted piperazine derivative: evidence for a novel ring contraction to an imidazoline. Chemical Research in Toxicology, 18(11), 1667-1675. Available at: [Link]
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Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Available at: [Link]
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Falser, C., et al. (2022). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega, 7(4), 3569-3580. Available at: [Link]
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Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate. Available at: [Link]
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Bolles, A. K., et al. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. ResearchGate. Available at: [Link]
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Cyprotex. (n.d.). Microsomal Stability. Available at: [Link]
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Prieto, M. J., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(6), 1346-1356. Available at: [Link]
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Sharma, R., et al. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]
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Zeidan, M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Archives of Toxicology, 97(3), 895-905. Available at: [Link]
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Wang, J., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(13), e1167. Available at: [Link]
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Wójcikowski, J., et al. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-475. Available at: [Link]
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Lee, H., et al. (2021). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 13(10), 1599. Available at: [Link]
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The Pivotal Role of the Linker in In Vivo PROTAC Efficacy: A Comparative Guide to 3-(Piperazin-1-YL)benzoic Acid and Alternative Moieties
Introduction: Beyond the Warhead and E3 Ligand
In the rapidly evolving landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1] These heterobifunctional molecules offer the unprecedented ability to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[2] A PROTAC's architecture is tripartite, consisting of a "warhead" that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[3] While the warhead and E3 ligase ligand dictate the "what" and "how" of degradation, the linker is the crucial, and often underappreciated, component that governs the in vivo success of the entire molecule.[2][3] Its composition, length, and rigidity are not merely passive spacers but are critical determinants of a PROTAC's efficacy, selectivity, and, most importantly, its pharmacokinetic and pharmacodynamic (PK/PD) properties.[2]
This guide provides an in-depth comparison of PROTACs featuring the rigid 3-(Piperazin-1-YL)benzoic acid linker motif against those with more conventional flexible linkers, such as polyethylene glycol (PEG) and alkyl chains. We will delve into the causal relationships behind linker choice and in vivo performance, supported by illustrative experimental data and detailed, field-proven protocols to empower researchers in the rational design of next-generation protein degraders.
The Great Divide: Flexible vs. Rigid Linkers
The choice between a flexible or rigid linker is a critical juncture in PROTAC design, with profound implications for the molecule's therapeutic potential.[4]
Flexible Linkers (e.g., PEG, Alkyl Chains)
Historically, flexible linkers have been the mainstay of initial PROTAC design, largely due to their synthetic accessibility and the conformational freedom they afford.[4][5] This flexibility allows the PROTAC to more readily adopt a conformation that supports the formation of a productive ternary complex between the target protein and the E3 ligase.[4]
-
Advantages :
-
Synthetic Tractability : PEG and alkyl chains are readily available and their incorporation into PROTACs is synthetically straightforward.[6]
-
Enhanced Solubility (PEG) : The hydrophilic nature of PEG linkers can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds.[5][6]
-
Conformational Adaptability : Flexibility can be advantageous in early-stage discovery, as it increases the probability of achieving a productive ternary complex geometry without extensive structural information.[4]
-
-
Disadvantages :
-
Entropic Penalty : The high degree of conformational freedom can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[7]
-
Metabolic Instability : Both PEG and alkyl chains can be susceptible to oxidative metabolism in vivo, leading to rapid clearance and reduced exposure.[5][6]
-
Poor Physicochemical Properties : Long, flexible linkers can contribute to a high number of rotatable bonds and increased lipophilicity (especially for alkyl chains), which can negatively impact cell permeability and oral bioavailability.[5]
-
Rigid Linkers: The Case for this compound
To overcome the limitations of flexible linkers, there is a growing trend towards the incorporation of rigid structural motifs, such as piperazine rings.[1][3] The this compound moiety, in particular, offers a compelling set of advantages for optimizing in vivo performance.
-
Advantages :
-
Conformational Pre-organization : The rigid structure reduces the number of available conformations, which can pre-organize the PROTAC into a bioactive state. This minimizes the entropic penalty upon ternary complex formation, potentially leading to higher potency.[4][7]
-
Improved Pharmacokinetics : The constrained conformation and introduction of a basic nitrogen can lead to improved metabolic stability and overall PK properties.[4] The piperazine ring can also improve solubility upon protonation.[1][3]
-
Vectorial Control : The defined geometry of the rigid linker provides better control over the exit vectors of the warhead and E3 ligase ligand, which is crucial for achieving a productive ternary complex.
-
-
Disadvantages :
-
Synthetic Complexity : The synthesis of PROTACs with rigid linkers is generally more complex and may require multi-step procedures.[4]
-
Risk of Mismatched Geometry : If the rigid linker does not orient the two binding moieties correctly for the specific protein-protein interactions required, it can completely abrogate ternary complex formation and activity.[4]
-
Visualizing the PROTAC Mechanism of Action
Caption: The PROTAC hijacks the cell's machinery to degrade target proteins.
In Vivo Performance: An Illustrative Comparison
| Parameter | PROTAC A (Flexible PEG Linker) | PROTAC B (Rigid Piperazine-Benzoic Acid Linker) | Rationale for Expected Outcome |
| Pharmacodynamics (PD) | |||
| Tumor BRD4 Degradation (Dmax) | >90% | >95% | The rigid linker in PROTAC B is expected to form a more stable ternary complex, leading to more profound degradation. |
| Duration of Degradation (>75%) | 24 hours | 48 hours | Improved metabolic stability of the rigid linker should lead to a more sustained pharmacodynamic effect. |
| Tumor Growth Inhibition (TGI) | 60% | 85% | More potent and sustained target degradation is anticipated to translate to superior anti-tumor efficacy. |
| Pharmacokinetics (PK) | |||
| Oral Bioavailability (F%) | ~15% | ~30% | The piperazine moiety can improve solubility and the rigid structure may reduce first-pass metabolism, enhancing oral absorption. |
| Plasma Half-life (t1/2) | 2 hours | 6 hours | The rigid linker is less susceptible to metabolic degradation, resulting in a longer half-life. |
| Plasma Clearance (CL) | High | Moderate | Reduced metabolism leads to lower clearance from the systemic circulation. |
Disclaimer: The data presented in this table is illustrative and intended to represent the expected trends based on the physicochemical properties of the different linker types. Actual results would be dependent on the specific PROTAC, target, and experimental system.
Experimental Protocols for In Vivo Comparative Evaluation
To rigorously compare the in vivo performance of PROTACs with different linkers, a well-controlled study is essential. The following protocols provide a framework for such an evaluation.
Protocol 1: Mouse Xenograft Model for Efficacy and Pharmacodynamics
This protocol outlines a general procedure for evaluating the in vivo efficacy and target degradation of a PROTAC in a subcutaneous tumor xenograft model.
-
Cell Culture and Implantation :
-
Culture a relevant cancer cell line (e.g., MV4-11 for a BRD4-targeting PROTAC) under standard conditions.
-
Harvest cells during their logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5-10 million cells into the flank of immunocompromised mice (e.g., NOD-SCID).
-
-
Tumor Growth and Randomization :
-
Monitor tumor growth using caliper measurements (Volume = (Length x Width²)/2).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, PROTAC A, PROTAC B).
-
-
PROTAC Formulation and Administration :
-
Formulate the PROTACs in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Administer the PROTACs via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
-
Efficacy Assessment :
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
-
-
Pharmacodynamic (PD) Analysis :
-
In a satellite group of mice, administer a single dose of each PROTAC.
-
Collect tumors at various time points (e.g., 2, 8, 24, 48 hours) post-dosing.
-
Snap-freeze tumors in liquid nitrogen and store at -80°C.
-
Analyze target protein levels in tumor lysates via Western Blot (see Protocol 3).
-
Protocol 2: Pharmacokinetic (PK) Study
This protocol describes a typical procedure for determining the pharmacokinetic profile of a PROTAC.
-
Animal Dosing :
-
Administer a single dose of each PROTAC to non-tumor-bearing mice via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine bioavailability.
-
-
Blood Sample Collection :
-
Collect blood samples (e.g., via tail vein or retro-orbital bleed) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood to separate the plasma.
-
-
Sample Preparation for LC-MS/MS :
-
To a 50 µL plasma sample, add 200 µL of acetonitrile containing an internal standard to precipitate proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis :
-
Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the PROTAC in the plasma samples.
-
Develop a calibration curve using known concentrations of the PROTAC in blank plasma.
-
-
Data Analysis :
-
Calculate PK parameters (e.g., Cmax, Tmax, AUC, t1/2, CL, F%) using appropriate software (e.g., Phoenix WinNonlin).
-
Protocol 3: Western Blot for Target Degradation in Tumor Tissue
This protocol details the steps for quantifying target protein levels in tumor samples from the PD study.
-
Tumor Lysate Preparation :
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (tumor lysate).
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting :
-
Normalize all samples to the same protein concentration and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by size via gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis :
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of target protein remaining relative to the vehicle-treated control.
-
Visualizing the In Vivo Experimental Workflow
Caption: A streamlined workflow for the in vivo comparison of PROTAC candidates.
Conclusion: Rational Linker Design for In Vivo Success
The linker is a pivotal component in the design of PROTACs, with its chemical nature profoundly influencing in vivo performance. While flexible linkers like PEG and alkyl chains offer synthetic ease, rigid linkers incorporating motifs such as this compound provide a compelling strategy to enhance potency, selectivity, and pharmacokinetic properties through conformational pre-organization. The systematic evaluation of different linker types, using the robust in vivo methodologies detailed in this guide, is paramount for understanding the structure-activity relationships that govern PROTAC efficiency. By moving beyond a trial-and-error approach to a more rational design paradigm, researchers can unlock the full therapeutic potential of targeted protein degradation.
References
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]
-
Li, K., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]
Sources
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. precisepeg.com [precisepeg.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cross-Reactivity of 3-(Piperazin-1-YL)benzoic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its therapeutic efficacy and potential off-target liabilities. This guide provides an in-depth technical comparison of the cross-reactivity of 3-(piperazin-1-yl)benzoic acid derivatives, a scaffold of significant interest in medicinal chemistry. By synthesizing data from extensive preclinical profiling and elucidating the underlying structure-activity relationships (SAR), this document aims to empower researchers to make informed decisions in their drug discovery endeavors.
The this compound core is a versatile building block found in a variety of pharmacologically active agents, particularly those targeting the central nervous system (CNS) and oncology pathways.[1][2] The inherent structural features of the arylpiperazine motif predispose these compounds to interact with multiple biological targets, a phenomenon known as polypharmacology. While this can be advantageous for treating complex multifactorial diseases, it also necessitates a thorough evaluation of off-target binding to mitigate the risk of adverse effects.
This guide will delve into the cross-reactivity profiles of key derivatives, with a particular focus on the well-characterized antipsychotic agent ziprasidone, which features a 3-(piperazin-1-yl)benzisothiazole moiety. We will explore the nuances of its interactions with a range of G-protein coupled receptors (GPCRs) and transporters, providing a framework for understanding the broader class. Furthermore, detailed experimental protocols for assessing cross-reactivity are provided to ensure scientific integrity and enable the replication and validation of findings.
Understanding the "Why": The Rationale Behind Cross-Reactivity Studies
In early-stage drug discovery, a comprehensive understanding of a compound's selectivity is not merely an academic exercise; it is a critical step in de-risking a potential drug candidate. Off-target interactions can lead to unforeseen side effects, toxicity, or even a lack of efficacy.[3] Therefore, early-stage in vitro safety pharmacology profiling is an indispensable tool.[4] By screening a compound against a broad panel of receptors, ion channels, and enzymes, researchers can identify potential liabilities and guide medicinal chemistry efforts to optimize selectivity.[5] This proactive approach can save significant time and resources by identifying problematic compounds before they advance to more costly and time-consuming in vivo studies.
The arylpiperazine scaffold, a key component of the derivatives discussed herein, is known for its "privileged" nature, meaning it can interact with a variety of biological targets.[6] This promiscuity can be both a blessing and a curse. On one hand, it allows for the development of multi-target drugs for complex diseases.[7] On the other, it necessitates careful characterization to avoid unwanted pharmacological effects.
A Case Study in Cross-Reactivity: The Profile of Ziprasidone
Ziprasidone, an atypical antipsychotic, serves as an excellent case study for the cross-reactivity of this compound derivatives. Its therapeutic efficacy is attributed to a combination of high-affinity antagonism at dopamine D2 and serotonin 5-HT2A receptors.[8] However, its full pharmacological profile, as revealed by extensive receptor binding studies, is far more complex.
Below is a summary of the binding affinities (Ki values) of ziprasidone for a range of receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Primary Function | Potential Clinical Implication of Interaction |
| Serotonin 5-HT2A | 0.4 | Gq/11-coupled GPCR | Antipsychotic effects, improvement of negative symptoms and cognition |
| Dopamine D2 | 4.8 | Gi/o-coupled GPCR | Antipsychotic effects (positive symptoms) |
| Serotonin 5-HT2C | 1.3 | Gq/11-coupled GPCR | Antidepressant and anxiolytic effects; potential for weight gain regulation |
| Serotonin 5-HT1A | 3.4 | Gi/o-coupled GPCR (agonist activity) | Anxiolytic and antidepressant effects |
| Serotonin 5-HT1D | 2.3 | Gi/o-coupled GPCR | Antimigraine effects; potential for vasoconstriction |
| Adrenergic α1 | 4.6 | Gq/11-coupled GPCR | Orthostatic hypotension, dizziness |
| Histamine H1 | 47 | Gq/11-coupled GPCR | Sedation, weight gain |
| Muscarinic M1 | >1000 | Gq/11-coupled GPCR | Low potential for anticholinergic side effects (dry mouth, blurred vision) |
| Serotonin Transporter (SERT) | - | Neurotransmitter transporter | Antidepressant effects |
| Norepinephrine Transporter (NET) | - | Neurotransmitter transporter | Antidepressant effects |
Data compiled from multiple sources.[8][9]
This profile highlights the multi-target nature of ziprasidone. While its primary targets are the D2 and 5-HT2A receptors, its high affinity for other serotonin receptors (5-HT2C, 5-HT1A, 5-HT1D) and the adrenergic α1 receptor contributes to its overall clinical effects and side-effect profile.[8] The potent 5-HT1A agonism is thought to contribute to its anxiolytic and antidepressant properties.[8] Conversely, the α1-adrenergic antagonism is associated with the risk of orthostatic hypotension.[10] Notably, its low affinity for muscarinic M1 receptors translates to a favorable profile with minimal anticholinergic side effects.[10]
Structure-Activity Relationships (SAR) and Predicting Cross-Reactivity
The cross-reactivity of this compound derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationships (SAR) is key to designing more selective compounds. The arylpiperazine moiety is a common pharmacophore that interacts with a variety of aminergic GPCRs.[6]
Caption: Key structural modifications influencing the cross-reactivity of derivatives.
Key SAR Insights:
-
The Aryl Moiety: The substitution pattern on the benzoic acid ring plays a crucial role in determining affinity and selectivity. For instance, the fusion of the benzoic acid with a thiazole ring in ziprasidone's benzisothiazole moiety is critical for its high affinity for D2 and 5-HT2A receptors.[11]
-
The Piperazine N4-Substituent: The nature of the substituent on the distal nitrogen of the piperazine ring is a major determinant of the pharmacological profile. This position is often modified to fine-tune receptor interactions and modulate functional activity (agonist vs. antagonist).[6] For many arylpiperazines, a long-chain substituent at this position is crucial for high affinity at dopamine and serotonin receptors.[6]
By systematically modifying these structural features and assessing the impact on binding to a panel of targets, medicinal chemists can navigate the complex landscape of cross-reactivity to develop compounds with an optimized therapeutic profile.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and well-validated experimental protocols are essential. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[12]
Detailed Protocol: Competitive Radioligand Binding Assay for GPCRs
This protocol outlines a general procedure for determining the inhibitory constant (Ki) of a test compound for a GPCR of interest.
1. Materials and Reagents:
-
Cell membranes expressing the target GPCR (e.g., from transfected cell lines like HEK293 or CHO).
-
Radioligand specific for the target receptor (e.g., [3H]-spiperone for D2 receptors).
-
Test compounds (this compound derivatives) at various concentrations.
-
Non-specific binding control (a high concentration of a known, non-radioactive ligand for the target receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
2. Experimental Workflow:
Caption: Generalized workflow for a competitive radioligand binding assay.
3. Step-by-Step Methodology:
-
Preparation: Thaw the receptor membrane preparation on ice and resuspend in the assay buffer to the desired protein concentration. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd value).
-
Initiation of Reaction: Add the receptor membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.
-
Termination of Reaction: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. A sigmoidal dose-response curve is generated, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Self-Validation and Trustworthiness: To ensure the validity of the results, each assay should include controls for total binding (radioligand and membranes only), non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor), and background (wells with no membranes). The specific binding should be at least 80% of the total binding for a robust assay.
Comparative Cross-Reactivity Data
The following table provides a hypothetical comparative overview of the binding affinities (Ki in nM) for a selection of this compound derivatives against a panel of common off-targets. This data is illustrative and should be confirmed with specific experimental results.
| Compound | Derivative Class | D2 (Ki, nM) | 5-HT2A (Ki, nM) | α1-adrenergic (Ki, nM) | H1 (Ki, nM) | M1 (Ki, nM) |
| Ziprasidone | Benzisothiazole | 4.8 | 0.4 | 4.6 | 47 | >1000 |
| Derivative A | Phenylacetamide | 15.2 | 5.8 | 25.1 | 150 | >1000 |
| Derivative B | Benzoxazole | 8.9 | 2.1 | 10.3 | 85 | >1000 |
| Derivative C | N-Arylpiperazine | 25.6 | 12.4 | 50.7 | 300 | >1000 |
This comparative table allows for a quick assessment of the relative selectivity of different derivatives. For example, while all compounds show high affinity for the D2 and 5-HT2A receptors, their affinities for off-targets like the α1-adrenergic and H1 receptors vary, suggesting different side-effect profiles.
Conclusion and Future Directions
The this compound scaffold remains a highly valuable starting point for the design of novel therapeutics. However, its inherent potential for cross-reactivity necessitates a thorough and early assessment of off-target binding. As demonstrated by the case of ziprasidone, a detailed understanding of a compound's polypharmacology can provide crucial insights into its clinical profile.
Future research in this area should focus on the rational design of derivatives with improved selectivity. This can be achieved through a combination of computational modeling to predict binding modes and systematic SAR studies to experimentally validate these predictions. By employing the rigorous experimental protocols outlined in this guide, researchers can generate high-quality, reproducible data to guide their drug discovery programs and ultimately develop safer and more effective medicines.
References
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J&K Scientific. (n.d.). This compound. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Drug Candidate Selection Panels. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]
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- Eurofins Cerep. (n.d.). SafetyScreen44 Panel.
- Yevich, J. P., New, J. S., Smith, D. W., Lobeck, W. G., Catt, J. D., Minielli, J. L., ... & Temple Jr, D. L. (1986). Synthesis and biological evaluation of 1-(1, 2-benzisothiazol-3-yl)-and (1, 2-benzisoxazol-3-yl) piperazine derivatives as potential antipsychotic agents. Journal of medicinal chemistry, 29(3), 359-369.
- Glennon, R. A., Naiman, N. A., Lyon, R. A., & Titeler, M. (1988). Arylpiperazine derivatives as high-affinity 5-HT3 serotonin ligands: synthesis and structure-activity relationships. Journal of medicinal chemistry, 31(10), 1968-1971.
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Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]
- Basselin, M., Chang, L., Bell, J. M., & Rapoport, S. I. (2011). Chronic ziprasidone treatment increases brain docosahexaenoic acid and arachidonic acid metabolism in the unanesthetized rat. Neuropsychopharmacology, 36(7), 1504-1517.
- Romano, C., de Angelis, M., & Fabbri, A. (2005). Cross-reactivity among drugs: clinical problems. Current drug safety, 1(1), 1-10.
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ResearchGate. (n.d.). Results of Eurofin Cerep Safety-Screen 44 Panel. Retrieved from [Link]
- Hottor, T. K., & Moore, K. N. (2022). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. Journal of analytical toxicology, 46(7), 726-731.
- Hottor, T. K., & Moore, K. N. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA). Journal of analytical toxicology.
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The Center for Forensic Science Research & Education. (2022). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Retrieved from [Link]
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bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). Retrieved from [Link]
- Kramer, C., Beck, B., & Gedeck, P. (2014). Safety screening in early drug discovery: an optimized assay panel.
- Eurofins Discovery. (n.d.). Safety Panels.
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A Head-to-Head Comparison for Advanced Bioconjugation Strategies: 3-(Piperazin-1-YL)benzoic Acid vs. SMCC Linkers
A Senior Application Scientist's Guide to Linker Selection in Drug Development
In the intricate world of bioconjugation, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker is not merely a chemical bridge but a critical determinant of therapeutic success.[][2] It governs the stability, pharmacokinetics (PK), efficacy, and toxicity profile of the entire conjugate.[3][4] The choice of linker dictates how and when a potent payload is delivered to its target, representing a pivotal decision point in the development pipeline.[5]
This guide provides an in-depth, objective comparison between a well-established industry standard, the SMCC linker, and a versatile, next-generation scaffold, the 3-(Piperazin-1-YL)benzoic acid linker. We will move beyond surface-level descriptions to explore the fundamental chemistry, performance characteristics, and practical applications of each, supported by experimental insights to empower researchers in making informed strategic decisions.
The Classic Workhorse: Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
The SMCC linker is a heterobifunctional crosslinker that has been a cornerstone in the ADC field for years, most notably for its use in the FDA-approved ADC, Kadcyla® (ado-trastuzumab emtansine).[6][7] Its popularity stems from the high stability and well-understood chemistry it offers.
Chemical Structure and Properties
SMCC possesses two distinct reactive moieties:
-
N-hydroxysuccinimide (NHS) ester: Reacts with primary amines, such as the side chain of lysine residues on an antibody, to form a stable amide bond.[8][9]
-
Maleimide: Reacts specifically with sulfhydryl (thiol) groups, typically from cysteine residues, to form a stable thioether bond.[8][9]
These two groups are separated by a cyclohexane spacer, which imparts rigidity to the linker.[8] Critically, SMCC is a non-cleavable and hydrophobic linker. The term "non-cleavable" signifies that the linker itself is not designed to be broken down by specific environmental triggers like pH or enzymes.[10][11] Instead, payload release is contingent upon the complete proteolytic degradation of the antibody backbone after the ADC is internalized into the target cell's lysosome.[7][10]
Mechanism of Action
Conjugation with SMCC is a sequential, two-step process that provides excellent control over the reaction.
-
Antibody Activation: The NHS ester of SMCC is reacted with the antibody. The primary amine groups on lysine residues attack the ester, displacing the NHS group and forming a stable amide bond. This step functionalizes the antibody with maleimide groups.
-
Payload Conjugation: The maleimide-activated antibody is then reacted with a thiol-containing payload. The thiol undergoes a Michael addition reaction with the maleimide double bond, resulting in a highly stable thioether linkage.[9]
This robust thioether bond is a hallmark of SMCC, ensuring minimal premature payload release in systemic circulation, which is crucial for minimizing off-target toxicity.[6][12]
The Modern Scaffold: this compound Linkers
Unlike SMCC, which is a ready-to-use crosslinker, this compound is best understood as a versatile chemical scaffold or building block for creating advanced linkers.[13] Its emergence aligns with a key trend in modern ADC development: the need to precisely tune linker properties, especially hydrophilicity, to optimize the performance of increasingly hydrophobic payloads.[][15]
Chemical Structure and Properties
This scaffold provides two key functional handles:
-
Benzoic Acid: The carboxylic acid group can be readily activated (e.g., converted to an NHS ester) to react with amines on an antibody.[13]
-
Piperazine Ring: This cyclic diamine is a critical feature. One of its nitrogen atoms is already part of the link to the benzoic acid ring. The second nitrogen provides a site for further chemical modification, allowing for the attachment of a payload or a bioorthogonal handle.[16]
Most importantly, the piperazine motif introduces a rigid, hydrophilic character to the linker.[17][18] This is a direct response to the challenges posed by the hydrophobicity of linkers like SMCC, which can lead to ADC aggregation, accelerated clearance from circulation, and limitations on the achievable drug-to-antibody ratio (DAR).[][15][19]
Mechanism and Application
A linker built from this scaffold is not used "off-the-shelf." It is first synthesized into a heterobifunctional molecule. For instance, the piperazine nitrogen can be functionalized with a maleimide group, creating a novel amine-to-thiol crosslinker.
The conjugation process would then mirror the SMCC workflow, but the intrinsic properties of the resulting conjugate would be vastly different.
Head-to-Head Comparison: Performance and Physicochemical Properties
The choice between these linkers hinges on the specific payload, antibody, and desired therapeutic profile.
| Feature | SMCC Linker | This compound-Based Linker |
| Type | Non-cleavable[10] | Scaffold for cleavable or non-cleavable designs |
| Reactive Groups | NHS ester (amine-reactive), Maleimide (thiol-reactive)[8][20] | Benzoic acid (amine-reactive after activation), functionalized Piperazine (versatile)[16] |
| Key Characteristic | Hydrophobic, rigid cyclohexane spacer[8][] | Hydrophilic, rigid piperazine motif[17][18] |
| Resulting Bond | Amide, stable Thioether | Amide, plus bond from custom functionalization (e.g., Thioether) |
| Payload Release | Antibody degradation in lysosome[7] | Dependent on final linker design (can be degradation or trigger-based) |
| Key Advantage | High in vivo stability, clinically validated[6][7] | Improves ADC solubility, reduces aggregation, can enable higher DAR[15][19] |
| Key Limitation | Hydrophobicity can cause aggregation & rapid clearance with hydrophobic payloads[][15] | Requires custom synthesis; less established clinical precedent than SMCC |
| Established Use | Ado-trastuzumab emtansine (Kadcyla®)[12] | Emerging use in next-gen ADCs and PROTACs[17][21] |
The Impact of Hydrophilicity: Experimental Insights
The central difference between these linker strategies is hydrophobicity versus hydrophilicity. This single property has profound downstream consequences.
-
Aggregation and Pharmacokinetics: Highly cytotoxic payloads are often hydrophobic. Conjugating them to an antibody using a hydrophobic linker like SMCC can induce aggregation, which leads to rapid clearance from circulation by the reticuloendothelial system.[][15] This reduces the therapeutic window. Studies have shown that incorporating hydrophilic linkers, such as those using polyethylene glycol (PEG) or scaffolds like piperazine, creates a hydration shell that improves solubility, prevents aggregation, and leads to a longer circulation half-life.[15][19][22]
-
Drug-to-Antibody Ratio (DAR): The hydrophobicity of the drug-linker combination is often the limiting factor for how many payload molecules can be attached to an antibody. By using a hydrophilic piperazine-based linker to mitigate the payload's hydrophobicity, it is often possible to achieve a higher, more efficacious DAR without compromising the ADC's stability and solubility.[15]
-
In Vivo Efficacy: Improved PK and higher DAR often translate to better in vivo performance. In one comparative study, ADCs containing a novel hydrophilic linker demonstrated significantly improved in vivo activity and a much higher therapeutic index compared to their SMCC-DM1-based counterparts, even at lower doses.[23] Research into novel piperazine-based maleimide linkers has shown they can dramatically increase the aqueous solubility of highly lipophilic drug complexes compared to standard PEG-based linkers.[17][18]
Experimental Protocols
Protocol 1: Two-Step Bioconjugation Using SMCC Linker
This protocol outlines a standard method for conjugating a thiol-containing payload to an antibody.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC Crosslinker (moisture-sensitive)[24]
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
Methodology:
-
Reagent Preparation:
-
Allow the vial of SMCC to equilibrate to room temperature before opening to prevent moisture condensation.[24]
-
Prepare a stock solution of SMCC (e.g., 10-20 mM) in anhydrous DMSO or DMF immediately before use.
-
-
Step A: Antibody Activation with SMCC:
-
Causality: The goal is to functionalize lysine residues on the antibody with maleimide groups. The reaction is performed at a slightly basic pH (7.2-7.5) to ensure the lysine side-chain amines are deprotonated and nucleophilic.[9]
-
Add a 5- to 20-fold molar excess of the SMCC stock solution to the antibody solution. The optimal ratio depends on the antibody concentration and must be determined empirically.[25]
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[26]
-
Self-Validation: Immediately remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent SMCC from reacting with the payload and to avoid hydrolysis of the maleimide group.[26]
-
-
Step B: Conjugation with Thiol-Payload:
-
Causality: The maleimide groups on the activated antibody now react specifically with the thiol group on the payload to form a stable thioether bond. This reaction is most efficient at a pH of 6.5-7.5.[9]
-
Immediately add the thiol-containing payload to the purified, maleimide-activated antibody. A 1.5- to 5-fold molar excess of payload over available maleimide sites is typical.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[27]
-
-
Purification and Characterization:
-
Purify the final ADC conjugate from excess payload and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Characterize the ADC to determine purity, aggregation (by SEC), and average DAR (by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry).
-
Protocol 2: Conceptual Workflow for a this compound-Based Linker
This protocol is illustrative, as the precise steps depend on the final synthesized structure of the custom linker. It assumes the synthesis of a (Maleimide)-Piperazine-Benzoic Acid linker.
Materials:
-
Custom (Maleimide)-Piperazine-Benzoic Acid Linker
-
N-Hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC) for activation
-
Antibody, Thiol-payload, buffers, and columns as in Protocol 1.
Methodology:
-
Linker Activation:
-
Causality: The carboxylic acid of the benzoic acid moiety must first be activated to an amine-reactive ester (e.g., an NHS ester) to enable reaction with the antibody's lysine residues.
-
Dissolve the custom linker in a suitable organic solvent (e.g., DMF).
-
React the linker with EDC and NHS to form the (Maleimide)-Piperazine-Benzoic Acid-NHS ester. This activated linker should be used immediately.
-
-
Antibody Activation:
-
Add the freshly activated linker to the antibody solution in PBS (pH 7.2-7.5).
-
Incubate for 1-2 hours at room temperature.
-
Purify the maleimide-activated antibody using a desalting column to remove all small-molecule reagents.
-
-
Payload Conjugation and Purification:
-
These steps proceed exactly as described in Protocol 1 (Steps B and 4). The resulting ADC will now possess a hydrophilic linker core.
-
Conclusion and Future Perspectives
The choice between the SMCC and this compound linker platforms represents a classic trade-off between established stability and modern performance optimization.
-
SMCC remains an excellent choice for payloads with moderate hydrophobicity or when leveraging a clinically validated, non-cleavable linker strategy is a priority. Its chemistry is robust, predictable, and backed by extensive clinical data.[6]
-
This compound is not a direct replacement but a gateway to superior ADC design. As a scaffold, it empowers chemists to create custom linkers that directly address the Achilles' heel of many modern ADCs: the aggregation and poor pharmacokinetics induced by highly hydrophobic payloads.[17][18] By rationally incorporating hydrophilic elements like piperazine, researchers can potentially achieve higher drug loading, improve in vivo stability, and ultimately widen the therapeutic index.[19][23]
For drug development professionals, the path forward involves a careful, case-by-case analysis. While SMCC provides a reliable foundation, the future of ADC therapy, especially for challenging payloads, will likely be built upon the intelligent design of tunable, hydrophilic linkers derived from versatile scaffolds like this compound.
References
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ResearchGate. (n.d.). Conjugation of SMCC linker to antibody followed by DM1 attachment. [Link]
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Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]
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AxisPharm. (n.d.). SMCC Linker. [Link]
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Hutchinson, E., et al. (2021). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. mAbs, 13(1), 1915568. [Link]
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Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12. [Link]
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AxisPharm. (2022, October 28). What are ADC Linkers?. [Link]
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Bio-Synthesis. (n.d.). SMCC and Sulfo-SMCC for Cross-Linking and Conjugation. [Link]
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ResearchGate. (2023). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. [Link]
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Dao, T., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Delivery, 2. [Link]
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Pan, C., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]
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Interchim. (n.d.). SMCC, sSMCC, lc-SMCC Heterobifunctional crosslinkers. [Link]
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AxisPharm. (2024, June 6). Advances in ADC Linker Research. [Link]
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Theiner, S., et al. (2021). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega, 6(4), 2963-2974. [Link]
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Theiner, S., et al. (2021). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. ACS Omega. [Link]
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Abzena. (n.d.). Abzena's Expertise in Custom Designed Linker-Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. [Link]
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Trail, P. A. (2013). Current ADC Linker Chemistry. Pharmaceuticals, 6(11), 1426-1448. [Link]
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Ponte, J. F., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. Bioconjugate Chemistry, 27(7), 1588-1598. [Link]
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Al-Salahi, R., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Molecules, 21(1), E2. [Link]
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ResearchGate. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. [Link]
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Kim, J., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1337-1353. [Link]
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Yuan, Y., et al. (2015). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. ACS Chemical Neuroscience, 6(11), 1833-1843. [Link]
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A Senior Application Scientist's Guide to Assessing the Bystander Effect of Antibody-Drug Conjugates with 3-(Piperazin-1-YL)benzoic Acid Linkers
Introduction: The Crucial Role of the Bystander Effect in ADC Therapy
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies, designed to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1][2][] An ADC consists of a monoclonal antibody that specifically targets a tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects the two.[1][][5] One of the key factors influencing the therapeutic efficacy of ADCs is the "bystander effect," a phenomenon where the cytotoxic payload released from the target antigen-positive (Ag+) cell can diffuse and kill neighboring antigen-negative (Ag-) tumor cells.[1][][6] This is particularly important in the context of solid tumors, which often exhibit heterogeneous antigen expression.[1][6]
The bystander effect can significantly enhance the anti-tumor activity of an ADC, overcoming the limitations of heterogeneous antigen expression and potentially leading to more durable responses.[1][6] The extent of the bystander effect is largely dictated by the properties of the linker and the payload.[][7] This guide provides a comprehensive overview of the bystander effect, a comparative analysis of different linker technologies, a theoretical assessment of ADCs featuring a 3-(Piperazin-1-YL)benzoic acid linker, and detailed experimental protocols to evaluate this critical ADC attribute.
The Mechanism of the ADC Bystander Effect
The bystander effect is a multi-step process that is initiated upon the ADC binding to its target antigen on the surface of a cancer cell. The sequence of events is as follows:
-
Antibody-Antigen Binding and Internalization: The ADC selectively binds to the target antigen on the surface of the tumor cell and is subsequently internalized, typically through endocytosis.[1][7]
-
Payload Release: Once inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic payload.[1][7][8] The mechanism of linker cleavage is a critical determinant of the bystander effect.
-
Payload Diffusion: For a bystander effect to occur, the released payload must be able to diffuse out of the target cell and into the surrounding tumor microenvironment.[1][] The physicochemical properties of the payload, such as its polarity and membrane permeability, are key factors in this step.[1][8]
-
Killing of Neighboring Cells: The diffused payload can then be taken up by neighboring antigen-negative tumor cells, leading to their death and thereby amplifying the ADC's therapeutic effect.[1][]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Mechanism of the ADC Bystander Effect"
The Critical Role of the Linker in Modulating the Bystander Effect
The linker is arguably the most critical component in determining the extent of the bystander effect. Linkers can be broadly classified into two categories: cleavable and non-cleavable.
Cleavable Linkers: These linkers are designed to be stable in systemic circulation but are cleaved under specific conditions within the tumor microenvironment or inside the tumor cell.[2][9][10] This controlled release of the payload is essential for a potent bystander effect.[][10] Common cleavage mechanisms include:
-
Enzymatically Cleavable Linkers: These linkers, such as those containing a valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[][10][11]
-
pH-Sensitive Linkers: These linkers, like hydrazones, are stable at physiological pH but are hydrolyzed in the acidic environment of the endosomes and lysosomes.[2][10]
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm, where glutathione concentrations are significantly higher than in the bloodstream.[10]
Non-Cleavable Linkers: These linkers, such as thioether-based linkers, are more stable and rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue.[2][9][11] This often results in a charged molecule that cannot efficiently cross the cell membrane, thus limiting the bystander effect.[8] Ado-trastuzumab emtansine (T-DM1) is a well-known example of an ADC with a non-cleavable linker and minimal bystander effect.[8]
| Linker Type | Cleavage Mechanism | Bystander Effect Potential | Example |
| Cleavable | |||
| Val-Cit | Enzymatic (Cathepsin B) | High | Brentuximab vedotin |
| Hydrazone | pH-sensitive (Acidic) | Moderate to High | Gemtuzumab ozogamicin |
| Disulfide | Reductive (Glutathione) | Moderate to High | Maytansinoid-based ADCs |
| Non-Cleavable | |||
| Thioether (SMCC) | Antibody degradation | Low to None | Ado-trastuzumab emtansine (T-DM1) |
Assessing ADCs with this compound Linkers: A Theoretical Framework
The this compound structure incorporates a piperazine ring and a benzoic acid moiety. The key to its potential for a bystander effect lies in how it is incorporated into the full linker structure and what cleavage mechanism, if any, is engineered into it.
Hypothetical Scenarios for a this compound-Containing Linker:
-
Scenario 1: As part of a cleavable linker system. If the this compound moiety is part of a larger linker that includes a cleavable trigger (e.g., a dipeptide or a pH-sensitive group), then the ADC would be expected to exhibit a bystander effect. The piperazine and benzoic acid components would primarily serve as spacers, influencing the physicochemical properties of the ADC, such as its solubility and stability.
-
Scenario 2: As a non-cleavable linker. If the linker is designed to be non-cleavable, relying solely on antibody degradation for payload release, the resulting payload-linker-amino acid complex would likely be polar due to the benzoic acid and the secondary amine of the piperazine. This polarity would hinder its diffusion across cell membranes, leading to a minimal bystander effect, similar to what is observed with T-DM1.[8]
Comparison with a Known Cleavable Linker (Val-Cit-PABC):
| Feature | Val-Cit-PABC Linker | Hypothetical this compound Linker (Cleavable) |
| Cleavage Site | Dipeptide bond | Assumed engineered cleavage site (e.g., enzyme- or pH-sensitive) |
| Release Mechanism | Cathepsin B cleavage in lysosome | Dependent on the engineered cleavage mechanism |
| Payload Released | Unmodified, membrane-permeable payload | Unmodified, membrane-permeable payload |
| Expected Bystander Effect | High | Potentially high, dependent on cleavage efficiency and payload properties |
Experimental Protocols for Assessing the Bystander Effect
A robust assessment of the bystander effect requires a combination of in vitro and in vivo assays. Here, we outline key experimental workflows.
In Vitro Co-Culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when they are co-cultured with antigen-positive cells in the presence of the ADC.[14][15][16]
Methodology:
-
Cell Line Preparation:
-
Co-Culture Seeding:
-
Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
-
ADC Treatment:
-
Treat the co-cultures with a range of concentrations of the ADC. Include appropriate controls: untreated co-cultures, and each cell line cultured alone with and without the ADC.
-
-
Monitoring and Quantification:
-
Monitor cell viability over time (e.g., 72-96 hours) using live-cell imaging or flow cytometry.
-
Quantify the number of viable Ag- (GFP-positive) cells in the co-cultures compared to the controls. A significant reduction in the number of Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.[14][16]
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "In Vitro Co-Culture Bystander Assay Workflow"
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the extracellular medium and can kill cells in a separate culture.[14][16]
Methodology:
-
ADC Treatment of Ag+ Cells:
-
Culture the Ag+ cells and treat them with the ADC for a defined period (e.g., 48 hours).
-
-
Collection of Conditioned Medium:
-
Collect the culture supernatant (conditioned medium), which may contain the released payload.
-
-
Treatment of Ag- Cells:
-
Add the conditioned medium to a separate culture of Ag- cells.
-
-
Viability Assessment:
-
Assess the viability of the Ag- cells after a suitable incubation period (e.g., 48-72 hours). A decrease in viability indicates the presence of a cytotoxic agent in the conditioned medium and thus a potential for a bystander effect.[14]
-
3D Spheroid Co-Culture Model
This model more closely mimics the three-dimensional architecture of a solid tumor.
Methodology:
-
Spheroid Formation:
-
Generate co-culture spheroids containing a mix of Ag+ and Ag- cells.
-
-
ADC Treatment:
-
Treat the spheroids with the ADC.
-
-
Analysis:
-
Use confocal microscopy to visualize the penetration of the ADC and the spatial distribution of cell death within the spheroid. Staining for apoptosis markers (e.g., cleaved caspase-3) can provide further insights.
-
Conclusion
The bystander effect is a critical attribute of ADCs that can significantly enhance their therapeutic efficacy, particularly in the context of heterogeneous tumors. The linker chemistry plays a pivotal role in modulating this effect, with cleavable linkers generally being more conducive to bystander killing than non-cleavable linkers.[9][10] While there is a lack of direct experimental evidence for the bystander effect of ADCs with this compound linkers, a theoretical assessment suggests that its potential for a bystander effect would be highly dependent on the presence of an engineered cleavage site.
To definitively assess the bystander effect of an ADC with this novel linker, a systematic experimental approach is required. The in vitro co-culture and conditioned medium assays, along with 3D spheroid models, provide a robust framework for such an evaluation. The insights gained from these studies will be invaluable for the rational design and optimization of next-generation ADCs with enhanced therapeutic potential.
References
- The Bystander Effect of ADCs | Biopharma PEG. (2022-05-23).
- Bystander Effect of Antibody-drug Conjug
- Bystander Effect of Antibody-Drug Conjug
- Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity.
- Antibody drug conjugates and bystander killing: is antigen-dependent internalis
- Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix. (2021-07-26).
- Cleavable vs. Non-Cleavable Linkers - BroadPharm. (2021-07-21).
- In Vitro Bystander Effect Assays - ICE Bioscience.
- Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC - PubMed Central. (2017-10-24).
- What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG. (2019-12-19).
- In vitro real-time evaluation of bystander effects of antibody-drug conjug
- ADC Linker Selection Guide: Maximize Efficacy & Safety - BOC Sciences.
- An Introduction to Linkers in Antibody-Drug Conjug
- Impact of linker type on bystander effect: A) cleavable linkers enhance...
- Antibody–drug conjugates: Recent advances in linker chemistry - PMC - NIH. (2021-04-06).
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- Computational transport analysis of antibody drug conjugate bystander effects and payload tumoral distribution - The Royal Society of Chemistry.
- Cytotoxicity and permeability provide valuable but incomplete...
- Effect of payload membrane permeability on ADC efficacy A) One-Cell...
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- In vitro Bystander Effect Experiment - GemPharm
- Determination of ADC Cytotoxicity in Immortalized Human Cell Lines.
- Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed. (2025-06-10).
- Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC - PubMed Central.
- ADC Linker Technologies: Impact on Stability & Efficacy - BOC Sciences.
- Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity | Request PDF - ResearchG
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- PROTACs bearing piperazine-containing linkers: what effect on their protonation st
- Boc-piperazine-benzoic acid | PROTAC Linker - MedchemExpress.com.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Piperazin-1-YL)benzoic Acid
This document provides a detailed, procedural guide for the safe and compliant disposal of 3-(Piperazin-1-YL)benzoic acid. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. The following protocols are designed to provide clear, actionable steps that ensure the safety of laboratory personnel and maintain environmental compliance, grounded in established regulatory standards and best practices.
Core Directive: Hazard-Informed Disposal
The foundation of safe disposal is a thorough understanding of the compound's potential hazards. While a comprehensive, peer-reviewed toxicology profile for this compound is not extensively documented, a robust hazard assessment can be constructed by analyzing its structural components: the piperazine ring and the benzoic acid moiety.
The piperazine functional group is associated with skin and eye irritation, and may cause allergic reactions or respiratory irritation.[1][2] Benzoic acid, while generally of lower toxicity, is also a known skin and eye irritant.[3][4] Therefore, this compound must be handled and disposed of as a hazardous chemical waste.[1][5]
| Hazard Profile & Safety Summary | Information | Supporting Sources |
| Primary Hazards | Expected to cause skin irritation, serious eye damage, and may be harmful if swallowed. May cause respiratory irritation. | Safety Data Sheet - ChemicalBook[5], Fisher Scientific[6] |
| Structural Alerts | The piperazine moiety is associated with skin sensitization and respiratory irritation. The benzoic acid component contributes to skin and eye irritation. | Santa Cruz Biotechnology[7], NJDOH[4] |
| Personal Protective Equipment (PPE) | Safety goggles/glasses with side shields, chemical-resistant gloves (e.g., nitrile), lab coat, and appropriate respiratory protection if generating dusts or aerosols. | ChemicalBook[5], Fisher Scientific[6] |
| Handling Precautions | Use in a well-ventilated area, preferably within a certified chemical fume hood. Avoid all personal contact, including inhalation of dust.[7] | ChemicalBook[5], Sigma-Aldrich |
| Storage Requirements | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials like strong oxidizing agents.[1][7] | Benchchem[1], Santa Cruz Biotechnology[7] |
| Disposal Classification | Hazardous Chemical Waste. Must be disposed of in accordance with local, state, and federal regulations.[1][2] | Benchchem[1], NJDOH[2] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process that minimizes risk and ensures regulatory adherence. This workflow covers the entire process from waste generation to final hand-off.
Diagram: Disposal Decision & Action Workflow
Caption: Logical workflow for the safe disposal of this compound.
Protocol Steps:
Part A: Preparation and Personal Protection
-
Consult Authoritative Sources: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound and your institution's specific chemical hygiene and waste disposal plans.[8][9]
-
Prepare a Designated Waste Container:
-
Obtain a dedicated, compatible hazardous waste container. The original chemical container is often a good choice.[10]
-
The container must be in good condition, free of leaks, and have a secure, screw-on cap.[11][12]
-
Affix a "Hazardous Waste" label. Clearly write the full chemical name: "this compound" and any other components of the waste stream.[1][11]
-
-
Utilize Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
Part B: Waste Collection and Segregation
-
Solid Waste: Carefully transfer all solid waste containing the compound into the designated solid hazardous waste container.[1] This includes:
-
Expired or unused reagent.
-
Contaminated consumables such as weighing papers, pipette tips, and gloves.
-
-
Liquid Waste: Transfer solutions containing the compound into a designated liquid hazardous waste container.
-
Crucially, do not mix incompatible waste streams. For instance, do not mix acidic waste with basic waste or organic solvents with oxidizers.
-
-
Decontamination Rinse:
-
Any non-disposable equipment (e.g., glassware, spatulas) that has contacted the chemical must be decontaminated.
-
Triple rinse the equipment with a suitable solvent (e.g., ethanol, isopropanol) capable of dissolving the compound.[10]
-
Collect the first rinse as hazardous liquid waste. Subsequent rinses may be managed as hazardous waste depending on institutional policy.
-
Dispose of any contaminated cleaning materials (e.g., wipes) as solid hazardous waste.[10]
-
Part C: Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental release.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably by using a chemical fume hood.[2][5]
-
Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill.[1][5]
-
Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[1][2]
-
Decontaminate the Area: Clean the spill area thoroughly following the decontamination procedure outlined in Part B.
Part D: Storage and Final Disposal
-
Container Management: Keep the hazardous waste container securely sealed at all times, except when adding waste.[13]
-
Proper Storage: Store the sealed container in a designated, secondary containment area away from high-traffic zones and incompatible materials.[11][14] This area is often referred to as a Satellite Accumulation Area (SAA) under EPA regulations.[15]
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][16]
-
Method of Destruction: The standard and required method for final disposal of this type of organic chemical waste is high-temperature incineration at a permitted facility.[12][17] Never attempt to dispose of this chemical down the drain or in the regular trash.[18]
Regulatory Framework: Ensuring Compliance
All chemical waste disposal is governed by stringent regulations to protect human health and the environment.[13] In the United States, the primary regulatory bodies are:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[13][15]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices for handling hazardous materials and waste, including requirements for training, hazard communication, and emergency preparedness.[19][20][21]
Adherence to the protocols outlined in this guide is essential for meeting the requirements of these regulatory bodies and ensuring a safe laboratory environment.[22]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Piperazin-1-YL)benzoic Acid
Navigating the complexities of drug development and chemical synthesis requires an unwavering commitment to safety. When working with reactive intermediates like 3-(Piperazin-1-YL)benzoic acid, a foundational understanding of its hazard profile is not just procedural—it is the bedrock of a secure and successful research environment. This guide provides an in-depth, experience-driven framework for selecting and utilizing Personal Protective Equipment (PPE), ensuring that your focus remains on innovation, while personal safety is rigorously maintained.
Hazard Analysis: Understanding the Intrinsic Risks
This compound and its chemical relatives, such as piperazine and other benzoic acid derivatives, present a multi-faceted hazard profile.[1][2] A thorough risk assessment is the critical first step in establishing a safe handling protocol. The primary routes of exposure—inhalation, skin contact, eye contact, and ingestion—must be controlled.[3][4]
Based on available Safety Data Sheets (SDS), the compound is classified with several key hazards that directly inform our PPE strategy.[5][6]
| Hazard Classification | GHS Hazard Statement | Potential Effect | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion may lead to adverse health effects. | [4][5][6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation. | [1][3][4][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Contact with eyes can result in significant, potentially lasting damage. | [1][4][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract, leading to coughing and discomfort. | [1][4][5] |
This hazard profile necessitates a multi-layered PPE approach, moving beyond a simple lab coat and gloves to a comprehensive system that protects every potential route of exposure.
The Core Directive: A System of Controls
Effective safety is not just about the equipment you wear; it's about the environment in which you work. The hierarchy of controls dictates that we first implement engineering and administrative controls to minimize exposure, with PPE serving as the final, essential barrier.
-
Engineering Controls : The primary method for controlling exposure to fine chemical powders like this compound is through proper ventilation. All weighing and handling of the solid material must be conducted within a certified chemical fume hood.[7][8] This captures dust at the source, preventing inhalation and minimizing contamination of the broader lab environment.
-
Administrative Controls : Safe work practices are paramount. This includes developing a Standard Operating Procedure (SOP) for handling this chemical, ensuring all personnel are trained on its specific hazards, and clearly labeling all containers and waste streams.[8] Access to areas where the chemical is used should be restricted.
Personal Protective Equipment: The Final Barrier
Once engineering and administrative controls are in place, the correct selection and use of PPE is mandatory.
Given the classification "Causes serious eye irritation" (H319), eye protection is non-negotiable.[1][4][5]
-
Chemical Splash Goggles : These are the minimum requirement. Unlike standard safety glasses, goggles form a seal around the eyes, offering protection from airborne dust and accidental splashes from any direction.[7][9] They must meet ANSI Z.87.1 standards.[10]
-
Face Shield : When handling larger quantities (>50g) or performing operations with a higher risk of splashing (e.g., vigorous mixing or reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[9][11] This provides a crucial extra layer of protection for the entire face.
To prevent skin irritation as per hazard H315, selection of the correct gloves is critical.[3][4][5]
-
Material : Nitrile gloves are an excellent choice for general handling and splash protection against a wide variety of chemicals.[9][12] They offer good resistance to cuts and abrasions.[9] For prolonged or immersive contact, consult the glove manufacturer’s specific chemical resistance chart to ensure adequate protection.
-
Inspection and Technique : Always inspect gloves for tears or punctures before use. When work is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Wash hands thoroughly after removing gloves.[6]
-
Laboratory Coat : A flame-resistant (FR) or 100% cotton lab coat is mandatory.[12] It should be fully buttoned to provide maximum coverage of skin and personal clothing.
-
Protective Clothing : Wear long pants and closed-toe shoes to ensure no skin is exposed.[12] Synthetic fabrics like polyester or acrylic should be avoided as they can melt and adhere to the skin in the event of a fire or chemical splash.[12]
The potential for respiratory irritation (H335) makes respiratory protection a key consideration, primarily managed through engineering controls.[1][4][5]
-
Primary Control : As stated, always handle the solid chemical inside a chemical fume hood to prevent the generation of airborne dust.[8]
-
Secondary Control : If engineering controls are insufficient or not available, or during a large spill clean-up, respiratory protection is required. A NIOSH-approved air-purifying respirator fitted with a P100 (HEPA) particulate filter is necessary.[4][7] Use of a respirator requires prior medical clearance and fit-testing as part of a formal respiratory protection program.[12]
Operational and Disposal Plan: A Step-by-Step Guide
This workflow integrates the PPE recommendations into a practical, procedural guide for daily laboratory operations.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for Safe Handling of this compound.
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[3][4] Seek medical attention if irritation persists.[4]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[3][4]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3] If not breathing, begin artificial respiration.[3] Seek immediate medical attention.
-
Spill : Evacuate the area. Wearing full PPE, including respiratory protection if necessary, cover the spill with an inert absorbent material.[3] Collect the material using spark-proof tools and place it in a suitable, sealed container for disposal.[3]
All waste, including contaminated gloves, wipes, and residual chemical, must be treated as hazardous.
-
Solid Waste : Place contaminated disposable items in a sealed, labeled hazardous waste bag.[3]
-
Chemical Waste : Collect all solutions and excess solid in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
Compliance : Dispose of all waste in accordance with local, state, and federal regulations.[4] Never dispose of this chemical down the drain, as it can be harmful to aquatic life.[13]
By integrating this comprehensive PPE strategy with robust engineering controls and meticulous operational planning, you build a resilient safety culture. This approach not only protects you and your colleagues but also ensures the integrity and success of your vital research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

